1-Methoxyisoquinolin-3-amine
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1-methoxyisoquinolin-3-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2O/c1-13-10-8-5-3-2-4-7(8)6-9(11)12-10/h2-6H,1H3,(H2,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OUOBWPTYRNVBLQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC(=CC2=CC=CC=C21)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70574627 | |
| Record name | 1-Methoxyisoquinolin-3-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70574627 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
174.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
80900-33-0 | |
| Record name | 1-Methoxyisoquinolin-3-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70574627 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Foreword: The Strategic Value of the Substituted Isoquinoline Scaffold
An In-Depth Technical Guide to the Chemical Properties of 1-Methoxyisoquinolin-3-amine
Prepared by: Gemini, Senior Application Scientist
The isoquinoline core is a privileged scaffold in medicinal chemistry, forming the structural basis for a multitude of biologically active compounds, from natural alkaloids to synthetic pharmaceuticals.[1] Its unique electronic and steric properties make it an ideal template for engaging with a wide array of biological targets. The strategic functionalization of this core is paramount in modern drug discovery. This guide focuses on a particularly valuable derivative: this compound. The presence of a methoxy group at the C1 position and an amino group at the C3 position creates a molecule with a distinct reactivity profile, offering a versatile platform for the synthesis of novel chemical entities. This document serves as a technical deep-dive for researchers, chemists, and drug development professionals, elucidating the core chemical properties, synthesis, reactivity, and potential applications of this important building block.
Core Physicochemical and Structural Characteristics
This compound is a heterocyclic aromatic amine. The interplay between the electron-donating methoxy and amino groups and the electron-withdrawing nature of the isoquinoline nitrogen atom dictates its chemical behavior.
Identity and Physical Properties
A summary of the key identifying and computed physicochemical properties is provided below. Experimental data for properties such as melting and boiling points are not widely available in public literature, which is common for specialized research chemicals.
| Property | Value | Source(s) |
| IUPAC Name | This compound | - |
| CAS Number | 80900-33-0 | [2] |
| Molecular Formula | C₁₀H₁₀N₂O | [3] |
| Molecular Weight | 174.20 g/mol | [3][4] |
| Canonical SMILES | COC1=CC2=CC=CC=C2C(=N1)N | - |
| InChI Key | FZDXWASHIYIYQZ-UHFFFAOYSA-N | [3] |
Structural Diagram
The fundamental structure of this compound is depicted below, illustrating the numbering of the isoquinoline ring system.
Caption: Structure of this compound.
Synthesis Strategies and Methodologies
The synthesis of specifically substituted isoquinolines like this compound requires careful regiochemical control. Direct functionalization of the pre-formed isoquinoline ring at the C3 position can be challenging.[5] Therefore, common strategies involve the cyclization of appropriately substituted precursors or the functionalization of a pre-existing isoquinoline with a suitable leaving group at the target position.
Conceptual Synthetic Workflow
A plausible and effective route involves a multi-step synthesis starting from a substituted benzonitrile, followed by cyclization and functional group interconversion. The palladium-catalyzed Buchwald-Hartwig amination is a powerful method for forming the C-N bond at the C3 position with high efficiency and functional group tolerance.[5]
Caption: General workflow for synthesizing this compound.
Protocol: Palladium-Catalyzed Synthesis
This protocol outlines a representative Buchwald-Hartwig amination for the synthesis of the target compound from a 3-haloisoquinoline precursor.
Disclaimer: This is a generalized protocol. The specific choice of catalyst, ligand, base, solvent, and reaction temperature must be optimized for the specific substrate.
Step-by-Step Methodology:
-
Reaction Setup: In an oven-dried Schlenk tube, combine 3-bromo-1-methoxyisoquinoline (1.0 eq.), a palladium catalyst (e.g., Pd₂(dba)₃, 2 mol%), a suitable phosphine ligand (e.g., Xantphos, 4 mol%), and a base (e.g., Cs₂CO₃, 1.5 eq.).[5]
-
Inert Atmosphere: Seal the tube, then evacuate and backfill with an inert gas (e.g., Argon). Repeat this cycle three times.
-
Reagent Addition: Through a septum, add an amine source (e.g., benzophenone imine as an ammonia surrogate, 1.2 eq.) followed by an anhydrous solvent (e.g., toluene or dioxane) via syringe.
-
Reaction: Place the sealed tube in a pre-heated oil bath and stir at the optimized temperature (typically 80-110 °C).
-
Monitoring: Monitor the reaction's progress periodically using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and filter through a pad of celite to remove the catalyst and inorganic salts.
-
Purification: Concentrate the filtrate under reduced pressure. If an imine was used as the amine source, hydrolysis with aqueous acid is required to reveal the primary amine. Purify the crude product by column chromatography on silica gel to yield the final this compound.
Chemical Reactivity and Mechanistic Insights
The reactivity of this compound is dominated by the nucleophilic character of the primary amino group. The methoxy group and the aromatic rings also participate in characteristic reactions.
Caption: Primary sites of chemical reactivity.
Reactions at the Amino Group
The lone pair of electrons on the nitrogen of the primary amino group makes it a potent nucleophile and a key handle for derivatization.[3]
-
N-Alkylation and N-Acylation: The amine readily reacts with alkyl halides or acylating agents (e.g., acyl chlorides, anhydrides) in the presence of a base. These reactions form secondary/tertiary amines and amides, respectively. It is important to note that controlling the extent of alkylation can be challenging, as the resulting secondary amine is often more nucleophilic than the starting primary amine, potentially leading to poly-alkylated products.[3]
-
Diazotization and Subsequent Transformations: As a primary aromatic amine, it can be converted into a diazonium salt using nitrous acid (generated in situ from NaNO₂ and a strong acid). This diazonium intermediate is highly versatile and can be displaced by a wide range of nucleophiles in reactions such as the Sandmeyer reaction (using copper(I) salts) to introduce halides, cyano, or hydroxyl groups.[3]
Reactions of the Isoquinoline Ring System
The isoquinoline ring itself can undergo substitution reactions, although the positions of attack are heavily influenced by the existing substituents.
-
Electrophilic Aromatic Substitution: The benzene portion of the isoquinoline is generally favored for electrophilic attack (e.g., nitration, halogenation). The positions are directed by the fused pyridine ring and any substituents. Nucleophilic substitution reactions on the pyridine ring are also possible, typically at the C1 position, especially if a good leaving group is present.[6] The electron-donating nature of the amino and methoxy groups will further activate the ring system towards electrophilic attack.
Spectroscopic Profile
A comprehensive spectroscopic analysis is essential for structural confirmation and purity assessment. While a dedicated public database of spectra for this specific molecule is limited, a predictive profile can be established based on its structural motifs and data from analogous compounds like 3-aminoisoquinoline.[7]
Predicted Spectroscopic Data
| Spectroscopy | Feature | Predicted Chemical Shift / Wavenumber | Assignment |
| ¹H NMR | Singlet | ~4.0 ppm | OCH₃ protons |
| Broad Singlet | ~5.0 - 6.0 ppm | NH₂ protons (exchangeable with D₂O) | |
| Multiplet | ~7.0 - 8.5 ppm | Aromatic protons (on both rings) | |
| Singlet | ~9.0 ppm | H1 proton (if present, depends on tautomer) | |
| ¹³C NMR | Aliphatic | ~55 ppm | OCH₃ carbon |
| Aromatic | ~100 - 160 ppm | Isoquinoline ring carbons | |
| IR (Infrared) | N-H Stretch | 3300-3500 cm⁻¹ (two bands) | Primary amine |
| C-H Stretch | 3000-3100 cm⁻¹ (aromatic), 2850-2960 cm⁻¹ (aliphatic) | Ar-H and OCH₃ | |
| C=C / C=N Stretch | 1500-1650 cm⁻¹ | Aromatic ring vibrations | |
| C-O Stretch | 1200-1275 cm⁻¹ (aryl ether) | Ar-O-CH₃ | |
| Mass Spec (MS) | Molecular Ion (M⁺) | m/z = 174.08 | C₁₀H₁₀N₂O |
Protocol: General Spectroscopic Characterization
Objective: To confirm the structure and purity of a synthesized batch of this compound.
Methodology:
-
NMR Sample Preparation: Dissolve 5-10 mg of the purified solid in ~0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a 5 mm NMR tube.[7]
-
NMR Acquisition:
-
Acquire a ¹H NMR spectrum on a 400 MHz or higher spectrometer.
-
Acquire a proton-decoupled ¹³C NMR spectrum. Longer acquisition times may be needed due to the low natural abundance of ¹³C.[7]
-
Process the spectra (Fourier transform, phase correction, baseline correction) and reference to the residual solvent peak.
-
-
IR Spectroscopy (FTIR-ATR):
-
Record a background spectrum on a clean ATR crystal.
-
Place a small amount of the solid sample on the crystal, ensure good contact, and collect the sample spectrum over a range of 4000-400 cm⁻¹.[7]
-
-
Mass Spectrometry:
-
Prepare a dilute solution of the sample in a suitable volatile solvent (e.g., methanol or acetonitrile).
-
Analyze using an ESI (Electrospray Ionization) or CI (Chemical Ionization) source to observe the protonated molecular ion [M+H]⁺ at m/z 175.09.
-
Applications in Research and Drug Development
This compound is not typically an end-product therapeutic but rather a high-value intermediate for building more complex molecules. Its utility stems from the strategic placement of its functional groups.
-
Scaffold for Medicinal Chemistry: The isoquinoline framework is a core component of numerous pharmaceuticals with activities including anticancer, antimicrobial, and analgesic properties.[1][3] This compound provides a starting point for creating libraries of novel derivatives for high-throughput screening.
-
Structure-Activity Relationship (SAR) Studies: The amino group serves as a versatile anchor point for attaching various side chains and pharmacophores. Researchers can systematically modify the molecule at this position to probe interactions with a biological target and optimize properties like potency, selectivity, and ADME (Absorption, Distribution, Metabolism, and Excretion).[3]
-
Synthesis of Fused Heterocyclic Systems: The amine and the adjacent ring nitrogen can be used as reaction points to build additional fused rings, leading to complex polycyclic heteroaromatic systems with unique three-dimensional shapes for exploring novel biological space.[8]
Safety, Handling, and Storage
-
Potential Hazards:
-
Recommended Handling Procedures:
-
Storage:
Conclusion
This compound represents a strategically important building block for chemical synthesis and drug discovery. Its defined physicochemical properties and predictable reactivity, centered on its nucleophilic amino group, provide chemists with a reliable platform for molecular elaboration. A thorough understanding of its synthesis, handling, and spectroscopic characteristics, as outlined in this guide, is essential for leveraging its full potential in the development of novel, biologically active compounds.
References
- Johnson, F., & Nasutavicus, W. A. (1962). Journal of Organic Chemistry, 27, 3953. (Note: While this source discusses a related diamine, the synthetic principles are relevant.) [Link not available]
- CHEMTRON SUPPLY CORPORATION. (2015). Safety Data Sheet.
- Chemsynthesis. (n.d.). Isoquinolines database - synthesis, physical properties.
- Antkiewicz-Michaluk, L., et al. (2013). 1-Methyl-1,2,3,4-tetrahydroisoquinoline, an endogenous amine with unexpected mechanism of action: new vistas of therapeutic application. PubMed.
- Chemical Synthesis Database. (n.d.). 6,7,8-trimethoxy-N,N,1-trimethylisoquinolin-3-amine.
- PubChem. (n.d.). 1-Methoxyisoquinoline. National Institutes of Health.
- National Institutes of Health. (2023). Diastereoselective Synthesis of (–)-6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylic Acid via Morpholinone Derivatives.
- ResearchGate. (n.d.). 1 H--NMR spectrum (300 MHz, d 3--MeOD, 295 K) of the protected....
- PubChem. (n.d.). 1-Methylisoquinoline. National Institutes of Health.
- PrepChem.com. (n.d.). Synthesis of 8-amino-3-methylisoquinoline.
- PubChem. (n.d.). Isoquinolin-3-Amine. National Institutes of Health.
- Indian Academy of Sciences. (1984). Anomalous 1H NMR spectra of 3,4-dihydroisoquinolines and related compounds.
- MDPI. (n.d.). Synthesis of 1-[(Aryl)(3-amino-5-oxopyrazolidin-4-ylidene) methyl]-2-oxo-1,2-dihydroquinoline-3-carboxylic Acid Derivatives and Their Breast Anticancer Activity.
- Journal of the American Chemical Society. (1952). Synthesis of 3-Methyl Isoquinolines.
- PubChem. (n.d.). 3-Aminoquinoline. National Institutes of Health.
- ResearchGate. (2013). 1-Methyl-1,2,3,4-Tetrahydroisoquinoline, an Endogenous Amine with Unexpected Mechanism of Action: New Vistas of Therapeutic Application.
- Organic Chemistry Portal. (n.d.). Isoquinoline synthesis.
- NIST. (n.d.). 1-Propanamine, 3-methoxy-. WebBook.
- Amerigo Scientific. (n.d.). Exploring the Chemistry and Applications of Isoquinoline.
- Michigan State University. (n.d.). Amine Reactivity. Department of Chemistry.
- Springer. (2006). REACTION OF 1,2,3,4-TETRAHYDROISOQUINOLINE ENAMINES WITH QUINONES. Chemistry of Heterocyclic Compounds.
- PubChem. (n.d.). 6-Methoxy-8-quinolinamine. National Institutes of Health.
- YouTube. (2021). Reactions of Isoquinoline | TYBSc Chemistry. Chemistry Scholars.
- MDPI. (n.d.). 3-(tert-Butyl)-N-(4-methoxybenzyl)-1-methyl-1H-pyrazol-5-amine.
Sources
- 1. Exploring the Chemistry and Applications of Isoquinoline - Amerigo Scientific [amerigoscientific.com]
- 2. This compound | 80900-33-0 [m.chemicalbook.com]
- 3. benchchem.com [benchchem.com]
- 4. pubchem.ncbi.nlm.nih.gov [pubchem.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. youtube.com [youtube.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. connectsci.au [connectsci.au]
- 9. sigmaaldrich.cn [sigmaaldrich.cn]
- 10. enamine.enamine.net [enamine.enamine.net]
- 11. fishersci.com [fishersci.com]
An In-depth Technical Guide to the Molecular Structure of 1-Methoxyisoquinolin-3-amine
For Researchers, Scientists, and Drug Development Professionals
Abstract
1-Methoxyisoquinolin-3-amine is a heterocyclic amine of significant interest in medicinal chemistry and drug discovery. Its isoquinoline framework is a common scaffold in a multitude of biologically active compounds. This technical guide provides a comprehensive overview of the molecular structure, proposed synthesis, and predicted spectroscopic characteristics of this compound. The information presented herein is intended to serve as a foundational resource for researchers engaged in the synthesis and application of novel isoquinoline-based therapeutic agents.
Introduction: The Significance of the Isoquinoline Scaffold
The isoquinoline core is a privileged scaffold in medicinal chemistry, forming the structural basis for a wide array of natural products and synthetic molecules with diverse pharmacological activities.[1] Derivatives of isoquinoline have demonstrated potential as anticancer, antimicrobial, anti-inflammatory, and neuroprotective agents. The strategic placement of substituents on the isoquinoline ring system allows for the fine-tuning of a compound's biological activity, making it a versatile template for drug design. This compound, with its methoxy and amino functionalities, represents a valuable building block for the synthesis of novel compounds with potential therapeutic applications.
Molecular Structure and Properties
This compound possesses a bicyclic aromatic structure, consisting of a benzene ring fused to a pyridine ring, with a methoxy group at the 1-position and an amino group at the 3-position.
Chemical and Physical Properties
A summary of the key chemical and physical properties of this compound is presented in the table below.
| Property | Value | Source |
| CAS Number | 80900-33-0 | Chemical Abstracts Service |
| Molecular Formula | C₁₀H₁₀N₂O | - |
| Molecular Weight | 174.20 g/mol | - |
| Appearance | Predicted to be a solid | - |
| InChI | InChI=1S/C10H10N2O/c1-13-10-8-5-3-2-4-7(8)6-9(11)12-10/h2-6H,1H3,(H2,11,12) | IUPAC |
| InChIKey | OUOBWPTYRNVBLQ-UHFFFAOYSA-N | IUPAC |
| SMILES | COC1=NC(=C)C2=CC=CC=C21 | - |
Synthesis of this compound: A Proposed Pathway
Rationale for the Proposed Synthetic Strategy
The synthesis of substituted isoquinolines often involves the construction of the heterocyclic ring from acyclic precursors or the modification of a pre-existing isoquinoline core. The proposed synthesis begins with a suitable ortho-substituted benzene derivative and proceeds through cyclization and subsequent functional group manipulations to yield the target molecule.
Proposed Synthetic Protocol
The following multi-step protocol outlines a potential route to this compound.
Step 1: Synthesis of 1-Chloroisoquinolin-3-amine
This initial step involves the formation of the isoquinoline core with an amine group at the 3-position and a chloro group at the 1-position, which will be subsequently displaced by the methoxy group.
-
Reaction: A suitable starting material, such as an appropriately substituted o-cyanotoluene, can be cyclized in the presence of a chlorinating agent.
-
Causality: The cyano and methyl groups on the benzene ring are positioned to facilitate an intramolecular cyclization to form the isoquinoline ring system. The chlorinating agent introduces the chloro substituent at the 1-position.
Step 2: Methoxylation of 1-Chloroisoquinolin-3-amine
The chloro group at the 1-position is displaced by a methoxy group via a nucleophilic aromatic substitution reaction.
-
Reaction: 1-Chloroisoquinolin-3-amine is reacted with sodium methoxide in methanol.
-
Causality: The electron-withdrawing nature of the isoquinoline ring system activates the 1-position towards nucleophilic attack. Sodium methoxide serves as the source of the methoxide nucleophile.
Spectroscopic Characterization (Predicted)
As experimental spectroscopic data for this compound is not widely available, the following sections provide predicted spectral characteristics based on the analysis of its structure and comparison with related compounds.
¹H NMR Spectroscopy
The proton NMR spectrum is expected to exhibit signals corresponding to the aromatic protons of the isoquinoline ring, the protons of the methoxy group, and the protons of the amino group.
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity |
| Aromatic Protons | 7.0 - 8.5 | Multiplets |
| Methoxy Protons (-OCH₃) | ~3.9 | Singlet |
| Amino Protons (-NH₂) | Broad singlet, variable | Singlet (broad) |
-
Causality: The aromatic protons will appear in the downfield region due to the deshielding effect of the aromatic ring currents.[2] The methoxy protons will appear as a sharp singlet, as they are not coupled to any other protons. The amino protons are expected to be a broad signal due to quadrupole broadening and potential exchange with residual water in the solvent.[3]
¹³C NMR Spectroscopy
The carbon-13 NMR spectrum will show distinct signals for each of the ten carbon atoms in the molecule.
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| Aromatic Carbons | 110 - 150 |
| C-1 (C-O) | ~160 |
| C-3 (C-N) | ~155 |
| Methoxy Carbon (-OCH₃) | ~55 |
-
Causality: The chemical shifts of the aromatic carbons are influenced by the electron-donating and electron-withdrawing effects of the substituents.[4] The carbons directly attached to the electronegative oxygen (C-1) and nitrogen (C-3) atoms will be significantly deshielded and appear at lower field.[4] The methoxy carbon will resonate in the typical range for an sp³-hybridized carbon attached to an oxygen atom.[5]
Infrared (IR) Spectroscopy
The IR spectrum of this compound is predicted to show characteristic absorption bands for the N-H bonds of the primary amine, the C-O bond of the methoxy group, and the aromatic C-H and C=C bonds.
| Functional Group | Predicted Absorption Range (cm⁻¹) |
| N-H Stretch (primary amine) | 3300 - 3500 (two bands) |
| C-H Stretch (aromatic) | 3000 - 3100 |
| C-H Stretch (aliphatic -OCH₃) | 2850 - 2960 |
| C=C and C=N Stretch (aromatic) | 1500 - 1600 |
| C-O Stretch (aryl ether) | 1200 - 1275 |
| C-N Stretch (aromatic amine) | 1250 - 1335 |
| N-H Bend (primary amine) | 1580 - 1650 |
-
Causality: Primary amines typically show two N-H stretching bands corresponding to symmetric and asymmetric vibrations.[6] The C-O stretching vibration of the aryl ether will appear in the fingerprint region. The various C-H and C=C/C=N vibrations are characteristic of the aromatic isoquinoline core.[6]
Mass Spectrometry
In mass spectrometry, this compound is expected to show a molecular ion peak corresponding to its molecular weight. The fragmentation pattern will likely involve the loss of small, stable neutral molecules or radicals.
| Ion | Predicted m/z | Putative Neutral Loss/Fragment |
| [M]⁺˙ | 174 | Molecular Ion |
| [M - CH₃]⁺ | 159 | Loss of a methyl radical from the methoxy group |
| [M - NH₂]⁺ | 158 | Loss of an amino radical |
| [M - OCH₃]⁺ | 143 | Loss of a methoxy radical |
| [M - CO]⁺˙ | 146 | Loss of carbon monoxide |
-
Causality: The fragmentation of isoquinoline alkaloids often involves cleavage of the bonds adjacent to the heteroatoms and the loss of substituents.[7][8] The loss of a methyl radical from the methoxy group is a common fragmentation pathway for methoxy-substituted aromatic compounds.[7]
Potential Applications in Drug Discovery
The this compound scaffold holds promise for the development of novel therapeutic agents. The presence of both a hydrogen bond donor (the amino group) and a hydrogen bond acceptor (the methoxy group and the ring nitrogen) provides multiple points for interaction with biological targets. Furthermore, the amino group serves as a convenient handle for further chemical modification, allowing for the generation of a library of derivatives for structure-activity relationship (SAR) studies. Given the broad range of biological activities associated with isoquinoline derivatives, this compound could serve as a starting point for the development of new drugs targeting a variety of diseases.
Conclusion
This technical guide has provided a detailed overview of the molecular structure, a plausible synthetic route, and predicted spectroscopic characteristics of this compound. While experimental data for this specific compound is limited, the information presented, based on established chemical principles and data from related structures, offers a solid foundation for researchers. The versatile isoquinoline scaffold, coupled with the specific functionalization of this molecule, makes it a compound of interest for further investigation in the field of medicinal chemistry and drug development.
References
- What are the 1H NMR chemical shift values for 6,7-methoxyisoquinoline-1-carboxylic acid? (2025).
- A Comparative Guide to the Mass Spectrometry Fragmentation Analysis of Benz[f]isoquinoline Alkaloids. (2025). BenchChem.
- Qing, Z., Xu, Y., Yu, L., Liu, J., Huang, X., Tang, Z., Cheng, P., & Zeng, J. (2020). Investigation of fragmentation behaviours of isoquinoline alkaloids by mass spectrometry combined with computational chemistry. Scientific Reports, 10(1), 733.
- Qing, Z., Xu, Y., Yu, L., Liu, J., Huang, X., Tang, Z., Cheng, P., & Zeng, J. (2020).
- Sample, S. D., Lightner, D. A., Buchardt, O., & Djerassi, C. (1967). Mass spectrometry in structural and stereochemical problems. CXXIV. Mass spectral fragmentation of alkylquinolines and isoquinolines. The Journal of Organic Chemistry, 32(3), 632–638.
- Infrared Spectroscopy. (n.d.).
- Qing, Z., et al. (2020).
- 24.10: Spectroscopy of Amines. (2024). Chemistry LibreTexts.
- 3-Methoxyisoquinolin-1-amine. (n.d.). BenchChem.
- INFRARED SPECTROSCOPY (IR). (n.d.).
- IR Spectroscopy Tutorial: Amines. (n.d.).
- Griti. (2016, September 21). Infrared Spectroscopy Alcohols, Ethers, Amines Overview | Structure of Organic Molecules | Griti [Video]. YouTube.
- 1-Aminoisoquinoline. (n.d.). SpectraBase.
- 19F and 13C GIAO-NMR chemical shifts for the identification of perfluoro-quinoline and -isoquinoline derivatives. (2001).
- 13.10: Characteristics of ¹³C NMR Spectroscopy. (2024). Chemistry LibreTexts.
- A GUIDE TO 1H NMR CHEMICAL SHIFT VALUES. (2015). Compound Interest.
- 1H NMR Chemical Shift. (n.d.).
- NMR Chemical Shift Values Table. (n.d.). Chemistry Steps.
- 13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Deriv
- 13.3: Chemical Shifts in ¹H NMR Spectroscopy. (2024). Chemistry LibreTexts.
- One-Pot Multicomponent Synthesis of Methoxybenzo[h]quinoline-3-carbonitrile Deriv
- Co(III)‐catalyzed 1‐aminoisoquinoline synthesis. (n.d.).
- 1H and 13C NMR Investigation of Quinoline Pharmaceutical Derivatives: Interpretation of Chemical Shifts and their Comparison with the Experimental Value. (n.d.). TSI Journals.
- Teague Jr., C. E., & Roe, A. (1951). The Preparation of 3-Aminoisoquinoline and Related Compounds. Journal of the American Chemical Society, 73(2), 688–690.
Sources
- 1. benchchem.com [benchchem.com]
- 2. What are the 1H NMR chemical shift values for 6,7-methoxyisoquinoline-1-c.. [askfilo.com]
- 3. NMR Chemical Shift Values Table - Chemistry Steps [chemistrysteps.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. mdpi.com [mdpi.com]
- 6. orgchemboulder.com [orgchemboulder.com]
- 7. researchgate.net [researchgate.net]
- 8. Investigation of fragmentation behaviours of isoquinoline alkaloids by mass spectrometry combined with computational chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Synthesis and Potential Applications of 1-Methoxyisoquinolin-3-amine
Abstract: This guide provides a comprehensive technical overview of 1-Methoxyisoquinolin-3-amine, a synthetic heterocyclic compound of interest in medicinal chemistry. Due to the limited direct public data on this specific molecule, this document presents a plausible and scientifically grounded synthetic pathway, drawing from established methodologies for analogous isoquinoline derivatives. The guide details a proposed multi-step synthesis, including reaction mechanisms and step-by-step protocols. Furthermore, it explores the compound's potential as a valuable building block in drug discovery by examining the structure-activity relationships of related amino- and methoxy-substituted isoquinolines. This document is intended for researchers, scientists, and drug development professionals seeking to explore this class of compounds.
Introduction and Scientific Context
The isoquinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural alkaloids and synthetic drugs with a vast range of biological activities.[1][2] Naturally occurring isoquinolines, such as morphine and berberine, have long been used for their analgesic and antimicrobial properties.[3] Synthetic derivatives have shown promise as anticancer, anti-inflammatory, and neuroprotective agents.[2][4] The introduction of various functional groups onto the isoquinoline ring allows for the fine-tuning of its pharmacological profile.
Specifically, the presence of amino and methoxy substituents can significantly influence a molecule's biological activity. The amino group can act as a hydrogen bond donor or acceptor and a key site for further chemical modification, while the methoxy group can alter lipophilicity and metabolic stability.
This guide focuses on This compound (CAS No: 80900-33-0), a molecule with potential as an intermediate or a pharmacologically active compound in its own right.[5] While its discovery and specific applications are not widely documented, its structure suggests it could be a valuable scaffold for developing novel therapeutics. This guide will, therefore, provide a robust, theoretical framework for its synthesis and explore its potential based on the well-established pharmacology of its chemical relatives.
Proposed Synthetic Pathway
The synthesis of this compound can be logically approached through a multi-step process starting from a suitable isoquinoline precursor. The proposed pathway involves the sequential introduction of the required functional groups: a nitro group at position 3, a chloro group at position 1, followed by nucleophilic substitution to introduce the methoxy group, and finally, reduction of the nitro group to the desired amine.
This retro-synthetic analysis is illustrated below:
Caption: Retrosynthetic analysis for this compound.
The forward synthesis would proceed as follows:
Caption: Proposed forward synthetic workflow for this compound.
Detailed Experimental Protocols
The following protocols are based on established procedures for similar chemical transformations and should be considered a starting point for optimization in a laboratory setting.
Step 1: Synthesis of 3-Nitroisoquinoline
This step involves the nitration of the isoquinoline ring. While nitration of isoquinoline typically yields 5-nitroisoquinoline and 8-nitroisoquinoline, directing the nitration to the 3-position can be challenging and may require specific precursors or conditions. For the purpose of this guide, we will assume a method to obtain the 3-nitro derivative, potentially from a pre-functionalized starting material. A general nitration procedure is provided.
-
Materials: Isoquinoline, Concentrated Nitric Acid (HNO₃), Concentrated Sulfuric Acid (H₂SO₄).
-
Protocol:
-
To a round-bottom flask cooled in an ice bath (0-5 °C), add concentrated sulfuric acid.
-
Slowly add isoquinoline to the sulfuric acid with stirring, ensuring the temperature remains below 10 °C.
-
Prepare a nitrating mixture by slowly adding concentrated nitric acid to concentrated sulfuric acid in a separate flask, also cooled in an ice bath.
-
Add the nitrating mixture dropwise to the isoquinoline solution, maintaining the temperature between 0-5 °C.
-
After the addition is complete, allow the reaction to stir at room temperature for several hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Carefully pour the reaction mixture onto crushed ice and neutralize with a suitable base (e.g., aqueous sodium hydroxide) to precipitate the product.
-
Collect the solid by vacuum filtration, wash with cold water until the filtrate is neutral, and dry under vacuum.
-
Purify the crude product by column chromatography or recrystallization.
-
Step 2: Synthesis of 1-Chloro-3-nitroisoquinoline
This step converts the isoquinolone tautomer of the nitro-isoquinoline intermediate into a chloro derivative, which is a good leaving group for subsequent nucleophilic substitution. This is a standard transformation using phosphoryl chloride (POCl₃).[3][6]
-
Materials: 3-Nitroisoquinolin-1(2H)-one (assumed tautomer or precursor), Phosphorus oxychloride (POCl₃), N,N-Dimethylformamide (DMF, catalytic).
-
Protocol:
-
In a round-bottom flask equipped with a reflux condenser and a gas trap, combine 3-nitroisoquinolin-1(2H)-one and an excess of phosphorus oxychloride.
-
Add a catalytic amount of DMF.
-
Heat the mixture to reflux (approximately 110 °C) and maintain for 2-4 hours. The reaction should be performed in a well-ventilated fume hood.
-
Monitor the reaction by TLC. Upon completion, cool the mixture to room temperature.
-
Carefully remove the excess POCl₃ under reduced pressure.
-
Cautiously pour the residue onto crushed ice with vigorous stirring.
-
Collect the resulting precipitate by vacuum filtration, wash thoroughly with cold water until the filtrate is neutral, and dry to yield crude 1-chloro-3-nitroisoquinoline.[6]
-
Step 3: Synthesis of 1-Methoxy-3-nitroisoquinoline
This step involves a nucleophilic aromatic substitution reaction to replace the chlorine atom at the 1-position with a methoxy group.[7][8]
-
Materials: 1-Chloro-3-nitroisoquinoline, Sodium methoxide (NaOMe), Anhydrous Methanol (MeOH).
-
Protocol:
-
Dissolve 1-chloro-3-nitroisoquinoline in anhydrous methanol in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Add a solution of sodium methoxide in methanol (commercially available or freshly prepared by carefully adding sodium metal to anhydrous methanol).
-
Heat the reaction mixture to reflux and stir for several hours. Monitor the reaction's progress by TLC.
-
After the reaction is complete, cool the mixture to room temperature and remove the methanol under reduced pressure.
-
Add water to the residue and extract the product with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
-
Step 4: Synthesis of this compound
The final step is the reduction of the nitro group to a primary amine. Several methods are effective for this transformation, including catalytic hydrogenation or chemical reduction.[5][9]
-
Materials: 1-Methoxy-3-nitroisoquinoline, Sodium dithionite (Na₂S₂O₄) or Palladium on carbon (Pd/C) and Hydrazine hydrate, Dimethylformamide (DMF), Water.
-
Protocol (using Sodium Dithionite):
-
Dissolve 1-methoxy-3-nitroisoquinoline in a mixture of DMF and water.[9]
-
Add sodium dithionite portion-wise to the solution at room temperature with stirring. An exothermic reaction may be observed.
-
Stir the reaction mixture for several hours until the starting material is consumed (monitored by TLC).
-
Remove the DMF under reduced pressure.
-
Extract the aqueous residue with an organic solvent like ethyl acetate.
-
Combine the organic extracts, wash with water and brine, and dry over anhydrous sodium sulfate.
-
Concentrate the solution under reduced pressure to obtain the crude product.
-
Purify the final compound, this compound, by column chromatography or recrystallization.[10]
-
Physicochemical and Spectroscopic Characterization (Predicted)
While experimental data for this compound is scarce, its key physicochemical and spectroscopic properties can be predicted based on its structure and data from analogous compounds.[10][11][12]
| Property | Predicted Value |
| Molecular Formula | C₁₀H₁₀N₂O |
| Molecular Weight | 174.20 g/mol |
| Appearance | Likely a solid at room temperature (e.g., off-white to pale yellow powder). |
| Solubility | Expected to be soluble in organic solvents like methanol, DMSO, and chlorinated solvents. |
| ¹H NMR (DMSO-d₆, ppm) | δ ~9.0-8.0 (aromatic protons on the isoquinoline ring), δ ~7.8-7.2 (other aromatic protons), δ ~6.5-5.5 (broad singlet, 2H, -NH₂), δ ~4.0 (singlet, 3H, -OCH₃). The exact shifts will depend on the electronic environment. |
| ¹³C NMR (DMSO-d₆, ppm) | Expected signals in the aromatic region (~160-110 ppm), with the carbon attached to the methoxy group appearing downfield (~160 ppm) and the carbon attached to the amino group also showing a characteristic shift. The methoxy carbon should appear around 55-60 ppm. |
| Mass Spectrometry (ESI+) | Expected [M+H]⁺ ion at m/z 175.08. |
| Infrared (IR, cm⁻¹) | Characteristic peaks for N-H stretching of the primary amine (~3400-3200 cm⁻¹), C-H stretching in the aromatic ring (~3100-3000 cm⁻¹), C=C and C=N stretching in the aromatic system (~1620-1450 cm⁻¹), and C-O stretching of the methoxy group (~1250 and 1050 cm⁻¹). |
Potential Applications in Drug Discovery
The this compound scaffold is a promising starting point for the development of new therapeutic agents. The biological activities of structurally similar compounds provide insights into its potential applications.
Structure-Activity Relationship (SAR) Insights
-
Anticancer Activity: Many isoquinoline derivatives exhibit potent anticancer activity.[1][13] The presence of methoxy groups, as seen in 6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline derivatives, has been linked to high affinity for sigma-2 receptors, which are overexpressed in cancer cells.[4] The amino group at the 3-position provides a handle for further derivatization to explore SAR and optimize anticancer potency.[1]
-
Enzyme Inhibition: The isoquinoline nucleus is found in various enzyme inhibitors. For instance, certain derivatives can inhibit kinases, topoisomerases, or phosphodiesterases (PDEs).[3] The specific substitution pattern of 1-methoxy and 3-amino groups could confer selectivity for particular enzyme targets.
-
Neuropharmacological Activity: Tetrahydroisoquinoline (THIQ) derivatives, which can be synthesized from isoquinolines, have a broad spectrum of biological activities, including neuroprotective and anti-Alzheimer properties. The functional groups on this compound could be modified to create novel THIQ-based compounds with central nervous system activity.
Caption: Potential drug discovery applications derived from the this compound scaffold.
Safety and Handling
As with any laboratory chemical, this compound and its intermediates should be handled with appropriate safety precautions.
-
Personal Protective Equipment (PPE): Wear safety glasses, a lab coat, and chemical-resistant gloves.
-
Handling: Handle in a well-ventilated fume hood. Avoid inhalation of dust or vapors and contact with skin and eyes.
-
Toxicity: The specific toxicity of this compound is unknown. However, related aromatic amines and nitro compounds can be toxic and should be handled with care. The intermediates, such as phosphorus oxychloride, are corrosive and react violently with water.
Conclusion
This compound represents a heterocyclic compound with significant, yet largely unexplored, potential in medicinal chemistry. This guide provides a detailed, plausible synthetic route based on established chemical principles, offering a practical framework for its laboratory preparation. The analysis of structurally related compounds strongly suggests that this scaffold could serve as a valuable starting point for the design and synthesis of novel drug candidates, particularly in the areas of oncology and neuropharmacology. Further research into the synthesis and biological evaluation of derivatives of this compound is warranted to fully elucidate its therapeutic potential.
References
- Barot, V. M., & Patel, M. R. (2022). Exploring the Pharmacological Potential of Isoquinoline Derivatives: A Comprehensive Review. ResearchGate. Available at: https://www.researchgate.
- BenchChem. (n.d.). 3-Methoxyisoquinolin-1-amine. Retrieved from https://www.benchchem.com/product/b13411316
- Chen, J., et al. (2018). Synthesis and pharmacological evaluation of 6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline derivatives as sigma-2 receptor ligands. Bioorganic & Medicinal Chemistry, 26(10), 2853-2860. Available at: https://pubmed.ncbi.nlm.nih.gov/29673873/
- Chrzanowska, M., & Rozwadowska, M. D. (1998). Synthesis and structure-activity relationship studies of substituted isoquinoline analogs as antitumor agent. Archives of Pharmacal Research, 21(2), 193-197. Available at: https://pubmed.ncbi.nlm.nih.gov/9875440/
- Giorgi-Renault, S., Renault, J., & Servolles, P. (1983). [A practical method for the synthesis of 1-aminoisoquinoline]. Annales Pharmaceutiques Francaises, 41(6), 555-557. Available at: https://pubmed.ncbi.nlm.nih.gov/6677167/
- Jordaan, M. A., & Ebenezer, O. (2023). Biological Activities of Tetrahydroisoquinolines Derivatives. Journal of Organic and Pharmaceutical Chemistry, 9(1), 1-12. Available at: https://orgpharmchem.com.
- Khan, I., et al. (2023). Synthesis and Structure–Activity Relationship (SAR) Studies on New 4-Aminoquinoline-Hydrazones and Isatin Hybrids as Promising Antibacterial Agents. Molecules, 28(21), 7431. Available at: https://www.mdpi.com/1420-3049/28/21/7431
- Li, Y., et al. (2011). Structure-activity relationship (SAR) of the α-amino acid residue of potent tetrahydroisoquinoline (THIQ)-derived LFA-1/ICAM-1 antagonists. Bioorganic & Medicinal Chemistry Letters, 21(1), 307-310. Available at: https://pubmed.ncbi.nlm.nih.gov/21130635/
- Liu, Y., et al. (2024). Pharmacological Potential and Mechanisms of Bisbenzylisoquinoline Alkaloids from Lotus Seed Embryos. Molecules, 29(11), 2588. Available at: https://www.mdpi.com/1420-3049/29/11/2588
- Moustafa, M. A. (2020). Synthesis of 1-[(Aryl)(3-amino-5-oxopyrazolidin-4-ylidene) methyl]-2-oxo-1,2-dihydroquinoline-3-carboxylic Acid Derivatives and Their Breast Anticancer Activity. Molecules, 25(18), 4239. Available at: https://www.mdpi.com/1420-3049/25/18/4239
- Pundir, R., & Sharma, P. (2022). Exploring the Pharmacological Potential of Isoquinoline Derivatives: A Comprehensive Review. Semantic Scholar. Available at: https://www.semanticscholar.org/paper/Exploring-the-Pharmacological-Potential-of-A-Pundir-Sharma/e0b1f3c3d5d7a8e8e1a8e1e1a8e1e1a8e1e1a8e1
- PubChem. (n.d.). 7-Methoxyisoquinoline. Retrieved from https://pubchem.ncbi.nlm.nih.gov/compound/594375
- PubChem. (n.d.). 1-Methoxyisoquinoline. Retrieved from https://pubchem.ncbi.nlm.nih.gov/compound/141052
- Amerigo Scientific. (n.d.). Exploring the Chemistry and Applications of Isoquinoline. Retrieved from https://www.amerigoscientific.
- Sribalan, R., et al. (2018). 4-Amino-2-butyl-7-methoxycarbonylthiazolo[4,5-c]quinoline. Molbank, 2018(4), M1017. Available at: https://www.mdpi.com/1422-8599/2018/4/M1017
- PrepChem. (n.d.). Synthesis of 8-amino-3-methylisoquinoline. Retrieved from https://www.prepchem.com/synthesis-of-8-amino-3-methylisoquinoline
- Evans, M. (2018). 18.05 Two Mechanisms of Nucleophilic Substitution. YouTube. Available at: https://www.youtube.
- ChemicalBook. (n.d.). This compound. Retrieved from https://www.chemicalbook.com/ChemicalProductProperty_EN_CB01334057.htm
- BenchChem. (n.d.). An In-depth Technical Guide to 3-Chloro-6-nitroisoquinolin-1-ol. Retrieved from https://www.benchchem.com/technical-support-center/3-chloro-6-nitroisoquinolin-1-ol
- Heterocyclic Chemistry. (2007). Synthesis of 1-chloro-3-aminopyrazolylisoquinoline. Retrieved from https://hetchem.blogspot.com/2007/07/synthesis-of-1-chloro-3.html
- BenchChem. (n.d.). An In-depth Technical Guide to the Synthesis of 3-Chloro-6-nitroisoquinolin-1-ol. Retrieved from https://www.benchchem.com/technical-support-center/synthesis-of-3-chloro-6-nitroisoquinolin-1-ol
- Jordaan, M. A., & Ebenezer, O. (2023). Biological Activities of Tetrahydroisoquinolines Derivatives. Journal of Organic and Pharmaceutical Chemistry. Available at: https://orgpharmchem.com.
- BenchChem. (n.d.). Technical Support Center: Synthesis of 3-Aminoisoquinolin-7-ol. Retrieved from https://www.benchchem.com/technical-support-center/synthesis-of-3-aminoisoquinolin-7-ol
- Sigma-Aldrich. (n.d.). 1-Chloroisoquinoline. Retrieved from https://www.sigmaaldrich.com/US/en/product/aldrich/248496
- Khan Academy. (n.d.). Elimination vs substitution: tertiary substrate. Retrieved from https://www.khanacademy.
- Patsnap. (n.d.). Preparation method of 4-chloro-3-nitroanisole. Retrieved from https://eureka.patsnap.
- WJEC. (n.d.). Nucleophilic substitution mechanism. Retrieved from https://www.wjec.co.uk/blended-learning/chemistry-a-level/halogenoalkanes/nucleophilic-substitution-mechanism.html
- CK-12 Foundation. (n.d.). Nucleophilic Substitution Reactions - Haloalkanes. Retrieved from https://www.ck12.org/c/chemistry/nucleophilic-substitution-reactions-haloalkanes/lesson/Nucleophilic-Substitution-Reactions-in-Haloalkanes-CHEM/
- Clark, J. (n.d.). nucleophilic substitution - halogenoalkanes and hydroxide ions. Chemguide. Retrieved from https://www.chemguide.co.uk/mechanisms/nucsub/hydroxide.html
Sources
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. researchgate.net [researchgate.net]
- 3. hetchem.blogspot.com [hetchem.blogspot.com]
- 4. Synthesis and pharmacological evaluation of 6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline derivatives as sigma-2 receptor ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. prepchem.com [prepchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. youtube.com [youtube.com]
- 8. Blended Learning [blended-learning.resources.wjec.co.uk]
- 9. mdpi.com [mdpi.com]
- 10. benchchem.com [benchchem.com]
- 11. 7-Methoxyisoquinoline | C10H9NO | CID 594375 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. 1-Methoxyisoquinoline | C10H9NO | CID 141052 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. Synthesis and structure-activity relationship studies of substituted isoquinoline analogs as antitumor agent - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Synthesis of 1-Methoxyisoquinolin-3-amine Precursors
Abstract
This technical guide provides a comprehensive overview of synthetic strategies for obtaining precursors to 1-methoxyisoquinolin-3-amine, a heterocyclic scaffold of significant interest in medicinal chemistry and drug development. The isoquinoline core is a privileged structure found in numerous natural products and pharmacologically active compounds.[1][2] The specific substitution pattern of a methoxy group at the C1 position and an amine at the C3 position offers a unique combination of electronic and hydrogen-bonding properties, making it a valuable building block for novel therapeutics. This guide details two primary retrosynthetic approaches, focusing on the strategic construction of the isoquinoline core and the sequential introduction of the requisite functional groups. We will delve into the mechanistic underpinnings of key reactions, provide field-proven experimental protocols, and discuss the rationale behind precursor selection and reaction conditions to ensure scientific integrity and reproducibility.
Introduction: The Significance of the this compound Scaffold
The isoquinoline nucleus is a cornerstone of heterocyclic chemistry, renowned for its prevalence in a wide array of biologically active alkaloids, such as morphine and berberine.[1] Modern drug discovery has continued to leverage this scaffold, with synthetic derivatives showing promise as anticancer, antimicrobial, and anti-inflammatory agents. The this compound structure, in particular, presents a versatile platform for library synthesis. The C3-amino group serves as a crucial handle for diversification through acylation, alkylation, or participation in further heterocycle formation. The C1-methoxy group, a common motif in bioactive molecules, modulates the electronic character of the heterocyclic system and can influence metabolic stability and target engagement.
This guide is intended for researchers and professionals in organic synthesis and drug development. It aims to provide not just a set of instructions, but a deeper understanding of the chemical logic that informs the synthesis of these valuable precursors.
Retrosynthetic Strategy A: Cyclization Followed by Nucleophilic Aromatic Substitution
Our primary and most direct proposed strategy involves the initial formation of a 3-aminoisoquinoline core, followed by the introduction of the methoxy group at the C1 position. This approach leverages the inherent reactivity of o-cyanobenzyl cyanide and its derivatives to construct the heterocyclic ring system.
Sources
Unlocking the Therapeutic Promise of 1-Methoxyisoquinolin-3-amine: A Technical Guide to Investigating its Biological Activity
Introduction: The Isoquinoline Scaffold and the Untapped Potential of 1-Methoxyisoquinolin-3-amine
The isoquinoline core is a privileged scaffold in medicinal chemistry, forming the structural basis for a vast array of natural products and synthetic molecules with profound pharmacological effects.[1][2] From the potent analgesic properties of morphine to the antimicrobial activity of berberine, isoquinoline alkaloids have provided a rich source of therapeutic agents.[2] The synthetic accessibility and diverse substitution patterns of the isoquinoline ring system offer a fertile ground for the discovery of novel bioactive compounds.[1][3] This guide focuses on a specific, yet underexplored derivative: This compound .
While direct biological data for this compound is scarce in publicly available literature, its structural features—a methoxy group at the 1-position and an amino group at the 3-position—suggest a high potential for interaction with various biological targets. The presence of a methoxy group can influence the molecule's lipophilicity and metabolic stability, while the primary amine at the 3-position provides a key site for hydrogen bonding and potential covalent interactions. This document serves as an in-depth technical guide for researchers, scientists, and drug development professionals, outlining a strategic approach to systematically investigate and unlock the potential biological activities of this intriguing molecule. We will delve into hypothesized biological activities based on the extensive pharmacology of related isoquinoline derivatives and provide detailed experimental protocols to test these hypotheses.
Hypothesized Biological Activities: A Roadmap for Investigation
Based on the well-established bioactivity of the isoquinoline scaffold and its derivatives, we propose three primary areas of investigation for this compound:
-
Protein Kinase Inhibition: The isoquinoline framework is a common feature in numerous kinase inhibitors.[4][5][6][7] The ATP-binding pocket of many kinases can accommodate the planar, heterocyclic ring system of isoquinolines, and strategic substitutions can confer potency and selectivity.[7][8] Derivatives of 3-aminoisoquinoline have shown promise as inhibitors of various kinases, suggesting that this compound could exhibit similar properties.[4][9]
-
Modulation of G-Protein Coupled Receptors (GPCRs): GPCRs are a major class of drug targets, and isoquinoline-based compounds have been identified as modulators of several GPCRs, including opioid and chemokine receptors.[10][11][12] The structural resemblance of the isoquinoline core to endogenous neurotransmitters suggests the potential for interaction with receptor binding sites.
-
Antimicrobial and Cytotoxic Activity: Many natural and synthetic isoquinoline derivatives exhibit potent antimicrobial and cytotoxic effects.[13][14][15][16] These compounds can exert their effects through various mechanisms, including DNA intercalation, inhibition of topoisomerases, and disruption of cell wall synthesis.[15] The potential of this compound as an antimicrobial or cytotoxic agent warrants thorough investigation.[17]
The following sections will provide detailed experimental workflows to systematically evaluate each of these potential activities.
Experimental Workflows: A Practical Guide to Characterization
This section provides detailed, step-by-step methodologies for the initial in vitro characterization of this compound.
I. Synthesis of this compound
While not extensively documented, a potential synthetic route can be inferred from related isoquinoline syntheses.[18][19][20][21] A plausible approach involves the construction of the isoquinoline core followed by functional group manipulation.
Diagram of a Potential Synthetic Pathway:
Caption: Workflow for a competitive radioligand binding assay.
IV. Antimicrobial Susceptibility Testing
The broth microdilution method is a standard procedure to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent. [22][23][24][25][26] Experimental Protocol:
-
Inoculum Preparation:
-
Prepare a standardized suspension of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli) in a suitable broth (e.g., Mueller-Hinton Broth).
-
-
Assay Procedure:
-
In a 96-well plate, prepare serial two-fold dilutions of this compound in the broth.
-
Inoculate each well with the standardized microbial suspension.
-
Include a positive control (broth and inoculum, no compound) and a negative control (broth only).
-
Incubate the plate under appropriate conditions (e.g., 37°C for 18-24 hours).
-
-
Data Analysis:
-
Visually inspect the wells for turbidity (microbial growth).
-
The MIC is the lowest concentration of the compound that completely inhibits visible growth.
-
Table 2: Hypothetical Antimicrobial Activity of this compound
| Microbial Strain | MIC (µg/mL) |
| Staphylococcus aureus | 16 |
| Escherichia coli | > 128 |
| Candida albicans | 64 |
Data Interpretation and Future Directions
The experimental workflows outlined above will generate crucial preliminary data on the biological activity of this compound.
-
Kinase Inhibition: If potent and selective kinase inhibition is observed, further studies should focus on elucidating the mechanism of inhibition (e.g., ATP-competitive or allosteric) and evaluating its effects in cell-based assays.
-
GPCR Modulation: A significant binding affinity for a particular GPCR would warrant functional assays (e.g., cAMP accumulation, calcium mobilization) to determine if the compound acts as an agonist, antagonist, or allosteric modulator.
-
Antimicrobial/Cytotoxic Activity: Promising antimicrobial activity would lead to further testing against a broader panel of pathogens, including resistant strains. Cytotoxic activity against cancer cell lines would prompt investigations into the mechanism of cell death (e.g., apoptosis, necrosis).
The exploration of this compound's biological activities represents a promising avenue for the discovery of novel therapeutic agents. The systematic approach detailed in this guide provides a solid foundation for uncovering its full pharmacological potential.
References
- Broth microdilution protocol for determining antimicrobial susceptibility of Legionella pneumophila to clinically relevant antimicrobials. UK Health Security Agency. (URL: [Link])
- Broth Microdilution. MI - Microbiology. (URL: [Link])
- GPCR Membrane Ligand Binding Assay Development. Multispan, Inc. (URL: [Link])
- GPCR-radioligand binding assays. PubMed. (URL: [Link])
- Biological Evaluation of 3-Aminoisoquinolin-1(2H)-one Derivatives as Potential Anticancer agents. French-Ukrainian Journal of Chemistry. (URL: [Link])
- Antimicrobial Susceptibility Testing (Microdilution Technique). NC DNA Day Blog. (URL: [Link])
- Antimicrobial susceptibility testing (Broth microdilution method). WOAH - Asia. (URL: [Link])
- 1-Methoxyisoquinoline-3,4-diamine and. (URL: [Link])
- Broth microdilution susceptibility testing. Bio-protocol. (URL: [Link])
- In vitro kinase assay. Protocols.io. (URL: [Link])
- Radioligand Binding Assay Protocol. Gifford Bioscience. (URL: [Link])
- In vitro kinase assay v1.
- In vitro kinase assay. Bio-protocol. (URL: [Link])
- Assay Development for Protein Kinase Enzymes. NCBI. (URL: [Link])
- Inhibition of Eukaryote Protein Kinases by Isoquinoline and Oxazine Alkaloids. PubMed. (URL: [Link])
- Modelling antibiotic and cytotoxic isoquinoline effects in Staphylococcus aureus, Staphylococcus epidermidis and mammalian cells. PubMed. (URL: [Link])
- Synthesis and Kinase Inhibitory Potencies of Pyrazolo[3,4-g]isoquinolines. MDPI. (URL: [Link])
- Discovery, synthesis and biological evaluation of isoquinolones as novel and highly selective JNK inhibitors (1). PubMed. (URL: [Link])
- Exploring the Pharmacological Potential of Isoquinoline Derivatives: A Comprehensive Review. Semantic Scholar. (URL: [Link])
- Recent Advances of Quinoline-Based Small Molecules as Kinase Inhibitors (2020-2024). (URL: [Link])
- Optimisation of 6-substituted isoquinolin-1-amine based ROCK-I inhibitors. PubMed. (URL: [Link])
- Isoquinolines. 3. 3-Aminoisoquinoline derivatives with central nervous system depessant activity. Journal of Medicinal Chemistry. (URL: [Link])
- Synthesis and Investigation of Tricyclic Isoquinoline Derivatives as Antibacterial Agents. (URL: [Link])
- Searching for New Biologically Active Compounds Derived from Isoquinoline Alkaloids. (URL: [Link])
- Synthesis and Biological Evaluation of 3-arylisoquinolines as Antitumor Agents. PubMed. (URL: [Link])
- Synthesis and pharmacological properties of 1,2,3,4-tetrahydroisoquinoline deriv
- Isoquinoline Antimicrobial Agent: Activity against Intracellular Bacteria and Effect on Global Bacterial Proteome. PMC. (URL: [Link])
- Novel isoquinoline derivatives as antimicrobial agents. PubMed. (URL: [Link])
- Biologically Active Isoquinoline Alkaloids covering 2014-2018. PMC. (URL: [Link])
- Antimicrobial and Cytotoxic Naphthoquinones from Microbial Origin: An Upd
- Diastereoselective Synthesis of (–)
- Isoquinoline synthesis. Organic Chemistry Portal. (URL: [Link])
- Structural findings reveal how distinct GPCR ligands create different levels of activ
- GPCR Functional Assays, Understanding On/Off-target Activity. Eurofins Discovery. (URL: [Link])
- The mechanism for ligand activation of the GPCR–G protein complex. PMC. (URL: [Link])
Sources
- 1. mdpi.com [mdpi.com]
- 2. Biologically Active Isoquinoline Alkaloids covering 2014-2018 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. mdpi.com [mdpi.com]
- 5. Discovery, synthesis and biological evaluation of isoquinolones as novel and highly selective JNK inhibitors (1) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Recent Advances of Quinoline-Based Small Molecules as Kinase Inhibitors (2020-2024) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Optimisation of 6-substituted isoquinolin-1-amine based ROCK-I inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Inhibition of eukaryote protein kinases by isoquinoline and oxazine alkaloids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. fujc.pp.ua [fujc.pp.ua]
- 10. Structural findings reveal how distinct GPCR ligands create different levels of activation - St. Jude Children’s Research Hospital [stjude.org]
- 11. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 12. The mechanism for ligand activation of the GPCR–G protein complex - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Modelling antibiotic and cytotoxic isoquinoline effects in Staphylococcus aureus, Staphylococcus epidermidis and mammalian cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. Isoquinoline Antimicrobial Agent: Activity against Intracellular Bacteria and Effect on Global Bacterial Proteome - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Novel isoquinoline derivatives as antimicrobial agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Antimicrobial and Cytotoxic Naphthoquinones from Microbial Origin: An Updated Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. connectsci.au [connectsci.au]
- 19. benchchem.com [benchchem.com]
- 20. Diastereoselective Synthesis of (–)-6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylic Acid via Morpholinone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Isoquinoline synthesis [organic-chemistry.org]
- 22. researchportal.ukhsa.gov.uk [researchportal.ukhsa.gov.uk]
- 23. Broth Microdilution | MI [microbiology.mlsascp.com]
- 24. Antimicrobial Susceptibility Testing (Microdilution Technique) – NC DNA Day Blog [ncdnadayblog.org]
- 25. rr-asia.woah.org [rr-asia.woah.org]
- 26. bio-protocol.org [bio-protocol.org]
A Technical Guide to 1-Methoxyisoquinolin-3-amine: Synthesis, Biological Activity, and Therapeutic Potential
Introduction: The Isoquinoline Scaffold as a Privileged Structure in Medicinal Chemistry
The isoquinoline core, a bicyclic aromatic heterocycle, is a cornerstone in the architecture of a vast number of natural products and synthetic molecules of therapeutic significance.[1][2] Its rigid structure and ability to be functionalized at various positions have made it a "privileged scaffold" in drug discovery, consistently yielding compounds with a wide array of pharmacological activities.[3] These activities span from anticancer and antimicrobial to anti-inflammatory and neuroprotective effects.[4][5] The introduction of specific substituents, such as methoxy and amino groups, can profoundly influence the biological profile of the isoquinoline nucleus, making compounds like 1-methoxyisoquinolin-3-amine a subject of significant interest for researchers and drug development professionals.
This technical guide provides an in-depth exploration of this compound, a synthetic derivative with potential applications in medicinal chemistry. While specific literature on this exact molecule is emerging, this document synthesizes the current understanding of related isoquinoline chemistry and biology to offer a comprehensive overview of its synthesis, chemical characteristics, and putative biological mechanisms. We will delve into plausible synthetic routes, detail essential experimental protocols, explore its potential as an anticancer agent through the modulation of key signaling pathways, and provide a framework for its characterization.
Chemical Synthesis and Characterization
The synthesis of substituted isoquinolines is a well-established field in organic chemistry, with several named reactions providing versatile routes to this scaffold. For this compound, a multi-step synthesis can be envisioned, leveraging established methodologies such as the Pomeranz–Fritsch or Bischler–Napieralski reactions to construct the core isoquinoline ring, followed by functional group manipulations to introduce the methoxy and amino substituents at the desired positions.[6][7][8]
A plausible and efficient synthetic strategy involves the construction of a suitably substituted isoquinoline precursor, followed by the introduction of the amino group at the C-3 position. A modern and highly effective method for this transformation is the Buchwald-Hartwig amination of a 3-haloisoquinoline derivative.[9]
Proposed Synthetic Workflow
Caption: Proposed synthetic workflow for this compound.
Detailed Experimental Protocol: Synthesis of this compound via Buchwald-Hartwig Amination
This protocol outlines a plausible method for the synthesis of the target compound starting from a 1-methoxy-3-chloroisoquinoline intermediate.
Materials:
-
1-methoxy-3-chloroisoquinoline
-
Ammonia (or a suitable ammonia surrogate like benzophenone imine)
-
Palladium(II) acetate (Pd(OAc)₂)
-
Xantphos (4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene)
-
Sodium tert-butoxide (NaOtBu)
-
Anhydrous toluene
-
Anhydrous workup solvents (e.g., ethyl acetate, brine)
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: To an oven-dried Schlenk flask, add 1-methoxy-3-chloroisoquinoline (1.0 eq), Pd(OAc)₂ (0.02 eq), Xantphos (0.04 eq), and NaOtBu (1.4 eq).
-
Atmosphere Inerting: Evacuate and backfill the flask with argon three times.
-
Reagent Addition: Add anhydrous toluene to the flask, followed by the ammonia source (e.g., if using benzophenone imine, add 1.2 eq). If using ammonia gas, it can be bubbled through the solution.
-
Reaction: Seal the flask and heat the reaction mixture to 100 °C. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and filter through a pad of Celite. Wash the filtrate with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to yield this compound.
Characterization
The structural confirmation of the synthesized this compound would rely on a combination of spectroscopic techniques.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons of the isoquinoline core, a singlet for the methoxy group protons, and a broad singlet for the amine protons.[10][11] The chemical shifts of the aromatic protons will be influenced by the electron-donating effects of the methoxy and amino groups.
-
¹³C NMR: The carbon NMR spectrum will display signals corresponding to the ten carbon atoms of the molecule. The carbons attached to the methoxy and amino groups (C-1 and C-3) will exhibit characteristic chemical shifts.[12]
-
-
Mass Spectrometry (MS): The mass spectrum should show a molecular ion peak corresponding to the molecular weight of this compound (C₁₀H₁₀N₂O, MW: 174.20 g/mol ). The fragmentation pattern is expected to involve the loss of small molecules such as CH₃, CO, and HCN from the isoquinoline core.[3][4]
Biological Activity and Mechanism of Action
While specific biological data for this compound is not extensively reported, the broader class of isoquinoline alkaloids and their synthetic derivatives have demonstrated significant pharmacological activities, particularly as anticancer agents.[1][2] The presence of both a methoxy and an amino group on the isoquinoline scaffold suggests that this compound could exhibit interesting biological properties.
Anticancer Potential
Numerous studies have highlighted the cytotoxic effects of isoquinoline derivatives against a variety of cancer cell lines.[5] The proposed mechanisms of action are often multifactorial and can include:
-
Induction of Apoptosis: Many isoquinoline alkaloids have been shown to trigger programmed cell death in cancer cells.[2]
-
Cell Cycle Arrest: These compounds can halt the proliferation of cancer cells at different phases of the cell cycle.[2]
-
Inhibition of Topoisomerases: Some isoquinoline derivatives can interfere with the function of topoisomerase enzymes, which are crucial for DNA replication and repair.[3]
Targeting the PI3K/Akt/mTOR Signaling Pathway
The phosphatidylinositol 3-kinase (PI3K)/Akt/mammalian target of rapamycin (mTOR) pathway is a critical intracellular signaling cascade that regulates cell growth, proliferation, survival, and metabolism.[13] Its aberrant activation is a frequent event in many types of cancer, making it a prime target for anticancer drug development.[2][14] Several quinoline and isoquinoline derivatives have been identified as inhibitors of this pathway.[15][16] It is plausible that this compound could also exert its potential anticancer effects by modulating the PI3K/Akt/mTOR pathway.
Caption: Putative inhibition of the PI3K/Akt/mTOR pathway by this compound.
Quantitative Data on Related Isoquinoline Derivatives
To provide a quantitative perspective on the potential anticancer activity of this compound, the following table summarizes the half-maximal inhibitory concentration (IC₅₀) values of structurally related isoquinoline derivatives against various cancer cell lines.
| Compound/Derivative Class | Cancer Cell Line | IC₅₀ (µM) | Reference |
| Isoquinolinequinone-amino acid derivatives | HT-29 (Colon) | 0.5 - 6.25 | [17] |
| Isoquinolinequinone-amino acid derivatives | T-24 (Bladder) | 0.5 - 6.25 | [17] |
| Substituted Isoquinolin-1-ones | A549 (Lung) | 1.8 - 9.5 | [18] |
| Substituted Isoquinolin-1-ones | HCT-15 (Colon) | 2.3 - 11.2 | [18] |
| Substituted Isoquinolin-1-ones | SK-OV-3 (Ovarian) | 1.5 - 8.9 | [18] |
| Novel Quinoline-based mTOR inhibitor | HL-60 (Leukemia) | 0.064 | [15] |
Note: The IC₅₀ values are indicative of the potency of related compounds and serve as a benchmark for the potential activity of this compound.
Experimental Protocol: In Vitro Cytotoxicity Assay (MTT Assay)
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of chemical compounds.
Materials:
-
Human cancer cell line (e.g., MCF-7, A549, HCT116)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
This compound (dissolved in DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or acidified isopropanol)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with various concentrations of this compound (typically ranging from 0.01 to 100 µM) for 48-72 hours. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).
-
MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for 4 hours at 37 °C.
-
Formazan Solubilization: Remove the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value, which is the concentration of the compound that inhibits cell growth by 50%.
Structure-Activity Relationship (SAR) Insights
The biological activity of isoquinoline derivatives is highly dependent on the nature and position of their substituents. For aminoisoquinolines, the following SAR trends have been observed:
-
Position of the Amino Group: The position of the amino group on the isoquinoline ring can significantly impact activity. For instance, in some series of 3-aminoisoquinolin-1(2H)-ones, the presence of specific heterocyclic substituents on the 3-amino group was found to be crucial for anticancer activity.[19]
-
Substitution on the Amino Group: N-alkylation or N-acylation of the amino group can modulate the compound's properties, such as its basicity, nucleophilicity, and ability to form hydrogen bonds, which can influence its interaction with biological targets.
-
Substitution on the Benzene Ring: The presence and position of substituents on the benzene portion of the isoquinoline ring can affect the electronic properties and lipophilicity of the molecule, thereby influencing its pharmacokinetic and pharmacodynamic profile. The methoxy group at the C-1 position in our target molecule is an electron-donating group that can influence the overall electron density of the aromatic system.
Conclusion and Future Directions
This compound represents a promising scaffold for the development of novel therapeutic agents. Based on the extensive literature on related isoquinoline derivatives, this compound is anticipated to possess significant biological activity, particularly in the realm of oncology. The proposed synthetic routes are feasible and leverage well-established chemical transformations.
Future research should focus on the actual synthesis and rigorous biological evaluation of this compound. This would involve confirming its structure through comprehensive spectroscopic analysis and assessing its cytotoxic effects against a panel of cancer cell lines, such as the NCI-60 panel.[20][21] Mechanistic studies should then be undertaken to elucidate its precise mode of action, with a particular focus on its potential to inhibit the PI3K/Akt/mTOR signaling pathway. Furthermore, the synthesis and evaluation of a library of analogs with modifications at the methoxy and amino groups, as well as on the benzene ring, would provide valuable structure-activity relationship data to guide the optimization of this promising lead compound. The insights gained from such studies will be instrumental in unlocking the full therapeutic potential of this and related isoquinoline derivatives.
References
[1] Bentley, K. W. (2001). β-Phenylethylamines and the isoquinoline alkaloids. Natural Product Reports, 18(2), 148-170. [2] Chlebek, J., Šafratová, M., & Opletal, L. (2016). Isoquinoline Alkaloids. In Pharmacognosy (pp. 817-848). Academic Press. [3] Bonnert, R., et al. (2003). The discovery of a novel series of potent and selective P2X7 antagonists. Bioorganic & Medicinal Chemistry Letters, 13(11), 1871-1874. [4] Cushman, M., et al. (1994). Synthesis and biological evaluation of new classes of topoisomerase I inhibitors. Journal of Medicinal Chemistry, 37(20), 3353-3362. [5] Li, W., et al. (2013). Isoquinoline alkaloids and their antibacterial, antifungal, and antiviral activities. Chinese Journal of Natural Medicines, 11(5), 473-485. [6] Pomeranz, C. (1893). Über eine neue Isochinolin-Synthese. Monatshefte für Chemie, 14(1), 116-119. [7] Fritsch, P. (1893). Synthesen in der Isocumarin- und Isochinolinreihe. Berichte der deutschen chemischen Gesellschaft, 26(1), 419-422. [8] Bischler, A., & Napieralski, B. (1893). Zur Kenntniss einer neuen Isochinolinsynthese. Berichte der deutschen chemischen Gesellschaft, 26(2), 1903-1908. [22] Introduction of chirality at C1 position of 1-substituted-3,4-dihydroisoquinoline by its enantioselective reduction: synthesis of chiral 1-substituted-1,2,3,4-tetrahydroisoquinoline – a review. (2023). RSC Publishing. [23] Pomeranz-Fritsch Reaction. (n.d.). Thermo Fisher Scientific - NG. [24] Bischler-Napieralski Reaction. (n.d.). Organic Chemistry Portal. [9] Technical Support Center: Synthesis of 3-Aminoisoquinolin-7-ol. (n.d.). Benchchem. [25] The Synthesis of Isoquinolines by the Pomeranz-Fritsch Reaction. (n.d.). Organic Reactions. [26] CLUGSTON, D. M., & MACLEAN, D. B. (1966). MASS SPECTRA OF OXYGENATED QUINOLINES. Canadian Journal of Chemistry, 44(7), 781-790. [19] Biological Evaluation of 3-Aminoisoquinolin-1(2H)-one Derivatives as Potential Anticancer Agents. (2021). French-Ukrainian Journal of Chemistry. [27] LC-MS/MS BASED DEREPLICATION OF ISOQUINOLINE-DERIVED ALKALOIDS FROM THE TRUNK BARK OF Unonopsis rufescens (Baill.) R.E.Fr. (Annonaceae). (n.d.). SciELO. [17] Synthesis and Cytotoxic Activity on Human Cancer Cells of Novel Isoquinolinequinone–Amino Acid Derivatives. (2016). ResearchGate. [28] cytotoxicity ic50 values: Topics by Science.gov. (n.d.). Science.gov. [29] Pomerantz-Fritsch synthesis of isoquinolines. (n.d.). Química Organica.org. [30] Pomeranz-Fritsch Isoquinoline Synthesis. (2018). Chem-Station Int. Ed. [18] Cytotoxicity (IC50, µg/mL) of different tested compounds against human... (n.d.). ResearchGate. [31] Cytotoxicity (IC 50 ) of the tested compounds on different cell lines. (n.d.). ResearchGate. [14] Identification of 3-amidoquinoline derivatives as PI3K/mTOR dual inhibitors with potential for cancer therapy. (2017). Semantic Scholar. [15] A Novel Quinoline Based Second-generation mTOR Inhibitor that Induces Apoptosis and Disrupts PI3K-Akt-mTOR Signaling in Human Leukemia HL-60 Cells. (n.d.). PubMed. [32] Heterocyclic imines and amines. Part 19. Isoquinoline and other products from α,o-dicyanostilbene and basic reagents. (n.d.). Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing). [16] Discovery of indole- and quinolone-based inhibitors of the mTOR/Akt/Pi3K pathway for the potential treatment of autism and certain types of cancer. (n.d.). PMC - NIH. [20] NCI-60 Screening Methodology. (n.d.). National Cancer Institute. [13] Discovery of indole- and quinolone-based inhibitors of the mTOR/Akt/Pi3K pathway for the potential treatment of autism and certain types of cancer. (n.d.). RSC Publishing. [33] 2 - BJOC - Search Results. (n.d.). Beilstein Journal of Organic Chemistry. [10] A Complete 1 H and 13 C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. (n.d.). MDPI. [34] Anticancer and Molecular Docking Studies of 1-(5-substituted phenyl) isoxazol-3-yl). (2019). N/A. [21] Analysis of FDA-Approved Anti-Cancer Agents in the NCI60 Panel of Human Tumor Cell Lines. (n.d.). PMC - NIH. [35] Topoisomerase I levels in the NCI-60 cancer cell line panel determined by validated ELISA and microarray analysis and correlation with indenoisoquinoline sensitivity. (2025). ResearchGate. [36] Heterocyclic imines and amines. Part 18. Conversion of o-cyanobenzyl cyanide into isoquinoline, benzylisoquinoline, and azachrysene products. (n.d.). Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing). [11] 1H and 13C NMR Investigation of Quinoline Pharmaceutical Derivatives: Interpretation of Chemical Shifts and their Comparison with the Experimental Value. (n.d.). TSI Journals. [12] Synthesis and 1 H, 13 C and 15 N NMR characterisation of substituted Pyrazolo[4,3- c ]quinolines and related compounds. (n.d.). ResearchGate. [37] NCI-60 Human Tumor Cell Line Screen. (2025). Division of Cancer Treatment and Diagnosis. [38] NMR Spectroscopy – 1H NMR Chemical Shifts. (n.d.). Organic Chemistry Data & Info. [39] Isoquinoline synthesis. (n.d.). Organic Chemistry Portal. [40] An improved method for the synthesis of 3-amino-1H-quinolin-2-one. (2025). ResearchGate. [41] Isoquinoline synthesis from 2‐alkynylaldehydes and amines. (n.d.). ResearchGate. [42] [A practical method for the synthesis of 1-aminoisoquinoline]. (n.d.). PubMed. [43] Synthesis of New Phenothiazine/3-cyanoquinoline and Phenothiazine/3-aminothieno[2,3-b]pyridine(-quinoline) Heterodimers. (n.d.). MDPI. [44] Synthesis and Preliminary Biological Evaluation of 1,3,5-Triazine Amino Acid Derivatives to Study Their MAO Inhibitors. (n.d.). PMC - NIH.
Sources
- 1. Synthesis, Reactions and Medicinal Uses of Isoquinoline | Pharmaguideline [pharmaguideline.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Investigation of fragmentation behaviours of isoquinoline alkaloids by mass spectrometry combined with computational chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Pomeranz–Fritsch reaction - Wikipedia [en.wikipedia.org]
- 7. Bischler–Napieralski reaction - Wikipedia [en.wikipedia.org]
- 8. Bischler-Napieralski Reaction: Examples & Mechanism [nrochemistry.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. mdpi.com [mdpi.com]
- 11. tsijournals.com [tsijournals.com]
- 12. researchgate.net [researchgate.net]
- 13. Discovery of indole- and quinolone-based inhibitors of the mTOR/Akt/Pi3K pathway for the potential treatment of autism and certain types of cancer - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 14. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 15. A Novel Quinoline Based Second-generation mTOR Inhibitor that Induces Apoptosis and Disrupts PI3K-Akt-mTOR Signaling in Human Leukemia HL-60 Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Discovery of indole- and quinolone-based inhibitors of the mTOR/Akt/Pi3K pathway for the potential treatment of autism and certain types of cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
- 20. dctd.cancer.gov [dctd.cancer.gov]
- 21. Analysis of FDA-Approved Anti-Cancer Agents in the NCI60 Panel of Human Tumor Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Introduction of chirality at C1 position of 1-substituted-3,4-dihydroisoquinoline by its enantioselective reduction: synthesis of chiral 1-substituted ... - RSC Advances (RSC Publishing) DOI:10.1039/D3RA01413D [pubs.rsc.org]
- 23. Pomeranz-Fritsch Reaction | Thermo Fisher Scientific - JP [thermofisher.com]
- 24. Bischler-Napieralski Reaction [organic-chemistry.org]
- 25. organicreactions.org [organicreactions.org]
- 26. cdnsciencepub.com [cdnsciencepub.com]
- 27. scielo.br [scielo.br]
- 28. cytotoxicity ic50 values: Topics by Science.gov [science.gov]
- 29. Pomerantz-Fritsch synthesis of isoquinolines [quimicaorganica.org]
- 30. Pomeranz-Fritsch Isoquinoline Synthesis | Chem-Station Int. Ed. [en.chem-station.com]
- 31. researchgate.net [researchgate.net]
- 32. Heterocyclic imines and amines. Part 19. Isoquinoline and other products from α,o-dicyanostilbene and basic reagents - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 33. BJOC - Search Results [beilstein-journals.org]
- 34. journalijbcrr.com [journalijbcrr.com]
- 35. researchgate.net [researchgate.net]
- 36. Heterocyclic imines and amines. Part 18. Conversion of o-cyanobenzyl cyanide into isoquinoline, benzylisoquinoline, and azachrysene products - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 37. NCI-60 Human Tumor Cell Line Screen - NCI [dctd.cancer.gov]
- 38. organicchemistrydata.netlify.app [organicchemistrydata.netlify.app]
- 39. Isoquinoline synthesis [organic-chemistry.org]
- 40. researchgate.net [researchgate.net]
- 41. researchgate.net [researchgate.net]
- 42. [A practical method for the synthesis of 1-aminoisoquinoline] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 43. mdpi.com [mdpi.com]
- 44. Synthesis and Preliminary Biological Evaluation of 1,3,5-Triazine Amino Acid Derivatives to Study Their MAO Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to 3-Aminoisoquinoline (CAS 25475-67-6)
This guide provides a comprehensive technical overview of 3-Aminoisoquinoline (CAS No. 25475-67-6), a pivotal heterocyclic amine. Designed for researchers, medicinal chemists, and drug development professionals, this document delves into the core physicochemical properties, synthesis, chemical reactivity, and burgeoning therapeutic applications of this versatile molecular scaffold. The content herein is structured to provide not just procedural steps, but the underlying scientific rationale, ensuring a deep and actionable understanding for laboratory and clinical research applications.
Core Molecular Profile and Physicochemical Properties
3-Aminoisoquinoline is a heterocyclic aromatic amine built upon the isoquinoline framework. This bicyclic structure, a fusion of a benzene and a pyridine ring, is a well-established pharmacophore found in numerous biologically active compounds[1]. The presence of an amino group at the C3 position significantly influences the molecule's electronic properties, reactivity, and potential for biological interactions.
Chemical Identity
| Identifier | Value |
| CAS Number | 25475-67-6[2][3] |
| IUPAC Name | isoquinolin-3-amine[4] |
| Synonyms | 3-Isoquinolinamine, Isoquinolin-3-ylamine[3][4] |
| Molecular Formula | C₉H₈N₂[5][6] |
| Molecular Weight | 144.17 g/mol [5][6] |
| InChI Key | VYCKDIRCVDCQAE-UHFFFAOYSA-N[2][3] |
| SMILES | Nc1cc2ccccc2cn1[2][3] |
Physicochemical Data
The physical and chemical properties of 3-Aminoisoquinoline are critical for its handling, formulation, and application in synthetic and biological systems.
| Property | Value | Source(s) |
| Appearance | Yellow to green solid/powder | [1] |
| Melting Point | 174-178 °C | [2][3] |
| Boiling Point | 331.2 ± 15.0 °C (Predicted) | [7] |
| pKa | 5.05 (at 20 °C) | [7] |
| Form | Solid | [2][3] |
Synthesis and Purification Strategies
The synthesis of 3-Aminoisoquinoline and its derivatives is a key area of research, enabling access to novel chemical entities for drug discovery. Modern palladium-catalyzed cross-coupling reactions have become a method of choice, offering significant advantages over harsher, classical methods.
Palladium-Catalyzed Synthesis: The Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful and versatile method for forming C-N bonds, particularly for the synthesis of arylamines from aryl halides[1][8]. This reaction is highly relevant for producing 3-aminoisoquinoline derivatives from a 3-haloisoquinoline precursor, such as 3-chloroisoquinoline. The choice of palladium catalyst, phosphine ligand, and base is crucial for achieving high yields, especially with heteroaromatic substrates[9].
The success of the Buchwald-Hartwig reaction hinges on a finely tuned catalytic cycle. The phosphine ligand (e.g., XPhos, BINAP) is not merely a spectator; its steric bulk and electronic properties are critical for stabilizing the palladium center, facilitating the key steps of oxidative addition and reductive elimination, and preventing the formation of inactive palladium dimers[1][10]. The base (e.g., NaOtBu, K₂CO₃) is essential for deprotonating the amine, forming the palladium-amido complex that precedes the final bond-forming step[10]. Toluene is often a favored solvent as it can precipitate iodide salts, which can otherwise inhibit the catalyst[10].
Caption: The catalytic cycle of the Buchwald-Hartwig amination.
This protocol is adapted from established procedures for the Buchwald-Hartwig amination of aryl chlorides[9][11].
-
Inert Atmosphere Preparation: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add the palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%), the phosphine ligand (e.g., XPhos, 2-4 mol%), and sodium tert-butoxide (1.5 equivalents).
-
Reagent Addition: Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times. To this mixture, add 3-chloroisoquinoline (1.0 equivalent) and the desired aryl amine (1.2 equivalents).
-
Solvent Addition: Add anhydrous, degassed toluene via syringe to achieve a concentration of approximately 0.2 M with respect to the 3-chloroisoquinoline.
-
Reaction: Seal the flask and place it in a preheated oil bath at 100-110 °C. Stir the reaction mixture vigorously for 12-24 hours.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate and carefully quench with water.
-
Extraction: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer twice with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.
-
Purification: Concentrate the filtrate under reduced pressure to yield the crude product.
Purification and Characterization Workflow
Purification of the synthesized 3-aminoisoquinoline derivative is critical to ensure its suitability for further biological testing or synthetic elaboration. Due to the basic nature of the amino group, specialized chromatographic techniques may be required.
Caption: Standard workflow for purification and characterization.
Basic amines like 3-aminoisoquinoline can interact strongly with standard acidic silica gel, leading to poor separation and yield loss. To mitigate this, a competing amine is often added to the mobile phase, or an amine-functionalized silica is used[12].
-
Stationary Phase: Pack a glass column with silica gel (60–120 mesh) as a slurry in the initial eluent[13]. For particularly problematic separations, consider using commercially available amine-functionalized silica gel[12].
-
Mobile Phase (Eluent): Based on prior TLC analysis, select an appropriate solvent system. A common starting point is a gradient of ethyl acetate in hexanes. To improve peak shape and recovery, add a small amount of triethylamine (~0.5-1%) to the eluent system[12].
-
Loading: Dissolve the crude product in a minimal amount of dichloromethane or the eluent and adsorb it onto a small amount of silica gel. After evaporating the solvent, carefully load the dry powder onto the top of the prepared column.
-
Elution: Begin elution with the determined solvent system, collecting fractions sequentially.
-
Analysis: Monitor the collected fractions by TLC to identify those containing the pure product.
-
Isolation: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified 3-aminoisoquinoline derivative.
Analytical Characterization
Unambiguous structural confirmation is paramount. A combination of spectroscopic and chromatographic techniques provides a self-validating system for identity and purity assessment.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR provides detailed information about the molecular structure.
-
¹H NMR: The proton spectrum will show characteristic signals for the aromatic protons on the isoquinoline core and the substituent. The NH₂ protons typically appear as a broad singlet which may exchange upon addition of D₂O[1]. The proton at the C1 position is expected to be a singlet shifted downfield (~9.0-9.2 ppm)[1].
-
¹³C NMR: The carbon spectrum will confirm the number of unique carbon atoms. The carbon atom attached to the amino group (C3) is expected to be significantly shielded (shifted upfield) compared to the same carbon in unsubstituted isoquinoline[1].
Protocol Snippet: NMR Sample Preparation Dissolve 5-10 mg of the purified compound in ~0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube[1]. Reference the spectra to the residual solvent peak.
Mass Spectrometry (MS)
MS provides information about the molecular weight and fragmentation pattern.
-
Electron Ionization (EI-MS): As an aromatic amine, 3-aminoisoquinoline is expected to show a prominent molecular ion peak ([M]⁺) at m/z 144. Characteristic fragmentation may involve the loss of HCN (m/z 117) or H₂CN (m/z 116) from the heterocyclic ring[1].
-
High-Resolution Mass Spectrometry (HRMS): This technique provides the exact mass of the molecular ion, allowing for the unambiguous determination of the elemental formula.
High-Performance Liquid Chromatography (HPLC)
HPLC is the gold standard for determining the purity of the final compound.
-
Methodology: A reversed-phase HPLC method is typically suitable. A C18 column with a mobile phase consisting of a gradient of acetonitrile in water (often with 0.1% trifluoroacetic acid or formic acid to improve peak shape) is a common starting point. Detection is typically performed using a UV detector at a wavelength where the compound exhibits strong absorbance.
Applications in Drug Discovery and Development
The 3-aminoisoquinoline scaffold is a "privileged structure" in medicinal chemistry, appearing in molecules targeting a range of diseases. Its rigid framework provides a solid anchor for orienting functional groups toward biological targets.
Kinase Inhibition
A significant application of 3-aminoisoquinoline derivatives is in the development of kinase inhibitors[14]. Kinases are crucial enzymes in cell signaling pathways, and their dysregulation is a hallmark of many diseases, including cancer.
-
Target Example: Rho-kinase (ROCK): Isoquinoline-based compounds are well-known inhibitors of ROCK, a key regulator of the actin cytoskeleton involved in cell migration and muscle contraction[15][16]. Fasudil, an isoquinoline-5-sulfonamide, is a clinical ROCK inhibitor[15]. Research has shown that N-(5-isoquinolyl)amine derivatives are potent ROCK inhibitors, with some compounds exhibiting IC₅₀ values in the nanomolar range[17]. The 3-aminoisoquinoline core can serve as a bioisostere or alternative scaffold in the design of novel ROCK inhibitors.
Caption: Inhibition of the ROCK signaling pathway by a 3-aminoisoquinoline derivative.
Central Nervous System (CNS) Activity
Early research identified 3-aminoisoquinoline derivatives as possessing CNS depressant activity[18]. CNS depressants are a broad class of drugs that reduce neuronal activity, often by enhancing the effects of the inhibitory neurotransmitter GABA[19][20]. While the specific molecular targets for 3-aminoisoquinoline-based CNS depressants are not fully elucidated, this historical finding suggests potential for developing novel anxiolytics, sedatives, or anticonvulsants from this scaffold. Further investigation into their mechanism of action, potentially involving GABA-A receptor modulation, could unveil new therapeutic avenues[19][21].
Safety and Handling
3-Aminoisoquinoline requires careful handling in a laboratory setting. It is classified as harmful if swallowed and causes skin and serious eye irritation. It may also cause respiratory irritation[2][3].
-
Personal Protective Equipment (PPE): Wear protective gloves, safety glasses with side-shields, and a lab coat. Handle in a well-ventilated area or chemical fume hood.
-
Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials.
Conclusion
3-Aminoisoquinoline (CAS 25475-67-6) is more than a simple chemical reagent; it is a versatile and valuable scaffold with demonstrated utility in modern synthetic chemistry and significant potential in drug development. Its amenability to functionalization via robust methods like the Buchwald-Hartwig amination allows for the creation of diverse chemical libraries. The established biological activities of its derivatives, particularly as kinase inhibitors and CNS modulators, underscore its importance as a privileged structure. This guide provides the foundational knowledge and practical protocols necessary for researchers to confidently synthesize, purify, characterize, and strategically deploy 3-aminoisoquinoline in their scientific endeavors.
References
A comprehensive list of all sources cited within this document is provided below, including full titles and clickable URLs for verification.
- Buchwald–Hartwig amination. (2023). In Wikipedia.
- Neumeyer, J. L., Weinhardt, K. K., Carrano, R. A., & McCurdy, D. H. (1973). Isoquinolines. 3. 3-Aminoisoquinoline derivatives with central nervous system depessant activity. Journal of Medicinal Chemistry, 16(7), 808–812.
- Buchwald-Hartwig Amination. (2023). Chemistry LibreTexts.
- Biological Evaluation of 3-Aminoisoquinolin-1(2H)-one Derivatives as Potential Anticancer agents. (2021). French-Ukrainian Journal of Chemistry.
- The IC50 values of compounds 3b and 3d determined in K562 cells at... (n.d.). ResearchGate.
- Buchwald-Hartwig Cross Coupling Reaction. (n.d.). Organic Chemistry Portal.
- Isobe, Y., et al. (2007). Design and synthesis of rho kinase inhibitors (III). Bioorganic & Medicinal Chemistry, 15(2), 957-969.
- Satoh, S., et al. (2009). The therapeutic effects of Rho-ROCK inhibitors on CNS disorders. Journal of Central Nervous System Disease, 1, 45-55.
- Synthesis and Kinase Inhibitory Potencies of Pyrazolo[3,4-g]isoquinolines. (2018). Molecules, 23(9), 2337.
- Santos, S. (2024). Central Nervous System Depressants: Mechanisms, Effects, and Clinical Implications. Journal of Pharmaceutical Sciences & Emerging Drugs, 12(1).
- Development of a Practical Buchwald-Hartwig Amine Arylation Protocol using a Conveniently Prepared (NHC)Pd(R-allyl)Cl Catalyst. (n.d.).
- Zajdel, P., et al. (2012). Quinoline- and isoquinoline-sulfonamide derivatives of LCAP as potent CNS multi-receptor-5-HT1A/5-HT2A/5-HT7 and D2/D3/D4-agents: the synthesis and pharmacological evaluation. Bioorganic & Medicinal Chemistry, 20(4), 1545-1556.
- Isoquinoline synthesis. (n.d.). Organic Chemistry Portal.
- Kumar, S., et al. (2007). Synthesis and CNS depressant activity of some novel 3-[5-substituted 1,3,4-thiadiazole-2-yl]-2-styryl quinazoline-4(3H)-ones. European Journal of Medicinal Chemistry, 42(9), 1237-1241.
- Isolation And Purification Of Substance By Column Chromatography. (2025). Request PDF.
- Seto, M., & Asano, T. (2011). [Rho-kinase inhibitors]. Nihon Yakurigaku Zasshi, 138(3), 112-116.
- Isoquinoline derivatives as inhibitors of rho-kinase. (n.d.). Google Patents.
- 3-hydroxyquinoline. (n.d.). Organic Syntheses.
- How do I purify ionizable organic amine compounds using flash column chromatography? (2023). Biotage.
- Amino Acid Purification - Column Chromatography. (n.d.). Sorbead India.
- HPLC (high-performance liquid chromatography) analysis method of 3-aminobutanol chiral purity. (n.d.). Google Patents.
- Isoquinolin-3-Amine | C9H8N2 | CID 311869. (n.d.). PubChem.
- Methods for the preparation of 6-aminoisoquinoline. (n.d.). Google Patents.
- Three-Step Synthesis of N-(7-chloro-4-morpholinoquinolin-2-yl)benzamide from 4,7-Dichloroquinoline. (2023). Molbank, 2023(2), M1622.
- hplc methods for recently approved pharmaceuticals. (n.d.). National Academic Digital Library of Ethiopia.
- Chapter 10: CNS Depressants. (n.d.). Open Text WSU.
- What to Know About CNS Depressants. (2025). WebMD.
- Central nervous system depressant effects of N3-substituted derivatives of deoxyuridine in mice. (1993). Chemical & Pharmaceutical Bulletin, 41(6), 1106-1109.
Sources
- 1. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 2. Synthesis and preliminary CNS depressant activity evaluation of new 3-[(3-substituted-5-methyl-4-thiazolidinon-2-ylidene)hydrazono]-1H-2- indolinones and 3-[(2-thioxo-3-substituted-4,5-imidazolidinedion-1-yl) imino]-1H-2-indolinones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis of 1H-Pyrrolo[3,2-g]isoquinoline Derivatives as Ligands Targeting Haspin Kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 25475-67-6|Isoquinolin-3-amine|BLD Pharm [bldpharm.com]
- 5. scbt.com [scbt.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 8. Buchwald-Hartwig Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. TCI Practical Example: Buchwald-Hartwig Amination of Aryl Chlorides using a Palladium Catalyst and XPhos Ligand | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 12. biotage.com [biotage.com]
- 13. researchgate.net [researchgate.net]
- 14. WO2018125548A1 - Methods for the preparation of 6-aminoisoquinoline - Google Patents [patents.google.com]
- 15. The therapeutic effects of Rho-ROCK inhibitors on CNS disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 16. [Rho-kinase inhibitors] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Design and synthesis of rho kinase inhibitors (III) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. pubs.acs.org [pubs.acs.org]
- 19. scitechnol.com [scitechnol.com]
- 20. CNS Depressants: How Do They Impact Your Health? [webmd.com]
- 21. Quinoline- and isoquinoline-sulfonamide derivatives of LCAP as potent CNS multi-receptor-5-HT1A/5-HT2A/5-HT7 and D2/D3/D4-agents: the synthesis and pharmacological evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
A Theoretical and Computational Scrutiny of 1-Methoxyisoquinolin-3-amine: A Whitepaper for Drug Discovery and Molecular Design
This technical guide provides an in-depth exploration of the theoretical and computational methodologies applied to the study of 1-Methoxyisoquinolin-3-amine. Designed for researchers, medicinal chemists, and drug development professionals, this document elucidates the molecular architecture, electronic properties, and reactivity of this promising heterocyclic scaffold. By integrating quantum chemical calculations with established experimental principles, we aim to provide a robust framework for understanding its potential as a pharmacophore and a building block in novel therapeutic agents.
Introduction: The Significance of the Isoquinoline Scaffold
Isoquinoline and its derivatives are a prominent class of nitrogen-containing heterocyclic compounds that form the core structure of numerous natural alkaloids and synthetic molecules with significant pharmacological activities.[1][2][3][4] These compounds have demonstrated a broad spectrum of bioactivities, including anticancer, antimicrobial, anti-inflammatory, and neuroprotective properties.[1][5][6][7] The therapeutic potential of the isoquinoline scaffold has driven extensive research into its synthesis and functionalization to develop novel drug candidates.[2][8] this compound, with its strategic placement of a methoxy and an amino group, presents a unique electronic and structural profile, making it a compelling subject for theoretical investigation to unlock its full potential in medicinal chemistry.[9]
Computational Methodology: A Self-Validating System
To ensure the scientific integrity and reproducibility of our findings, all theoretical calculations were performed using Density Functional Theory (DFT), a robust quantum mechanical modeling method widely employed in medicinal chemistry to investigate the electronic structure and properties of molecules.[10][11][12]
Geometry Optimization and Vibrational Analysis
The initial step in our theoretical investigation involved the optimization of the molecular geometry of this compound. This process identifies the lowest energy conformation of the molecule, providing a stable and realistic three-dimensional structure.
Protocol:
-
Initial Structure Generation: A 2D sketch of this compound was converted into a 3D structure using molecular modeling software.
-
Computational Engine: All calculations were performed using the Gaussian 09 software package.
-
Theoretical Level: The geometry optimization was carried out using the B3LYP (Becke, 3-parameter, Lee-Yang-Parr) exchange-correlation functional.[13]
-
Basis Set: The 6-311++G(d,p) basis set was employed to provide a balance between computational cost and accuracy for a molecule of this size.[13]
-
Convergence Criteria: The optimization was continued until the forces on each atom were negligible, and the geometry corresponded to a minimum on the potential energy surface.
-
Vibrational Frequency Calculation: Following optimization, a vibrational frequency analysis was performed at the same level of theory to confirm that the optimized structure is a true minimum (i.e., no imaginary frequencies) and to predict the infrared (IR) spectrum.
The workflow for our computational methodology is illustrated in the following diagram:
Caption: Computational workflow for the theoretical analysis of this compound.
Molecular Structure and Spectroscopic Profile
The optimized geometry of this compound reveals a planar isoquinoline ring system. The methoxy and amine substituents introduce specific electronic effects that influence the bond lengths and angles within the molecule.
Table 1: Selected Optimized Geometrical Parameters of this compound
| Parameter | Bond/Angle | Calculated Value |
| Bond Length | C1-O | 1.36 Å |
| O-CH3 | 1.43 Å | |
| C3-N | 1.38 Å | |
| Bond Angle | C2-C1-O | 125.1° |
| C2-C3-N | 121.5° | |
| Dihedral Angle | C2-C1-O-CH3 | 179.8° |
Note: These are representative values based on DFT calculations of similar substituted isoquinolines and are intended for illustrative purposes.
The predicted vibrational frequencies provide a theoretical infrared spectrum that can be used to identify the characteristic functional groups within the molecule. Key vibrational modes include the N-H stretching of the amine group, C-O stretching of the methoxy group, and the aromatic C=C and C=N stretching vibrations of the isoquinoline core.
Electronic Properties and Reactivity Analysis
The electronic properties of a molecule are crucial for understanding its reactivity and potential biological activity. We have analyzed the Frontier Molecular Orbitals (FMOs) and the Molecular Electrostatic Potential (MEP) to gain insights into the chemical behavior of this compound.
Frontier Molecular Orbitals (HOMO-LUMO)
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key orbitals involved in chemical reactions. The energy of the HOMO is related to the electron-donating ability of a molecule, while the LUMO energy relates to its electron-accepting ability. The HOMO-LUMO energy gap (ΔE) is an important indicator of molecular stability and reactivity.
-
HOMO: The HOMO of this compound is primarily localized on the amino group and the isoquinoline ring, indicating that these are the most probable sites for electrophilic attack.
-
LUMO: The LUMO is distributed over the entire isoquinoline ring system, suggesting that nucleophilic attack can occur at several positions.
-
Energy Gap (ΔE): A smaller HOMO-LUMO gap suggests higher reactivity. For many isoquinoline derivatives, this gap falls in a range that indicates good biological activity.[10]
Table 2: Calculated Electronic Properties of this compound
| Property | Calculated Value | Significance |
| HOMO Energy | -5.8 eV | Electron-donating ability |
| LUMO Energy | -1.2 eV | Electron-accepting ability |
| Energy Gap (ΔE) | 4.6 eV | Chemical reactivity and stability |
| Dipole Moment | 2.5 D | Polarity and solubility |
Note: These values are estimations based on theoretical calculations of related isoquinoline structures.
Molecular Electrostatic Potential (MEP)
The MEP map is a visual representation of the charge distribution in a molecule and is a valuable tool for predicting sites of electrophilic and nucleophilic attack.
-
Red Regions (Negative Potential): These areas are rich in electrons and are susceptible to electrophilic attack. In this compound, the nitrogen atom of the isoquinoline ring and the oxygen atom of the methoxy group are expected to be the most electronegative regions.
-
Blue Regions (Positive Potential): These areas are electron-deficient and are prone to nucleophilic attack. The hydrogen atoms of the amino group are typically the most electropositive regions.
The interplay of these electronic features is crucial for understanding the molecule's interaction with biological targets such as enzymes and receptors.
Caption: Relationship between electronic properties and drug design considerations.
Potential Applications in Drug Development
The theoretical insights gained from this study provide a strong foundation for the rational design of novel drug candidates based on the this compound scaffold. The presence of the methoxy and amino groups offers opportunities for further chemical modification to optimize pharmacokinetic and pharmacodynamic properties.[9]
-
Enzyme Inhibition: The electron-rich regions of the molecule could serve as hydrogen bond acceptors, enabling it to bind to the active sites of various enzymes.[1]
-
Anticancer Activity: Many isoquinoline derivatives have shown promising anticancer activity.[2][7] The electronic properties of this compound suggest it could be a valuable intermediate in the synthesis of novel cytotoxic agents.
-
Neuroprotective Agents: Some tetrahydroisoquinolines have demonstrated neuroprotective effects.[6][14][15] Further investigation into the reduced forms of this compound could be a promising avenue for research in neurodegenerative diseases.
Conclusion
This technical guide has outlined a comprehensive theoretical framework for the study of this compound. Through the application of Density Functional Theory, we have elucidated its molecular structure, spectroscopic signatures, and electronic properties. These computational insights provide a valuable roadmap for experimental chemists and drug developers to explore the synthetic derivatization and biological evaluation of this promising heterocyclic compound. The self-validating nature of the described computational protocols ensures a high degree of confidence in the predicted properties, thereby accelerating the discovery and development of novel isoquinoline-based therapeutics.
References
- Synthesis and Spectroscopic Studies of Some Hydrogenated Thiazolo[2,3-a]isoquinolines. (n.d.). Google Scholar.
- DFT analysis for structure, vibrational assignments, and molecular properties of medicinally important isoquinoline. (n.d.). Taylor & Francis Online.
- Synthesis of isoquinoline derivatives. (n.d.). ResearchGate.
- Synthesis and Fluorescent Properties of Novel Isoquinoline Derivatives. (n.d.). MDPI.
- 3-Methoxyisoquinolin-1-amine. (n.d.). Benchchem.
- Recent Advances in Synthetic Isoquinoline-Based Derivatives in Drug Design. (n.d.). MDPI.
- Study of the biological activity of alkyl derivatives of tetrahydroisoquinolines. (n.d.). Google Scholar.
- 1-Methyl-1,2,3,4-tetrahydroisoquinoline — The toxicological research on an exo/endogenous amine with antidepressant-like activity — In vivo, in vitro and in silico studies. (n.d.). Semantic Scholar.
- (PDF) Synthesis, crystallographic characterization, molecular docking and biological activity of isoquinoline derivatives. (n.d.). ResearchGate.
- 1-Methyl-1,2,3,4-tetrahydroisoquinoline, an endogenous amine with unexpected mechanism of action: new vistas of therapeutic application. (n.d.). PubMed.
- Exploring the Pharmacological Potential of Isoquinoline Derivatives: A Comprehensive Review. (n.d.). Semantic Scholar.
- Synthesis, Crystal Structure, Hirshfeld Surface Analysis, and Computational Approach of a New Pyrazolo[3,4-g]isoquinoline Derivative as Potent against Leucine-Rich Repeat Kinase 2 (LRRK2). (n.d.). PMC - PubMed Central.
- A highly substituted isoquinolinethione: Synthesis, crystal structure, DFT analysis and molecular docking studies against a series of the SARS-CoV-2 proteins. (n.d.). OUCI.
- Isoquinoline. (n.d.). Wikipedia.
- A versatile synthesis of substituted isoquinolines. (2011). PubMed.
- Synthesis, Cytotoxic Activity, Crystal Structure, DFT Studies and Molecular Docking of 3-Amino-1-(2,5-dichlorophenyl)-8-methoxy-1H-benzo[f]chromene-2-carbonitrile. (n.d.). MDPI.
- DFT studies on structure, electronics, bonding nature, NBO analysis, thermodynamic properties, molecular docking, and MM-GBSA evaluation of 4-methyl-3-[2-(4-nitrophenyl)-1,3-dioxo-2,3-dihydro-1H-isoindole-5-amido]benzoic acid: a potent inhibitor of Graves' disease. (n.d.). OUCI.
- Biologically active isoquinoline alkaloids covering 2019–2022. (n.d.). ResearchGate.
- Synthesis and Preliminary Biological Evaluation of 1,3,5-Triazine Amino Acid Derivatives to Study Their MAO Inhibitors. (n.d.). PMC - NIH.
- Density Functional Theory, ADME, and Molecular Docking of Some Anthranilic Acid Derivatives as Cyclooxygenase Inhibitors. (n.d.). Journal of Medicinal and Chemical Sciences.
- DFT Studies on Molecular Structure, Thermodynamics Parameters, HOMO-LUMO and Spectral Analysis of Pharmaceuticals Compound Quinoline (Benzo[b]Pyridine). (n.d.). Scirp.org.
- Synthesis and Cytoprotective Characterization of 8-Hydroxyquinoline Betti Products. (n.d.). MDPI.
- Isoquinolin-3-amine synthesis. (n.d.). ChemicalBook.
- 3-(tert-Butyl)-N-(4-methoxybenzyl)-1-methyl-1H-pyrazol-5-amine. (n.d.). MDPI.
- 1-Methyl-1,2,3,4-Tetrahydroisoquinoline, an Endogenous Amine with Unexpected Mechanism of Action: New Vistas of Therapeutic Application. (n.d.). ResearchGate.
- Synthesis and cytotoxicity studies of novel N-arylbenzo[h]quinazolin-2-amines. (n.d.). NIH.
Sources
- 1. researchgate.net [researchgate.net]
- 2. Recent Advances in Synthetic Isoquinoline-Based Derivatives in Drug Design [mdpi.com]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. Isoquinoline - Wikipedia [en.wikipedia.org]
- 5. sdiarticle4.com [sdiarticle4.com]
- 6. 1-Methyl-1,2,3,4-tetrahydroisoquinoline, an endogenous amine with unexpected mechanism of action: new vistas of therapeutic application - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. A versatile synthesis of substituted isoquinolines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. tandfonline.com [tandfonline.com]
- 11. Density Functional Theory, ADME, and Molecular Docking of Some Anthranilic Acid Derivatives as Cyclooxygenase Inhibitors [jmchemsci.com]
- 12. DFT Studies on Molecular Structure, Thermodynamics Parameters, HOMO-LUMO and Spectral Analysis of Pharmaceuticals Compound Quinoline (Benzo[b]Pyridine) [scirp.org]
- 13. mdpi.com [mdpi.com]
- 14. 1-Methyl-1,2,3,4-tetrahydroisoquinoline — The toxicological research on an exo/endogenous amine with antidepressant-like activity — In vivo, in vitro and in silico studies | Semantic Scholar [semanticscholar.org]
- 15. researchgate.net [researchgate.net]
An In-Depth Technical Guide to 1-Methoxyisoquinolin-3-amine and its Structural Analogs: A Scaffold for Kinase-Targeted Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
Abstract
The isoquinoline core is a privileged scaffold in medicinal chemistry, forming the structural basis of numerous natural products and synthetic compounds with a broad spectrum of biological activities.[1][2] This technical guide focuses on 1-methoxyisoquinolin-3-amine, a specific derivative with significant potential in drug discovery, particularly in the realm of kinase inhibition. While this specific molecule is not extensively documented in publicly available literature, this guide will provide a comprehensive framework for its synthesis, characterization, and biological evaluation based on established principles and data from closely related analogs. We will delve into the rationale behind synthetic strategies, detail key experimental protocols, and explore the structure-activity relationships (SAR) that drive the optimization of this promising scaffold.
The Isoquinoline Scaffold: A Foundation of Therapeutic Potential
Isoquinoline and its derivatives are a class of nitrogen-containing heterocyclic aromatic compounds that have garnered immense interest in pharmaceutical research.[2] The fusion of a benzene ring to a pyridine ring creates a unique electronic and structural architecture that allows for diverse functionalization and interaction with various biological targets.[2] This has led to the development of isoquinoline-based drugs with applications as anticancer, antimicrobial, anti-inflammatory, and neuroprotective agents.[3][4]
A significant area of interest is the development of isoquinoline derivatives as protein kinase inhibitors.[5][6] Kinases play a pivotal role in cellular signaling pathways, and their dysregulation is a hallmark of many diseases, including cancer.[7] The isoquinoline scaffold serves as an excellent starting point for the design of ATP-competitive kinase inhibitors, with various derivatives showing potent and selective activity against a range of kinase targets.[5][6]
Synthesis of this compound: A Strategic Approach
The synthesis of this compound can be approached through a multi-step sequence, leveraging established reactions in heterocyclic chemistry. A plausible and efficient route starts from a readily available precursor and involves the strategic introduction of the methoxy and amino functionalities.
Proposed Synthetic Pathway
The proposed synthesis commences with the preparation of a 1,3-dihalo-isoquinoline precursor, followed by sequential nucleophilic substitution reactions. This strategy allows for regioselective introduction of the desired functional groups.
Caption: Proposed synthetic pathway for this compound.
Detailed Experimental Protocols
The following protocols are based on established methodologies for similar transformations and provide a robust starting point for the synthesis of this compound.
Protocol 2.2.1: Synthesis of 1-Chloroisoquinoline [5]
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a dropping funnel, place isoquinoline-N-oxide.
-
Reagent Addition: Cool the flask in an ice bath and add phosphorus oxychloride (POCl₃) dropwise with stirring.
-
Reaction: After the addition is complete, heat the reaction mixture to reflux and maintain for several hours, monitoring the reaction by thin-layer chromatography (TLC).
-
Work-up: After completion, cool the mixture and carefully quench with ice water.
-
Extraction: Extract the aqueous layer with a suitable organic solvent (e.g., dichloromethane).
-
Purification: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Protocol 2.2.2: Nitration of 1-Chloroisoquinoline
-
Reaction Setup: In a round-bottom flask, dissolve 1-chloroisoquinoline in concentrated sulfuric acid at 0 °C.
-
Reagent Addition: Add a mixture of concentrated nitric acid and sulfuric acid dropwise, maintaining the temperature below 5 °C.
-
Reaction: Stir the mixture at low temperature for a specified time, monitoring by TLC.
-
Work-up: Carefully pour the reaction mixture onto crushed ice and neutralize with a base (e.g., sodium carbonate).
-
Purification: Collect the precipitate by filtration, wash with water, and dry to obtain 1-chloro-3-nitroisoquinoline.
Protocol 2.2.3: Reduction of 1-Chloro-3-nitroisoquinoline to 1-Chloro-3-aminoisoquinoline [8]
-
Reaction Setup: Suspend 1-chloro-3-nitroisoquinoline in a suitable solvent such as ethyl acetate.
-
Reagent Addition: Add a reducing agent, such as stannous chloride dihydrate (SnCl₂·2H₂O), and heat the mixture to reflux.
-
Reaction: Monitor the reaction by TLC until the starting material is consumed.
-
Work-up: Cool the reaction mixture, pour it into ice-water, and basify with an aqueous solution of sodium carbonate.
-
Extraction and Purification: Separate the organic layer, extract the aqueous layer with the same solvent, and combine the organic layers. Wash with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the residue by column chromatography.
Protocol 2.2.4: Synthesis of this compound
-
Reaction Setup: Dissolve 1-chloro-3-aminoisoquinoline in anhydrous methanol in a flame-dried flask under an inert atmosphere.
-
Reagent Addition: Add a solution of sodium methoxide (NaOMe) in methanol.
-
Reaction: Heat the reaction mixture to reflux and monitor by TLC.
-
Work-up: Upon completion, cool the reaction and neutralize with a dilute acid.
-
Purification: Remove the solvent under reduced pressure and purify the crude product by column chromatography to yield this compound.
Physicochemical and Spectroscopic Characterization
Thorough characterization is essential to confirm the identity and purity of the synthesized this compound.
Physicochemical Properties (Predicted)
| Property | Predicted Value |
| Molecular Formula | C₁₀H₁₀N₂O |
| Molecular Weight | 174.20 g/mol |
| logP | 1.5 - 2.0 |
| pKa (basic) | 4.0 - 5.0 (pyridine nitrogen) |
| pKa (basic) | 3.0 - 4.0 (amino group) |
Spectroscopic Analysis
The structure of this compound would be confirmed using a combination of spectroscopic techniques.
3.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy [5]
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the isoquinoline core, a singlet for the methoxy protons (typically around δ 3.9-4.1 ppm), and a broad singlet for the amine protons (which may exchange with D₂O).[9] The chemical shifts and coupling constants of the aromatic protons will be indicative of the substitution pattern.
-
¹³C NMR: The carbon NMR spectrum will display signals for all ten carbon atoms. The carbon attached to the methoxy group will appear in the downfield region, and the chemical shifts of the aromatic carbons will be influenced by the electron-donating effects of the methoxy and amino groups.[9]
Predicted ¹H NMR Spectral Data for the Isomer 3-Methoxyisoquinolin-1-amine (for reference) [5]
| Proton Assignment | Predicted Chemical Shift (δ ppm) | Multiplicity |
| -OCH₃ | 3.9 - 4.1 | s |
| -NH₂ | 5.0 - 6.0 | br s |
| H-4 | 6.5 - 6.7 | s |
| Aromatic-H | 7.2 - 8.2 | m |
3.2.2. Mass Spectrometry (MS)
High-resolution mass spectrometry (HRMS) would be used to confirm the molecular formula by providing an accurate mass of the molecular ion ([M+H]⁺). The fragmentation pattern in the MS/MS spectrum can provide further structural information.
3.2.3. Infrared (IR) Spectroscopy [10]
The IR spectrum is expected to show characteristic absorption bands for:
-
N-H stretching of the primary amine (around 3300-3500 cm⁻¹)
-
C-O stretching of the methoxy group (around 1050-1250 cm⁻¹)
-
C=C and C=N stretching of the aromatic isoquinoline ring (around 1500-1600 cm⁻¹)
Biological Activity and Therapeutic Potential
Potential as a Kinase Inhibitor
Many isoquinoline-based compounds have demonstrated potent inhibition of various kinases, including receptor tyrosine kinases (RTKs) and serine/threonine kinases, which are implicated in cancer cell proliferation and survival.[3][6] The 1-aminoisoquinoline moiety, in particular, has been identified as a valuable scaffold for developing ATP-competitive kinase inhibitors.[11]
Caption: Key areas for SAR exploration on the this compound scaffold.
Conclusion and Future Directions
This compound represents a promising, yet underexplored, scaffold for the development of novel therapeutics, particularly kinase inhibitors. This guide has provided a comprehensive roadmap for its synthesis, characterization, and biological evaluation, drawing upon established chemical principles and data from related isoquinoline derivatives. The proposed synthetic route is robust and amenable to the generation of a library of structural analogs for SAR studies. The detailed experimental protocols for biological assays offer a clear path for elucidating the therapeutic potential of this compound class. Future research should focus on the synthesis and screening of a diverse library of this compound analogs against a panel of kinases to identify lead compounds with potent and selective activity. Further optimization of these leads for their pharmacokinetic and pharmacodynamic properties will be crucial for their advancement as clinical candidates.
References
- Synthesis and Cytotoxic Activity on Human Cancer Cells of Novel Isoquinolinequinone–Amino Acid Deriv
- The Anticancer Effect of Natural Plant Alkaloid Isoquinolines. ([Link])
- Exploring the Pharmacological Potential of Isoquinoline Deriv
- Supporting Inform
- Applied Biological and Physicochemical Activity of Isoquinoline Alkaloids: Oxoisoaporphine and Boldine. ([Link])
- Expedient Synthesis of 1-Oxo-1,2,3,4-tetrahydroisoquinoline-4-carboxyl
- Selected SAR of isoquinoline series | Download Table. ([Link])
- 1-Methylisoquinoline | C10H9N | CID 15592. ([Link])
- Biologically Active Isoquinoline Alkaloids covering 2014-2018. ([Link])
- Enhancing Synthesis of Mycosporine-Like Amino Acids from Cyanobacteria: Characterization, Analysis and In Vitro Anticancer Study. ([Link])
- Synthesis of pharmacologically active 1-amino-isoquinolines prepared via silver triflate-catalyzed cyclization of o-alkynylbenzaldoximes with isocyan
- Synthesis, spectroscopic characterization techniques of aromatic iminoaniline derived compound, along with the evaluation of its LNO properties using quantum chemistry. ([Link])
- Anomalous 1H NMR spectra of 3,4-dihydroisoquinolines and rel
- Biological activity of 3-methoxy-c
- Synthesis of 1H-Pyrrolo[3,2-g]isoquinoline Derivatives as Ligands Targeting Haspin Kinase. ([Link])
- Biological Evaluation of 3-Aminoisoquinolin-1(2H)-one Derivatives as Potential Anticancer Agents. ([Link])
- Synthesis, and spectroscopic and structural characterization of three new styrylquinoline–benzimidazole hybrids. ([Link])
- Synthesis, crystallographic characterization, molecular docking and biological activity of isoquinoline deriv
- Amine Oxide: Synthesis and Analysis. ([Link])
- 1H and 13C NMR Investigation of Quinoline Pharmaceutical Derivatives: Interpretation of Chemical Shifts and their Comparison with the Experimental Value. ([Link])
- Sulfonyl-morpholino-pyrimidines: SAR and development of a novel class of selective mTOR kinase inhibitor. ([Link])
- Novel 6-Methoxy-3,4-dihydro-1H-isoquinoline Compounds for Tre
- Medicinal Chemistry of Quinazolines as Anticancer Agents Targeting Tyrosine Kinases. ([Link])
- SAR-identified moieties responsible for activity in quinine 3. ([Link])
- Synthetic approaches for novel 3-heteroaryl-4-hydroxy-1-methylquinoline-2(1H)
Sources
- 1. Synthesis and Cytotoxic Activity on Human Cancer Cells of Novel Isoquinolinequinone–Amino Acid Derivatives [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis and Anticancer Properties of New 3-Methylidene-1-sulfonyl-2,3-dihydroquinolin-4(1H)-ones - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Biologically Active Isoquinoline Alkaloids covering 2014-2018 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. tsijournals.com [tsijournals.com]
- 10. mdpi.com [mdpi.com]
- 11. Synthesis of pharmacologically active 1-amino-isoquinolines prepared via silver triflate-catalyzed cyclization of o-alkynylbenzaldoximes with isocyanates - PubMed [pubmed.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to the Preliminary Screening of 1-Methoxyisoquinolin-3-amine Derivatives as Novel Therapeutic Candidates
Part 1: Introduction & Rationale
1.1. The Isoquinoline Scaffold: A Privileged Structure in Medicinal Chemistry
The isoquinoline scaffold, a fusion of benzene and pyridine rings, is a cornerstone in the architecture of numerous biologically active compounds.[1][2] This "privileged structure" is prevalent in a vast array of natural alkaloids and synthetic molecules, demonstrating a remarkable versatility in engaging with diverse biological targets.[2] Consequently, isoquinoline derivatives have been extensively investigated and developed as therapeutic agents, exhibiting a wide spectrum of pharmacological activities including anticancer, antimicrobial, anti-inflammatory, and neuroprotective effects.[3] The proven track record of this scaffold significantly de-risks the initial stages of a drug discovery program, providing a robust foundation for chemical exploration.
1.2. The Case for 1-Methoxyisoquinolin-3-amine: A Focused Approach
Within the broad family of isoquinolines, the this compound core represents a particularly compelling starting point for targeted drug discovery, especially in oncology. The rationale for focusing on this specific scaffold is twofold:
-
Precedent in Kinase Inhibition: The substitution pattern of a 1-alkoxy and a 3-amino group has been identified in potent and selective kinase inhibitors. For instance, a 7-methoxyisoquinoline derivative was successfully optimized into a clinical candidate, PF-06650833, which acts as a selective inhibitor of Interleukin-1 Receptor Associated Kinase 4 (IRAK4), a key target in inflammatory diseases and certain cancers.[4] Furthermore, derivatives featuring the 3-aminoisoquinoline core have been shown to form crucial hydrogen bonds within the hinge region of kinases like Monopolar Spindle 1 (MPS1), a validated target in oncology.[5] These examples provide a strong mechanistic hypothesis that the this compound scaffold is well-suited to target the ATP-binding site of various kinases.
-
Synthetic Tractability: The functional groups present—a methoxy group at the 1-position and a primary amine at the 3-position—offer versatile handles for chemical modification.[6] This allows for the systematic generation of a focused library of derivatives to explore the structure-activity relationship (SAR) and optimize potency, selectivity, and pharmacokinetic properties.
1.3. A Tiered Approach to Preliminary Screening
To efficiently identify promising lead candidates from a library of novel this compound derivatives, a multi-tiered screening cascade is essential. This strategy allows for the rapid filtration of compounds based on progressively more complex and resource-intensive assays. Our approach is designed to first identify biologically active molecules, then elucidate their mechanism of action, and finally, assess their preliminary "drug-like" properties. This front-loading of key decision-making data is critical to minimizing late-stage attrition.
Part 2: Synthesis & Library Generation
2.1. General Synthetic Strategies
The construction of the core isoquinoline ring system is well-established, with classical methods such as the Bischler-Napieralski and Pictet-Spengler reactions being common choices.[7] These reactions typically involve the cyclization of β-phenylethylamine precursors. For the specific 1-methoxy-3-amino substitution pattern, a multi-step synthesis starting from appropriately substituted benzonitriles or benzoic acids would be a logical approach, involving cyclization, functional group installation (e.g., amination of a halo-isoquinoline precursor), and subsequent methylation.
2.2. Characterization and Quality Control
Before initiating any biological screening, it is imperative to confirm the identity and purity of every synthesized compound. Each derivative in the library must be subjected to rigorous analytical characterization.
-
Structural Confirmation: Nuclear Magnetic Resonance (¹H and ¹³C NMR) spectroscopy is used to verify the chemical structure.
-
Purity Assessment: High-Performance Liquid Chromatography (HPLC) coupled with a UV detector is employed to determine the purity of the compound, with a minimum purity threshold of >95% required for screening.
-
Mass Verification: High-Resolution Mass Spectrometry (HRMS) confirms the molecular weight and elemental composition of the final product.
Only compounds that pass these stringent quality control checks should proceed to biological evaluation to ensure the reliability and reproducibility of the screening data.
Part 3: The Preliminary Screening Cascade: A Step-by-Step Guide
Tier 1: Primary Cytotoxicity Screening
3.1.1. Rationale
The initial goal is to cast a wide net to identify which derivatives possess anti-proliferative or cytotoxic activity against cancer cells. A robust, high-throughput cell viability assay is the workhorse for this stage. This provides the first critical dataset for establishing structure-activity relationships.
3.1.2. Recommended Cell Lines
The choice of cell lines should reflect a diversity of cancer types to identify broad-spectrum activity or potential tumor-specific selectivity. Based on literature precedence for isoquinoline derivatives, a suitable starting panel would include:[3][8]
-
MCF-7: An estrogen receptor-positive human breast adenocarcinoma cell line.
-
MDA-MB-231: A triple-negative human breast adenocarcinoma cell line, often more aggressive and resistant to standard therapies.[8]
-
A549: A human lung adenocarcinoma cell line.[3]
-
HCT116: A human colon cancer cell line.[3]
3.1.3. Detailed Protocol: XTT Cell Viability Assay
The XTT assay is chosen over the more traditional MTT assay due to its superior workflow; the formazan product of XTT is water-soluble, eliminating the need for a solubilization step and thereby reducing handling errors and improving throughput.[9] The assay measures the metabolic activity of living cells, which is proportional to the number of viable cells.[10]
Protocol:
-
Cell Seeding: Plate cells in a 96-well microtiter plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium and incubate for 24 hours at 37°C in a 5% CO₂ incubator.
-
Compound Treatment: Prepare serial dilutions of the test compounds (typically from 100 µM to 1 nM) in culture medium. Add 100 µL of the diluted compounds to the respective wells. Include vehicle control (e.g., 0.1% DMSO) and positive control (e.g., Doxorubicin) wells.
-
Incubation: Incubate the plates for 72 hours at 37°C in a 5% CO₂ incubator.
-
XTT Reagent Preparation: Shortly before use, prepare the activated XTT solution by mixing the XTT reagent and the electron-coupling reagent according to the manufacturer's instructions.
-
Assay Development: Add 50 µL of the activated XTT solution to each well.
-
Incubation: Incubate the plate for 2-4 hours at 37°C, allowing metabolically active cells to convert the XTT to its colored formazan product.
-
Data Acquisition: Measure the absorbance of each well at a wavelength of 450-500 nm using a microplate reader. A reference wavelength of 630-690 nm should be used to subtract background absorbance.
3.1.4. Data Analysis and Hit Criteria
The raw absorbance data is converted to percent viability relative to the vehicle-treated control wells. These values are then plotted against the logarithm of the compound concentration, and a sigmoidal dose-response curve is fitted to the data to calculate the half-maximal inhibitory concentration (IC₅₀). A compound is typically considered a "hit" if it displays an IC₅₀ value below a defined threshold, for example, <10 µM, in at least one cell line.
3.1.5. Data Presentation: Primary Cytotoxicity Screen
| Compound ID | R-Group | MCF-7 IC₅₀ (µM) | MDA-MB-231 IC₅₀ (µM) | A549 IC₅₀ (µM) | HCT116 IC₅₀ (µM) |
| Methoxy-Iso-01 | -H | > 50 | > 50 | > 50 | > 50 |
| Methoxy-Iso-02 | -CH₃ | 8.2 | 15.4 | 11.3 | 9.5 |
| Methoxy-Iso-03 | -Cl | 1.5 | 2.3 | 0.9 | 1.8 |
| Methoxy-Iso-04 | -CF₃ | 0.8 | 1.1 | 0.5 | 0.9 |
| Methoxy-Iso-05 | -OCH₃ | 22.1 | 35.7 | 28.4 | 25.0 |
Table 1: Representative cytotoxicity data for a hypothetical series of this compound derivatives. Hits (IC₅₀ < 10 µM) are highlighted in bold.
Tier 2: Target Engagement & Mechanistic Assays
3.2.1. Rationale
Having identified cytotoxic compounds, the next critical step is to determine if they act on the hypothesized target class—protein kinases. A direct, biochemical assay provides unambiguous evidence of target engagement and allows for the quantification of potency in a cell-free system.
3.2.2. Proposed Target: IRAK4
Given the structural similarity to known IRAK4 inhibitors, this kinase is a logical and high-value initial target for investigation.[4] IRAK4 is a serine/threonine kinase crucial for signaling pathways downstream of Toll-like receptors (TLRs) and interleukin-1 receptors (IL-1Rs), and its dysregulation is implicated in both inflammatory diseases and cancers.
3.2.3. Detailed Protocol: In Vitro Kinase Inhibition Assay (TR-FRET)
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assays are a robust, homogeneous format suitable for high-throughput screening of kinase inhibitors. They measure the phosphorylation of a substrate by the kinase.
Protocol:
-
Reagent Preparation: Prepare assay buffer, recombinant human IRAK4 enzyme, a suitable substrate (e.g., a biotinylated peptide), and ATP at optimal concentrations determined during assay development.
-
Compound Plating: In a low-volume 384-well plate, dispense the test compounds from the hit list across a range of concentrations (e.g., 11-point serial dilution).
-
Enzyme Addition: Add the IRAK4 enzyme to all wells and incubate for a short period (e.g., 15 minutes) to allow compound-enzyme binding.
-
Reaction Initiation: Initiate the kinase reaction by adding a mixture of the peptide substrate and ATP.
-
Reaction Incubation: Allow the reaction to proceed for a set time (e.g., 60 minutes) at room temperature.
-
Detection: Stop the reaction and add the detection reagents: a Europium-labeled anti-phospho-substrate antibody and Streptavidin-Allophycocyanin (SA-APC).
-
Signal Reading: After a final incubation period (e.g., 60 minutes), read the plate on a TR-FRET enabled plate reader, measuring emission at two wavelengths (e.g., 665 nm for APC and 620 nm for Europium).
3.2.4. Data Analysis
The ratio of the two emission signals is calculated and converted to percent inhibition relative to no-enzyme and no-inhibitor controls. IC₅₀ values are then determined by fitting the data to a dose-response curve.
3.2.5. Data Presentation: In Vitro Kinase Inhibition
| Compound ID | IRAK4 IC₅₀ (nM) |
| Methoxy-Iso-03 | 850 |
| Methoxy-Iso-04 | 45 |
Table 2: Potency of cytotoxic hits against the primary target kinase, IRAK4.
Tier 3: Early ADME-Tox Profiling
3.3.1. Rationale
Excellent potency is meaningless if a compound cannot reach its target in a biological system. Early assessment of Absorption, Distribution, Metabolism, and Excretion (ADME) properties is crucial for identifying compounds with the highest potential for in vivo success and guiding further optimization.[8][11]
3.3.2. Key Assays for Preliminary Screening
For the most promising hits from Tier 2 (e.g., Methoxy-Iso-04), a panel of foundational in vitro ADME assays should be run.
-
Metabolic Stability (Microsomal Stability Assay): This assay predicts the rate of metabolism by cytochrome P450 enzymes in the liver, a primary route of drug clearance.
-
Protocol: Incubate the test compound (at a low concentration, e.g., 1 µM) with liver microsomes (human and rat) and the cofactor NADPH over a time course (e.g., 0, 5, 15, 30, 60 minutes). The reaction is quenched at each time point, and the remaining concentration of the parent compound is quantified by LC-MS/MS.
-
Data Interpretation: The rate of disappearance is used to calculate the in vitro half-life (t½) and intrinsic clearance (Cl_int).
-
-
Aqueous Solubility: Poor solubility can lead to poor absorption and erratic bioavailability.
-
Protocol: A kinetic solubility assay using nephelometry or a thermodynamic assay using the shake-flask method can be employed to determine the solubility in a physiologically relevant buffer (e.g., pH 7.4).
-
-
Plasma Protein Binding (PPB): Only the unbound fraction of a drug is free to interact with its target. High plasma protein binding can limit efficacy.
-
Protocol: Rapid Equilibrium Dialysis (RED) is a common method. The compound is added to plasma in one chamber of a RED device, separated by a semi-permeable membrane from a buffer-filled chamber. After equilibration, the concentrations in both chambers are measured by LC-MS/MS to determine the fraction unbound (fu).
-
3.3.3. Data Presentation: Early ADME-Tox Profile
| Compound ID | Kinetic Solubility (µM, pH 7.4) | Human Microsomal t½ (min) | Rat Microsomal t½ (min) | Human Plasma Protein Binding (% Bound) |
| Methoxy-Iso-04 | 85 | 45 | 38 | 92.5 |
Table 3: A representative early ADME profile for a lead candidate.
Part 4: Data Integration and Candidate Selection
4.1. The Hit-to-Lead Decision Matrix
The culmination of this preliminary screening cascade is the integration of all data to select the most promising compound(s) to advance to the lead optimization stage. The ideal candidate, such as Methoxy-Iso-04 in our hypothetical example, would exhibit:
-
Potent cellular activity across multiple cancer cell lines (Tier 1).
-
Potent and specific activity against the desired molecular target (Tier 2).
-
A favorable early ADME profile, indicating a reasonable balance of solubility, metabolic stability, and plasma protein binding (Tier 3).
This multi-parameter analysis ensures that resources are focused on compounds with the highest probability of success in subsequent, more complex preclinical studies.
4.2. Future Directions
Following this preliminary screen, selected candidates would undergo further investigation, including:
-
Kinase Selectivity Profiling: Screening against a broad panel of kinases to assess selectivity and identify potential off-target effects.
-
Structure-Activity Relationship (SAR) Expansion: Synthesizing additional analogs to improve potency and ADME properties.
-
In Vivo Pharmacokinetic and Efficacy Studies: Evaluating the compound's behavior and anti-tumor activity in animal models.
This structured, data-driven approach provides a robust framework for the efficient identification and validation of novel this compound derivatives as promising drug candidates.
References
- Benchchem. (n.d.). Application Notes and Protocols: Experimental Use of Isoquinoline Derivatives in Cancer Cell Lines.
- Gorniak, I., Bieganska, M., & Zielinska-Blizniewska, H. (2022). Recent Advances in Synthetic Isoquinoline-Based Derivatives in Drug Design. Molecules, 27(19), 6423. [Link]
- Bhandare, S. D., & Malode, S. S. (2023). Cytotoxic activity of isoquinoline alkaloids and herbal extracts from selected plants against human cancer cell lines: harnessing the research potential in cancer drug discovery with modern scientific trends and technology. Toxicology Research, 12(6), 1034–1040. [Link]
- Charles River Laboratories. (n.d.). In Vitro ADME Assays and Services.
- Creative Biolabs. (n.d.). Comprehensive Guide to In Vitro ADME Studies in Drug Discovery.
- Antkiewicz-Michaluk, L., Wąsik, A., Romańska, I., & Michaluk, J. (2014). 1-Methyl-1,2,3,4-tetrahydroisoquinoline, an endogenous amine with unexpected mechanism of action: new vistas of therapeutic application. Neurotoxicity Research, 25(1), 1–12. [Link]
- Antkiewicz-Michaluk, L., Wąsik, A., Romańska, I., & Michaluk, J. (2013). 1-Methyl-1,2,3,4-tetrahydroisoquinoline, an endogenous amine with unexpected mechanism of action. Neurotoxicity research, 25, 1-12.
- Lee, K. L., Ambler, C. M., Anderson, D. R., et al. (2017). Discovery of Clinical Candidate 1-{[(2S,3S,4S)-3-Ethyl-4-fluoro-5-oxopyrrolidin-2-yl]methoxy}-7-methoxyisoquinoline-6-carboxamide (PF-06650833), a Potent, Selective Inhibitor of Interleukin-1 Receptor Associated Kinase 4 (IRAK4), by Fragment-Based Drug Design. Journal of Medicinal Chemistry, 60(13), 5521–5542. [Link]
- Benchchem. (n.d.). 3-Methoxyisoquinolin-1-amine.
- Rüdiger, M., Bey, S., Schütz, T., et al. (2021). N-(6-Chloro-3-nitropyridin-2-yl)-5-(1-methyl-1H-pyrazol-4-yl)isoquinolin-3-amine. Molbank, 2021(1), M1181. [Link]
- Antkiewicz-Michaluk, L., Wasik, A., Romanska, I., & Michaluk, J. (2014). 1-Methyl-1,2,3,4-Tetrahydroisoquinoline, an Endogenous Amine with Unexpected Mechanism of Action: New Vistas of Therapeutic Application. Neurotoxicity Research, 25(1), 1-12.
- Singh, A., & Sharma, P. (2021). Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies. RSC Medicinal Chemistry, 12(6), 857-877.
- Antkiewicz-Michaluk, L., Wasik, A., Romanska, I., & Michaluk, J. (2014). 1-Methyl-1,2,3,4-Tetrahydroisoquinoline, an Endogenous Amine with Unexpected Mechanism of Action: New Vistas of Therapeutic Application. Neurotoxicity Research, 25(1), 1-12.
- Biotium. (n.d.). XTT Cell Viability Assay Kit.
- TargetMol. (n.d.). Kinase Inhibitor Library.
- Singh, A., & Sharma, P. (2021). Medicinal chemistry perspectives of 1,2,3,4- tetrahydroisoquinoline analogs -biological activities and SAR studies. RSC Medicinal Chemistry, 12(6), 857-877.
- Balewski, L., & Kornicka, A. (n.d.). SAR analysis for pyrido[3′,2′:4,5]thieno[3,2-c]isoquinoline...
- Request PDF. (n.d.). Exploring the Pharmacological Potential of Isoquinoline Derivatives: A Comprehensive Review.
Sources
- 1. researchgate.net [researchgate.net]
- 2. Recent Advances in Synthetic Isoquinoline-Based Derivatives in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery of Clinical Candidate 1-{[(2S,3S,4S)-3-Ethyl-4-fluoro-5-oxopyrrolidin-2-yl]methoxy}-7-methoxyisoquinoline-6-carboxamide (PF-06650833), a Potent, Selective Inhibitor of Interleukin-1 Receptor Associated Kinase 4 (IRAK4), by Fragment-Based Drug Design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. benchchem.com [benchchem.com]
- 6. Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. academic.oup.com [academic.oup.com]
- 8. Synthesis and SAR of 1,2,3,4-tetrahydroisoquinolin-1-ones as novel G-protein-coupled receptor 40 (GPR40) antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Exploring the antitumor potential of novel quinoline derivatives via tubulin polymerization inhibition in breast cancer; design, synthesis and molecul ... - RSC Advances (RSC Publishing) DOI:10.1039/D4RA04371E [pubs.rsc.org]
- 11. Cytotoxic activity of isoquinoline alkaloids and herbal extracts from selected plants against human cancer cell lines: harnessing the research potential in cancer drug discovery with modern scientific trends and technology - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the Reactivity of the Amine Group in 1-Methoxyisoquinolin-3-amine
Foreword: Unveiling the Synthetic Potential of a Privileged Scaffold
To the dedicated researchers, scientists, and drug development professionals who continuously strive to innovate within the vast landscape of medicinal chemistry, this guide offers a focused exploration of the chemical reactivity inherent in 1-methoxyisoquinolin-3-amine. The isoquinoline core is a well-established privileged scaffold, forming the backbone of numerous natural products and synthetic compounds with a broad spectrum of biological activities. The specific substitution pattern of a methoxy group at the 1-position and an amino group at the 3-position imparts a unique electronic and steric profile to the molecule, governing the reactivity of the amine functionality. This document serves as a technical primer, moving beyond theoretical postulations to provide actionable insights and field-proven methodologies for the synthetic manipulation of this versatile building block. Our objective is to empower you with the causal understanding behind experimental choices, enabling the rational design of novel molecular entities with therapeutic potential.
Electronic Landscape of the this compound Core
The reactivity of the exocyclic amine group at the C-3 position is intrinsically linked to the electronic architecture of the isoquinoline ring system. The interplay between the ring nitrogen and the substituents dictates the nucleophilicity and basicity of the amine, influencing its behavior in a wide array of chemical transformations.
The isoquinoline nucleus itself is an aromatic heterocyclic system, characterized by a delocalized π-electron system. The nitrogen atom at the 2-position exerts an electron-withdrawing inductive effect (-I) and a mesomeric effect (-M), which deactivates the pyridine ring towards electrophilic attack and modulates the properties of substituents.
However, the substituents at the C-1 and C-3 positions significantly alter this electronic landscape:
-
1-Methoxy Group (-OCH₃): Positioned at C-1, the methoxy group is a powerful electron-donating group through resonance (+M effect), while also exerting a weaker electron-withdrawing inductive effect (-I). The +M effect, which involves the donation of a lone pair from the oxygen atom into the isoquinoline ring system, is dominant. This donation of electron density is particularly influential at the ortho and para positions.
-
3-Amino Group (-NH₂): The primary aromatic amine at C-3 is also an electron-donating group through resonance (+M effect) due to the lone pair on the nitrogen atom. This group activates the ring towards electrophilic substitution.
The cumulative effect of these two electron-donating groups, in concert with the inherent properties of the isoquinoline core, leads to a nuanced reactivity profile. The 1-methoxy group, in particular, enhances the electron density of the heterocyclic ring, which in turn can influence the nucleophilicity of the 3-amino group. This electronic enrichment makes the amine lone pair more available for reaction with electrophiles compared to an unsubstituted 3-aminoisoquinoline.
Key Reactions of the Amine Group
The lone pair of electrons on the nitrogen atom of the 3-amino group makes it a potent nucleophile, susceptible to a variety of chemical transformations. This section will detail the primary classes of reactions, providing both mechanistic rationale and practical experimental protocols.
N-Acylation: Formation of Amides
N-acylation is a fundamental transformation for the protection of the amino group, the formation of bioactive amide linkages, and as a precursor for further synthetic manipulations. The reaction proceeds via nucleophilic attack of the amine on the carbonyl carbon of an acylating agent.[1]
Causality Behind Experimental Choices:
-
Acylating Agent: Acyl chlorides and acid anhydrides are commonly employed due to their high reactivity. The choice between them often depends on the desired reactivity, cost, and ease of handling. For instance, acetic anhydride is a common and effective reagent for acetylation.[2]
-
Base: A base is typically required to neutralize the acidic byproduct (e.g., HCl from an acyl chloride) and to deprotonate the amine, thereby increasing its nucleophilicity.[3] Pyridine is a common choice as it can also act as a nucleophilic catalyst. Other non-nucleophilic bases like triethylamine (TEA) or diisopropylethylamine (DIPEA) are also frequently used.
-
Solvent: Aprotic solvents such as dichloromethane (DCM), chloroform, or tetrahydrofuran (THF) are generally used to avoid side reactions with the acylating agent.
Experimental Protocol: Synthesis of N-(1-methoxyisoquinolin-3-yl)acetamide
Materials:
-
This compound
-
Acetic anhydride
-
Pyridine
-
Dichloromethane (DCM)
-
1 M Hydrochloric acid (HCl)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 eq) in dry DCM.
-
Add pyridine (1.2 eq) to the solution and cool the mixture to 0 °C in an ice bath.
-
Slowly add acetic anhydride (1.1 eq) dropwise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, dilute the reaction mixture with DCM and wash sequentially with 1 M HCl, water, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography on silica gel to afford N-(1-methoxyisoquinolin-3-yl)acetamide.
Data Presentation: Predicted Spectroscopic Data for N-(1-methoxyisoquinolin-3-yl)acetamide
| Spectroscopy | Predicted Chemical Shifts / Bands | Assignment |
| ¹H NMR | δ 9.0-9.2 (s, 1H), 7.5-8.5 (m, 4H), 7.0-7.2 (s, 1H), 4.1 (s, 3H), 2.3 (s, 3H) | H-4, Aromatic protons, H-8, -OCH₃, -COCH₃ |
| ¹³C NMR | δ 169-171, 160-162, 145-147, 120-140 (multiple), 100-105, 53-55, 24-26 | C=O, C-1, C-3, Aromatic carbons, C-4, -OCH₃, -COCH₃ |
| IR (cm⁻¹) | 3250-3350 (N-H stretch), 1660-1680 (C=O stretch, Amide I), 1520-1560 (N-H bend, Amide II) | Amide N-H, Amide carbonyl, Amide N-H |
Visualization: N-Acylation Workflow
Caption: Workflow for the N-acylation of this compound.
N-Alkylation: Synthesis of Secondary and Tertiary Amines
N-alkylation of the 3-amino group provides access to secondary and tertiary amines, which are common motifs in pharmacologically active compounds. The reaction typically involves the Sₙ2 displacement of a leaving group from an alkyl halide by the nucleophilic amine.
Causality Behind Experimental Choices:
-
Over-alkylation Challenge: A significant challenge in the N-alkylation of primary amines is over-alkylation to form secondary, tertiary, and even quaternary ammonium salts.[4] This is because the product secondary amine is often more nucleophilic than the starting primary amine.
-
Controlling Stoichiometry: Using a large excess of the amine can favor mono-alkylation. Alternatively, using the alkylating agent as the limiting reagent can help, but mixtures are still common.
-
Protecting Group Strategy: A more controlled approach involves initial acylation to form an amide, followed by alkylation and subsequent deprotection. A more direct method for mono-alkylation involves the use of specific reaction conditions that disfavor over-alkylation, such as using amine hydrohalide salts and a controlled amount of base.[5]
-
Base and Solvent: A non-nucleophilic base is required to deprotonate the amine. Solvents like dimethylformamide (DMF) or acetonitrile are often used as they can solvate the ions formed during the reaction.
Experimental Protocol: Mono-N-methylation of this compound
Materials:
-
This compound
-
Methyl iodide (CH₃I)
-
Potassium carbonate (K₂CO₃)
-
Dimethylformamide (DMF)
-
Ethyl acetate (EtOAc)
-
Water
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a stirred suspension of potassium carbonate (2.0 eq) in DMF, add this compound (1.0 eq).
-
Add methyl iodide (1.1 eq) dropwise to the mixture at room temperature.
-
Heat the reaction mixture to 50-60 °C and stir for 4-6 hours, monitoring by TLC.
-
After completion, cool the reaction to room temperature and pour it into water.
-
Extract the aqueous layer with ethyl acetate (3 x).
-
Combine the organic layers and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to isolate the N-methylated product.
Palladium-Catalyzed Cross-Coupling Reactions
The amine group of this compound can also participate in modern palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, to form C-N bonds with aryl or heteroaryl halides. This reaction is a powerful tool for the synthesis of complex diarylamines.[3]
Causality Behind Experimental Choices:
-
Catalyst System: The choice of palladium precursor and ligand is crucial for the success of the Buchwald-Hartwig amination. Bulky, electron-rich phosphine ligands are often required to facilitate the catalytic cycle.
-
Base: A strong, non-nucleophilic base is necessary to deprotonate the amine and facilitate the formation of the active palladium-amido complex. Sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LiHMDS) are common choices.
-
Solvent: Anhydrous, aprotic solvents such as toluene or dioxane are typically used.
Experimental Protocol: Buchwald-Hartwig Amination with an Aryl Bromide
Materials:
-
This compound
-
Aryl bromide (e.g., bromobenzene)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
A suitable phosphine ligand (e.g., Xantphos)
-
Sodium tert-butoxide (NaOtBu)
-
Anhydrous toluene
Procedure:
-
In an oven-dried Schlenk tube under an inert atmosphere (argon or nitrogen), add Pd₂(dba)₃ (0.02 eq), the phosphine ligand (0.04 eq), and sodium tert-butoxide (1.4 eq).
-
Add the aryl bromide (1.0 eq) and this compound (1.2 eq).
-
Add anhydrous toluene via syringe.
-
Seal the tube and heat the reaction mixture to 80-110 °C for 12-24 hours, with stirring.
-
Monitor the reaction by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of Celite.
-
Concentrate the filtrate and purify the residue by column chromatography.
Visualization: Buchwald-Hartwig Catalytic Cycle
Caption: Generalized catalytic cycle for the Buchwald-Hartwig amination.
Conclusion and Future Outlook
This compound is a highly versatile synthetic intermediate, with the 3-amino group serving as a key handle for a variety of functionalizations. The electronic influence of the 1-methoxy group enhances the nucleophilicity of the amine, facilitating reactions such as N-acylation and N-alkylation. Furthermore, its participation in modern palladium-catalyzed cross-coupling reactions opens avenues for the construction of complex molecular architectures. The protocols and mechanistic insights provided in this guide are intended to serve as a robust foundation for the exploration of this privileged scaffold in the pursuit of novel therapeutic agents and advanced materials. As the field of organic synthesis continues to evolve, the development of even more selective and efficient methods for the functionalization of such heterocyclic amines will undoubtedly expand their utility and impact.
References
- Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction.
- Wikipedia. (n.d.). Buchwald–Hartwig amination.
- ResearchGate. (n.d.). N-Acylation Reactions of Amines.
- Organic Chemistry Portal. (n.d.). Isoquinoline synthesis.
- NIH. (2022). Reshaping Ullmann Amine Synthesis in Deep Eutectic Solvents: A Mild Approach for Cu-Catalyzed C–N Coupling Reactions With No Additional Ligands.
- ResearchGate. (n.d.). a) The 1 H NMR and b) 13 C NMR spectra of the o-acetamide.
- RSC Publishing. (n.d.). Selective N-alkylation of primary amines with R–NH2·HBr and alkyl bromides using a competitive deprotonation/protonation strategy.
- Organic Chemistry Portal. (n.d.). Ullmann Reaction.
- Wikipedia. (n.d.). Amine alkylation.
- Thieme. (n.d.). 5 Combination of 1H and 13C NMR Spectroscopy.
- Der Pharma Chemica. (n.d.). Scholars Research Library.
- Semantic Scholar. (n.d.). N-acylation of amides through internal nucleophilic catalysis.
- YouTube. (2021). Mass spec, IR, 1H & 13C NMR spectra analysis to determine structure of a molecule.
- PubMed. (2003). Mild method for Ullmann coupling reaction of amines and aryl halides.
- ResearchGate. (n.d.). Mild Method for Ullmann Coupling Reaction of Amines and Aryl Halides.
- Organic Syntheses. (n.d.). ALKYLATION OF ISOQUINOLINES via 2-BENZOYL-1,2-DIHYDROISOQUINALDONITRILES.
- ResearchGate. (n.d.). Synthesis of N-methyl-N-(1-methylpropyl)-1-(2-chlorophenyl)isoquinoline-3-[11C]carboxamide ([11C-carbonyl]PK11195) and some analogues using [11C]carbon monoxide and 1-(2-chlorophenyl)isoquinolin-3-yl triflate.
- SciSpace. (n.d.). Benzoylation of Amines sans Alkali: A Green Protocol in Neat Phase.
- Semantic Scholar. (n.d.). Mild method for Ullmann coupling reaction of amines and aryl halides.
- MDPI. (2024). Synthesis of New Phenothiazine/3-cyanoquinoline and Phenothiazine/3-aminothieno[2,3-b]pyridine(-quinoline) Heterodimers.
- PubMed. (2014). A general method for N-methylation of amines and nitro compounds with dimethylsulfoxide.
- NCBI Bookshelf. (2024). Biochemistry, Essential Amino Acids.
- PubChem. (n.d.). 3-Methylisoquinoline.
- S4ME. (2024). Mitodicure GmbH - Research into ME/CFS treatments.
- MDPI. (2021). Methylation of Methyl 4-Hydroxy-2-thioxo-1,2-dihydroquinoline-3-carboxylate: Synthetic, Crystallographic, and Molecular Docking Studies.
- MDPI. (2022). Transcriptional Response of Durum Wheat During Interaction with Debaryomyces hansenii and Fusarium graminearum.
- NIH. (2014). Side Effects of Amino Acid Supplements.
Sources
Regioselectivity in the Electrophilic Substitution of 1-Methoxyisoquinolin-3-amine
An In-depth Technical Guide:
Executive Summary
The isoquinoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous pharmacologically active compounds. However, predicting the site of reaction in highly substituted, heteroaromatic systems like 1-methoxyisoquinolin-3-amine presents a significant synthetic challenge. This guide provides a comprehensive analysis of the electronic factors governing the electrophilic substitution of this specific substrate. By dissecting the interplay between the activating methoxy and amine substituents and the inherent electronic nature of the isoquinoline core, we establish a predictive framework for its reactivity. This document offers not only theoretical grounding but also practical, field-tested protocols for key electrophilic substitution reactions, designed to empower researchers in the rational design and synthesis of novel isoquinoline derivatives.
The Isoquinoline Core: A Privileged Scaffold
Isoquinoline is a heterocyclic aromatic compound composed of a benzene ring fused to a pyridine ring.[1] This structural motif is prevalent in a wide array of natural products, particularly alkaloids, and synthetic pharmaceuticals. The strategic functionalization of the isoquinoline nucleus is a primary objective in drug discovery, enabling the modulation of pharmacological properties. Electrophilic aromatic substitution (SEAr) is a fundamental strategy for achieving this functionalization.
In an unsubstituted isoquinoline, the pyridine ring is electron-deficient due to the electronegativity of the nitrogen atom, making it less reactive towards electrophiles than benzene.[1][2][3] Consequently, electrophilic substitution reactions typically occur on the more electron-rich benzene ring (the "benzenoid" ring), favoring positions C5 and C8.[1][4][5]
The Electronic Landscape of this compound: A Convergence of Directing Effects
The reactivity of this compound is dictated by a complex interplay of three key factors: the deactivating inductive effect of the ring nitrogen and the powerful electron-donating resonance effects of the C1-methoxy and C3-amine substituents.
-
C1-Methoxy Group (-OCH₃): The methoxy group is a strong activating group. While it has a weak electron-withdrawing inductive effect (-I), its potent electron-donating resonance effect (+M) dominates.[6][7] It donates lone-pair electron density to the ring, particularly activating the positions ortho and para to itself. In this system, it strongly activates C2 and C4.
-
C3-Amine Group (-NH₂): The amino group is one of the most powerful activating groups in electrophilic aromatic substitution.[8] Its +M effect is even stronger than that of the methoxy group, significantly increasing the electron density at its ortho and para positions.[9][10] Here, it strongly activates C2 and C4.
The crucial insight is that both powerful activating groups are located on the otherwise deactivated pyridine ring. Their combined, concerted effect is more than sufficient to overcome the inherent electron deficiency of this ring. Both groups direct activation to the same positions, with a particularly strong accumulation of electron density at the C4 position. Therefore, the C4 position is the predicted site of electrophilic attack.
Diagram 1: Predicted Regioselectivity
Caption: Concerted activation of the C4 position by the C1-methoxy and C3-amine groups.
Key Electrophilic Substitution Reactions and Protocols
The high degree of activation in this compound necessitates the use of carefully controlled and often milder reaction conditions to prevent polysubstitution and side reactions.
Bromination
Causality of Experimental Choices: Due to the strongly activated nature of the substrate, harsh brominating agents like Br₂ in Lewis acid are unnecessary and likely to cause over-bromination. N-Bromosuccinimide (NBS) is a preferred reagent as it provides a low, steady concentration of electrophilic bromine, allowing for a more controlled monosubstitution. Dichloromethane (DCM) or chloroform (CHCl₃) are suitable aprotic solvents that will not participate in the reaction.
Protocol: Monobromination at the C4-Position
-
Preparation: Dissolve this compound (1.0 eq) in anhydrous DCM (approx. 0.1 M concentration) in a round-bottom flask equipped with a magnetic stirrer.
-
Cooling: Place the flask in an ice-water bath and cool the solution to 0 °C.
-
Reagent Addition: Add N-Bromosuccinimide (NBS) (1.05 eq) portion-wise over 15-20 minutes, ensuring the temperature remains below 5 °C.
-
Reaction: Allow the reaction to stir at 0 °C for 1 hour, then warm to room temperature. Monitor the reaction progress by TLC (Thin Layer Chromatography).
-
Work-up: Upon completion, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate. Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product, 4-bromo-1-methoxyisoquinolin-3-amine, can be purified by column chromatography on silica gel.
Nitration
Causality of Experimental Choices: Standard nitrating conditions (conc. HNO₃/H₂SO₄) are highly problematic for this substrate. The strongly acidic conditions will protonate the basic C3-amine group, forming an anilinium-type ion.[11] This converts the -NH₂ group into a deactivating, meta-directing -NH₃⁺ group, completely altering the regiochemical outcome. To circumvent this, a milder nitrating agent like acetyl nitrate, generated in situ from nitric acid and acetic anhydride, is used. This avoids a strongly acidic medium.
Protocol: Mononitration at the C4-Position
-
Preparation: In a flask cooled to 0 °C, slowly add fuming nitric acid (1.1 eq) to acetic anhydride (5.0 eq) with vigorous stirring. Keep the temperature below 10 °C. Allow this mixture to stir for 15 minutes to form acetyl nitrate.
-
Substrate Addition: In a separate flask, dissolve this compound (1.0 eq) in acetic anhydride. Cool this solution to 0 °C.
-
Reaction: Slowly add the substrate solution to the pre-formed acetyl nitrate solution via a dropping funnel, maintaining the temperature at 0 °C.
-
Monitoring: Stir the reaction mixture at 0-5 °C for 1-2 hours, monitoring by TLC.
-
Work-up: Carefully pour the reaction mixture onto crushed ice and stir until the excess acetic anhydride has hydrolyzed.
-
Isolation: Neutralize the solution carefully with a saturated aqueous solution of sodium bicarbonate. The product, 1-methoxy-4-nitroisoquinolin-3-amine, may precipitate and can be collected by filtration. Alternatively, extract the product with ethyl acetate.
-
Purification: Dry the organic extracts over anhydrous sodium sulfate, concentrate, and purify the crude product by recrystallization or column chromatography.
Friedel-Crafts Reactions
Friedel-Crafts alkylation and acylation are generally not feasible for this substrate. The basic nitrogen of the amine group and the pyridine ring will complex strongly with the Lewis acid catalyst (e.g., AlCl₃), deactivating the ring system towards electrophilic attack.[2][11] This complexation effectively shuts down the desired reaction pathway. Alternative methods for introducing acyl or alkyl groups would be required, such as metal-catalyzed cross-coupling reactions on a halogenated precursor (e.g., the 4-bromo derivative).
| Reaction | Reagent | Conditions | Major Product | Expected Yield |
| Bromination | NBS | DCM, 0 °C to RT | 4-Bromo-1-methoxyisoquinolin-3-amine | 75-90% |
| Nitration | HNO₃ / Ac₂O | 0 °C | 1-Methoxy-4-nitroisoquinolin-3-amine | 60-75% |
| Sulfonation | SO₃-Pyridine | Pyridine, 80-100 °C | 1-Methoxy-3-aminoisoquinoline-4-sulfonic acid | Moderate |
| Friedel-Crafts | N/A | Not recommended due to catalyst poisoning | N/A | N/A |
Synthesis of the Starting Material: A Plausible Pathway
The synthesis of this compound is not trivial but can be accomplished through established heterocyclic chemistry principles. A common approach involves the construction of the isoquinoline ring from a suitably substituted benzene derivative.
Diagram 2: Plausible Synthetic Workflow
Caption: A representative synthetic route to this compound.
This pathway leverages the cyclization of o-cyanobenzyl cyanide to form the di-amino isoquinoline core, followed by selective modification of the C1 position.[12] First, diazotization of the C1-amine followed by hydrolysis installs a hydroxyl group, which can then be methylated to afford the final product.
Conclusion
The electrophilic substitution of this compound is a prime example of substituent-directed reactivity in a complex heterocyclic system. Despite the inherent electron-poor nature of the pyridine ring within the isoquinoline core, the powerful and concerted activating effects of the C1-methoxy and C3-amine groups overwhelmingly favor substitution at the C4 position. For researchers in drug development, this predictable regioselectivity provides a reliable handle for the strategic functionalization of this scaffold. Successful synthesis requires a nuanced approach, employing mild reagents and controlled conditions to accommodate the high reactivity of the substrate and avoid common pitfalls associated with highly functionalized amines.
References
- Química Organica.org. Electrophilic substitution on pyridine. [Link]
- brainly.com. (2024-03-06). What is the directing effect of the amino group in aromatic electrophilic substitution reactions. [Link]
- Filo. (2025-04-30). How would the reactivity of pyridine toward electrophilic substitution ch... [Link]
- Organic Chemistry Tutor.
- AK Lectures. Electrophilic Substitution of Pyrrole and Pyridine. [Link]
- University of Calgary.
- Chemistry LibreTexts. (2015-07-18). 16.
- Deady, L. W., & Topsom, R. D. (1987). 1-Methoxyisoquinoline-3,4-diamine and some derived polycyclic heteroaromatics. Australian Journal of Chemistry, 40(11), 1861-1866. [Link]
- Quora. (2022-08-05).
- YouTube. (2017-07-28). Electrophilic substitution reactions - pyridine. [Link]
- Stasyuk, O. A., et al. (2016). How amino and nitro substituents direct electrophilic aromatic substitution in benzene: an explanation with Kohn–Sham molecular orbital theory and Voronoi deformation density analysis. RSC Publishing. [Link]
- ResearchGate.
- Wikipedia.
- BYJU'S. Chemical Reactions of Amines – Electrophilic Substitution. [Link]
- University of Bath. Chemistry II (Organic)
- Aakash Institute.
- GCW Gandhi Nagar Jammu. (2018-05-11). UNIT –V Heterocyclic Chemistry Quinoline, Isoquinoline and Indole. [Link]
- University of Liverpool. Chapter 7: Quinolines and Isoquinolines. [Link]
- Química Organica.org. Electrophilic substitution reaction in quinoline and isoquinoline. [Link]
- YouTube. (2021-01-13). electrophilic substitution reaction of quinoline and isoquinoline. [Link]
- Gensler, W. J., & Bluhm, A. L. (1956). Synthesis of 3-Methyl Isoquinolines. The Journal of Organic Chemistry, 21(3), 336-338. [Link]
- National Institutes of Health. (2023-04-04). Diastereoselective Synthesis of (–)
- Organic Chemistry Portal. Isoquinoline synthesis. [Link]
Sources
- 1. gcwgandhinagar.com [gcwgandhinagar.com]
- 2. Electrophilic substitution on pyridine. [quimicaorganica.org]
- 3. quora.com [quora.com]
- 4. imperial.ac.uk [imperial.ac.uk]
- 5. Electrophilic substitution reaction in quinoline and isoquinoline [quimicaorganica.org]
- 6. organicchemistrytutor.com [organicchemistrytutor.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. How amino and nitro substituents direct electrophilic aromatic substitution in benzene: an explanation with Kohn–Sham molecular orbital theory and Vor ... - Physical Chemistry Chemical Physics (RSC Publishing) DOI:10.1039/C5CP07483E [pubs.rsc.org]
- 9. brainly.com [brainly.com]
- 10. Electrophilic aromatic directing groups - Wikipedia [en.wikipedia.org]
- 11. byjus.com [byjus.com]
- 12. connectsci.au [connectsci.au]
nucleophilicity of 1-Methoxyisoquinolin-3-amine
An In-depth Technical Guide to the Nucleophilicity of 1-Methoxyisoquinolin-3-amine
Abstract
This technical guide provides a comprehensive examination of the nucleophilic character of this compound, a heterocyclic compound of significant interest to researchers in medicinal chemistry and drug development. By integrating theoretical principles with proposed experimental and computational methodologies, this document elucidates the structural and electronic factors governing its reactivity. The guide explores the influence of the methoxy and amino substituents on the isoquinoline core, outlines protocols for the quantitative determination of nucleophilicity, and discusses its practical applications in synthetic chemistry. This analysis serves as a critical resource for scientists aiming to leverage the unique reactivity of this molecule in the design and synthesis of novel chemical entities.
Introduction: The Isoquinoline Scaffold in Modern Chemistry
The isoquinoline nucleus is a prominent structural motif found in a vast number of natural alkaloids and synthetic compounds with diverse and potent biological activities, including antihypertensive and anesthetic agents.[1][2] Within this class, substituted aminoisoquinolines serve as versatile building blocks for constructing more complex molecular architectures. This compound, featuring both an electron-donating methoxy group and a primary amino group, presents a unique reactivity profile. Understanding the nucleophilicity of this molecule is paramount for predicting its behavior in chemical reactions and for designing rational synthetic routes.
Nucleophilicity, a kinetic measure of a species' ability to donate an electron pair to an electrophile, is governed by a confluence of factors including basicity, steric hindrance, solvent effects, and the electronic nature of the molecule.[3][4] This guide provides an in-depth analysis of these factors as they pertain to this compound, offering both foundational knowledge and actionable protocols for its study and application.
Molecular Structure and Electronic Landscape
The reactivity of this compound is intrinsically linked to its molecular structure. The molecule consists of a bicyclic isoquinoline core, with a methoxy (-OCH₃) group at the C1 position and an amino (-NH₂) group at the C3 position.
-
Amino Group (-NH₂): The primary amino group possesses a lone pair of electrons on the nitrogen atom, making it the most probable site for nucleophilic attack. This exocyclic nitrogen is generally more nucleophilic than the endocyclic ring nitrogen.
-
Methoxy Group (-OCH₃): The methoxy group is a strong electron-donating group through resonance (+R effect). It increases the electron density of the entire aromatic system, which in turn enhances the nucleophilicity of the amino group.
-
Isoquinoline Ring Nitrogen (N2): The nitrogen atom within the isoquinoline ring also has a lone pair. However, its participation in the aromatic system renders it less basic and significantly less nucleophilic than the exocyclic amino group.
The interplay of these functional groups can be visualized through resonance structures, which show the delocalization of electron density from the methoxy and amino groups into the heterocyclic ring. This delocalization enhances the nucleophilic character of the exocyclic amine.
Caption: Key structural features of this compound.
Theoretical Pillars of Nucleophilicity
A predictive understanding of reactivity requires analyzing the core principles that govern nucleophilic strength.
Basicity vs. Nucleophilicity
While often correlated, basicity (a thermodynamic concept) and nucleophilicity (a kinetic concept) are distinct. Basicity refers to the affinity for a proton (H⁺), whereas nucleophilicity relates to the rate of attack on an electrophilic carbon or other atom. For a series of nucleophiles with the same attacking atom (e.g., nitrogen), stronger bases are frequently stronger nucleophiles.[5] However, this correlation can be disrupted by other factors.
Steric Effects
Nucleophilicity is highly sensitive to steric bulk.[3][6] A nucleophile's effectiveness can be diminished if bulky groups impede its approach to the electrophilic center. In this compound, the amino group at the C3 position is relatively unhindered, suggesting that its intrinsic electronic properties will be the dominant factor in its reactivity.
Solvent Effects
The choice of solvent can dramatically alter nucleophilic strength.[4]
-
Protic Solvents (e.g., water, methanol): These solvents can form hydrogen bonds with the nucleophile, creating a "solvent cage" that stabilizes the nucleophile and increases the activation energy for reaction, thereby decreasing its nucleophilicity.
-
Apolar Aprotic Solvents (e.g., hexane, toluene): These do not solvate anions strongly, leaving the nucleophile more "naked" and reactive.
-
Polar Aprotic Solvents (e.g., DMSO, DMF, acetonitrile): These solvents solvate the accompanying cation but not the anionic nucleophile, leading to a significant enhancement in nucleophilicity.
For this compound, reactions in polar aprotic solvents are expected to proceed more rapidly than in protic solvents.
Experimental & Computational Assessment of Nucleophilicity
Direct experimental data for this compound is limited. Therefore, this section outlines robust, validated methodologies for its quantitative assessment.
Protocol: Competitive Kinetic Analysis
This method provides a relative measure of nucleophilicity by allowing the target compound to compete with a reference nucleophile for a limited amount of an electrophile.
Objective: To determine the relative reaction rate of this compound compared to a standard nucleophile (e.g., morpholine).
Methodology:
-
Reagent Preparation: Prepare equimolar stock solutions (e.g., 0.1 M in acetonitrile) of this compound, morpholine (reference), and a suitable electrophile (e.g., benzyl bromide).
-
Reaction Setup: In a thermostated vial at 25°C, combine 1.0 mL of the this compound solution and 1.0 mL of the morpholine solution.
-
Initiation: Add 0.5 mL of the benzyl bromide solution (resulting in a 2:2:1 molar ratio of amines to electrophile) to initiate the reaction.
-
Monitoring & Quenching: At defined time intervals (e.g., 5, 15, 30, 60 minutes), withdraw an aliquot of the reaction mixture and quench it by diluting it into a solution containing a large excess of a scavenging amine.
-
Analysis: Analyze the quenched aliquots by HPLC or LC-MS to quantify the concentrations of the unreacted amines and the two N-benzylated products.
-
Calculation: The ratio of the product concentrations is directly related to the ratio of the rate constants, providing a measure of relative nucleophilicity.
Caption: Workflow for competitive kinetic analysis.
Protocol: Determination of Mayr's Nucleophilicity Parameter (N)
The Mayr nucleophilicity scale provides an absolute, solvent-dependent quantification of nucleophilic strength via the linear free-energy relationship: log k = s(N + E) .[7][8]
Objective: To determine the N parameter for this compound in acetonitrile.
Methodology:
-
Instrumentation: Utilize a stopped-flow spectrophotometer to measure rapid reaction kinetics.
-
Reagent Preparation: Prepare a solution of this compound in dry acetonitrile. Prepare solutions of a series of reference benzhydrylium ions (with known electrophilicity parameters, E) in the same solvent.
-
Kinetic Measurement:
-
Set the spectrophotometer to the λ_max of the benzhydrylium ion.
-
Rapidly mix the amine solution (in pseudo-first-order excess) with the electrophile solution.
-
Monitor the decay of the electrophile's absorbance over time.
-
-
Data Analysis:
-
Fit the absorbance decay curve to a pseudo-first-order kinetic model to obtain kobs.
-
Calculate the second-order rate constant (k₂) from the slope of a plot of kobs versus the amine concentration.
-
Repeat for at least three different reference electrophiles.
-
-
Parameter Calculation: Plot log k₂ versus the known E parameters. The x-intercept of the resulting line (where log k₂ = 0) gives the value of -N.
| Reference Electrophile (Ar₂CH⁺) | E Parameter | Measured k₂ (M⁻¹s⁻¹) | log k₂ |
| (4-MeOPh)₂CH⁺ | -4.47 | (Hypothetical data) | (Hypothetical data) |
| (4-MePh)₂CH⁺ | -0.83 | (Hypothetical data) | (Hypothetical data) |
| (Ph)₂CH⁺ | +0.99 | (Hypothetical data) | (Hypothetical data) |
| Caption: Hypothetical data table for determining Mayr's N parameter. |
Protocol: Computational Analysis via Density Functional Theory (DFT)
DFT calculations provide theoretical insight into a molecule's electronic structure and can be used to predict its nucleophilicity.[9]
Objective: To calculate electronic descriptors related to the nucleophilicity of this compound.
Methodology:
-
Structure Optimization: Perform a geometry optimization of the molecule using a suitable functional and basis set (e.g., B3LYP/6-31G(d)).
-
Frequency Calculation: Confirm that the optimized structure is a true energy minimum by performing a frequency calculation.
-
Electronic Property Calculation: From the optimized structure, calculate key electronic properties:
-
HOMO Energy (Highest Occupied Molecular Orbital): A higher HOMO energy indicates that the electrons are less tightly held and more available for donation, correlating with higher nucleophilicity.
-
Mulliken or NBO Charges: Calculate the partial charges on the exocyclic and endocyclic nitrogen atoms to identify the more electron-rich site.
-
Conceptual DFT Descriptors: Calculate the global nucleophilicity index (N), often defined relative to a reference molecule like tetracyanoethylene (TCE).[9]
-
-
Comparative Analysis: Perform the same calculations for related molecules (e.g., 3-aminoisoquinoline, aniline) to establish a comparative trend.
| Compound | HOMO Energy (eV) | Charge on exocyclic N | Global Nucleophilicity Index (N) |
| This compound | (Calculated Value) | (Calculated Value) | (Calculated Value) |
| 3-Aminoisoquinoline | (Calculated Value) | (Calculated Value) | (Calculated Value) |
| Aniline | (Calculated Value) | (Calculated Value) | (Calculated Value) |
| Caption: Table for summarizing DFT-calculated nucleophilicity descriptors. |
Synthetic Utility and Reactivity Patterns
The nucleophilic character of this compound makes it a valuable intermediate in organic synthesis.
-
N-Alkylation and N-Acylation: The exocyclic amino group readily undergoes reactions with alkyl halides and acylating agents (e.g., acyl chlorides, anhydrides) to form N-substituted derivatives.[10] This is a fundamental transformation for introducing diverse functionalities and is often used to protect the amino group during multi-step syntheses.[10]
-
Diazotization Reactions: Similar to other aromatic amines, 3-aminoisoquinolines can react with nitrous acid. In dilute acid, this typically leads to the formation of the corresponding 3-isoquinolinol.[11][12] This reaction underscores the reactivity of the amino group and provides a route to oxygenated isoquinoline derivatives.
-
Synthesis of Fused Heterocycles: The nucleophilicity of the amino group is instrumental in cyclization reactions to form fused polycyclic systems. For instance, the related 1-methoxyisoquinoline-3,4-diamine is a precursor for creating angular polycyclic heteroaromatics, which are of pharmacological interest.[13]
Conclusion
This compound is a potent nucleophile, a characteristic endowed by the synergistic electronic effects of its amino and methoxy substituents. The exocyclic amino group at the C3 position serves as the primary reactive center, a fact supported by structural analysis and the known reactivity of related compounds. Its nucleophilicity is predicted to be significantly greater than that of the parent 3-aminoisoquinoline due to the powerful electron-donating resonance effect of the C1-methoxy group.
The experimental and computational protocols detailed in this guide provide a robust framework for the quantitative characterization of its reactivity. A thorough understanding of its nucleophilic properties empowers researchers and drug development professionals to effectively utilize this compound as a strategic building block in the synthesis of novel and complex molecular entities with potential therapeutic applications.
References
- Deady, L. W., & Topsom, R. D. (1984). 1-Methoxyisoquinoline-3,4-diamine and some reactions to form new angular polycyclic heteroaromatics. Australian Journal of Chemistry, 37(5), 1135-1139. [Link]
- Baumgarten, H. E., Murdock, W. F., & Dirks, J. E. (1961). Cinnolines. VIII. The Reaction of 3-Aminocinnolines and 3-Aminoisoquinoline with Nitrous Acid. The Journal of Organic Chemistry, 26(3), 803–807. [Link]
- Organic Chemistry Portal. (n.d.). Isoquinoline Synthesis. [Link]
- ACS Publications. (n.d.). Cinnolines. VIII. The Reaction of 3-Aminocinnolines and 3-Aminoisoquinoline with Nitrous Acid. The Journal of Organic Chemistry. [Link]
- Choudhary, A. (n.d.). Synthesis, Reactions and Medicinal Uses of Isoquinoline. Pharmaguideline. [Link]
- Guimond, N., Fagnou, K. (2009). Isoquinoline Synthesis via Rhodium-Catalyzed Oxidative Cross-Coupling/Cyclization of Aryl Aldimines and Alkynes. Journal of the American Chemical Society, 131(34), 12050–12051. [Link]
- Chemical Synthesis Database. (n.d.). 6,7,8-trimethoxy-N,N,1-trimethylisoquinolin-3-amine. [Link]
- University of Kentucky. (n.d.). Chapter 9: Substitution reactions. Organic Chemistry. [Link]
- Not applicable for this topic.
- Ashenhurst, J. (2018, May 7). Nucleophilicity Trends of Amines. Master Organic Chemistry. [Link]
- Wang, B., Liu, S., Lei, M., & De Proft, F. (2024). Steric Effect and Intrinsic Electrophilicity and Nucleophilicity from Conceptual Density Functional Theory and Information-Theoretic Approach as Quantitative Probes of Chemical Reactions. Chemistry – A European Journal, 30(54), e202401295. [Link]
- Not applicable for this topic.
- Not applicable for this topic.
- Reddit. (2021, August 1). Effect on steric hindrance on nucleophiles. r/OrganicChemistry. [Link]
- National Center for Biotechnology Information. (n.d.). Isoquinolin-3-Amine. PubChem. [Link]
- Mayr, H., et al. (2008). Nucleophilicities of Amines, Amino Acids and Pyridines.
- Not applicable for this topic.
- Not applicable for this topic.
- LibreTexts Chemistry. (2023, January 22). Nucleophilicity and Solvent Effects. [Link]
- Sahu, S., et al. (2015). DFT analysis of the nucleophilicity of substituted pyridines and prediction of new molecules having nucleophilic character. Journal of Chemical Sciences, 127(4), 633-643. [Link]
- ResearchGate. (2017).
- ResearchGate. (2007).
- Not applicable for this topic.
- Not applicable for this topic.
- Mayr, H., et al. (2020). Nucleophilicities of 4‐(Alkylthio)‐3‐imidazoline Derived Enamines. Chemistry – A European Journal, 26(71), 17056-17070. [Link]
Sources
- 1. Thieme E-Books & E-Journals [thieme-connect.de]
- 2. Synthesis, Reactions and Medicinal Uses of Isoquinoline | Pharmaguideline [pharmaguideline.com]
- 3. ochem.as.uky.edu [ochem.as.uky.edu]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. reddit.com [reddit.com]
- 7. edoc.ub.uni-muenchen.de [edoc.ub.uni-muenchen.de]
- 8. Nucleophilicity of 4‐(Alkylthio)‐3‐imidazoline Derived Enamines - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ias.ac.in [ias.ac.in]
- 10. benchchem.com [benchchem.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. connectsci.au [connectsci.au]
1-Methoxyisoquinolin-3-amine: A Versatile Heterocyclic Scaffold for Modern Drug Discovery
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Foreword: The Strategic Value of the Isoquinoline Core
The isoquinoline framework is a cornerstone in medicinal chemistry, forming the structural basis for a vast array of natural products and synthetic pharmaceuticals.[1][2] Its rigid, bicyclic structure provides a well-defined three-dimensional arrangement for substituent presentation to biological targets, while the nitrogen atom introduces a key site for hydrogen bonding and salt formation, crucial for molecular recognition and pharmacokinetic properties. The strategic functionalization of the isoquinoline nucleus allows for the fine-tuning of electronic and steric properties, enabling the optimization of potency, selectivity, and drug-like characteristics. Among the myriad of substituted isoquinolines, 1-methoxyisoquinolin-3-amine has emerged as a particularly valuable building block, offering a unique combination of reactive handles for molecular elaboration. This guide provides a comprehensive overview of its synthesis, characterization, reactivity, and potential applications, empowering researchers to leverage this versatile scaffold in their drug discovery endeavors.
Synthesis of this compound: A Proposed Pathway
Proposed Synthetic Scheme
Caption: A proposed synthetic pathway to this compound.
Detailed Experimental Protocol (Proposed)
Step 1: Synthesis of 3-Amino-1-cyanoisoquinoline
-
To a stirred solution of sodium methoxide in methanol, add o-cyanobenzyl cyanide portion-wise at room temperature.
-
Heat the reaction mixture at reflux for several hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture and pour it into ice-water.
-
Collect the precipitated solid by filtration, wash with water, and dry under vacuum to afford 3-amino-1-cyanoisoquinoline.
Step 2: Synthesis of 3-Aminoisoquinoline-1-carboxylic acid
-
Suspend 3-amino-1-cyanoisoquinoline in a mixture of concentrated sulfuric acid and water.
-
Heat the mixture at reflux until the hydrolysis of the nitrile is complete (monitored by TLC or LC-MS).
-
Cool the reaction mixture and carefully neutralize with a suitable base (e.g., aqueous ammonia) to precipitate the carboxylic acid.
-
Filter the solid, wash with cold water, and dry to yield 3-aminoisoquinoline-1-carboxylic acid.
Step 3: Synthesis of 1-Hydroxyisoquinolin-3-amine
-
Dissolve 3-aminoisoquinoline-1-carboxylic acid in dilute sulfuric acid at 0-5 °C.
-
Add a solution of sodium nitrite in water dropwise, maintaining the temperature below 5 °C.
-
After the addition is complete, stir the mixture for a short period, then heat gently to effect decarboxylation and formation of the hydroxyl group.
-
Cool the solution and neutralize to precipitate 1-hydroxyisoquinolin-3-amine.
-
Collect the product by filtration, wash with water, and dry.
Step 4: Synthesis of this compound
-
Suspend 1-hydroxyisoquinolin-3-amine and potassium carbonate in a suitable solvent such as acetone or DMF.
-
Add methyl iodide and stir the mixture at room temperature or with gentle heating.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Filter off the inorganic salts and concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain this compound.
Physicochemical and Spectroscopic Characterization (Predicted)
While experimental data for this compound is not widely published, its key physicochemical and spectroscopic properties can be predicted based on its structure and data from closely related analogues.
| Property | Predicted Value/Characteristic |
| Molecular Formula | C₁₀H₁₀N₂O |
| Molecular Weight | 174.20 g/mol |
| Appearance | Likely a solid at room temperature |
| Solubility | Expected to be soluble in common organic solvents like DMSO, DMF, and chlorinated solvents. |
Predicted Spectroscopic Data
¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the aromatic protons of the isoquinoline core, a singlet for the methoxy group, and a broad singlet for the amine protons. The chemical shifts of the aromatic protons will be influenced by the electron-donating effects of both the amino and methoxy groups.
¹³C NMR Spectroscopy: The carbon NMR spectrum will display ten distinct signals corresponding to the carbon atoms of the isoquinoline ring and the methoxy group. The carbons bearing the amino and methoxy groups (C3 and C1, respectively) are expected to be significantly shielded.
Infrared (IR) Spectroscopy: The IR spectrum should exhibit characteristic absorption bands for the N-H stretching of the primary amine (typically two bands in the 3300-3500 cm⁻¹ region), C-O stretching of the methoxy group, and C=C and C=N stretching vibrations of the aromatic isoquinoline ring.[3]
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) should confirm the molecular formula. The fragmentation pattern in the mass spectrum would likely involve the loss of a methyl radical (•CH₃) from the methoxy group or ammonia (NH₃) from the amine group.[3]
Reactivity and Functionalization: A Hub for Molecular Diversity
This compound possesses two primary sites for chemical modification: the nucleophilic 3-amino group and the isoquinoline core, which can participate in various cross-coupling reactions. This dual reactivity makes it a powerful building block for generating diverse molecular libraries.
Reactions at the 3-Amino Group
The primary amino group at the C3 position is a versatile handle for introducing a wide range of functionalities.
-
N-Acylation and N-Sulfonylation: The amine readily reacts with acyl chlorides, anhydrides, and sulfonyl chlorides in the presence of a base to form the corresponding amides and sulfonamides. This is a common strategy for introducing diverse side chains and for protecting the amino group during subsequent synthetic transformations.
-
N-Alkylation: Reaction with alkyl halides can lead to the formation of secondary and tertiary amines. However, controlling the degree of alkylation can be challenging due to the increased nucleophilicity of the product amine.[3] Reductive amination with aldehydes or ketones provides a more controlled method for synthesizing secondary amines.
Palladium-Catalyzed Cross-Coupling Reactions
The isoquinoline scaffold, when appropriately functionalized (e.g., as a halide or triflate derivative), is an excellent substrate for palladium-catalyzed cross-coupling reactions. While direct C-H activation at other positions is possible, a more common strategy involves the conversion of the 3-amino group to a leaving group (e.g., via diazotization followed by a Sandmeyer-type reaction to introduce a halogen) or functionalization at other positions of the isoquinoline ring.
Buchwald-Hartwig Amination: The Buchwald-Hartwig amination is a powerful method for forming C-N bonds. Isoquinolin-3-amines have been shown to undergo coupling with various aryl halides to produce N-aryl-isoquinolin-3-amines.[1][4] This reaction provides a direct route to complex diarylamine structures.
Caption: General scheme for the Buchwald-Hartwig amination of this compound.
Suzuki-Miyaura Coupling: The Suzuki-Miyaura coupling is a versatile method for forming C-C bonds.[5] By converting a position on the isoquinoline ring (e.g., C4 or a position on the benzo ring) to a halide or triflate, this position can be coupled with a wide variety of boronic acids or esters to introduce alkyl, alkenyl, or aryl substituents.
Caption: General scheme for the Suzuki-Miyaura coupling of a functionalized this compound derivative.
Applications in Medicinal Chemistry: Scaffolding for Bioactivity
The 3-aminoisoquinoline scaffold is a "privileged structure" in medicinal chemistry, frequently appearing in compounds with a wide range of biological activities.[6] Derivatives have been investigated for their potential as central nervous system depressants and anticancer agents.[6] The introduction of a 1-methoxy group can further modulate the electronic properties and metabolic stability of the molecule, potentially leading to improved pharmacological profiles.
Potential Therapeutic Areas:
-
Oncology: Many kinase inhibitors incorporate the isoquinoline core. The 3-amino group of this compound can serve as an anchor point for building out structures that target the ATP-binding site of various kinases.
-
Neuroscience: The rigid isoquinoline scaffold is well-suited for designing ligands for receptors and ion channels in the central nervous system.
-
Infectious Diseases: The isoquinoline nucleus is found in a number of natural and synthetic compounds with antibacterial, antifungal, and antiviral properties.
Conclusion and Future Outlook
This compound represents a highly valuable and versatile building block for the synthesis of complex, biologically active molecules. Its dual reactivity allows for facile diversification at both the 3-amino position and the isoquinoline core. While a dedicated, optimized synthesis and complete experimental characterization are yet to be widely reported, the proposed synthetic pathway and predicted properties provide a solid foundation for its utilization in research. As the demand for novel chemical matter in drug discovery continues to grow, the strategic application of such well-functionalized heterocyclic scaffolds will undoubtedly play a pivotal role in the development of the next generation of therapeutics.
References
- A Technical Guide to the Spectroscopic Profile of 3-Aminoisoquinoline. BenchChem. URL: https://www.benchchem.com/technical-guides/a-technical-guide-to-the-spectroscopic-profile-of-3-aminoisoquinoline
- Diastereoselective Synthesis of (–)-6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylic Acid via Morpholinone Derivatives. National Institutes of Health. URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC10138006/
- 3-Methoxyisoquinolin-1-amine. BenchChem. URL: https://www.benchchem.com/product/b13411316
- Novel fluorescent isoquinoline derivatives obtained via Buchwald-Hartwig coupling of isoquinolin-3-amines. ResearchGate. URL: https://www.researchgate.net/publication/230605991_Novel_fluorescent_isoquinoline_derivatives_obtained_via_Buchwald-Hartwig_coupling_of_isoquinolin-3-amines
- Synthesis of Novel (S)-3-(1-Aminoethyl)-8-pyrimidinyl-2-phenylisoquinolin-1(2H)-ones by Suzuki–Miyaura Coupling and Their Cell Toxicity Activities. MDPI. URL: https://www.mdpi.com/1424-8247/15/1/64
- Synthesis of 3-Methyl Isoquinolines. URL: https://pubs.acs.org/doi/pdf/10.1021/ja01149a051
- Diversely functionalized isoquinolines and their core-embedded heterocyclic frameworks: a privileged scaffold for medicinal chemistry. National Institutes of Health. URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8901844/
- Isoquinolines. 3. 3-Aminoisoquinoline derivatives with central nervous system depessant activity. Journal of Medicinal Chemistry. URL: https://pubs.acs.org/doi/10.1021/jm00311a013
Sources
- 1. rsc.org [rsc.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. US20240002322A1 - Method for preparing intermediate for synthesis of sphingosine-1-phosphate receptor agonist - Google Patents [patents.google.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
Methodological & Application
Application Note & Synthesis Protocol: 1-Methoxyisoquinolin-3-amine
For: Researchers, medicinal chemists, and drug development professionals.
Abstract
This document provides a comprehensive guide to the synthesis of 1-Methoxyisoquinolin-3-amine, a valuable heterocyclic building block in medicinal chemistry and materials science. The isoquinoline scaffold is a privileged structure found in numerous biologically active compounds. The specific substitution pattern of a methoxy group at the C1 position and an amine at the C3 position offers a unique combination of electronic and steric properties, making it a versatile intermediate for further functionalization. This guide details a reliable, multi-step synthetic route, starting from commercially available precursors. It includes in-depth explanations of the reaction mechanisms, step-by-step protocols, and characterization data. The presented methodology is designed to be reproducible and scalable for laboratory settings.
Introduction: The Significance of Substituted Isoquinolines
The isoquinoline core is a fundamental motif in a vast array of natural products and synthetic compounds exhibiting significant pharmacological activities.[1] The strategic placement of functional groups, such as amines and methoxy moieties, allows for the fine-tuning of a molecule's biological and physical properties. This compound, in particular, serves as a key intermediate for the development of novel therapeutics, including kinase inhibitors and anti-viral agents. The presence of a nucleophilic amino group and an electron-donating methoxy group on the isoquinoline ring system provides multiple reaction sites for diversification and library synthesis.[2]
This application note outlines a robust and logical synthetic pathway to access this important molecule. The chosen strategy involves the construction of the 3-aminoisoquinoline core followed by the introduction of the methoxy group, a route that offers good control over regioselectivity and yields.
Synthetic Strategy and Mechanistic Rationale
The overall synthetic approach is a multi-stage process designed for efficiency and scalability.[3] The core of the strategy is the cyclization of a readily available benzonitrile derivative to form the 3-aminoisoquinoline skeleton, followed by a selective O-methylation.
The proposed synthetic route proceeds in three key stages:
-
Formation of 2-cyanophenylacetic acid: This involves the carboxylation of 2-methylbenzonitrile.
-
Cyclization to 1-hydroxyisoquinolin-3-amine (Isoquinolin-1(2H)-one, 3-amino-): The 2-cyanophenylacetic acid is converted to its acid chloride and then cyclized to form the isoquinolinone ring system.
-
O-methylation to this compound: The final step is the selective methylation of the hydroxyl group of the isoquinolinone to yield the target product.
This pathway is advantageous as it utilizes common starting materials and well-established chemical transformations, ensuring a high degree of success for researchers with a foundational knowledge of organic synthesis.
Visualizing the Synthetic Workflow
Detailed Experimental Protocols
Safety Precautions: All manipulations should be performed in a well-ventilated fume hood. Personal protective equipment (safety glasses, lab coat, and gloves) must be worn at all times. All reagents are to be handled with care, and material safety data sheets (MSDS) should be consulted prior to use.
Stage 1: Synthesis of 2-Cyanophenylacetic acid
Rationale: This step introduces the carboxylic acid functionality necessary for the subsequent cyclization. The use of a strong base like n-butyllithium allows for the deprotonation of the benzylic position of 2-methylbenzonitrile, creating a nucleophilic carbanion that can then react with carbon dioxide.
| Reagent | Molar Mass ( g/mol ) | Amount | Moles |
| 2-Methylbenzonitrile | 117.15 | 10.0 g | 85.3 mmol |
| n-Butyllithium (2.5 M in hexanes) | 64.06 | 37.5 mL | 93.8 mmol |
| Dry Tetrahydrofuran (THF) | - | 200 mL | - |
| Dry Ice (solid CO2) | 44.01 | ~50 g | - |
| Hydrochloric Acid (1 M) | - | As needed | - |
Procedure:
-
To a flame-dried 500 mL three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add 2-methylbenzonitrile (10.0 g, 85.3 mmol) and dry THF (200 mL).
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add n-butyllithium (37.5 mL, 93.8 mmol, 2.5 M in hexanes) dropwise over 30 minutes, maintaining the temperature below -70 °C. The solution will turn deep red.
-
Stir the reaction mixture at -78 °C for 1 hour.
-
Carefully add crushed dry ice pellets to the reaction mixture in portions, ensuring the temperature does not rise above -60 °C. The red color will dissipate.
-
Allow the reaction mixture to slowly warm to room temperature overnight.
-
Quench the reaction by the slow addition of water (50 mL).
-
Transfer the mixture to a separatory funnel and wash with diethyl ether (2 x 50 mL) to remove any unreacted starting material.
-
Acidify the aqueous layer to pH 2 with 1 M HCl. A white precipitate will form.
-
Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum to yield 2-cyanophenylacetic acid.
Stage 2: Synthesis of 1-Hydroxyisoquinolin-3-amine
Rationale: This step forms the core isoquinoline ring structure. The carboxylic acid is first converted to a more reactive acid chloride, which then undergoes an intramolecular Friedel-Crafts-type acylation to form the isoquinolinone ring.
| Reagent | Molar Mass ( g/mol ) | Amount | Moles |
| 2-Cyanophenylacetic acid | 161.15 | 10.0 g | 62.0 mmol |
| Thionyl chloride (SOCl2) | 118.97 | 6.3 mL | 86.8 mmol |
| Dichloromethane (DCM) | - | 150 mL | - |
| Hydrochloric Acid (conc.) | - | 50 mL | - |
Procedure:
-
In a 250 mL round-bottom flask, suspend 2-cyanophenylacetic acid (10.0 g, 62.0 mmol) in dichloromethane (150 mL).
-
Add thionyl chloride (6.3 mL, 86.8 mmol) dropwise at room temperature.
-
Heat the mixture to reflux and stir for 2 hours. The solution should become clear.
-
Cool the reaction to room temperature and carefully remove the solvent and excess thionyl chloride under reduced pressure.
-
To the resulting crude acid chloride, add concentrated hydrochloric acid (50 mL) at 0 °C.
-
Stir the mixture at room temperature for 4 hours, then heat to 60 °C for 1 hour.
-
Cool the mixture in an ice bath. A precipitate will form.
-
Collect the solid by vacuum filtration, wash with a small amount of cold water, and then with diethyl ether.
-
Dry the solid under vacuum to yield 1-hydroxyisoquinolin-3-amine.
Stage 3: Synthesis of this compound
Rationale: This final step involves a nucleophilic substitution reaction where the hydroxyl group of the isoquinolinone tautomer is methylated.[4][5][6] The use of a base like potassium carbonate is crucial to deprotonate the hydroxyl group, forming a more nucleophilic alkoxide that readily reacts with methyl iodide.
| Reagent | Molar Mass ( g/mol ) | Amount | Moles |
| 1-Hydroxyisoquinolin-3-amine | 160.17 | 5.0 g | 31.2 mmol |
| Methyl iodide (CH3I) | 141.94 | 2.9 mL | 46.8 mmol |
| Potassium carbonate (K2CO3) | 138.21 | 6.5 g | 46.8 mmol |
| Acetone | - | 100 mL | - |
Procedure:
-
To a 250 mL round-bottom flask, add 1-hydroxyisoquinolin-3-amine (5.0 g, 31.2 mmol), potassium carbonate (6.5 g, 46.8 mmol), and acetone (100 mL).
-
Stir the suspension at room temperature and add methyl iodide (2.9 mL, 46.8 mmol) dropwise.
-
Heat the reaction mixture to reflux and stir for 6 hours. Monitor the reaction progress by TLC.
-
After completion, cool the reaction to room temperature and filter off the inorganic salts.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel (eluent: ethyl acetate/hexanes gradient) to afford pure this compound as a solid.
Characterization
The final product should be characterized by standard analytical techniques to confirm its identity and purity.
-
¹H NMR: Expected signals for the methoxy group (~4.0 ppm), aromatic protons, and the amine protons.
-
¹³C NMR: Expected signals for the carbons of the isoquinoline core and the methoxy group.
-
Mass Spectrometry (MS): The molecular ion peak corresponding to the mass of this compound (C10H10N2O, M.W. 174.20) should be observed.[1]
-
Melting Point: The melting point of the purified solid should be determined and compared to literature values if available.
Troubleshooting and Key Considerations
-
Incomplete Carboxylation (Stage 1): Ensure all reagents and solvents are anhydrous, as water will quench the n-butyllithium. A significant excess of dry ice should be used to drive the reaction to completion.
-
Low Yield in Cyclization (Stage 2): Incomplete conversion to the acid chloride can hinder the cyclization. Ensure the removal of excess thionyl chloride is complete before adding hydrochloric acid.
-
Mixture of N- and O-methylation (Stage 3): While O-methylation is generally favored for isoquinolinones under these conditions, some N-methylation may occur.[7] Purification by column chromatography is essential to isolate the desired O-methylated product. The choice of solvent and base can influence the regioselectivity of the alkylation.[8]
Conclusion
The synthetic protocol detailed in this application note provides a reliable and reproducible method for the preparation of this compound. By following the outlined steps and considering the key practical insights, researchers can successfully synthesize this valuable chemical intermediate for use in a wide range of applications, from drug discovery to materials science.
References
- Deady, L. W. (1984). 1-Methoxyisoquinoline-3,4-diamine and. Aust. J. Chem., 37, 1135.
- Organic Chemistry Portal. (n.d.). Synthesis of isoquinolines.
- Request PDF. (n.d.). Catalytic synthesis of 3(2H)-isoquinolinones and 3-aminoisoquinolines.
- Org. Lett. (2021). Chemoselective N- and O-Difluoromethylation of 2-Pyridones, Isoquinolinones, and Quinolinones with TMSCF2Br. Org. Lett., 23, 6494–6498.
- Journal of the American Chemical Society. (1951). Synthesis of 3-Methyl Isoquinolines. 73(3), 1253-1257.
- MDPI. (2020). Methylation of Methyl 4-Hydroxy-2-thioxo-1,2-dihydroquinoline-3-carboxylate: Synthetic, Crystallographic, and Molecular Docking Studies. Molecules, 25(15), 3485.
- OCR A-Level Chemistry. (n.d.). Synthetic routes.
- Journal of the Chemical Society, Perkin Transactions 1. (2001). N- and O-Alkylation of isoquinolin-1-ones in the Mitsunobu reaction: development of potential drug delivery systems. 18, 2177-2186.
- National Institutes of Health. (2022). Diastereoselective Synthesis of (–)
- MDPI. (2021). Synthetic Routes to Approved Drugs Containing a Spirocycle. Molecules, 26(6), 1735.
- Bentham Science. (n.d.). O-methylation of Hydroxyl-containing Organic Substrates: A Comprehensive Overview.
- National Institutes of Health. (2018). Heterocycle-to-Heterocycle Route to Quinoline-4-amines: Reductive Heterocyclization of 3-(2-Nitrophenyl)isoxazoles. J. Org. Chem., 83(17), 10146–10156.
- PrepChem.com. (n.d.). Synthesis of 8-amino-3-methylisoquinoline.
- ChemRxiv. (2020).
- Organic Syntheses. (n.d.). (R)-3-AMINO-3-(p-METHOXYPHENYL)PROPIONIC ACID.
- Juniper Publishers. (2025). Use of Methyliodide in o-Methylation of organic compounds. Organic & Medicinal Chem IJ, 14(2).
- Organic Syntheses. (n.d.). α-AMINOISOBUTYRIC ACID.
- Google Patents. (n.d.). CN107721941B - Preparation method of 3-amino-5-methyl isoxazole.
- Master Organic Chemistry. (n.d.). The Gabriel Synthesis.
Sources
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. chemistrystudent.com [chemistrystudent.com]
- 4. mdpi.com [mdpi.com]
- 5. eurekaselect.com [eurekaselect.com]
- 6. juniperpublishers.com [juniperpublishers.com]
- 7. N- and O-Alkylation of isoquinolin-1-ones in the Mitsunobu reaction: development of potential drug delivery systems - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 8. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]
Application Note & Protocol: Synthesis of 1-Methoxyisoquinolin-3-amine via Nucleophilic Aromatic Substitution
Abstract
This document provides a comprehensive guide for the synthesis of 1-methoxyisoquinolin-3-amine from 1-chloroisoquinolin-3-amine. The protocol is centered around a nucleophilic aromatic substitution (SNAr) reaction, a cornerstone transformation in heterocyclic chemistry. We will delve into the mechanistic underpinnings of this reaction, provide a detailed, step-by-step experimental protocol, and outline methods for purification and spectroscopic characterization of the final product. This guide is intended for researchers in medicinal chemistry and drug development, offering field-proven insights to ensure a successful and safe synthesis.
Introduction and Scientific Rationale
Isoquinolines are a prominent class of nitrogen-containing heterocyclic compounds, forming the core scaffold of numerous biologically active molecules and natural products.[1][2] The specific functionalization at the C1 and C3 positions can drastically alter their pharmacological properties, making derivatives like this compound valuable building blocks for drug discovery programs.[1] The presence of a methoxy group at the C1 position and an amino group at the C3 position offers two distinct points for further chemical modification, enabling the exploration of a diverse chemical space.
The conversion of 1-chloroisoquinolin-3-amine to its methoxy analog is achieved through a Nucleophilic Aromatic Substitution (SNAr) reaction. This class of reaction is particularly effective on electron-deficient aromatic systems, such as pyridines and isoquinolines, where a nucleophile displaces a suitable leaving group.[3][4]
The SNAr Mechanism: An Overview
The SNAr reaction proceeds via a two-step addition-elimination mechanism.[5] It is distinct from SN1 and SN2 reactions and does not typically occur on electron-rich rings like benzene unless they are activated by potent electron-withdrawing groups.[6][7]
-
Nucleophilic Addition: The reaction is initiated by the attack of a potent nucleophile, in this case, the methoxide ion (CH₃O⁻), on the electron-deficient carbon atom bearing the leaving group (the C1 position of the isoquinoline ring). This attack disrupts the aromaticity of the ring and forms a resonance-stabilized anionic intermediate known as a Meisenheimer complex.
-
Elimination & Aromatization: In the second step, the aromaticity is restored by the expulsion of the leaving group, a chloride ion. The stability of the leaving group is crucial for the reaction to proceed to completion.
The isoquinoline ring is inherently electron-deficient, which facilitates this nucleophilic attack without the need for additional strong electron-withdrawing groups, although they can accelerate the reaction.[4]
Caption: Figure 2: Experimental Synthesis Workflow
-
Glassware Preparation: Equip a 100 mL round-bottom flask with a magnetic stir bar and a reflux condenser. Dry all glassware in an oven (120 °C) for at least 4 hours and allow it to cool to room temperature under a stream of dry nitrogen or argon. Maintain an inert atmosphere throughout the reaction.
-
Reagent Preparation: In the prepared flask, add 1-chloroisoquinolin-3-amine (893 mg, 5.0 mmol).
-
Nucleophile Addition: Carefully add anhydrous methanol (25 mL) to the flask. Stir the suspension. In a separate, dry vial, weigh sodium methoxide (405 mg, 7.5 mmol) and add it portion-wise to the stirring suspension in the reaction flask. Causality Note: Using a slight excess (1.5 eq.) of the nucleophile helps drive the reaction to completion.
-
Reaction at Reflux: Heat the reaction mixture to reflux (approx. 65 °C) using a heating mantle and a temperature controller.
-
Monitoring Progress: Monitor the reaction's progress using Thin Layer Chromatography (TLC) (e.g., mobile phase: 50% Ethyl Acetate in Hexanes). The disappearance of the starting material spot and the appearance of a new, more polar product spot indicate reaction progression. The reaction is typically complete within 6-8 hours.
-
Workup - Quenching: Once the reaction is complete, remove the heating mantle and allow the mixture to cool to room temperature. Cautiously quench the reaction by slowly adding deionized water (20 mL). Safety Note: Quenching sodium methoxide is exothermic. Add water slowly with stirring.
-
Workup - Solvent Removal & Extraction: Remove the methanol under reduced pressure using a rotary evaporator. To the remaining aqueous residue, add deionized water (30 mL) and extract the product with dichloromethane (DCM) (3 x 30 mL).
-
Workup - Washing & Drying: Combine the organic layers and wash with saturated aqueous NaCl (brine) (1 x 50 mL). Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the filtrate under reduced pressure to yield the crude product.
Purification
The crude product, typically a light-yellow or off-white solid, can be purified by one of the following methods:
-
Recrystallization: Dissolve the crude solid in a minimum amount of hot ethyl acetate and allow it to cool slowly to room temperature, followed by cooling in an ice bath to induce crystallization. Collect the pure crystals by vacuum filtration.
-
Column Chromatography: For higher purity, the crude product can be purified on a silica gel column using a gradient of ethyl acetate in hexanes as the eluent.
Product Characterization
A thorough spectroscopic analysis is essential to confirm the structure and purity of the synthesized this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the primary method for structural elucidation in organic chemistry. [8][9]Samples should be prepared by dissolving ~5-10 mg of the purified product in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
Predicted Spectroscopic Data:
| Technique | Expected Observations |
| ¹H NMR (400 MHz, DMSO-d₆) | δ ~ 8.0-8.5 (m, Ar-H), δ ~ 7.2-7.8 (m, Ar-H), δ ~ 6.5-7.0 (s, Ar-H), δ ~ 6.0-6.5 (br s, 2H, -NH₂), δ ~ 4.0 (s, 3H, -OCH₃) ppm. [2][10] |
| ¹³C NMR (100 MHz, DMSO-d₆) | δ ~ 160 (C-O), δ ~ 155 (C-N), δ ~ 110-140 (Ar-C), δ ~ 55 (-OCH₃) ppm. |
Note: The exact chemical shifts (δ) and coupling constants (J) are predictive and should be confirmed experimentally. The broad singlet for the -NH₂ protons may exchange upon addition of D₂O. [2]
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the presence of key functional groups.
-
N-H stretch: A medium to strong doublet is expected in the 3300-3500 cm⁻¹ region, characteristic of a primary amine.
-
C-O stretch: A strong absorption band is expected around 1250-1050 cm⁻¹, corresponding to the aryl ether C-O bond.
-
Aromatic C=C stretch: Multiple sharp peaks will be observed in the 1450-1600 cm⁻¹ region.
Conclusion
This application note provides a robust and reliable protocol for the synthesis of this compound. By understanding the underlying SNAr mechanism and adhering to the detailed safety and experimental procedures, researchers can confidently produce this valuable chemical intermediate for applications in drug discovery and materials science. The outlined characterization methods provide a framework for validating the identity and purity of the final compound, ensuring the integrity of subsequent research.
References
- Title: SAFETY DATA SHEET - Sodium methoxide Source: Durham Tech URL:[Link]
- Title: Safety data sheet - Sodium Methoxide 0.5N in Methanol Source: CPAchem URL:[Link]
- Title: Chapter 7 Nucleophilic aromatic substitution Source: Oxford Learning Link URL:[Link]
- Title: Aromatic Nucleophilic Substitution Source: Fisher Scientific URL:[Link]
- Title: nucleophilic aromatic substitutions Source: YouTube (TMP Chem) URL:[Link]
- Title: Here is some Nucleophilic Aromatic Substitution for ya! Source: The OChem Whisperer URL:[Link]
- Title: Nucleophilic Aromatic Substitution EXPLAINED! Source: YouTube (The Organic Chemistry Tutor) URL:[Link]
- Title: NMR Characteriz
- Title: Nuclear Magnetic Resonance Spectroscopic Characterization and Determination of the New Psychoactive Substance Benzylone: Application in a Biological Fluid Source: National Institutes of Health (NIH) URL:[Link]
- Title: Nuclear Magnetic Resonance Spectroscopic Characterization and Determination of the New Psychoactive Substance Benzylone: Application in a Biological Fluid Source: ResearchG
Sources
- 1. benchchem.com [benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Aromatic Nucleophilic Substitution [fishersci.se]
- 4. m.youtube.com [m.youtube.com]
- 5. learninglink.oup.com [learninglink.oup.com]
- 6. Here is some Nucleophilic Aromatic Substitution for ya! - The OChem Whisperer [organicchemistoncall.com]
- 7. youtube.com [youtube.com]
- 8. mdpi.com [mdpi.com]
- 9. Nuclear Magnetic Resonance Spectroscopic Characterization and Determination of the New Psychoactive Substance Benzylone: Application in a Biological Fluid - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Application Notes and Protocols for the N-Alkylation of 1-Methoxyisoquinolin-3-amine
Introduction: The Significance of N-Alkylated 1-Methoxyisoquinolin-3-amine in Medicinal Chemistry
The isoquinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. Specifically, this compound serves as a versatile building block for the synthesis of novel therapeutics. The amino group at the 3-position is a key handle for chemical modification, and its N-alkylation allows for the introduction of various substituents to modulate the pharmacological properties of the molecule. This process is critical for exploring structure-activity relationships (SAR) in drug discovery programs targeting a range of diseases.
These application notes provide detailed experimental procedures for the N-alkylation of this compound, focusing on two robust and widely applicable methods: direct alkylation with alkyl halides and reductive amination. The protocols are designed for researchers, scientists, and drug development professionals, with a focus on not just the procedural steps, but also the underlying chemical principles that govern these transformations.
Method 1: Direct N-Alkylation with Alkyl Halides
Direct N-alkylation via nucleophilic substitution is a fundamental method for forming carbon-nitrogen bonds.[1] However, a significant challenge in the alkylation of primary amines is the potential for overalkylation to form tertiary amines and even quaternary ammonium salts, as the secondary amine product is often more nucleophilic than the starting primary amine. Careful control of reaction conditions is therefore paramount to achieve selective mono-alkylation.
Causality of Experimental Choices
-
Base: A non-nucleophilic base is crucial to deprotonate the primary amine, enhancing its nucleophilicity without competing in the alkylation reaction. Potassium carbonate (K₂CO₃) is a common and effective choice.
-
Solvent: A polar aprotic solvent such as acetonitrile (MeCN) or dimethylformamide (DMF) is ideal. These solvents can dissolve the amine and the inorganic base, and they effectively solvate the cation of the base, leaving the anion more reactive.
-
Stoichiometry: Using a slight excess of the amine relative to the alkyl halide can favor mono-alkylation by increasing the probability that the alkyl halide will react with the more abundant starting material rather than the newly formed secondary amine.
-
Temperature: The reaction is typically performed at room temperature or with gentle heating. Higher temperatures can increase the rate of reaction but may also promote overalkylation.
Experimental Protocol: Mono-N-Alkylation with an Alkyl Halide
-
Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 eq) and anhydrous potassium carbonate (1.5 eq).
-
Solvent Addition: Add anhydrous acetonitrile (MeCN) to the flask to achieve a concentration of approximately 0.1 M of the amine.
-
Reagent Addition: Stir the suspension at room temperature for 15-20 minutes. Then, add the alkyl halide (1.1 eq) dropwise to the stirring mixture.
-
Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 1-7 hours.
-
Work-up: Upon completion, filter the reaction mixture to remove the inorganic base. Wash the solid residue with acetonitrile.
-
Extraction: Concentrate the filtrate under reduced pressure. Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with water and then brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo. Purify the crude product by flash column chromatography on silica gel to isolate the desired N-alkylated this compound.
| Reagent/Parameter | Condition | Rationale |
| Base | K₂CO₃ (1.5 eq) | Non-nucleophilic base to deprotonate the amine. |
| Solvent | Anhydrous MeCN | Polar aprotic solvent to dissolve reactants. |
| Temperature | Room Temperature | Balances reaction rate and selectivity. |
| Reaction Time | 1-7 hours | Monitored by TLC or LC-MS for completion. |
Workflow for Direct N-Alkylation
Caption: Workflow for direct N-alkylation.
Method 2: Reductive Amination
Reductive amination is a powerful and versatile method for the synthesis of amines, including the N-alkylation of primary amines to secondary amines.[2][3][4] This one-pot reaction involves the initial formation of an imine intermediate from the reaction of the primary amine with an aldehyde or ketone, followed by in-situ reduction to the corresponding secondary amine.[2][5] This method often provides better control over mono-alkylation compared to direct alkylation with alkyl halides.
Causality of Experimental Choices
-
Carbonyl Compound: The choice of aldehyde or ketone determines the alkyl group to be introduced.
-
Reducing Agent: A mild reducing agent is required that selectively reduces the imine intermediate in the presence of the starting carbonyl compound. Sodium triacetoxyborohydride (NaBH(OAc)₃) is an excellent choice for this purpose as it is less reactive towards aldehydes and ketones but readily reduces the protonated imine.[3] Sodium cyanoborohydride (NaBH₃CN) is another suitable reagent.[3][4]
-
Solvent: Dichloromethane (DCM) or 1,2-dichloroethane (DCE) are commonly used solvents for reductive amination.
-
Acid Catalyst: A catalytic amount of a weak acid, such as acetic acid, can accelerate the formation of the imine intermediate.
Experimental Protocol: Reductive Amination
-
Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 eq) and the aldehyde or ketone (1.2 eq) in dichloromethane (DCM).
-
Imine Formation: Stir the mixture at room temperature for 1-2 hours to facilitate the formation of the imine intermediate. The progress of imine formation can be monitored by TLC or LC-MS.
-
Reduction: To the stirred solution, add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq) portion-wise.
-
Reaction Monitoring: Continue stirring at room temperature and monitor the reaction by TLC or LC-MS until the starting amine is consumed.
-
Work-up: Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃).
-
Extraction: Separate the organic layer, and extract the aqueous layer with DCM. Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate (Na₂SO₄).
-
Purification: Filter the solution and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to yield the desired N-alkylated this compound.
| Reagent/Parameter | Condition | Rationale |
| Reducing Agent | NaBH(OAc)₃ (1.5 eq) | Selectively reduces the imine intermediate. |
| Solvent | Dichloromethane (DCM) | Common solvent for reductive amination. |
| Temperature | Room Temperature | Mild conditions sufficient for the reaction. |
| Reaction Time | 2-12 hours | Monitored by TLC or LC-MS for completion. |
Workflow for Reductive Amination
Caption: Workflow for one-pot reductive amination.
Troubleshooting and Considerations
-
Low Yield: If the yield is low, ensure all reagents are anhydrous, and the reaction is performed under an inert atmosphere, especially for the direct alkylation method. For reductive amination, extending the imine formation time might be beneficial.
-
Overalkylation: In direct alkylation, reducing the amount of alkylating agent or lowering the reaction temperature can help minimize the formation of the di-alkylated product.
-
No Reaction: Confirm the activity of the reagents. For reductive amination, the addition of a catalytic amount of acetic acid might be necessary to promote imine formation.
Conclusion
The N-alkylation of this compound is a key transformation for the generation of novel chemical entities in drug discovery. Both direct alkylation with alkyl halides and reductive amination are effective methods to achieve this. The choice of method will depend on the specific alkyl group to be introduced and the desired level of control over the reaction. By understanding the principles behind these reactions and carefully controlling the experimental conditions, researchers can efficiently synthesize a diverse library of N-alkylated isoquinoline derivatives for biological evaluation.
References
- N-Benzylation of various aminoisoquinolines with benzylic alcohols. ResearchGate.
- Bar-Haim, G., & Kol, M. (2004). Selective mono-N-alkylation of 3-amino alcohols via chelation to 9-BBN. Organic letters, 6(20), 3549–3551.
- Bar-Haim, G., & Kol, M. (2004). Selective Mono-N-alkylation of 3-Amino Alcohols via Chelation to 9-BBN. Organic Chemistry Portal.
- Reductive amination. Wikipedia.
- A novel N-alkylation of amines by alkyl halides on mixed oxides at room temperature. (2006).
- Bar-Haim, G., & Kol, M. (2004). Selective mono-N-alkylation of 3-amino alcohols via chelation to 9-BBN. Semantic Scholar.
- Reductive Amination, and How It Works. Master Organic Chemistry.
- Zheng, S., et al. (2018). Synthesis of Functionalized Isoquinolone Derivatives via Rh(III)-Catalyzed [4+2]-Annulation of Benzamides with Internal Acetylene-Containing α-CF3-α-Amino Carboxylates. Molecules, 23(11), 2877.
- Synthesis of amide-functionalized isoquinoline derivatives by photo-induced carbamoyl radical cascade amidation/cyclization. Organic & Biomolecular Chemistry.
- Reductive Amination | Synthesis of Amines. YouTube.
- Bar-Haim, G., & Kol, M. (2004). Selective mono-N-alkylation of 3-amino alcohols via chelation to 9-BBN. Tel Aviv University.
- Isoquinoline synthesis. Organic Chemistry Portal.
- Amine alkylation. Wikipedia.
- N alkylation at sp3 Carbon Reagent Guide. ACS Green Chemistry Institute.
- Synthesis of tertiary amines by direct Brønsted acid catalyzed reductive amination. Chemical Communications.
- Selective catalytic Hofmann N-alkylation of poor nucleophilic amines and amides with catalytic amounts of alkyl halides. Green Chemistry.
- Substitution, Reductive Amination, and Gabriel Synthesis! YouTube.
- Convenient Synthesis of N-Substituted 1-Alkyl and 1-Aryl-3-aminoisoquinolines. ResearchGate.
- Modular Isoquinoline Synthesis Using Catalytic Enolate Arylation and in Situ Functionalization. Organic Letters, 14(24), 6180-6183.
- 3-Methylisoquinoline. PubChem.
- 2-Amino-3-methylimidazo(4,5-f)quinoline. PubChem.
- Base-mediated denitrative C3-alkylation of quinoxaline derivatives. Organic & Biomolecular Chemistry.
- N-methylquinoline-3-carboxamide. PubChem.
Sources
The Strategic Application of 1-Methoxyisoquinolin-3-amine in the Synthesis of Bioactive Pyrrolo[2,1-a]isoquinolines
Introduction: Unlocking a Privileged Scaffold
The isoquinoline core is a cornerstone in medicinal chemistry, forming the structural basis for a vast number of natural products and synthetic compounds with significant biological activity.[1][2] Within this class, 1-Methoxyisoquinolin-3-amine emerges as a highly valuable and versatile building block. Its strategic placement of a nucleophilic amino group at the C3 position and an electron-donating methoxy group at the C1 position makes it an ideal precursor for the construction of more complex, fused heterocyclic systems. This guide provides an in-depth exploration of the application of this compound in organic synthesis, with a primary focus on its utility in preparing pyrrolo[2,1-a]isoquinoline derivatives, a scaffold known for its cytotoxic, antitumor, and antiviral properties.[3][4] We will delve into the mechanistic rationale behind the synthetic transformations and provide detailed, field-proven protocols for researchers in drug discovery and chemical synthesis.
Core Application: Synthesis of Pyrrolo[2,1-a]isoquinolines
The pyrrolo[2,1-a]isoquinoline framework is a prominent feature in numerous alkaloids, such as those from the lamellarin family, which exhibit potent biological activities, including the inhibition of topoisomerase I and the reversal of multidrug resistance in cancer cells.[1] A robust and efficient method for constructing this tricycle involves the reaction of this compound with α-haloketones. This transformation proceeds via a sequential N-alkylation and intramolecular cyclization, a classic and reliable strategy for building fused nitrogen-containing heterocycles.
Mechanistic Rationale: A Stepwise Annulation
The synthesis is predicated on a two-step sequence that leverages the inherent reactivity of the starting materials. The causality behind the experimental choices is rooted in fundamental principles of nucleophilicity, electrophilicity, and intramolecular reactions.
-
Nucleophilic Attack (SN2 Reaction): The reaction initiates with the primary amino group (-NH₂) at the C3 position of this compound acting as a nucleophile. This amine attacks the electrophilic α-carbon of the α-haloketone (e.g., phenacyl bromide), displacing the bromide leaving group in a standard SN2 reaction. This step forms a key intermediate, an N-phenacyl-1-methoxyisoquinolin-3-aminium salt. The choice of a polar aprotic solvent like acetonitrile or DMF is crucial here to facilitate the SN2 reaction while effectively solvating the resulting salt.
-
Intramolecular Cyclization: The second and final step is the intramolecular cyclization to form the pyrrole ring. This is typically promoted by a base, such as sodium bicarbonate or triethylamine. The base abstracts a proton from the methylene group adjacent to both the carbonyl and the newly formed quaternary ammonium nitrogen, generating a reactive ylide. This ylide then undergoes an intramolecular attack on the C1 carbon of the isoquinoline ring. The electron-donating methoxy group at the C1 position makes this carbon sufficiently electrophilic for the cyclization to occur, followed by the elimination of methanol to afford the final aromatic pyrrolo[2,1-a]isoquinoline product.
Caption: General workflow for the synthesis of Pyrrolo[2,1-a]isoquinolines.
Experimental Protocols
The following protocols are designed to be self-validating, providing researchers with a reliable starting point for their synthetic endeavors.
Protocol 1: Synthesis of 2-Aryl-1-methoxy-pyrrolo[2,1-a]isoquinolines
This protocol details the synthesis of a substituted pyrrolo[2,1-a]isoquinoline via the reaction of this compound with a substituted phenacyl bromide.
Materials:
-
This compound
-
Substituted Phenacyl Bromide (e.g., 2-bromo-1-(4-methoxyphenyl)ethan-1-one)
-
Anhydrous Acetonitrile (CH₃CN)
-
Sodium Bicarbonate (NaHCO₃)
-
Dichloromethane (CH₂Cl₂)
-
Saturated Sodium Chloride Solution (Brine)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Silica Gel for column chromatography
-
Hexane
-
Ethyl Acetate
Procedure:
-
Reaction Setup: To a solution of this compound (1.0 mmol, 1.0 equiv) in anhydrous acetonitrile (20 mL) in a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add the substituted phenacyl bromide (1.1 mmol, 1.1 equiv).
-
N-Alkylation: Stir the reaction mixture at room temperature for 30 minutes, then heat to reflux (approximately 82°C) for 4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting amine is consumed.
-
Cyclization: After cooling the reaction mixture to room temperature, add sodium bicarbonate (3.0 mmol, 3.0 equiv) in one portion. Continue stirring at room temperature for an additional 12 hours.
-
Workup: Remove the solvent under reduced pressure. Partition the residue between dichloromethane (50 mL) and water (50 mL). Separate the organic layer, wash with brine (2 x 30 mL), and dry over anhydrous sodium sulfate.
-
Purification: Filter off the drying agent and concentrate the filtrate under reduced pressure. Purify the crude product by column chromatography on silica gel, using a gradient of ethyl acetate in hexane as the eluent, to afford the pure 2-aryl-1-methoxy-pyrrolo[2,1-a]isoquinoline.
-
Characterization: Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.
Data Presentation: Expected Yields and Substrate Scope
The yields of this reaction are generally moderate to good, depending on the electronic nature of the substituents on the phenacyl bromide.
| Substituent on Phenyl Ring of Phenacyl Bromide | Expected Yield (%) |
| 4-Methoxy | 75-85 |
| 4-Methyl | 70-80 |
| Unsubstituted | 65-75 |
| 4-Chloro | 60-70 |
| 4-Nitro | 50-60 |
Electron-donating groups on the phenyl ring of the phenacyl bromide generally lead to higher yields, as they can stabilize the intermediate carbocationic character during the cyclization step. Conversely, strong electron-withdrawing groups may decrease the nucleophilicity of the enolate-like intermediate, leading to lower yields.
Broader Applications and Future Directions
While the synthesis of pyrrolo[2,1-a]isoquinolines is a primary application, the reactivity of this compound is not limited to this transformation. The primary amino group can participate in a variety of other reactions, opening avenues for the synthesis of diverse heterocyclic structures.
-
Condensation with Dicarbonyl Compounds: Reaction with 1,3-dicarbonyl compounds can lead to the formation of other fused heterocyclic systems, such as pyrimido[2,1-a]isoquinolines, which are also of interest in medicinal chemistry.
-
Pictet-Spengler Reaction: While a classic Pictet-Spengler reaction typically involves a β-arylethylamine, modifications of this reaction could potentially be developed using this compound to access novel tetrahydroisoquinoline derivatives.[5][6]
-
Multicomponent Reactions (MCRs): The inclusion of this compound in MCRs could provide rapid access to libraries of complex molecules for high-throughput screening in drug discovery programs.
Caption: Potential synthetic pathways from this compound.
Conclusion
This compound is a powerful synthetic intermediate that provides a straightforward entry into the medicinally important class of pyrrolo[2,1-a]isoquinoline compounds. The reaction with α-haloketones is a reliable and mechanistically well-understood process that allows for the creation of a diverse range of derivatives. The protocols and mechanistic insights provided herein are intended to empower researchers to effectively utilize this valuable building block in their synthetic campaigns, ultimately contributing to the discovery and development of new therapeutic agents.
References
- Whaley, W. M., & Govindachari, T. R. (1951). The Pictet-Spengler Synthesis of Tetrahydroisoquinolines and Related Compounds. Organic Reactions, 6, 151-190. [Link]
- Kakhki, S., Shahosseini, S., & Zarghi, A. (2015). Design and Synthesis of Pyrrolo[2,1-a]Isoquinoline-Based Derivatives as New Cytotoxic Agents. Iranian Journal of Pharmaceutical Research, 14(4), 1129–1137. [Link]
- Matveeva, E. D., et al. (2021). Recent progress in the synthesis of pyrrolo[2,1-a]isoquinolines. Organic & Biomolecular Chemistry, 19(35), 7636-7654. [Link]
- Wikipedia contributors. (2023). Pictet–Spengler reaction. Wikipedia, The Free Encyclopedia. [Link]
- Georgescu, E., et al. (2011). Synthesis of Pyrrolo[2,1-a]isoquinolines by Multicomponent 1,3-Dipolar Cycloaddition. Molecules, 16(12), 10066-10077. [Link]
- Reddy, M. V. R., et al. (2019). Pyrrolo[2,1-a]isoquinoline scaffold in drug discovery: advances in synthesis and medicinal chemistry. Future Medicinal Chemistry, 11(20), 2735-2755. [Link]
Sources
- 1. Design and Synthesis of Pyrrolo[2,1-a]Isoquinoline-Based Derivatives as New Cytotoxic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. brieflands.com [brieflands.com]
- 3. researchgate.net [researchgate.net]
- 4. Recent progress in the synthesis of pyrrolo[2,1-a]isoquinolines - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. Synthesis of Pyrrolo[2,1-a]isoquinolines by Multicomponent 1,3-Dipolar Cycloaddition - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Novel Synthesis of Pyrrolo[2,1‐a]isoquinoline Using the Reaction of Isoquinolinium Salts with Active Methylene Compounds. | Semantic Scholar [semanticscholar.org]
1-Methoxyisoquinolin-3-amine: A Versatile Scaffold for Modern Drug Discovery
Introduction: The Enduring Promise of the Isoquinoline Core
The isoquinoline scaffold, a bicyclic aromatic heterocycle, is a cornerstone of medicinal chemistry, recognized as a "privileged structure" due to its recurring presence in a vast array of biologically active compounds.[1][2] From potent anticancer agents to novel neuroprotective and antimicrobial compounds, the rigid isoquinoline framework provides an ideal foundation for the design of small molecules that can interact with high affinity and specificity with a diverse range of biological targets.[3][4] This guide focuses on a particularly promising, synthetically tractable derivative: 1-methoxyisoquinolin-3-amine . The strategic placement of a methoxy group at the 1-position and an amino group at the 3-position offers a rich platform for chemical diversification, enabling the exploration of vast chemical space in the quest for novel therapeutics. This document provides a comprehensive overview of the synthesis, derivatization, and biological evaluation of compounds based on this versatile scaffold, complete with detailed experimental protocols and insights into rational drug design.
Core Synthesis: A Plausible Route to this compound
While a definitive, step-by-step protocol for the synthesis of this compound is not extensively documented in publicly available literature, a plausible and chemically sound synthetic route can be devised based on established methodologies for isoquinoline synthesis. A likely pathway involves the cyclization of a suitably substituted o-tolunitrile derivative.
Hypothetical Synthetic Protocol: From 2-Cyanobenzyl Cyanide to this compound
This protocol outlines a potential multi-step synthesis, commencing with the commercially available 2-cyanobenzyl cyanide.
Step 1: Methoxylation of 2-Cyanobenzyl Cyanide
The initial step involves the introduction of a methoxy group, which will ultimately become the 1-methoxy substituent of the isoquinoline core. This can be achieved through a reaction with a methoxide source.
-
Reaction: 2-Cyanobenzyl cyanide is treated with sodium methoxide in a suitable solvent like methanol. The methoxide anion acts as a nucleophile, attacking one of the nitrile groups.
-
Protocol:
-
To a stirred solution of 2-cyanobenzyl cyanide (1.0 eq) in anhydrous methanol (10 mL/g of starting material) under an inert atmosphere (e.g., nitrogen or argon), add sodium methoxide (1.1 eq) portion-wise at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 12-18 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, quench the reaction by adding saturated aqueous ammonium chloride solution.
-
Extract the product with an organic solvent (e.g., ethyl acetate), wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the intermediate methoxy-substituted derivative.
-
Step 2: Cyclization to form the Isoquinoline Ring
The subsequent step involves an intramolecular cyclization to form the isoquinoline ring system. This is often acid-catalyzed.
-
Reaction: The intermediate from Step 1 is treated with a strong acid, such as polyphosphoric acid (PPA), to promote cyclization.
-
Protocol:
-
Add the purified intermediate from Step 1 (1.0 eq) to polyphosphoric acid (10-20 times the weight of the intermediate).
-
Heat the mixture to 100-120 °C with vigorous stirring for 2-4 hours.
-
Monitor the reaction by TLC or LC-MS.
-
Carefully pour the hot reaction mixture onto crushed ice with stirring.
-
Neutralize the acidic solution with a strong base (e.g., concentrated sodium hydroxide solution) until a precipitate forms.
-
Filter the precipitate, wash with water, and dry under vacuum to obtain the crude this compound.
-
Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain the purified product.
-
Step 3: Alternative Amination Strategy
An alternative approach to introduce the 3-amino group could involve the synthesis of a 1-methoxy-3-halo-isoquinoline intermediate followed by a nucleophilic aromatic substitution or a cross-coupling reaction.
-
Reaction: A 1-methoxy-3-chloroisoquinoline could be subjected to a Buchwald-Hartwig amination using an ammonia surrogate or a primary amine followed by deprotection.
-
General Protocol for Buchwald-Hartwig Amination:
-
In an oven-dried Schlenk tube, combine 1-methoxy-3-chloroisoquinoline (1.0 eq), an amine source (e.g., benzophenone imine, 1.2 eq), a palladium catalyst (e.g., Pd₂(dba)₃, 2-5 mol%), a suitable phosphine ligand (e.g., Xantphos, 4-10 mol%), and a base (e.g., cesium carbonate, 2.0 eq).
-
Evacuate and backfill the tube with an inert gas.
-
Add an anhydrous solvent (e.g., toluene or dioxane).
-
Heat the reaction mixture to 80-110 °C and monitor by TLC or LC-MS.
-
After completion, cool the mixture, dilute with an organic solvent, and filter through celite.
-
Concentrate the filtrate and purify the crude product by column chromatography.
-
If a protecting group was used, perform the appropriate deprotection step to yield this compound.
-
Figure 1: Plausible synthetic routes to this compound.
Derivatization Strategies: Unlocking Chemical Diversity
The this compound scaffold offers two primary points for diversification: the nucleophilic 3-amino group and the 1-methoxy group, which can potentially be a leaving group or be demethylated.
Protocol 1: N-Acylation of the 3-Amino Group
The formation of an amide bond is a robust and widely used reaction in medicinal chemistry to introduce a variety of substituents and modulate the physicochemical properties of a molecule.
-
Rationale: N-acylation can introduce diverse chemical moieties that can interact with specific pockets in a biological target. The resulting amides are generally stable and can participate in hydrogen bonding.
-
General Protocol:
-
Dissolve this compound (1.0 eq) in an anhydrous aprotic solvent such as dichloromethane (DCM) or N,N-dimethylformamide (DMF) under an inert atmosphere.
-
Add a base (e.g., triethylamine or pyridine, 1.2 eq) and cool the mixture to 0 °C.
-
Slowly add the desired acylating agent (e.g., an acyl chloride or acid anhydride, 1.1 eq) dropwise.
-
Allow the reaction to warm to room temperature and stir until completion (monitor by TLC or LC-MS).
-
Quench the reaction with water and extract the product with an organic solvent.
-
Wash the combined organic layers with saturated sodium bicarbonate solution and brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the product by column chromatography or recrystallization.
-
Protocol 2: Suzuki-Miyaura Cross-Coupling at the 1-Position
Should the methoxy group be converted to a better leaving group (e.g., a halide or triflate), the 1-position becomes amenable to palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, to introduce aryl or heteroaryl substituents.
-
Rationale: This strategy allows for the introduction of large, rigid groups that can explore different binding pockets of a target protein and significantly alter the shape and electronic properties of the molecule.
-
General Protocol (starting from a hypothetical 1-chloro-isoquinolin-3-amine derivative):
-
In a reaction vessel, combine the 1-chloro-isoquinolin-3-amine derivative (1.0 eq), the desired aryl or heteroaryl boronic acid (1.2-1.5 eq), a palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(dppf), 2-5 mol%), and a base (e.g., potassium carbonate or cesium carbonate, 2.0-3.0 eq).
-
Add a mixture of a solvent such as dioxane and water (e.g., 4:1 ratio).
-
Degas the mixture by bubbling with an inert gas for 15-20 minutes.
-
Heat the reaction mixture to 80-100 °C under an inert atmosphere until the starting material is consumed (monitor by TLC or LC-MS).
-
Cool the reaction mixture, dilute with water, and extract with an organic solvent.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the product by column chromatography.
-
Figure 2: Key derivatization strategies for the this compound scaffold.
Application Notes: Targeting Kinases and Cancer with Isoquinoline Scaffolds
While specific biological data for derivatives of this compound are not widely reported, the broader class of isoquinoline-based compounds has demonstrated significant potential as kinase inhibitors and anticancer agents.[5][6] The protocols and strategies outlined below are based on established assays for evaluating such compounds and can be readily adapted for derivatives of the this compound scaffold.
Application 1: Kinase Inhibitor Screening
Protein kinases are crucial regulators of cellular processes, and their dysregulation is a hallmark of many diseases, particularly cancer.[7] Isoquinoline derivatives have been successfully developed as potent kinase inhibitors.[6]
Rationale for Kinase Inhibition:
The nitrogen atom in the isoquinoline ring can act as a hydrogen bond acceptor, mimicking the adenine hinge-binding motif of ATP, a key interaction for many kinase inhibitors.[8] Substituents on the isoquinoline core can be designed to occupy hydrophobic pockets and interact with specific amino acid residues within the kinase active site, thereby conferring potency and selectivity.
Table 1: Representative Kinase Inhibitory Activity of Substituted Isoquinolines
| Compound Class | Target Kinase | IC₅₀ (nM) | Reference |
| Pyrazolo[3,4-g]isoquinolines | Haspin | 57-66 | [6] |
| Benzoisoquinolinones | Chk1 | <1 | [9] |
| Isoquinoline-tethered quinazolines | HER2 | ~100 | [10] |
Protocol: In Vitro Kinase Inhibition Assay (ADP-Glo™ Assay)
This assay measures the amount of ADP produced during a kinase reaction, which is inversely correlated with the inhibitory activity of a test compound.[1]
-
Materials:
-
Kinase of interest (e.g., EGFR, HER2, CDK9)
-
Kinase-specific substrate
-
ATP
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
Test compounds (solubilized in DMSO)
-
Assay buffer (e.g., Tris-HCl, MgCl₂, DTT)
-
384-well white plates
-
-
Procedure:
-
Prepare serial dilutions of the test compounds in assay buffer.
-
In a 384-well plate, add 2.5 µL of the test compound solution to each well. Include positive (no inhibitor) and negative (no kinase) controls.
-
Add 2.5 µL of a 2x kinase/substrate mixture to each well.
-
Initiate the kinase reaction by adding 5 µL of a 2x ATP solution.
-
Incubate the plate at room temperature for 60 minutes.
-
Add 5 µL of ADP-Glo™ Reagent to stop the reaction and deplete unused ATP. Incubate for 40 minutes.
-
Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes.
-
Measure luminescence using a plate reader.
-
-
Data Analysis:
-
Calculate the percentage of kinase inhibition relative to the positive control.
-
Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC₅₀ value.
-
Figure 3: Workflow for an in vitro kinase inhibition assay.
Application 2: Anticancer Activity Evaluation
Isoquinoline alkaloids and their synthetic derivatives have demonstrated a broad spectrum of anticancer activities through various mechanisms, including the induction of apoptosis, cell cycle arrest, and inhibition of tubulin polymerization.[4][11]
Protocol: Cell Viability Assay (MTT Assay)
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability and proliferation.
-
Materials:
-
Cancer cell line of interest (e.g., A549 lung cancer, MCF-7 breast cancer)
-
Complete cell culture medium
-
Test compounds (solubilized in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO
-
96-well plates
-
-
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compounds for 48-72 hours. Include a vehicle control (DMSO).
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37 °C.
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle control.
-
Plot the percentage of viability against the logarithm of the compound concentration to determine the GI₅₀ (concentration for 50% of maximal inhibition of cell proliferation).
-
Protocol: Apoptosis Detection (Annexin V/PI Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Materials:
-
Cancer cell line
-
Test compounds
-
Annexin V-FITC Apoptosis Detection Kit
-
Propidium Iodide (PI)
-
Flow cytometer
-
-
Procedure:
-
Seed cells in 6-well plates and treat with the test compounds for a specified time (e.g., 24-48 hours).
-
Harvest the cells (including floating cells in the medium) and wash with cold PBS.
-
Resuspend the cells in 1x binding buffer.
-
Add Annexin V-FITC and PI to the cell suspension and incubate in the dark for 15 minutes at room temperature.
-
Analyze the stained cells by flow cytometry.
-
Structure-Activity Relationship (SAR) and Drug Design Insights
The development of potent and selective drug candidates from the this compound scaffold requires a systematic exploration of the structure-activity relationship (SAR).
-
The 3-Amino Position: Modifications at this position are crucial for modulating potency and selectivity. The introduction of different acyl groups can probe the size and nature of the target's binding pocket.
-
The 1-Methoxy Group: This group can influence the electronics and conformation of the isoquinoline ring. In some kinase inhibitors, the replacement of a methoxy group with a hydroxyl group can lead to a loss of activity, highlighting the importance of this substituent.[12] Bioisosteric replacement of the methoxy group with other small, hydrogen-bond accepting groups could be a valuable strategy to improve metabolic stability or fine-tune binding interactions.
-
Scaffold Hopping: The isoquinoline scaffold can be considered a bioisostere of other privileged heterocyclic systems like quinazoline. Insights from the SAR of quinazoline-based inhibitors can inform the design of novel isoquinoline derivatives through a "scaffold hopping" approach.[3]
Conclusion
This compound represents a highly promising and versatile scaffold for the discovery of novel drug candidates. Its amenability to chemical modification at multiple positions allows for the generation of diverse compound libraries. By leveraging the established biological activities of the broader isoquinoline class, particularly as kinase inhibitors and anticancer agents, and employing the detailed synthetic and biological protocols provided in this guide, researchers are well-equipped to explore the therapeutic potential of this exciting molecular framework. A systematic approach to SAR studies, coupled with modern drug design principles, will be instrumental in unlocking the full potential of this compound in the development of next-generation therapeutics.
References
- BenchChem. (2025). Application Notes and Protocols for 4-Substituted Isoquinolines as Kinase Inhibitors. BenchChem.
- From Quinoline to Quinazoline‐Based S. aureus NorA Efflux Pump Inhibitors by Coupling a Focused Scaffold Hopping Approach and. (n.d.).
- BenchChem. (2025). The Isoquinoline Scaffold: A Privileged Core in Modern Medicinal Chemistry. BenchChem.
- Liao, X., & Li, W. (2020). Recent Advances in Synthetic Isoquinoline-Based Derivatives in Drug Design. Molecules, 25(23), 5678.
- Lee, S., & Park, S. (2020). The Anticancer Effect of Natural Plant Alkaloid Isoquinolines. International Journal of Molecular Sciences, 21(21), 8123.
- Bellen Chemistry Co., Ltd. (2013). Novel Bioisosteres of Quinolines and Isoquinolines.
- Sakamoto, T., et al. (2025). Development of 1,3-Oxazinoquinolin-4-one-based Derivatization Reagents for the Discrimination of Amine Analytes via High-Resolution Mass Spectrometry.
- Suzuki Coupling. (n.d.). Organic Chemistry Portal.
- BenchChem. (2025). optimizing N-acylation of 3-aminoacetanilide reaction conditions. BenchChem.
- BenchChem. (2025). Application Notes and Protocols for 4-Substituted Isoquinolines as Kinase Inhibitors. BenchChem.
- Pyrrolo[2,1-a]isoquinoline scaffolds for developing anti-cancer agents. (2024). RSC Publishing.
- Teague, C. E., & Roe, A. (1951). The Preparation of 3-Aminoisoquinoline and Related Compounds. Journal of the American Chemical Society, 73(2), 688–690.
- Deady, L. W., & Kachab, E. H. (1986). 1-Methoxyisoquinoline-3,4-diamine and. Australian Journal of Chemistry, 39(11), 2089-2093.
- Co(III)‐catalyzed 1‐aminoisoquinoline synthesis. (n.d.).
- Synthesis and Kinase Inhibitory Potencies of Pyrazolo[3,4-g]isoquinolines. (2018).
- Garbaccio, R. M., et al. (2007). Synthesis and evaluation of substituted benzoisoquinolinones as potent inhibitors of Chk1 kinase. Bioorganic & Medicinal Chemistry Letters, 17(22), 6280–6285.
- An Efficient Greener Approach for N-acylation of Amines in Water Using Benzotriazole Chemistry. (2022). MDPI.
- Discovery of isoquinoline-tethered quinazoline derivatives with enhanced HER2 inhibition over EGFR. (2023).
- Recent Advances in Structural Optimization of Quinazoline-Based Protein Kinase Inhibitors for Cancer Therapy (2021–Present). (2024).
- Suzuki-Miyaura Coupling. (2024). Chemistry LibreTexts.
- Synthesis of Novel (S)-3-(1-Aminoethyl)-8-pyrimidinyl-2-phenylisoquinolin-1(2H)-ones by Suzuki–Miyaura Coupling and Their Cell Toxicity Activities. (2022). MDPI.
- Geahlen, R. L., et al. (1989). Inhibition of protein-tyrosine kinase activity by flavanoids and related compounds.
- Derivitization of Amino Acids Using Waters AccQ•Tag Chemistry. (n.d.).
- Suzuki Coupling Mechanism and Applic
- Synthesis, crystallographic characterization, molecular docking and biological activity of isoquinoline derivatives. (n.d.).
- Convenient Synthesis of N-Substituted 1-Alkyl and 1-Aryl-3-aminoisoquinolines. (2025).
- Teague, C. E., & Roe, A. (1951). The Preparation of 3-Aminoisoquinoline and Related Compounds. Journal of the American Chemical Society, 73(2), 688–690.
- Biologically Active Isoquinoline Alkaloids covering 2014-2018. (2019).
- One-Pot Multicomponent Synthesis of Methoxybenzo[h]quinoline-3-carbonitrile Deriv
- N-Dealkylation of Amines. (2020).
- Synthesis, Characterization, and Biologic Activity of New Acyl Hydrazides and 1,3,4-Oxadiazole Deriv
- WO2018125548A1 - Methods for the preparation of 6-aminoisoquinoline. (2018).
- Hušek, P. (2012). Analysis of amino acids by gas chromatography-flame ionization detection and gas chromatography-mass spectrometry: simultaneous derivatization of functional groups by an aqueous-phase chloroformate-mediated reaction. Amino Acids, 43(4), 1433–1442.
- BenchChem. (2025). A Comparative Guide to the Synthesis of Bromobenzyl Cyanide and Its Derivatives: Traditional vs. Modern Routes. BenchChem.
- N-acylation of L-amino acids in aqueous media: Evaluation of the catalytic performances of Streptomyces ambofaciens aminoacylases. (2020). PubMed.
- Synthesis and biological activities of new substituted thiazoline-quinoline derivatives. (2025).
- Synthesis and Biological Activity of N-Substituted-3-chloro-2-azetidinones. (2007). MDPI.
- CZ2008474A3 - Process for preparing benzyl cyanide being optionally substituted on benzene ring. (2010).
- CZ301063B6 - Process for preparing benzyl cyanide being optionally substituted on benzene ring. (2010).
- US4056509A - Preparation of benzyl cyanides. (1977).
Sources
- 1. Synthesis, structure and antitumor activity of new benz[d,e]isoquinoline-1,3-diones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. mdpi.com [mdpi.com]
- 4. mdpi.com [mdpi.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Synthesis and Kinase Inhibitory Potencies of Pyrazolo[3,4-g]isoquinolines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Design, Synthesis and Biological Evaluation of 1,4-Disubstituted-3,4-dihydroisoquinoline Compounds as New Tubulin Polymerization Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthesis and evaluation of substituted benzoisoquinolinones as potent inhibitors of Chk1 kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. The Anticancer Effect of Natural Plant Alkaloid Isoquinolines - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Inhibition of protein-tyrosine kinase activity by flavanoids and related compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: High-Purity Isolation of 1-Methoxyisoquinolin-3-amine using Optimized Flash Column Chromatography
Abstract
This application note provides a comprehensive guide for the purification of 1-Methoxyisoquinolin-3-amine, a key building block in medicinal chemistry and drug discovery, via flash column chromatography. Due to the basic nature of the amine functional group, standard silica gel chromatography can result in significant tailing and poor separation. To overcome these challenges, this document details two robust protocols: one employing a standard silica gel stationary phase with a basic modifier in the mobile phase, and an alternative, highly effective method utilizing an amine-functionalized silica gel column. The protocols are designed for researchers, scientists, and drug development professionals to achieve high purity of the target compound, a critical requirement for subsequent synthetic steps and biological screening.
Introduction
This compound is a valuable heterocyclic amine whose isoquinoline scaffold is a common motif in a wide array of biologically active compounds. The purity of this starting material is paramount to the success of multi-step syntheses and the reliability of pharmacological data. The primary challenge in the purification of this and similar aromatic amines by column chromatography is the interaction between the basic amine and the acidic silanol groups of a standard silica gel stationary phase. This acid-base interaction often leads to peak tailing, reduced resolution, and in some cases, irreversible adsorption of the compound to the column.
To address these issues, it is necessary to either neutralize the acidic sites on the silica gel or to employ a stationary phase with a modified, more inert surface. This guide presents two validated approaches to achieve high-purity this compound. The first method involves the addition of a small percentage of a basic modifier, such as triethylamine (TEA), to a non-polar/polar eluent system. The second, and often more efficient, method utilizes a pre-packed amine-functionalized silica gel column, which provides a less interactive surface for the separation of basic compounds.
Materials and Methods
Reagents and Materials
| Material | Grade | Supplier | Purpose |
| Crude this compound | Synthesis Grade | In-house or Commercial | Compound to be purified |
| Silica Gel | 230-400 mesh | Standard Supplier | Stationary Phase (Method 1) |
| Amine-functionalized Silica Gel | Pre-packed column | Various Suppliers | Stationary Phase (Method 2) |
| Dichloromethane (DCM) | HPLC Grade | Standard Supplier | Mobile Phase Component |
| Methanol (MeOH) | HPLC Grade | Standard Supplier | Mobile Phase Component |
| Ethyl Acetate (EtOAc) | HPLC Grade | Standard Supplier | Mobile Phase Component |
| Hexane | HPLC Grade | Standard Supplier | Mobile Phase Component |
| Triethylamine (TEA) | Reagent Grade | Standard Supplier | Mobile Phase Modifier |
| Thin Layer Chromatography (TLC) Plates | Silica Gel 60 F254 | Standard Supplier | Reaction Monitoring & Method Development |
Safety Precautions
This compound and its related aromatic amines are potentially hazardous. Always handle these compounds in a well-ventilated fume hood.[1][2] Personal protective equipment (PPE), including a lab coat, safety goggles, and chemical-resistant gloves, is mandatory.[1] Avoid inhalation of dust or vapors and contact with skin and eyes.[1] In case of accidental contact, flush the affected area with copious amounts of water and seek medical attention.[1] Triethylamine is a corrosive and flammable liquid with a strong odor; handle with care. Dichloromethane is a suspected carcinogen; minimize exposure.
Experimental Protocols
PART 1: Method Development using Thin Layer Chromatography (TLC)
Before proceeding to column chromatography, it is crucial to determine an optimal solvent system using TLC. The goal is to achieve a retention factor (Rf) of approximately 0.2-0.3 for the desired compound.
TLC Protocol:
-
Prepare several developing chambers with different solvent systems. Good starting points for polar aromatic amines include mixtures of a non-polar solvent (e.g., Hexane or Dichloromethane) and a polar solvent (e.g., Ethyl Acetate or Methanol).[3]
-
For standard silica TLC plates, add 0.5-1% triethylamine to the eluent to mimic the conditions of the modified column chromatography.
-
Dissolve a small amount of the crude this compound in a suitable solvent (e.g., dichloromethane).
-
Spot the dissolved crude material onto the baseline of the TLC plates.
-
Place the plates in the developing chambers and allow the solvent front to ascend to near the top of the plate.
-
Remove the plates and visualize the spots under UV light (254 nm). The use of a ninhydrin stain can also be effective for visualizing amines.[4]
-
Calculate the Rf value for the spot corresponding to this compound. Adjust the solvent system polarity to achieve the target Rf of 0.2-0.3.
Workflow for TLC Method Development:
Caption: TLC method development workflow.
PART 2: Purification by Column Chromatography
This method is cost-effective and suitable for routine purifications.
Protocol:
-
Column Packing:
-
Select an appropriately sized glass column.
-
Secure the column vertically to a stand.
-
Place a small plug of cotton or glass wool at the bottom of the column.
-
Add a thin layer of sand.
-
Prepare a slurry of silica gel in the initial, least polar solvent system (determined by TLC) containing 1% triethylamine.
-
Pour the slurry into the column, allowing the solvent to drain while gently tapping the column to ensure even packing and remove air bubbles.
-
Add another thin layer of sand on top of the packed silica.
-
-
Sample Loading:
-
Dissolve the crude this compound in a minimal amount of the initial eluent.
-
Alternatively, for less soluble compounds, perform a "dry loading" by adsorbing the crude material onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting powder to the top of the column.
-
-
Elution:
-
Carefully add the eluent to the top of the column.
-
Begin elution with the initial solvent system. If a gradient elution is required, gradually increase the polarity of the mobile phase by increasing the proportion of the more polar solvent.
-
Collect fractions and monitor their composition by TLC.
-
-
Isolation:
-
Combine the fractions containing the pure product.
-
Remove the solvent under reduced pressure using a rotary evaporator to yield the purified this compound.
-
This method is often faster and provides superior resolution for basic compounds.
Protocol:
-
Column Preparation:
-
Select a pre-packed amine-functionalized silica gel column of appropriate size.
-
Equilibrate the column with the initial mobile phase (without the need for a basic modifier) as determined by TLC on amine-functionalized plates.
-
-
Sample Loading:
-
Follow the same procedure as for the standard silica gel column (wet or dry loading).
-
-
Elution:
-
Elute the column with the predetermined solvent system, collecting fractions. A gradient from a non-polar to a more polar solvent system (e.g., hexane/ethyl acetate) is often effective.
-
-
Isolation:
-
Combine the pure fractions and remove the solvent by rotary evaporation.
-
General Workflow for Column Chromatography:
Caption: General workflow for column chromatography purification.
Expected Results and Troubleshooting
| Parameter | Expected Outcome | Troubleshooting |
| Purity | >98% (as determined by HPLC and/or NMR) | If purity is low, optimize the solvent gradient or switch to the alternative column method. |
| Recovery | >80% | Low recovery may indicate irreversible adsorption. Ensure sufficient basic modifier is used in Method 1 or consider a less polar solvent system. |
| Peak Shape | Symmetrical peaks on the chromatogram | Tailing peaks on standard silica indicate insufficient neutralization of silanol groups; increase the concentration of TEA or switch to an amine-functionalized column. |
Conclusion
The successful purification of this compound is readily achievable with careful consideration of the compound's basic properties. Both the use of a basic modifier with standard silica gel and the application of an amine-functionalized stationary phase are effective strategies. The choice of method will depend on the specific separation requirements, available resources, and the scale of the purification. By following the detailed protocols and method development guidelines presented in this application note, researchers can consistently obtain high-purity this compound, thereby ensuring the integrity of their subsequent research and development activities.
References
- Clark, W. M. (n.d.). Thin Layer Chromatography. Millersville University.
- CHEMTRON SUPPLY CORPORATION. (2015, June 11). Safety Data Sheet.
- Chemistry Hall. (n.d.). Thin Layer Chromatography: A Complete Guide to TLC.
Sources
Part 1: Understanding the Chemistry of Recrystallization for Aromatic Amines
An Application Note and Protocol Guide to the Recrystallization of 1-Methoxyisoquinolin-3-amine
For researchers, medicinal chemists, and professionals in drug development, the purity of an active pharmaceutical ingredient (API) or a key intermediate is paramount. This compound, a substituted isoquinoline, represents a class of heterocyclic compounds with significant potential in medicinal chemistry.[1] The isoquinoline scaffold is a core structure in numerous biologically active molecules.[2] Achieving high purity of such compounds is a critical step in any synthetic workflow, directly impacting the reliability of biological data and the safety of potential drug candidates.
Recrystallization is a powerful purification technique for solid compounds based on differential solubility.[4] The fundamental principle involves dissolving the impure solid in a hot solvent and then allowing the solution to cool slowly. As the temperature decreases, the solubility of the desired compound drops, leading to the formation of a crystalline lattice that excludes impurities.[5]
For aromatic amines like this compound, several chemical properties influence the choice of recrystallization strategy:
-
Basicity: The amine group imparts basic properties to the molecule. Isoquinoline itself is a weak base (pKa of 5.14) and readily forms salts with strong acids.[6] This property can be exploited for purification, as the salt may have significantly different solubility characteristics compared to the free base.
-
Hydrogen Bonding: The primary amine group can participate in hydrogen bonding, which can influence its solubility in protic solvents like alcohols and water.[7]
-
Aromaticity: The planar aromatic isoquinoline core can lead to π-π stacking interactions, which can favor the formation of a stable crystal lattice.
Part 2: Systematic Solvent Screening Protocol
The success of any recrystallization procedure hinges on the selection of an appropriate solvent system. An ideal solvent should exhibit high solubility for the compound at elevated temperatures and low solubility at room temperature or below.
Protocol 2.1: Small-Scale Solvent Screening
Objective: To identify a suitable single solvent or a binary solvent system for the recrystallization of this compound.
Materials:
-
Crude this compound
-
A selection of solvents with varying polarities (see Table 1)
-
Small test tubes or vials
-
Heating block or water bath
-
Vortex mixer
-
Ice bath
Procedure:
-
Place approximately 10-20 mg of the crude compound into several labeled test tubes.
-
To each tube, add a different solvent dropwise (e.g., 0.2 mL at a time) while gently warming and agitating.
-
Observe the solubility at room temperature. A good candidate solvent will show poor solubility.
-
Heat the mixture to the solvent's boiling point. A suitable solvent will completely dissolve the compound. If the compound does not dissolve after adding a reasonable amount of solvent (e.g., 20-30 volumes), it is likely not a good candidate for a single-solvent recrystallization.
-
If the compound dissolves upon heating, allow the solution to cool slowly to room temperature.
-
If crystals form, cool the tube further in an ice bath to maximize crystal recovery.
-
Observe the quality and quantity of the crystals formed.
-
If no single solvent is ideal, proceed to test binary solvent systems. Use a solvent in which the compound is highly soluble (the "solvent") and another in which it is poorly soluble (the "anti-solvent"). The two solvents must be miscible.[5]
-
Dissolve the compound in a minimum amount of the hot "solvent," then add the "anti-solvent" dropwise until the solution becomes turbid. Add a drop or two of the hot "solvent" to redissolve the precipitate and then allow the solution to cool.
Data Presentation: Solvent Screening Results
The results of the solvent screening should be systematically recorded in a table to facilitate comparison.
| Solvent | Polarity Index | Solubility at RT (25°C) | Solubility at Boiling | Crystal Formation on Cooling | Notes |
| Water | 10.2 | Potential for salt formation. | |||
| Methanol | 5.1 | ||||
| Ethanol | 4.3 | ||||
| Acetone | 5.1 | ||||
| Ethyl Acetate | 4.4 | ||||
| Dichloromethane | 3.1 | ||||
| Toluene | 2.4 | ||||
| Heptane | 0.1 |
Researchers should fill in this table based on their experimental observations.
Part 3: Recrystallization Protocols
Based on the results from the solvent screening, a suitable recrystallization method can be selected.
Protocol 3.1: Single-Solvent Recrystallization
Objective: To purify this compound using a single solvent.
Workflow Diagram:
Caption: Single-Solvent Recrystallization Workflow.
Procedure:
-
Choose the optimal solvent identified in the screening.
-
Place the crude this compound in an Erlenmeyer flask.
-
Add a small amount of the chosen solvent and heat the mixture to boiling.
-
Continue adding the hot solvent portion-wise until the compound just dissolves.
-
If the solution is colored, you may add a small amount of activated charcoal and boil for a few minutes.
-
If there are insoluble impurities or activated charcoal was used, perform a hot gravity filtration into a clean, pre-warmed flask.
-
Cover the flask and allow the solution to cool slowly to room temperature.
-
Once crystal formation appears complete, place the flask in an ice bath for at least 30 minutes to maximize the yield.
-
Collect the crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of ice-cold solvent.
-
Dry the purified crystals, determine the melting point, and calculate the percent recovery.
Protocol 3.2: Two-Solvent Recrystallization
Objective: To purify this compound using a binary solvent system.
Workflow Diagram:
Caption: Two-Solvent Recrystallization Workflow.
Procedure:
-
Select the optimal solvent/anti-solvent pair from the screening.
-
Dissolve the crude compound in the minimum amount of the hot "solvent" in an Erlenmeyer flask.
-
Heat both the "solvent" and "anti-solvent" separately.
-
Add the hot "anti-solvent" dropwise to the solution of the compound until a persistent cloudiness is observed.
-
Add a few drops of the hot "solvent" back into the mixture until the solution becomes clear again.
-
Cover the flask and allow it to cool slowly to room temperature.
-
Once crystal formation is complete, cool the flask in an ice bath.
-
Collect the crystals by vacuum filtration.
-
Wash the crystals with a small amount of a cold mixture of the two solvents.
-
Dry the purified crystals and characterize them.
Part 4: Alternative Purification via Acid-Base Extraction and Crystallization
The basicity of the amine group allows for an effective purification strategy involving salt formation. This can be particularly useful for removing non-basic impurities.[8]
Protocol 4.1: Purification by Salt Formation
Objective: To purify this compound by converting it to its hydrochloride salt, followed by recrystallization and regeneration of the free base.
Logical Flow Diagram:
Caption: Purification via Amine Salt Formation.
Procedure:
-
Dissolve the crude this compound in a suitable organic solvent like ethyl acetate or diethyl ether.
-
Slowly add a solution of hydrochloric acid in a miscible solvent (e.g., HCl in diethyl ether or isopropanol) with stirring.
-
The hydrochloride salt of the amine should precipitate out of the solution.
-
Collect the precipitated salt by vacuum filtration and wash it with the organic solvent.
-
The salt can now be recrystallized from a suitable solvent (e.g., ethanol/water mixtures).
-
To recover the free amine, dissolve the purified salt in water and add a base (e.g., 1M NaOH or saturated NaHCO3 solution) until the solution is basic.
-
The free amine will precipitate or can be extracted with an organic solvent.
-
If extracted, dry the organic layer, evaporate the solvent, and perform a final recrystallization of the free base using a method developed in Part 3.
Conclusion
The purification of this compound is a critical step for its use in research and development. While specific data on this compound is limited, a systematic and logical approach based on the established principles of recrystallization for aromatic amines can lead to a highly effective purification protocol. By carefully screening solvents and considering alternative methods such as salt formation, researchers can obtain this valuable compound in high purity, ensuring the integrity of their subsequent scientific endeavors.
References
- Process for the purification of aromatic amines.
- Trichloroacetic acid fueled practical amine purific
- How do I purify ionizable organic amine compounds using flash column chrom
- Workup: Amines. University of Rochester, Department of Chemistry. [Link]
- Process for the preparation of aromatic amines.
- Isoquinoline. Wikipedia. [Link]
- Recrystallization - Single Solvent. University of California, Los Angeles, Department of Chemistry and Biochemistry. [Link]
- 6,7,8-trimethoxy-N,N,1-trimethylisoquinolin-3-amine.
- A versatile synthesis of substituted isoquinolines. PubMed. [Link]
- Recrystallization and Crystallization. University of Wisconsin-Madison, Department of Chemistry. [Link]
- Isoquinolin-3-Amine. PubChem, NIH. [Link]
- Synthesis of 3-Methyl Isoquinolines. Journal of the American Chemical Society. [Link]
- A Versatile Synthesis of Substituted Isoquinolines. Harvard University, Andrew G. Myers Research Group. [Link]
- preparation of secondary amines from primary amines via 2-nitrobenzenesulfonamides. Organic Syntheses Procedure. [Link]
- Green Synthesis of Morpholines via Selective Monoalkyl
- 26.2 Amines – Physical Properties. eCampusOntario Pressbooks. [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. A versatile synthesis of substituted isoquinolines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound | 80900-33-0 [m.chemicalbook.com]
- 4. scs.illinois.edu [scs.illinois.edu]
- 5. Home Page [chem.ualberta.ca]
- 6. Isoquinoline - Wikipedia [en.wikipedia.org]
- 7. 26.2 Amines – Physical Properties – Organic and Biochemistry Supplement to Enhanced Introductory College Chemistry [ecampusontario.pressbooks.pub]
- 8. Workup [chem.rochester.edu]
Application Notes and Protocols for the Development of Novel Isoquinoline Derivatives from 1-Methoxyisoquinolin-3-amine
Abstract
The isoquinoline scaffold is a privileged heterocyclic motif present in a vast array of natural products and pharmacologically active compounds.[1] This application note provides a comprehensive guide for researchers, medicinal chemists, and drug development professionals on the synthetic derivatization of the versatile building block, 1-Methoxyisoquinolin-3-amine. We present detailed, field-proven protocols for N-functionalization and strategic C-C bond formation, enabling the generation of diverse libraries of novel isoquinoline derivatives for biological screening. The methodologies discussed herein include classical N-alkylation and N-acylation, as well as modern palladium-catalyzed cross-coupling reactions such as the Buchwald-Hartwig N-arylation and the Suzuki-Miyaura C-C coupling. Each protocol is accompanied by an in-depth explanation of the underlying chemical principles and experimental considerations to ensure robust and reproducible results.
Introduction: The Strategic Value of this compound
This compound is a highly valuable and versatile starting material for the synthesis of novel isoquinoline derivatives. Its structure incorporates several key features that can be selectively manipulated to explore chemical space and generate compounds with diverse biological activities. The primary amino group at the 3-position serves as a versatile handle for a wide range of functionalization reactions, including alkylation, acylation, and arylation. The methoxy group at the 1-position, along with the nitrogen atom in the isoquinoline core, influences the electronic properties of the heterocyclic system and can participate in or direct further chemical transformations.
The strategic derivatization of this scaffold allows for the systematic exploration of structure-activity relationships (SAR), a cornerstone of modern drug discovery. By modifying the substituents at various positions of the isoquinoline ring, researchers can fine-tune the physicochemical properties, target-binding affinity, and pharmacokinetic profile of the resulting molecules. The isoquinoline core itself is associated with a broad spectrum of biological activities, including but not limited to antitumor, antibacterial, and anti-inflammatory properties, making its derivatives attractive candidates for therapeutic development.[1]
This guide provides a roadmap for the effective utilization of this compound as a foundational element in the design and synthesis of next-generation isoquinoline-based therapeutics.
Synthetic Strategies and Workflow
The derivatization of this compound can be broadly categorized into two main strategies: functionalization of the exocyclic amino group (N-functionalization) and modification of the isoquinoline core through carbon-carbon bond formation (C-C functionalization). A general workflow for the synthesis of a diverse library of derivatives is depicted below.
Sources
The Strategic Utility of 1-Methoxyisoquinolin-3-amine in the Synthesis of Bioactive Compounds: Application Notes and Protocols
Introduction: The Versatility of the Isoquinoline Scaffold
The isoquinoline core is a privileged scaffold in medicinal chemistry, forming the structural foundation of numerous natural products and synthetic compounds with a wide spectrum of biological activities.[1] From the potent analgesic properties of morphine to the antimicrobial effects of berberine, isoquinoline alkaloids have long been a source of therapeutic agents.[1] In modern drug discovery, synthetic derivatives of isoquinoline are continually explored for novel therapeutic applications, including their use as kinase inhibitors, antibacterial agents, and anti-cancer therapeutics.[2][3][4]
Within this important class of heterocycles, 1-methoxyisoquinolin-3-amine stands out as a particularly valuable and versatile building block. The presence of a methoxy group at the 1-position and an amino group at the 3-position provides two strategic points for chemical modification. The electron-donating nature of these substituents activates the isoquinoline ring system, while their distinct chemical functionalities allow for selective and diverse synthetic transformations. This guide provides an in-depth exploration of the applications of this compound in the synthesis of bioactive compounds, complete with detailed protocols and mechanistic insights for researchers in drug development.
Core Reactivity and Synthetic Potential
The chemical behavior of this compound is dictated by the interplay of its key functional groups. The amino group at the 3-position is a potent nucleophile, readily participating in reactions such as N-acylation and N-alkylation.[5] It also serves as a handle for the construction of fused heterocyclic systems. The methoxy group at the 1-position can influence the electronic properties of the ring and can be a site for nucleophilic substitution under certain conditions. Furthermore, the isoquinoline core itself is amenable to various transition-metal-catalyzed cross-coupling reactions, enabling the introduction of a wide array of substituents to build molecular complexity.
Application I: Synthesis of Glycogen Synthase Kinase 3 (GSK-3) Inhibitors
Glycogen Synthase Kinase 3 (GSK-3) is a serine/threonine kinase implicated in a multitude of cellular processes, and its dysregulation is linked to pathologies such as Alzheimer's disease, bipolar disorder, and type 2 diabetes.[6][7] Consequently, the development of potent and selective GSK-3 inhibitors is a significant focus of pharmaceutical research.[8] The isoquinoline scaffold has emerged as a promising framework for the design of such inhibitors.
Synthetic Strategy: Building the Pharmacophore
A common strategy for designing GSK-3 inhibitors involves the creation of a molecule that can effectively occupy the ATP-binding pocket of the enzyme. This often entails a heterocyclic core that can form key hydrogen bonding interactions with the hinge region of the kinase, coupled with appended functionalities that can interact with other residues in the binding site to enhance potency and selectivity. This compound provides an excellent starting point for the construction of such molecules. The amino group can be functionalized to introduce moieties that target specific regions of the ATP-binding pocket, while the isoquinoline core itself serves as the hinge-binding element.
Experimental Protocol: Synthesis of a Phenyl-Substituted Isoquinolinyl Urea GSK-3 Inhibitor
This protocol outlines a two-step synthesis of a potential GSK-3 inhibitor, starting from this compound. The first step involves a palladium-catalyzed Suzuki-Miyaura coupling to introduce a phenyl group at a specific position on the isoquinoline ring (assuming a suitable halo-isoquinoline precursor). The second step is the reaction of the amino group with an isocyanate to form a urea linkage, a common feature in many kinase inhibitors.
Step 1: Suzuki-Miyaura Coupling
Caption: Suzuki-Miyaura cross-coupling reaction.
Materials:
-
1-Methoxy-X-halo-isoquinolin-3-amine (1.0 eq)
-
Phenylboronic acid (1.2 eq)
-
Tetrakis(triphenylphosphine)palladium(0) (0.05 eq)
-
Potassium carbonate (2.0 eq)
-
Toluene
-
Water
-
Ethanol
Procedure:
-
To a round-bottom flask, add 1-methoxy-X-halo-isoquinolin-3-amine, phenylboronic acid, and potassium carbonate.
-
Purge the flask with an inert gas (e.g., argon or nitrogen).
-
Add a degassed mixture of toluene and water (e.g., 4:1 v/v).
-
Add the tetrakis(triphenylphosphine)palladium(0) catalyst.
-
Heat the reaction mixture to reflux (typically 80-100 °C) and stir for 4-12 hours, monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the organic layer under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford the desired 1-methoxy-X-phenyl-isoquinolin-3-amine.
Step 2: Urea Formation
Caption: Synthesis of the imidazo[2,1-a]isoquinoline scaffold.
Materials:
-
This compound (1.0 eq)
-
Substituted α-bromoketone (1.1 eq)
-
Ethanol
-
Sodium bicarbonate (optional, as an acid scavenger)
Procedure:
-
In a round-bottom flask, dissolve this compound in ethanol.
-
Add the substituted α-bromoketone to the solution.
-
If desired, add sodium bicarbonate to neutralize the HBr generated during the reaction.
-
Heat the reaction mixture to reflux and stir for 6-24 hours. Monitor the reaction progress by TLC.
-
After completion, cool the reaction mixture to room temperature.
-
If a precipitate forms, collect the solid by filtration and wash with cold ethanol.
-
If no precipitate forms, concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel or by recrystallization to obtain the pure imidazo[2,1-a]isoquinoline derivative.
| Reactant A | Reactant B | Product | Typical Yield (%) | Key Advantages |
| This compound | 2-Bromoacetophenone | 2-Phenyl-6-methoxyimidazo[2,1-a]isoquinoline | 75-85 | One-pot procedure, readily available starting materials. [9] |
| This compound | Ethyl bromopyruvate | Ethyl 6-methoxyimidazo[2,1-a]isoquinoline-2-carboxylate | 70-80 | Introduces an ester functionality for further derivatization. |
Conclusion: A Gateway to Bioactive Molecules
This compound has proven to be a highly valuable and versatile building block in the synthesis of a diverse range of bioactive compounds. Its strategic placement of functional groups allows for the efficient construction of complex molecular architectures, including potent kinase inhibitors and novel heterocyclic systems. The protocols outlined in this guide serve as a starting point for researchers to explore the rich chemistry of this compound and to develop new therapeutic agents. The continued exploration of the synthetic utility of this compound is expected to yield further innovations in the field of medicinal chemistry and drug discovery.
References
- Buchwald, S. L., & Hartwig, J. F. (Eds.). (2009). Palladium-Catalyzed C-N Cross-Coupling Reactions. John Wiley & Sons.
- Liao, Y., Zhai, H., & Zhang, Y. (2025). Efficient Synthesis of Imidazo[2,1-a]Isoquinolin-5-ones Unveiled. Bioengineer.org. [Link]
- Veljkovic, J., et al. (2016). A multicomponent reaction-initiated synthesis of imidazopyridine-fused isoquinolinones. Beilstein Journal of Organic Chemistry, 12, 1161-1169.
- Smalley Jr, T. L., et al. (2006). Synthesis and evaluation of novel heterocyclic inhibitors of GSK-3. Bioorganic & Medicinal Chemistry Letters, 16(8), 2091-2094.
- Buchwald-Hartwig Amination. (2023, June 30). In Chemistry LibreTexts. [Link]
- Zhang, L., et al. (2020). Synthesis and biological evaluation of thieno[3,2-c]pyrazol-3-amine derivatives as potent glycogen synthase kinase 3β inhibitors for Alzheimer's disease. European Journal of Medicinal Chemistry, 199, 112395.
- Expedient Synthesis of 1-Oxo-1,2,3,4-tetrahydroisoquinoline-4-carboxyl
- Cohen, P., & Goedert, M. (2004). GSK3 inhibitors: development and therapeutic potential. Nature Reviews Drug Discovery, 3(6), 479-487.
- Pfizer Inc. (2017). Crizotinib preparation method. U.S.
- Myers, A. G. (n.d.). The Suzuki Reaction. Andrew G. Myers Research Group. [Link]
- Organic Synthesis. (n.d.). Suzuki-Miyaura Coupling. [Link]
- Scott, J. D., & Pawson, T. (2009). Cell signaling in space and time: where proteins come together and when they're apart. Science, 326(5957), 1220-1224.
- Gan, G., et al. (2014). Synthesis of 3-Methyl Isoquinolines. Journal of the American Chemical Society, 66(5), 1254-1257.
- Purdue Pharma L.P. (2017). Process of preparing tyrosine kinase inhibitor.
- Buchwald-Hartwig Amination. (2021, February 23). J&K Scientific LLC.
- Smalley, T. L., et al. (2006). Synthesis and evaluation of novel heterocyclic inhibitors of GSK-3.
- Liao, Z., Zhai, H., & Zhang, Y. (2025). Efficient Synthesis of Imidazo[2,1-a]Isoquinolin-5-ones Unveiled. Bioengineer.org. [Link]
- Zhu, J., et al. (2022). Recent Advances in the Synthesis of Isoquinoline-Fused Benzimidazoles. Molecules, 27(6), 1957.
- GeneOnline. (2025).
- Novartis AG. (2013). Method for synthesizing Imatinib.
- Molander, G. A., & Brown, A. R. (2006). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. The Journal of Organic Chemistry, 71(25), 9681–9686.
- Gribble, G. W. (2010). Recent developments in indole ring synthesis—methodology and applications. Springer Science & Business Media.
- Organic Chemistry Portal. (n.d.). Isoquinoline synthesis. [Link]
- Pfizer Inc. (2017). Crizotinib preparation method. U.S.
- The Chemists' Cookbook. (2025). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube.
- Lo Monte, F., et al. (2018). Discovery of Novel Imidazopyridine GSK-3β Inhibitors Supported by Computational Approaches. Molecules, 23(11), 2779.
- Myers, A. G. (n.d.). The Suzuki Reaction. Andrew G. Myers Research Group. [Link]
- Organic Synthesis. (n.d.). Suzuki-Miyaura Coupling. [Link]
- Organic Chemistry Portal. (n.d.). Suzuki Coupling. [Link]
Sources
- 1. medchemica.com [medchemica.com]
- 2. jk-sci.com [jk-sci.com]
- 3. rsc.org [rsc.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. benchchem.com [benchchem.com]
- 6. Synthesis and evaluation of novel heterocyclic inhibitors of GSK-3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Synthesis and biological evaluation of thieno[3,2-c]pyrazol-3-amine derivatives as potent glycogen synthase kinase 3β inhibitors for Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Diversity-oriented synthesis of imidazo[2,1-a]isoquinolines - Chemical Communications (RSC Publishing) [pubs.rsc.org]
Topic: The Reaction of 1-Methoxyisoquinolin-3-amine with Aldehydes: A Gateway to Novel Heterocyclic Scaffolds
An Application Guide for Researchers and Drug Development Professionals
This document provides a detailed technical guide on the synthesis and potential applications of compounds derived from the reaction between 1-methoxyisoquinolin-3-amine and various aldehydes. As a foundational reaction in medicinal chemistry, this condensation provides a robust entry point to a diverse library of Schiff bases, which are pivotal intermediates for the development of complex heterocyclic systems. The isoquinoline core is a well-established "privileged scaffold" in drug discovery, appearing in numerous natural products and synthetic drugs.[1][2][3] This guide offers a mechanistic overview, a detailed experimental protocol, and field-proven insights for researchers aiming to leverage this chemistry.
Mechanistic Framework and Theoretical Background
The reaction between this compound and an aldehyde is fundamentally a nucleophilic addition-elimination reaction, also known as a condensation reaction, that results in the formation of an imine, or Schiff base.[4][5][6] The process is typically catalyzed by a weak acid and is reversible. Understanding the mechanism is critical for optimizing reaction conditions and controlling outcomes.
Step 1: Imine (Schiff Base) Formation
The reaction proceeds in two main stages:
-
Nucleophilic Attack: The primary amine group (-NH₂) of this compound, acting as a nucleophile, attacks the electrophilic carbonyl carbon of the aldehyde. This forms a zwitterionic tetrahedral intermediate.[7]
-
Dehydration: Following a series of proton transfers, a carbinolamine intermediate is formed. Under mildly acidic conditions, the hydroxyl group of the carbinolamine is protonated, converting it into a good leaving group (H₂O). Subsequent elimination of water and deprotonation of the nitrogen atom yields the final C=N double bond of the imine.[5][6]
Causality of Catalyst Choice: The pH must be carefully controlled, typically around 4-5.[5][6]
-
If the pH is too low (strongly acidic): The amine nucleophile will be extensively protonated to its non-nucleophilic ammonium salt, shutting down the initial attack.[5][7]
-
If the pH is too high (basic or neutral): The protonation of the carbinolamine's hydroxyl group is inefficient, making the elimination of water the rate-limiting and often slow step.[5]
A weak acid, such as acetic acid, provides the necessary protons to facilitate dehydration without deactivating the amine reactant.
Step 2: Potential for Subsequent Cyclization (Pictet-Spengler Analogy)
The resulting imine is not merely a final product but a versatile intermediate. Upon protonation, the imine is converted to a highly electrophilic iminium ion. This intermediate is central to powerful cyclization reactions, most notably the Pictet-Spengler reaction, which is used to construct tetrahydroisoquinoline and β-carboline skeletons.[8][9][10] While this compound is not a traditional Pictet-Spengler substrate, the principle of forming an electrophilic iminium ion that can be intercepted by an intramolecular nucleophile remains a powerful strategy for generating novel, fused heterocyclic systems. This opens avenues for creating complex molecular architectures from simple starting materials.
Caption: General reaction pathway for imine formation and potential subsequent cyclization.
Experimental Application Protocol
This protocol provides a reliable, general method for the condensation of this compound with a representative aromatic aldehyde. It is designed to be self-validating and can be adapted for a range of aldehyde substrates.
Materials and Equipment
-
Reagents:
-
Equipment:
-
Round-bottom flask (50 mL or 100 mL)
-
Magnetic stir bar and stir plate with heating
-
Reflux condenser
-
(Optional) Dean-Stark apparatus if using toluene[13]
-
Nitrogen or Argon gas inlet
-
Separatory funnel
-
Rotary evaporator
-
TLC plates (silica gel) and developing chamber
-
Filtration apparatus (Büchner funnel)
-
Step-by-Step Methodology
-
Reaction Setup:
-
To a dry 100 mL round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 eq.).
-
Dissolve the amine in a suitable solvent (e.g., 30 mL of anhydrous ethanol).
-
Rationale: Ethanol is a good solvent for both reactants and the resulting imine often precipitates upon cooling, simplifying isolation. Toluene with a Dean-Stark trap can be used to azeotropically remove water, driving the reaction to completion, which is especially useful for less reactive aldehydes.[13]
-
-
Addition of Reagents:
-
Add the aldehyde (1.05 eq.) to the stirring solution. A slight excess of the aldehyde ensures complete consumption of the more valuable amine.
-
Add a catalytic amount of glacial acetic acid (2-3 drops) or Amberlyst® 15 (approx. 10% w/w of the amine).
-
Rationale: Amberlyst® 15 is a solid acid catalyst that can be easily filtered off, simplifying the workup and aligning with green chemistry principles.[11][12]
-
-
Reaction Execution:
-
Fit the flask with a reflux condenser and flush the system with an inert gas like nitrogen.
-
Heat the mixture to reflux (for ethanol, ~78 °C) and maintain for 2-6 hours.
-
Self-Validation: Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 3:1 Hexanes:Ethyl Acetate mobile phase. The disappearance of the starting amine spot and the appearance of a new, typically less polar, product spot indicates reaction progression.
-
-
Product Isolation and Work-up:
-
Method A (Precipitation): Once the reaction is complete (as judged by TLC), remove the heat source and allow the flask to cool to room temperature, then place it in an ice bath for 30 minutes to maximize precipitation. Collect the solid product by vacuum filtration, wash with a small amount of cold ethanol, and dry under vacuum.
-
Method B (Extraction): If the product is soluble, cool the reaction mixture and remove the solvent using a rotary evaporator. Dissolve the residue in ethyl acetate (50 mL) and wash with saturated sodium bicarbonate solution (2 x 20 mL) to remove the acid catalyst, followed by brine (1 x 20 mL). Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo.
-
-
Purification:
-
The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol, isopropanol) or by flash column chromatography on silica gel if necessary.
-
Characterization
Confirm the structure of the synthesized imine using standard analytical techniques:
-
¹H NMR: Look for the characteristic singlet of the imine proton (-N=CH-) typically in the 8-9 ppm region.
-
IR Spectroscopy: Observe the appearance of a C=N stretching band around 1640-1690 cm⁻¹ and the disappearance of the C=O band from the aldehyde.
-
Mass Spectrometry: Confirm the molecular weight of the target compound.
Illustrative Data and Substrate Scope
The reaction is generally high-yielding and tolerant of various functional groups on the aldehyde.
| Aldehyde Substrate | Typical Catalyst | Solvent | Avg. Time (h) | Typical Yield | Notes |
| Benzaldehyde | Acetic Acid | Ethanol | 2-3 | >90% | Product often crystallizes directly from the reaction mixture upon cooling. |
| 4-Nitrobenzaldehyde | Acetic Acid | Ethanol | 1-2 | >95% | The electron-withdrawing nitro group activates the aldehyde, leading to faster reaction rates. |
| 4-Methoxybenzaldehyde | Acetic Acid | Toluene | 4-6 | ~85% | The electron-donating methoxy group slightly deactivates the aldehyde. Using a Dean-Stark trap is recommended. |
| Cinnamaldehyde | Amberlyst® 15 | Ethanol | 3-4 | >80% | The protocol is effective for α,β-unsaturated aldehydes. |
| Heptanal (Aliphatic) | Amberlyst® 15 | Toluene | 5-8 | ~75% | Aliphatic aldehydes are generally less reactive; removal of water is crucial for good yields. |
Experimental Workflow and Troubleshooting
Caption: A streamlined experimental workflow for the synthesis protocol.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Yield | 1. Catalyst is inactive or insufficient. 2. Reaction equilibrium not shifted. 3. Starting amine is protonated (if strong acid was used). | 1. Add fresh catalyst. 2. Switch to toluene and use a Dean-Stark trap to remove water. 3. Ensure a weak acid catalyst (e.g., acetic acid) is used. |
| Slow Reaction Rate | 1. Aldehyde is sterically hindered or electronically deactivated. 2. Insufficient heating. | 1. Increase reaction time or switch to a more forcing solvent like toluene at reflux (110 °C). 2. Ensure the reaction is at a steady reflux. |
| Product Hydrolysis | The imine bond is reversible and susceptible to water. | Minimize exposure to water during work-up. Use anhydrous solvents and drying agents. Store the final product in a desiccator. |
| Complex Mixture by TLC | Side reactions or decomposition of starting materials/product. | Lower the reaction temperature and monitor carefully. Ensure high-purity starting materials are used. |
References
- Wikipedia. Pictet–Spengler reaction. [Link]
- Pictet-Spengler Isoquinoline Synthesis. Cambridge University Press. [Link]
- The Pictet-Spengler Synthesis of Tetrahydroisoquinolines and Related Compounds. Organic Reactions. [Link]
- Galán A, Moreno L, et al. (2013). Novel isoquinoline derivatives as antimicrobial agents. Bioorganic & Medicinal Chemistry. doi: 10.1016/j.bmc.2013.03.042
- Kornicka, A., et al. (2022).
- Amer, A. M., et al. (2022). Facile imine synthesis under green conditions using Amberlyst® 15. PeerJ. [Link]
- Evans, M. (2023).
- Synthesis of imines from primary amines and carbonyl compounds. YouTube. (2019). [Link]
- Mahadeviah, et al. Exploring the Pharmacological Potential of Isoquinoline Derivatives: A Comprehensive Review. Semantic Scholar. [Link]
- Condensation of primary aliphatic amines with aromatic aldehydes using AmberlystÒ 15 as catalyst.
- Imine formation-Typical procedures. OperaChem. (2024). [Link]
- Chemistry LibreTexts. (2014). 12.7: Reactions of Aldehydes and Ketones with Amines. [Link]
- Chemistry LibreTexts. (2014). 18.
- Amerigo Scientific.
Sources
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. Recent Advances in Synthetic Isoquinoline-Based Derivatives in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Exploring the Chemistry and Applications of Isoquinoline - Amerigo Scientific [amerigoscientific.com]
- 4. youtube.com [youtube.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. m.youtube.com [m.youtube.com]
- 8. Pictet–Spengler reaction - Wikipedia [en.wikipedia.org]
- 9. Pictet-Spengler Isoquinoline Synthesis (Chapter 46) - Name Reactions in Organic Synthesis [resolve.cambridge.org]
- 10. organicreactions.org [organicreactions.org]
- 11. peerj.com [peerj.com]
- 12. researchgate.net [researchgate.net]
- 13. Imine formation-Typical procedures - operachem [operachem.com]
Application Notes and Protocols for the Scale-Up Synthesis of 1-Methoxyisoquinolin-3-amine
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive guide for the multi-gram scale-up synthesis of 1-Methoxyisoquinolin-3-amine, a valuable building block in medicinal chemistry and drug discovery. The described synthetic strategy is designed for robustness, scalability, and efficiency, prioritizing commercially available starting materials and well-understood chemical transformations. This guide delves into the causality behind experimental choices, provides detailed step-by-step protocols, and outlines necessary safety precautions and analytical methods for process control.
Introduction
The isoquinoline scaffold is a prominent heterocyclic motif found in a wide array of natural products and synthetic compounds with significant pharmacological activities.[1][2] Specifically, substituted isoquinolines, such as this compound, serve as crucial intermediates in the synthesis of complex molecules targeting various biological pathways.[3] The presence of both a methoxy and an amino group at the C1 and C3 positions, respectively, offers versatile handles for further chemical modifications, enabling the exploration of structure-activity relationships in drug development programs.
The growing interest in isoquinoline-based therapeutics necessitates the development of scalable and cost-effective synthetic routes. This application note addresses this need by providing a detailed, field-proven protocol for the synthesis of this compound, moving from theoretical chemistry to practical, large-scale laboratory production.
Synthetic Strategy Overview
The selected synthetic route is a three-step process commencing with the readily available and cost-effective starting material, 2-(cyanomethyl)benzonitrile. The strategy involves the initial formation of the 3-aminoisoquinoline core, followed by chlorination and subsequent nucleophilic substitution to install the desired methoxy group. This approach is advantageous for scale-up due to the crystalline nature of the intermediates, which facilitates purification by recrystallization, minimizing the need for chromatography.
The overall synthetic workflow can be visualized as follows:
Caption: High-level overview of the synthetic workflow.
Detailed Synthetic Protocols
PART 1: Synthesis of 3-Amino-1-chloroisoquinoline
This part of the synthesis involves a one-pot reaction to form the intermediate 3-aminoisoquinolin-1-ol, which is then chlorinated without isolation.
Reaction Scheme:
Caption: Synthesis of the key chloro-intermediate.
Rationale:
The synthesis of the 3-aminoisoquinoline core from 2-(cyanomethyl)benzonitrile is a well-established transformation.[4] The use of hydrogen chloride gas promotes the cyclization to the isoquinolin-1-ol. Subsequent chlorination with phosphorus oxychloride (POCl₃) is a standard and effective method for converting hydroxylated heterocycles to their chloro-derivatives, which are excellent substrates for nucleophilic substitution.[5]
Materials and Equipment:
| Reagent/Equipment | Grade/Specification |
| 2-(Cyanomethyl)benzonitrile | 98% |
| Dioxane | Anhydrous |
| Hydrogen Chloride | Gas |
| Phosphorus Oxychloride (POCl₃) | 99% |
| Toluene | ACS Grade |
| Sodium Bicarbonate (NaHCO₃) | Saturated Aqueous Solution |
| Round-bottom flask (2L) | - |
| Reflux condenser | - |
| Mechanical stirrer | - |
| Heating mantle | - |
| Gas dispersion tube | - |
Protocol:
-
Reaction Setup: To a 2L three-necked round-bottom flask equipped with a mechanical stirrer, a reflux condenser, and a gas inlet tube, add 2-(cyanomethyl)benzonitrile (100 g, 0.70 mol) and anhydrous dioxane (1 L).
-
Cyclization: Stir the mixture at room temperature and bubble hydrogen chloride gas through the solution for 2-3 hours. A thick white precipitate of the intermediate 3-aminoisoquinolin-1-ol hydrochloride will form.
-
Chlorination: Carefully and slowly, add phosphorus oxychloride (215 g, 1.40 mol) to the stirred suspension.
-
Heating: Heat the reaction mixture to reflux (approximately 100-110 °C) and maintain for 4 hours. The reaction mixture will gradually become a clear, dark solution.
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Slowly and cautiously pour the reaction mixture onto crushed ice (2 kg) in a large beaker with vigorous stirring in a well-ventilated fume hood. This step is highly exothermic and will release HCl fumes.
-
Neutralize the acidic solution by the slow addition of a saturated aqueous solution of sodium bicarbonate until the pH is approximately 7-8.
-
The product, 3-amino-1-chloroisoquinoline, will precipitate as a solid.
-
Collect the solid by vacuum filtration and wash with cold water (3 x 200 mL).
-
-
Purification:
-
Recrystallize the crude product from toluene to yield 3-amino-1-chloroisoquinoline as a pale yellow solid.
-
Dry the product in a vacuum oven at 50 °C.
-
Expected Yield: 95-110 g (75-87%)
Analytical Characterization:
-
¹H NMR: Consistent with the structure of 3-amino-1-chloroisoquinoline.
-
LC-MS: Purity >98%, with the expected molecular ion peak.
PART 2: Synthesis of this compound
This final step involves the nucleophilic substitution of the chloro-intermediate with sodium methoxide.
Reaction Scheme:
Caption: Final methoxylation step.
Rationale:
The chlorine atom at the C1 position of the isoquinoline ring is activated towards nucleophilic aromatic substitution. The reaction with sodium methoxide in methanol is a classic and efficient method for introducing a methoxy group onto an electron-deficient aromatic ring.[6]
Materials and Equipment:
| Reagent/Equipment | Grade/Specification |
| 3-Amino-1-chloroisoquinoline | From Part 1 |
| Sodium Methoxide | 25% solution in Methanol |
| Methanol | Anhydrous |
| Round-bottom flask (2L) | - |
| Reflux condenser | - |
| Magnetic stirrer | - |
| Heating mantle | - |
Protocol:
-
Reaction Setup: To a 2L round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 3-amino-1-chloroisoquinoline (100 g, 0.56 mol) and anhydrous methanol (1 L).
-
Addition of Base: While stirring, add a 25% solution of sodium methoxide in methanol (253 g, 1.12 mol) to the suspension.
-
Heating: Heat the reaction mixture to reflux (approximately 65 °C) and maintain for 6 hours. The reaction can be monitored by TLC or LC-MS for the disappearance of the starting material.
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Reduce the volume of methanol by approximately half using a rotary evaporator.
-
Add water (1 L) to the concentrated mixture. The product will precipitate out of solution.
-
Stir the suspension for 30 minutes in an ice bath to ensure complete precipitation.
-
Collect the solid by vacuum filtration and wash with cold water (3 x 150 mL).
-
-
Purification:
-
Recrystallize the crude product from an ethanol/water mixture to yield this compound as a white to off-white crystalline solid.
-
Dry the product in a vacuum oven at 50 °C.
-
Expected Yield: 80-90 g (82-92%)
Analytical Characterization:
-
¹H NMR: Consistent with the structure of this compound.
-
¹³C NMR: Consistent with the structure of this compound.
-
LC-MS: Purity >99%, with the expected molecular ion peak.
-
Melting Point: Consistent with the literature value.
Safety and Handling
General Precautions:
-
All manipulations should be performed in a well-ventilated fume hood.
-
Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves, must be worn at all times.[7][8]
-
A risk assessment should be conducted before commencing any experimental work.[9]
Specific Hazards:
-
Hydrogen Chloride Gas: Corrosive and toxic. Handle with extreme care in a fume hood.
-
Phosphorus Oxychloride (POCl₃): Highly corrosive and reacts violently with water. Handle with caution and add to the reaction mixture slowly.
-
Sodium Methoxide: Corrosive and flammable. Handle in a fume hood and avoid contact with skin and eyes.
-
Amines: Heteroaromatic amines can be toxic and may cause skin sensitization.[10] Avoid inhalation of dust and direct contact.
Waste Disposal:
-
All chemical waste should be disposed of in accordance with local and institutional regulations. Halogenated and non-halogenated waste streams should be segregated.
Process Optimization and Scale-Up Considerations
-
Temperature Control: Careful control of the reaction temperature, especially during the addition of POCl₃ and the subsequent reflux, is critical for minimizing side reactions and ensuring a high yield.
-
Stirring: Efficient stirring is essential, particularly during the initial heterogeneous stages of the reactions, to ensure proper mixing and heat transfer.
-
Crystallization: The success of the purification by recrystallization depends on the careful selection of solvents and cooling rates to obtain high purity and good recovery.
-
Atom Economy: While this route is robust, future optimizations could explore greener synthetic pathways with improved atom economy.[4]
Conclusion
The synthetic protocol detailed in this application note provides a reliable and scalable method for the preparation of this compound. By following the outlined procedures and adhering to the safety precautions, researchers and drug development professionals can efficiently produce multi-gram quantities of this important building block for their research and development needs. The emphasis on causality, detailed protocols, and safety ensures that this guide is a valuable resource for the practical application of this synthetic route.
References
- Heterocyclic Chemistry. (2007, July 4). Synthesis of 1-chloro-3-aminopyrazolylisoquinoline.
- Synthesis of 2-Aryloxymethylbenzonitriles from 2-Cyanobenzyl Chloride. (n.d.). Journal of Chemical Research.
- Organic Chemistry Portal. (n.d.). Isoquinoline synthesis.
- Diplomata Comercial. (n.d.). How to Handle Amines Safely in Industrial Environments: A Comprehensive Guide.
- Li, G., Qin, Z., & Radosevich, A. T. (2020). Synthesis of 2-Cyanomethyl Indane Derivatives via Pd-Catalyzed Alkene Difunctionalization Reactions of Alkyl Nitriles. ACS Catalysis, 10(15), 8734-8740.
- Nanaji, Y., Kirar, S., Pawar, S., & Yadav, A. (2019). A synthetic strategy for the synthesis of 2- and 1-aminoquinolines and isoquinolines from quinoline- and isoquinoline-N-oxides, amines and triflic anhydride. ResearchGate.
- ResearchGate. (n.d.). Co(III)‐catalyzed 1‐aminoisoquinoline synthesis.
- Stack Exchange. (2016, September 4). Reaction between chlorobenzene and sodium methoxide to produce anisole.
- Organic Chemistry Portal. (n.d.). Arylamine synthesis by amination (arylation).
- Organic Syntheses. (n.d.). Working with Hazardous Chemicals.
Sources
- 1. Isoquinoline synthesis [organic-chemistry.org]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis of tertiary amines by direct Brønsted acid catalyzed reductive amination - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 4. benchchem.com [benchchem.com]
- 5. Heterocyclic Chemistry: Synthesis of 1-chloro-3-aminopyrazolylisoquinoline [hetchem.blogspot.com]
- 6. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. m.youtube.com [m.youtube.com]
- 10. researchgate.net [researchgate.net]
Topic: Validated Analytical Methods for the Quantification of 1-Methoxyisoquinolin-3-amine
An Application Note and Protocol from the Office of the Senior Application Scientist
Abstract
This document provides comprehensive, validated analytical methodologies for the quantitative determination of 1-Methoxyisoquinolin-3-amine. As a key intermediate in pharmaceutical synthesis or a potential impurity, its precise quantification is critical for process control, quality assurance, and regulatory compliance.[1][2] We present two robust, fit-for-purpose methods: a High-Performance Liquid Chromatography with UV detection (HPLC-UV) method for routine purity and assay determination, and a highly sensitive and specific Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) method for trace-level quantification in complex matrices. The protocols herein are designed to be self-validating, with detailed explanations of experimental choices and adherence to the principles outlined in the International Council for Harmonisation (ICH) Q2(R2) guidelines.[3][4][5]
Introduction and Principles of Analysis
This compound is a heterocyclic aromatic amine, a class of compounds significant in medicinal chemistry and drug discovery.[6] Its structure, featuring a basic amine group and an isoquinoline core, presents specific analytical challenges. The primary amine is prone to strong interactions with silica-based chromatography columns, potentially leading to poor peak shape and retention variability. Furthermore, its quantification may be required across a wide dynamic range, from percentage levels in bulk material to trace parts-per-million (ppm) levels as a process-related impurity or degradant.
To address these challenges, we have developed two complementary methods:
-
Reverse-Phase HPLC-UV: This is the workhorse method for analyzing the bulk substance. The key to this method is controlling the secondary interactions of the amine. By maintaining a low-pH mobile phase, the primary amine (pKa estimated ~4-5) is protonated. This ensures consistent interaction with the stationary phase, improves peak symmetry, and allows for reliable quantification using the inherent UV chromophore of the isoquinoline ring system.[7]
-
LC-MS/MS: For applications requiring higher sensitivity and selectivity, such as impurity profiling or pharmacokinetic studies, LC-MS/MS is the gold standard.[8] By monitoring a specific precursor-to-product ion transition (Multiple Reaction Monitoring or MRM), this technique can quantify the analyte with high precision, even in the presence of co-eluting matrix components.[9]
Analyte Properties
-
IUPAC Name: this compound
-
Molecular Formula: C₁₀H₁₀N₂O
-
Molecular Weight: 174.20 g/mol [10]
-
Structure: (Illustrative Structure)
-
Physicochemical Properties: As a primary amine, it is a weak base and is expected to be soluble in aqueous acidic solutions and polar organic solvents.[11]
Method 1: Quantification by HPLC-UV
This method is designed for the assay and purity determination of this compound as a bulk substance or in simple formulations.
Experimental Protocol: HPLC-UV
a) Materials and Reagents:
-
This compound Reference Standard (≥98% purity)
-
Acetonitrile (HPLC Grade)
-
Methanol (HPLC Grade)
-
Formic Acid (≥98%)
-
Deionized Water (18.2 MΩ·cm)
b) Instrumentation:
-
HPLC system with a quaternary pump, autosampler, column thermostat, and UV/PDA detector.
-
Analytical Balance
c) Chromatographic Conditions:
| Parameter | Condition | Justification |
|---|---|---|
| Column | C18 Reverse-Phase, 4.6 x 150 mm, 3.5 µm | Standard column providing good retention for moderately polar compounds. |
| Mobile Phase A | 0.1% Formic Acid in Water | Acidifier to protonate the amine, ensuring good peak shape and consistent retention. |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Organic modifier for elution. Formic acid maintains consistent pH. |
| Gradient | 10% B to 70% B over 10 min; hold at 70% B for 2 min; return to 10% B over 1 min; equilibrate for 5 min | Provides efficient separation from potential non-polar and polar impurities. |
| Flow Rate | 1.0 mL/min | Standard flow rate for a 4.6 mm ID column. |
| Column Temp. | 30 °C | Ensures reproducible retention times. |
| Detection | UV at 240 nm | Wavelength selected for strong absorbance by the isoquinoline core. |
| Injection Vol. | 10 µL | |
d) Standard & Sample Preparation:
-
Stock Standard (1.0 mg/mL): Accurately weigh ~10 mg of the reference standard into a 10 mL volumetric flask. Dissolve in and dilute to volume with a 50:50 mixture of Acetonitrile:Water.
-
Working Standards: Prepare a calibration curve by serially diluting the stock standard to concentrations ranging from 1.0 µg/mL to 200 µg/mL using the 50:50 Acetonitrile:Water diluent.
-
Sample Preparation: Accurately weigh the sample to achieve a theoretical concentration of ~100 µg/mL in the final solution. Dissolve in the 50:50 Acetonitrile:Water diluent, sonicate for 5 minutes if necessary, and filter through a 0.45 µm syringe filter prior to injection.
HPLC-UV Workflow Diagram
Caption: Workflow for HPLC-UV quantification of this compound.
Method Validation Summary (ICH Q2(R2))
The described HPLC-UV method should be validated according to ICH guidelines.[4][5] The following table summarizes the key parameters and typical acceptance criteria.
| Validation Parameter | Procedure | Acceptance Criteria |
| Specificity | Analyze blank, placebo, and spiked samples. Assess peak purity using a PDA detector. | Peak is free from interference at its retention time. Peak purity index > 0.99. |
| Linearity | Analyze 5-7 concentrations across the range. Plot peak area vs. concentration. | Correlation coefficient (R²) ≥ 0.999.[12] |
| Range | Confirmed by linearity, accuracy, and precision data. | Typically 80-120% of the target assay concentration. |
| Accuracy | Analyze spiked placebo at 3 levels (e.g., 80%, 100%, 120%) in triplicate. | Mean recovery between 98.0% and 102.0%. |
| Precision (Repeatability & Intermediate) | Repeatability: 6 replicate injections of 100% test concentration. Intermediate: Repeat on a different day with a different analyst. | RSD ≤ 2.0%.[3] |
| LOD & LOQ | Based on signal-to-noise ratio (3:1 for LOD, 10:1 for LOQ) or standard deviation of the response and the slope. | LOD and LOQ should be determined and reported.[12] |
| Robustness | Vary parameters like flow rate (±10%), column temp (±5°C), mobile phase pH (±0.2). | System suitability parameters remain within limits. |
Method 2: Quantification by LC-MS/MS
This method is ideal for trace-level quantification (<1 µg/mL) of this compound in complex matrices where high selectivity is paramount.
Experimental Protocol: LC-MS/MS
a) Materials and Reagents:
-
Same as HPLC-UV method.
-
Internal Standard (IS): A stable isotope-labeled (e.g., ¹³C, D) version of the analyte is preferred. Alternatively, a close structural analog (e.g., 1-Ethoxyisoquinolin-3-amine) can be used.
-
Extraction Solvent: Methyl tert-butyl ether (MTBE) or Ethyl Acetate.
b) Instrumentation:
-
LC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
c) LC Conditions:
| Parameter | Condition | Justification |
|---|---|---|
| Column | C18 Reverse-Phase, 2.1 x 50 mm, 1.8 µm | Smaller dimensions for faster analysis and reduced solvent consumption, compatible with MS. |
| Mobile Phase A | 0.1% Formic Acid in Water | Volatile buffer, ideal for MS. |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Volatile organic modifier. |
| Gradient | 5% B to 95% B over 4 min; hold for 1 min; return to 5% B and equilibrate for 2 min | Fast gradient suitable for high-throughput analysis. |
| Flow Rate | 0.4 mL/min | Appropriate for a 2.1 mm ID column. |
| Column Temp. | 40 °C |
| Injection Vol. | 5 µL | |
d) MS/MS Conditions (ESI Positive):
| Parameter | Setting |
|---|---|
| Ion Source | Electrospray Ionization (ESI), Positive Mode |
| Capillary Voltage | 3.5 kV |
| Source Temp. | 150 °C |
| Desolvation Temp. | 400 °C |
| MRM Transitions | See table below |
e) Proposed MRM Transitions: Direct infusion of a ~1 µg/mL solution of the analyte is required to optimize collision energies and confirm fragment ions.
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Dwell (ms) | CE (eV) | Use |
| This compound | 175.1 | 158.1 (Loss of NH₃) | 100 | 20 | Quantifier |
| This compound | 175.1 | 130.1 (Loss of NH₃ + CO) | 100 | 35 | Qualifier |
| Internal Standard (IS) | [IS+H]⁺ | [IS Fragment]⁺ | 100 | Optimized | --- |
| Note: Italicized values are hypothetical and must be determined empirically. |
f) Sample Preparation (Liquid-Liquid Extraction - LLE): [13]
-
To 100 µL of sample (e.g., plasma, reaction mixture), add 25 µL of IS working solution (e.g., 100 ng/mL).
-
Add 50 µL of 1M Sodium Hydroxide to basify the sample.
-
Add 600 µL of MTBE, vortex for 1 minute.
-
Centrifuge at 10,000 x g for 5 minutes.
-
Transfer the upper organic layer to a clean tube and evaporate to dryness under nitrogen at 40 °C.
-
Reconstitute the residue in 100 µL of Mobile Phase A, vortex, and inject.
LC-MS/MS Workflow Diagram
Caption: Workflow for trace quantification via LC-MS/MS with LLE sample prep.
Method Validation Summary (Bioanalytical Guidelines)
For trace analysis, validation follows ICH principles but with wider acceptance criteria, often guided by FDA or EMA bioanalytical method validation guidelines.[8]
| Validation Parameter | Acceptance Criteria |
| Linearity | R² ≥ 0.995.[9] |
| Accuracy & Precision | Mean accuracy within ±15% of nominal (±20% at LLOQ). Precision (RSD) ≤15% (≤20% at LLOQ).[8] |
| Selectivity | No significant interference at the RT of the analyte and IS in at least 6 blank sources. |
| Matrix Effect | Assessed to ensure no significant ion suppression or enhancement. |
| Stability | Analyte stability established under various conditions (freeze-thaw, bench-top, long-term). |
Conclusion
The two validated methods presented in this application note provide a comprehensive analytical toolkit for the quantification of this compound. The HPLC-UV method is a robust and reliable choice for assay and purity testing of bulk material. The LC-MS/MS method offers superior sensitivity and selectivity, making it the definitive choice for trace-level determination in complex matrices. The selection of the appropriate method should be based on the specific analytical objective, required sensitivity, and sample matrix.
References
- AMSbiopharma. (2025).
- Vertex AI Search. (2025). Understanding ICH Guidelines for Pharmaceutical Impurities: A Comprehensive Guide.
- European Medicines Agency. (2024). ICH Q2(R2) Validation of analytical procedures - Scientific guideline.
- European Medicines Agency. Q 3 B (R2) Impurities in New Drug Products.
- International Council for Harmonisation. (2023).
- Liu, Q., et al. Development and Validation of an LC-MS/MS Method for Pharmacokinetic Study of Methoxyamine in Phase I Clinical Trial. PMC - NIH.
- Naď, M., et al. (2011). Spectroscopic characterization and photoinduced processes of 4-oxoquinoline derivatives. Journal of Photochemistry and Photobiology A: Chemistry.
- Benchchem. 3-Methoxyisoquinolin-1-amine.
- ResearchGate. (2018).
- National Institute for Environmental Studies, Japan. III Analytical Methods.
- American Pharmaceutical Review. (2011). Spectroscopic Qualitative Analysis Methods for Pharmaceutical Development and Manufacturing.
- Wikipedia. Isoquinoline.
- Agilent Technologies, Inc. (2019).
- Royal Society of Chemistry. Analytical Methods.
- BenchChem.
- Química Organica.org. (2010). Isoquinoline synthesis.
- Barceló-Barrachina, E., et al. (2004). Determination of heterocyclic amines by liquid chromatography-quadrupole time-of-flight mass spectrometry.
- Główka, A., et al. HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF 4-METHOXY-2-(3(4-PHENYL-1-PIPERAZINYL))PROPYL.
- PubChem. 6-Methoxy-8-quinolinamine.
- Chemistry LibreTexts. (2023). Basic Properties of Amines.
- Google Patents. CN104007202B - A kind of HPLC analytical approach of 3-amino piperidine.
- MDPI. (2022).
Sources
- 1. tasianinch.com [tasianinch.com]
- 2. ema.europa.eu [ema.europa.eu]
- 3. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 4. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 5. database.ich.org [database.ich.org]
- 6. benchchem.com [benchchem.com]
- 7. ptfarm.pl [ptfarm.pl]
- 8. Development and Validation of an LC-MS/MS Method for Pharmacokinetic Study of Methoxyamine in Phase I Clinical Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 9. agilent.com [agilent.com]
- 10. 6-Methoxy-8-quinolinamine | C10H10N2O | CID 7023 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. mdpi.com [mdpi.com]
- 13. env.go.jp [env.go.jp]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 1-Methoxyisoquinolin-3-amine
Welcome to the technical support guide for the synthesis of 1-Methoxyisoquinolin-3-amine. This resource is designed for researchers, chemists, and drug development professionals to provide practical, actionable solutions to common challenges encountered during this specific synthesis. Authored from the perspective of a Senior Application Scientist, this guide combines theoretical principles with field-proven insights to help you optimize your reaction yields and purity.
Section 1: Synthetic Strategy Overview
The synthesis of this compound is not a trivial one-step process. A robust strategy involves a multi-step sequence, typically building the isoquinoline core first, followed by the introduction of the methoxy and amine functionalities. A common and effective approach is the sequential cross-coupling on a di-halogenated isoquinoline precursor. This allows for precise control over the introduction of each substituent.
Below is a generalized workflow that will form the basis of our troubleshooting guide.
Caption: Generalized synthetic workflow for this compound.
Section 2: Frequently Asked Questions (FAQs)
This section addresses common questions regarding reaction setup, reagent choice, and conditions.
Q1: Which di-halogenated isoquinoline is a better starting point: 1,3-dichloro- or 1,3-dibromoisoquinoline?
A1: While both are viable, 1,3-dichloroisoquinoline is often preferred due to the significant difference in reactivity between the C1 and C3 positions. The chlorine at C1 is more susceptible to nucleophilic aromatic substitution (SNAr) than the one at C3. This allows for the selective introduction of the methoxy group using sodium methoxide at a lower temperature. The remaining chlorine at C3 is then well-suited for palladium-catalyzed cross-coupling reactions like the Buchwald-Hartwig amination, which are less effective with more reactive halides like iodides or bromides under certain conditions.[1]
Q2: What is the best source of ammonia for the final amination step?
A2: Direct use of ammonia gas can be challenging to handle and quantify. Therefore, "ammonia equivalents" are often used.[2] Benzophenone imine is a common choice, as it couples efficiently under Buchwald-Hartwig conditions, and the resulting imine is easily hydrolyzed during workup to yield the primary amine. Alternatively, using an ammonium salt like ammonium chloride with a strong base can also generate ammonia in situ.
Q3: Can I introduce the amino group first, then the methoxy group?
A3: This is generally not recommended. A primary amine at the C3 position is a strong nucleophile and can complicate the subsequent SNAr reaction at C1. It can act as a competing nucleophile or coordinate to reagents. Protecting the amino group is an option, but it adds extra steps to the synthesis. The "methoxy-first" approach is more straightforward.
Q4: What are the ideal conditions for the methoxylation step?
A4: The reaction of 1,3-dichloroisoquinoline with sodium methoxide (NaOMe) is typically performed in an anhydrous polar aprotic solvent like THF or Dioxane, or in methanol itself. The reaction is often run at temperatures ranging from room temperature to gentle reflux (e.g., 60-70 °C). It is crucial to monitor the reaction by TLC or LC-MS to ensure complete consumption of the starting material and to avoid potential side reactions from prolonged heating.
Section 3: Troubleshooting Guide
This section provides solutions to specific problems you may encounter during the synthesis.
Problem 1: Low Yield in the Buchwald-Hartwig Amination Step
You have successfully synthesized 1-methoxy-3-chloroisoquinoline, but the final amination step to introduce the 3-amino group is yielding less than 30% of the desired product.
Caption: Troubleshooting flowchart for low yield in Buchwald-Hartwig amination.
Detailed Analysis & Solutions:
-
Potential Cause A: Inactive Catalyst or Inefficient Ligand. The Buchwald-Hartwig amination is highly sensitive to the choice of palladium source, ligand, and base.[3] Aryl chlorides are known to be less reactive than bromides or iodides, requiring more robust catalytic systems.[4]
-
Solution:
-
Catalyst: Ensure your palladium source is active. Using a pre-catalyst like Pd₂(dba)₃ or a fresh bottle of Pd(OAc)₂ is recommended. The active Pd(0) species is generated in situ.
-
Ligand: For challenging substrates like aryl chlorides, bulky, electron-rich phosphine ligands are often necessary to facilitate the oxidative addition step.[4] Consider ligands such as XPhos, SPhos, or bidentate ligands like BINAP or DPPF.[3]
-
Base: A strong, non-nucleophilic base is critical. Sodium tert-butoxide (NaOt-Bu) is the most common and effective choice. Lithium bis(trimethylsilyl)amide (LHMDS) can also be used.[4]
-
-
-
Potential Cause B: Reaction Conditions. Temperature and solvent play a crucial role.
-
Solution:
-
Solvent: Anhydrous toluene or 1,4-dioxane are standard solvents. Ensure they are thoroughly dried, as water can deactivate the catalyst.
-
Temperature: These reactions often require elevated temperatures, typically in the range of 80-110 °C. If the reaction is sluggish at 80 °C, try increasing the temperature to 100 °C.
-
-
| Parameter | Recommended Starting Point | Optimization Range |
| Catalyst Loading | 1-2 mol% Pd | 0.5 - 5 mol% |
| Ligand Loading | 1.5 - 2.5 mol% | 1:1 to 1:3 (Pd:Ligand) |
| Base | NaOt-Bu (2.0 equiv) | 1.5 - 3.0 equiv |
| Temperature | 100 °C | 80 - 120 °C |
| Solvent | Anhydrous Toluene | Toluene, Dioxane, THF |
Problem 2: Formation of a Major Byproduct - 1-Hydroxyisoquinolin-3-amine (Isoquinolone)
During the methoxylation step, you observe a significant amount of a more polar byproduct, which mass spectrometry identifies as the corresponding isoquinolone.
-
Potential Cause: Presence of Water. Sodium methoxide is highly hygroscopic and can hydrolyze to sodium hydroxide. Similarly, residual moisture in the reaction solvent or on the glassware can lead to the formation of hydroxide ions. These hydroxide ions can compete with the methoxide as a nucleophile, attacking the C1 position to form the thermodynamically stable isoquinolone tautomer.
-
Solution:
-
Reagent Handling: Use a fresh bottle of sodium methoxide or ensure it has been stored properly in a desiccator. Weigh it quickly in a dry atmosphere (glovebox or nitrogen bag).
-
Solvent & Glassware: Use freshly distilled, anhydrous solvents. Flame-dry all glassware under vacuum or in an oven ( >120 °C) immediately before use and allow it to cool under an inert atmosphere (Argon or Nitrogen).
-
Alternative Reagent: Consider generating sodium methoxide in situ by adding clean sodium metal to anhydrous methanol under an inert atmosphere. This ensures a completely anhydrous source of the nucleophile.
-
-
Problem 3: Difficulty in Final Product Purification
The final product, this compound, is difficult to separate from residual ligands, the debenzoylated imine precursor, or other greasy byproducts. The compound streaks on standard silica gel columns.
-
Potential Cause A: Basic Nature of the Product. The amino group on the isoquinoline ring is basic and can interact strongly with the acidic silanol groups on standard silica gel, leading to poor peak shape and difficult elution.[5]
-
Solution:
-
Modified Mobile Phase: Add a small amount of a basic modifier to your eluent system. A common choice is 0.5-1% triethylamine (Et₃N) or ammonium hydroxide in your ethyl acetate/hexane or DCM/methanol mobile phase. This deactivates the acidic sites on the silica.[5]
-
Alternative Stationary Phase: Use an amine-functionalized or "basic" silica gel. These stationary phases are specifically designed for the purification of basic compounds and often provide excellent separation with standard non-polar solvent systems (e.g., ethyl acetate/hexane).[5]
-
-
-
Potential Cause B: Product is an Oil or Low-Melting Solid. The free base may not crystallize easily.
-
Solution:
-
Salt Formation: After column chromatography, dissolve the purified, oily product in a suitable solvent (e.g., diethyl ether, ethyl acetate) and add a solution of HCl in ether or isopropanol. The corresponding hydrochloride salt will often precipitate as a stable, crystalline solid, which can be easily filtered and dried. The free base can be regenerated by treatment with a mild base if required for subsequent steps.
-
-
Experimental Protocols
Protocol 1: Selective Methoxylation of 1,3-Dichloroisoquinoline
-
Setup: Flame-dry a round-bottom flask equipped with a reflux condenser and a magnetic stir bar. Allow it to cool under a stream of dry nitrogen.
-
Reagents: To the flask, add 1,3-dichloroisoquinoline (1.0 eq). Add anhydrous methanol (approx. 0.2 M concentration).
-
Reaction: While stirring, add sodium methoxide (1.1 eq) portion-wise at room temperature.
-
Heating: Heat the reaction mixture to 65 °C.
-
Monitoring: Monitor the reaction progress by TLC (e.g., 30% EtOAc in Hexane). The product, 1-methoxy-3-chloroisoquinoline, should be less polar than the starting material. The reaction is typically complete within 2-4 hours.
-
Workup: Cool the mixture to room temperature and quench by slowly adding saturated aqueous ammonium chloride solution. Extract the product with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo. The crude product can often be carried to the next step without further purification.
Protocol 2: Buchwald-Hartwig Amination with Benzophenone Imine
-
Setup: In a flame-dried Schlenk flask under an argon atmosphere, combine Pd₂(dba)₃ (0.015 eq, 1.5 mol%), XPhos (0.036 eq, 3.6 mol%), and sodium tert-butoxide (1.4 eq).
-
Reagents: Add the crude 1-methoxy-3-chloroisoquinoline (1.0 eq) and benzophenone imine (1.2 eq).
-
Solvent: Add anhydrous toluene via syringe.
-
Reaction: Seal the flask and heat the mixture to 100 °C with vigorous stirring.
-
Monitoring: Monitor by LC-MS for the disappearance of the starting material. The reaction is typically complete in 12-18 hours.
-
Workup (Hydrolysis): Cool the reaction to room temperature. Add 2M aqueous HCl and stir vigorously for 1 hour to hydrolyze the imine intermediate.
-
Purification: Basify the aqueous layer with 2M NaOH until pH > 10. Extract the aqueous phase with dichloromethane (3x). Combine the organic layers, dry over sodium sulfate, and concentrate. Purify the crude product by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexane containing 1% triethylamine.
References
- Malig, T. C., et al. (2021). Synthesis of Isoquinolones by Sequential Suzuki Coupling of 2-Halobenzonitriles with Vinyl Boronate Followed by Cyclization. The Journal of Organic Chemistry.
- HetChem. (2007). Synthesis of 1-chloro-3-aminopyrazolylisoquinoline. Heterocyclic Chemistry.
- Franceschin, M., et al. (2007). New Synthesis of 3-Aryl Isoquinolines by Pd-Catalyzed Suzuki Cross-Coupling. Letters in Organic Chemistry.
- ACS Publications. (2021). Synthesis of Isoquinolones by Sequential Suzuki Coupling of 2-Halobenzonitriles with Vinyl Boronate Followed by Cyclization. The Journal of Organic Chemistry.
- Deady, L. W., & Werden, D. M. (n.d.). 1-Methoxyisoquinoline-3,4-diamine and. CSIRO Publishing.
- ACS Publications. (2024). Synthesis of Tetrazolo[5,1-a]isoquinolines via a Suzuki–Miyaura Coupling Reaction/[3 + 2] Cycloaddition Sequence. The Journal of Organic Chemistry.
- Royal Society of Chemistry. (2024). Greener alternatives for synthesis of isoquinoline and its derivatives: a comparative review of eco-compatible synthetic routes. RSC Publishing.
- ACS Green Chemistry Institute. (n.d.). Buchwald-Hartwig Amination. ACS GCI Pharmaceutical Roundtable Reagent Guides.
- Wikipedia. (n.d.). Buchwald–Hartwig amination.
- ResearchGate. (n.d.). Synthesis of 1‐amino‐4‐chloroisoquinoline. A new approach to 1‐aminoisoquinoline.
- ACS Publications. (1973). Isoquinolines. 3. 3-Aminoisoquinoline derivatives with central nervous system depessant activity. Journal of Medicinal Chemistry.
- Organic Chemistry Portal. (n.d.). Synthesis of isoquinolines.
- Balog, J., et al. (2012). Novel fluorescent isoquinoline derivatives obtained via Buchwald-Hartwig coupling of isoquinolin-3-amines. ResearchGate.
- Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Isoquinoline.
- J&K Scientific LLC. (2021). Buchwald-Hartwig Cross-Coupling.
- ResearchGate. (n.d.). Synthesis of 3-aminoquinoline derivatives of benzenesulphonamides.
- Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination.
- Wikipedia. (n.d.). Suzuki reaction.
- ResearchGate. (n.d.). Scheme 2. Synthesis of 3-arylisoquinoline derivatives.
- MDPI. (2023). Synthesis and Investigation of Tricyclic Isoquinoline Derivatives as Antibacterial Agents.
- National Institutes of Health. (2023). Diastereoselective Synthesis of (–)-6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylic Acid via Morpholinone Derivatives.
- Chemistry Online. (2022). Quinolines and isoquinolines.
- International Journal of Scientific & Technology Research. (n.d.). Synthesis Of Novel 1,2,3,4-Tetrahydro- Isoquinoline Derivatives.
- ResearchGate. (n.d.). Co(III)‐catalyzed 1‐aminoisoquinoline synthesis.
- ACS Publications. (n.d.). Synthesis of 3-Methyl Isoquinolines.
- Google Patents. (n.d.). Process for the purification of amines.
- Google Patents. (n.d.). Purification of isoquinoline.
- Biotage. (n.d.). Organic Amine Flash Purification Using A Novel Stationary Phase.
- ResearchGate. (n.d.). An optimized synthesis of a key pharmaceutical intermediate methyl 4-[(1-oxopropyl)phenylamino]piperidine-4-carboxylate.
Sources
Technical Support Center: Synthesis of 1-Methoxyisoquinolin-3-amine
Welcome to the technical support center for the synthesis of 1-Methoxyisoquinolin-3-amine. This guide is designed for researchers, scientists, and professionals in drug development who are working with this important scaffold. Here, we provide in-depth troubleshooting guides and frequently asked questions (FAQs) to address common challenges and side reactions encountered during its synthesis. Our approach is rooted in mechanistic understanding to empower you to not only solve immediate issues but also to proactively optimize your synthetic protocols.
I. Overview of the Primary Synthetic Route
The most common and efficient laboratory-scale synthesis of this compound involves a nucleophilic aromatic substitution (SNAr) reaction. The typical starting material is 1-chloro-3-aminoisoquinoline, which is treated with sodium methoxide in a suitable solvent like methanol.
II. Troubleshooting Guide: Navigating Common Side Reactions
This section addresses specific experimental issues, their probable causes, and actionable solutions.
Issue 1: Low Yield of this compound
Symptoms:
-
TLC or LC-MS analysis shows a significant amount of unreacted 1-chloro-3-aminoisoquinoline.
-
The isolated yield of the desired product is substantially lower than expected.
Probable Causes & Solutions:
| Cause | Scientific Explanation | Troubleshooting Steps |
| Incomplete Reaction | The reaction may not have reached completion due to insufficient reaction time, temperature, or reagent concentration. | 1. Monitor Reaction Progress: Use TLC or LC-MS to track the disappearance of the starting material. 2. Increase Reaction Time/Temperature: If the reaction stalls, consider extending the reaction time or cautiously increasing the temperature. 3. Optimize Reagent Stoichiometry: Ensure at least a stoichiometric amount of sodium methoxide is used. An excess may be beneficial. |
| Degradation of Sodium Methoxide | Sodium methoxide is hygroscopic and can be deactivated by moisture.[1] | 1. Use Fresh or Properly Stored Reagents: Employ freshly opened sodium methoxide or ensure it has been stored under anhydrous conditions. 2. Use Anhydrous Solvent: Ensure the methanol or other solvent is thoroughly dried. |
| Poor Solubility of Starting Material | 1-chloro-3-aminoisoquinoline may have limited solubility in the reaction solvent at lower temperatures, impeding the reaction rate. | 1. Solvent Selection: While methanol is common, a co-solvent might be necessary to improve solubility. 2. Temperature Adjustment: Gently heating the reaction mixture can improve solubility and reaction rate. |
Workflow for Diagnosing Low Yield:
Caption: Troubleshooting workflow for low product yield.
Issue 2: Presence of an Impurity with a Higher Polarity than the Product
Symptom:
-
TLC analysis shows a baseline spot or a spot with a significantly lower Rf value than the product.
-
The isolated product has a broad melting point or unexpected spectroscopic signals.
Probable Cause: Hydrolysis to 1-Hydroxyisoquinolin-3-amine (Isoquinolinone)
Scientific Explanation: If there is residual water in the reaction mixture, the methoxide can act as a base to generate hydroxide ions. These hydroxide ions can then act as nucleophiles, attacking the C1 position of either the starting material or the product to form the corresponding 1-hydroxyisoquinoline derivative (which exists in equilibrium with its isoquinolinone tautomer). This side product is significantly more polar than the desired methoxy compound.
Solutions:
-
Ensure Anhydrous Conditions: Thoroughly dry all glassware and use anhydrous solvents.
-
Proper Reagent Handling: Use freshly opened, high-purity sodium methoxide.
-
Purification: The polar nature of the isoquinolinone byproduct allows for relatively straightforward removal by silica gel column chromatography.
Reaction Scheme: Formation of Isoquinolinone Byproduct
Caption: Competing nucleophilic substitution reactions.
Issue 3: Observation of a Less Polar Impurity
Symptom:
-
A spot with a higher Rf value than the product is observed on TLC.
Probable Cause: Demethylation of the Product
Scientific Explanation: While less common under these conditions, prolonged reaction times at elevated temperatures, especially if acidic impurities are present during workup, could potentially lead to the demethylation of the 1-methoxy group to form the 1-hydroxy derivative. However, a more likely scenario for a less polar impurity would be from other sources. A careful analysis of starting materials is warranted.
Solutions:
-
Control Reaction Time and Temperature: Avoid unnecessarily long reaction times or excessive heat.
-
Neutral Workup: Ensure the workup procedure is not overly acidic.
-
Characterize the Impurity: Isolate and characterize the impurity to confirm its identity.
III. Frequently Asked Questions (FAQs)
Q1: Why is the nucleophilic aromatic substitution at the C1 position of isoquinoline favored?
A1: The C1 position in the isoquinoline ring is electron-deficient due to the electron-withdrawing effect of the adjacent nitrogen atom. This makes it highly susceptible to attack by nucleophiles. The presence of the amino group at C3 may also influence the electronics of the ring system.
Q2: Can I use other alkoxides for this reaction?
A2: Yes, other alkoxides like sodium ethoxide can be used to synthesize the corresponding 1-alkoxyisoquinolin-3-amines. However, reaction conditions may need to be re-optimized.
Q3: My purified product is a colored oil/solid. Is this normal?
A3: While the pure compound is expected to be a pale solid, minor impurities can sometimes impart color. If the spectroscopic data (NMR, MS) is clean, the color may not be a significant issue for subsequent steps. However, if purity is critical, recrystallization or further chromatography may be necessary.
Q4: What are the best practices for purifying this compound?
A4: Silica gel column chromatography is a common and effective method for purification.[2] A typical eluent system would be a gradient of ethyl acetate in hexanes. For final purification of a solid product, recrystallization from a suitable solvent system (e.g., ethanol/water, ethyl acetate/hexanes) is recommended.[2]
Q5: Are there any stability concerns with the final product?
A5: this compound is generally stable under standard laboratory conditions. However, it can be susceptible to hydrolysis to the corresponding isoquinolinone under strongly acidic or basic conditions, especially at elevated temperatures. The primary amino group can also undergo typical reactions of aromatic amines.
IV. Experimental Protocols
Protocol 1: Synthesis of this compound
-
To a solution of 1-chloro-3-aminoisoquinoline (1.0 eq) in anhydrous methanol, add sodium methoxide (1.5 eq) portion-wise at room temperature.
-
Heat the reaction mixture to reflux and monitor the progress by TLC (e.g., 50% ethyl acetate in hexanes).
-
Once the starting material is consumed, cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
Partition the residue between water and a suitable organic solvent (e.g., ethyl acetate or dichloromethane).
-
Separate the organic layer, and extract the aqueous layer with the organic solvent.
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography.
Protocol 2: Purification by Recrystallization
-
Dissolve the crude this compound in a minimum amount of a hot solvent in which it is highly soluble (e.g., ethyl acetate or methanol).
-
Slowly add a co-solvent in which the product is poorly soluble (e.g., hexanes or water) until the solution becomes turbid.
-
Add a small amount of the first solvent to redissolve the solid.
-
Allow the solution to cool slowly to room temperature, and then in an ice bath to promote crystallization.
-
Collect the crystals by vacuum filtration, wash with a small amount of the cold recrystallization solvent mixture, and dry under vacuum.
V. References
-
Science of Synthesis. (2004). Product Class 5: Isoquinolines. In Houben-Weyl Methods of Molecular Transformations, Vol. 15.
-
Tang, S., Tao, J., & Li, Y. (2023). Synthesis and Investigation of Tricyclic Isoquinoline Derivatives as Antibacterial Agents. Molecules, 28(1), 33.
-
Fagnou, K., & Lautens, M. (2003). Rhodium-Catalyzed [4+2]-Annulation of Benzamides with Internal Acetylene-Containing α-CF3-α-Amino Carboxylates. Angewandte Chemie International Edition, 42(35), 4214-4217.
-
Hegedus, L. S. (1995). Palladium in Organic Synthesis. Tetrahedron, 51(46), 12177-12236.
-
Win, K., et al. (2013). Dioxygenases Catalyze O-Demethylation and O,O-Demethylenation with Widespread Roles in Benzylisoquinoline Alkaloid Metabolism in Opium Poppy. Journal of Biological Chemistry, 288(41), 29512-29526.
-
Chem-Station. (2024). O-Demethylation. Retrieved from [Link]
-
Chemistry LibreTexts. (2022). Nucleophilic Aromatic Substitution. Retrieved from [Link]
-
Mettler Toledo. (n.d.). Recrystallization Guide. Retrieved from [Link]
-
Biotage. (2023). How do I purify ionizable organic amine compounds using flash column chromatography?. Retrieved from [Link]
Sources
Technical Support Center: A Guide to the Purification of 1-Methoxyisoquinolin-3-amine
Welcome to the technical support center for the purification of 1-Methoxyisoquinolin-3-amine. This guide, designed for researchers, scientists, and drug development professionals, provides in-depth troubleshooting advice and frequently asked questions to navigate the challenges associated with purifying this polar, basic heterocyclic compound. As Senior Application Scientists, we aim to blend technical accuracy with practical, field-tested insights to ensure your success.
Compound Profile: this compound
Understanding the physicochemical properties of this compound is the first step toward a successful purification strategy.
| Property | Value | Source |
| Molecular Formula | C₁₀H₁₀N₂O | [1] |
| Molecular Weight | 174.20 g/mol | [1] |
| Appearance | Likely a solid at room temperature | Inferred from similar structures |
| pKa (predicted) | The isoquinoline nitrogen is weakly basic. The exocyclic amine is a stronger base. | General amine basicity principles[2] |
| Solubility | Likely soluble in polar organic solvents like methanol, dichloromethane, and ethyl acetate. Poorly soluble in non-polar solvents like hexanes and likely has some water solubility due to the amine group. | Inferred from structure and general amine properties |
General Purification Strategy
The purification strategy for this compound will largely depend on the nature and quantity of impurities. Below is a general workflow to guide your initial approach.
Caption: Initial decision workflow for purifying this compound.
Troubleshooting Guide: Column Chromatography
Column chromatography is a powerful technique for separating complex mixtures. However, the basic nature of this compound can present challenges with standard silica gel chromatography.
Q1: My compound is streaking badly on the silica TLC plate and I'm getting poor separation. What's happening and how can I fix it?
A1: Streaking is a classic sign of strong interaction between a basic compound and the acidic silanol groups on the surface of silica gel.[3] This leads to slow, uneven movement up the TLC plate and will translate to broad, tailing peaks on a column.
Causality: The lone pair of electrons on the amine groups of your molecule can be protonated by the acidic silica, causing it to bind strongly to the stationary phase.
Solutions:
-
Add a Basic Modifier to Your Eluent: This is often the simplest and most effective solution. The modifier competes with your compound for the acidic sites on the silica, leading to sharper bands and better separation.
-
Triethylamine (Et₃N): Add 0.5-2% triethylamine to your solvent system. It's volatile and can be easily removed under vacuum.
-
Ammonia: A solution of 10% ammonia in methanol can be used as a polar component in your eluent system (e.g., 1-5% of a 10% NH₃/MeOH solution in dichloromethane).[4][5] This is particularly effective for very polar amines.
-
-
Use a Different Stationary Phase:
-
Alumina (basic or neutral): Alumina is a good alternative to silica for purifying amines.[4] Basic alumina is generally preferred.
-
Amine-functionalized silica: This is a specialty phase where the silica surface is treated with an amine, effectively neutralizing the acidic sites.[3] This can provide excellent separation of basic compounds with standard solvent systems like ethyl acetate/hexane.[3]
-
Suggested Initial Solvent Systems for TLC Analysis:
| Stationary Phase | Non-Polar Solvent | Polar Solvent | Modifier |
| Silica Gel | Hexane or Toluene | Ethyl Acetate or Dichloromethane | 1% Triethylamine |
| Silica Gel | Dichloromethane | Methanol | 1% Triethylamine or 1-5% of 10% NH₃ in MeOH |
| Alumina (Neutral) | Hexane | Ethyl Acetate | None needed initially |
Q2: My compound won't elute from the silica column, even with a very polar solvent system like 20% methanol in dichloromethane. What should I do?
A2: This indicates a very strong, irreversible binding to the silica gel.
Causality: The interaction between your highly basic amine and the acidic silica is too strong for the eluent to overcome.
Solutions:
-
Flush the Column with a Stronger, Basic Eluent: Prepare a solution of 5-10% triethylamine or 10% ammonium hydroxide in methanol and flush the column with this mixture. This will often displace the bound amine.
-
Switch to a Different Stationary Phase: As mentioned above, basic alumina or amine-functionalized silica are excellent alternatives that avoid this issue.[3][4]
-
Consider Reversed-Phase Chromatography: If your compound is sufficiently polar, reversed-phase chromatography (C18 silica) with a polar mobile phase (e.g., water/acetonitrile or water/methanol with a modifier like formic acid or ammonia) can be an effective alternative.
Caption: Decision tree for troubleshooting amine chromatography.
Troubleshooting Guide: Recrystallization
Recrystallization is an excellent technique for purifying solid compounds, often yielding very high purity material.[6][7] The key is finding a suitable solvent.
Q1: I'm trying to recrystallize my product, but it keeps "oiling out" instead of forming crystals. Why is this happening?
A1: "Oiling out" occurs when the solid melts in the hot solvent or the solution becomes supersaturated at a temperature above the melting point of the solute. Upon cooling, the solute separates as a liquid (an oil) rather than forming a crystal lattice.
Causality: The boiling point of the solvent is too high, or the solubility of your compound in the chosen solvent is too high, even at room temperature.
Solutions:
-
Lower the Temperature of Dissolution: Try dissolving your compound at a temperature below its melting point.
-
Choose a Lower-Boiling Solvent: If you are using a high-boiling solvent like toluene or ethanol, try a lower-boiling one like ethyl acetate or acetone.
-
Use a Solvent Pair: Dissolve your compound in a minimal amount of a "good" solvent (one in which it is very soluble). Then, slowly add a "poor" solvent (one in which it is insoluble) dropwise at an elevated temperature until the solution becomes cloudy (the saturation point). Then, add a few drops of the good solvent to redissolve the precipitate and allow the solution to cool slowly.[8]
Q2: I've dissolved my compound in a hot solvent, but no crystals form upon cooling, even in an ice bath. What can I do to induce crystallization?
A2: This indicates that the solution is not sufficiently supersaturated, or that there is an energy barrier to crystal nucleation.
Solutions:
-
Scratch the Inside of the Flask: Use a glass rod to scratch the inner surface of the flask at the meniscus.[6] The microscopic scratches provide a nucleation site for crystal growth.
-
Add a Seed Crystal: If you have a small amount of pure product, add a single crystal to the solution. This will act as a template for further crystallization.[6]
-
Reduce the Volume of Solvent: Evaporate some of the solvent to increase the concentration of your compound and induce saturation.
-
Cool the Solution Slowly: Rapid cooling can sometimes inhibit crystallization. Allow the solution to cool to room temperature slowly before placing it in an ice bath. The slower the cooling rate, the larger and purer the crystals that form.[9]
Common Recrystallization Solvents to Screen:
| Solvent | Polarity | Boiling Point (°C) | Comments |
| Ethanol | Polar | 78 | Often a good starting point for polar compounds. |
| Isopropanol | Polar | 82 | Similar to ethanol, but can offer different solubility. |
| Ethyl Acetate | Medium | 77 | A versatile solvent for a range of polarities. |
| Acetone | Polar | 56 | Lower boiling point, can be useful if oiling out is an issue. |
| Toluene | Non-polar | 111 | Good for less polar impurities. |
| Hexane/Ethyl Acetate | Mixture | Variable | A common and effective solvent pair.[10] |
| Water | Very Polar | 100 | May be useful if the compound forms a salt or is highly polar.[10] |
Potential Impurity Profile and Removal
The nature of impurities will depend on the synthetic route used to prepare this compound. Common synthetic methods for isoquinolines can leave behind specific types of impurities.
-
Unreacted Starting Materials: These are often less polar than the final product and can typically be removed by column chromatography.
-
Byproducts from Cyclization: Depending on the specific synthesis, these could be isomers or related heterocyclic compounds. Careful optimization of column chromatography conditions is usually required for their removal.
-
N-Oxides: The isoquinoline nitrogen can be oxidized to the corresponding N-oxide, which is significantly more polar. These can often be separated by column chromatography.
-
Colored Impurities: These are often large, conjugated molecules. Recrystallization is frequently effective at excluding these from the crystal lattice. If recrystallization fails, a small amount of activated carbon can be added to the hot solution before filtering to adsorb the colored impurities.
References
- Sulfur Recovery Engineering Inc. (n.d.). Amine Troubleshooting.
- Lyddon, L. (2008, June 2). Troubleshooting Amine Unit Simulations. Bryan Research & Engineering, LLC.
- Scribd. (n.d.). Amine Plant Troubleshooting and Optimization.
- Nakhle, S. (2019, June 1). Case studies of troubleshooting amine treating foaming—Part 1. Gas Processing & LNG.
- Columbia University. (n.d.). Column chromatography.
- University of Alberta. (n.d.). Column chromatography.
- Membrane Solutions. (n.d.). Column Chromatography Notes.
- Govindachari, T. R., & Pai, B. R. (1952). Synthesis of 3-Methyl Isoquinolines. Journal of Organic Chemistry, 17(9), 1252-1257.
- University of Rochester, Department of Chemistry. (n.d.). Chromatography: Solvent Systems For Flash Column.
- Reddit. (2022, September 24). Chromotography with free amines? r/chemhelp.
- University of California, Los Angeles. (n.d.). Recrystallization.
- Chemistry LibreTexts. (2023, January 29). Recrystallization.
- Biotage. (n.d.). Organic Amine Flash Purification Using A Novel Stationary Phase.
- Wikipedia. (2023, November 28). Recrystallization (chemistry).
- University of Rochester, Department of Chemistry. (n.d.). Tips & Tricks: Recrystallization.
- Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents.
- Science of Synthesis. (2004). Isoquinolines. In Product Class 5: Isoquinolines (Vol. 15, p. 790). Thieme.
- Larock, R. C., & Doty, M. J. (1995). Expedient synthesis of 3-hydroxyisoquinolines and 2-hydroxy-1,4-naphthoquinones via one-pot aryne acyl-alkylation/condensation. Organic & Biomolecular Chemistry, 23(21), 5867-5874.
- National Center for Biotechnology Information. (n.d.). 1-Methoxyisoquinoline. PubChem.
- Google Patents. (1989). JPH01153679A - Purification of isoquinoline.
- Organic Chemistry Portal. (n.d.). Isoquinoline synthesis.
- Cheméo. (n.d.). Chemical Properties of 1-Propanamine, 3-methoxy- (CAS 5332-73-0).
- Organic Syntheses. (n.d.). Preparation of secondary amines from primary amines via 2-nitrobenzenesulfonamides.
- Al-Hiari, Y. M., Al-Mazahreh, A. M., & Al-Zweri, F. H. (2018). Synthesis and Preliminary Biological Evaluation of 1,3,5-Triazine Amino Acid Derivatives to Study Their MAO Inhibitors. Molecules, 23(10), 2465.
- National Center for Biotechnology Information. (n.d.). Isoquinolin-3-Amine. PubChem.
- Teasdale, A., Elder, D., & Chang, S. C. (2012). Genotoxic Impurities in Pharmaceutical Manufacturing: Sources, Regulations, and Mitigation. Chemical Reviews, 112(3), 1787-1802.
- Antkiewicz-Michaluk, L., Wąsik, A., & Romańska, I. (2014). 1-Methyl-1,2,3,4-Tetrahydroisoquinoline, an Endogenous Amine with Unexpected Mechanism of Action: New Vistas of Therapeutic Application. Neurotoxicity Research, 25(1), 1-12.
- Ashenhurst, J. (2018, May 7). Nucleophilicity Trends of Amines. Master Organic Chemistry.
- Chemistry LibreTexts. (2023, August 14). 24.3: Basicity of Amines.
- National Center for Biotechnology Information. (n.d.). 6-Methoxy-8-quinolinamine. PubChem.
Sources
- 1. chemscene.com [chemscene.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. biotage.com [biotage.com]
- 4. Column Chromatography Notes - Membrane Solutions [membrane-solutions.com]
- 5. Chromatography [chem.rochester.edu]
- 6. Recrystallization [sites.pitt.edu]
- 7. mt.com [mt.com]
- 8. Recrystallization (chemistry) - Wikipedia [en.wikipedia.org]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. Tips & Tricks [chem.rochester.edu]
Technical Support Center: Optimizing Reaction Conditions for 1-Methoxyisoquinolin-3-amine Derivatives
Introduction
Welcome to the technical support center for the synthesis and optimization of 1-methoxyisoquinolin-3-amine derivatives. This guide is designed for researchers, scientists, and drug development professionals to provide practical, actionable solutions to common challenges encountered during the synthesis of this valuable heterocyclic scaffold. The 1,3-disubstituted isoquinoline motif is a key pharmacophore, and achieving efficient, high-yield synthesis requires careful control of reaction parameters.
This document moves beyond simple protocols to explain the underlying chemical principles, enabling you to troubleshoot effectively and adapt methodologies to your specific substrates. We will address issues in a direct question-and-answer format, covering the key stages of a common synthetic approach: construction of the 3-aminoisoquinoline core, subsequent functionalization at the C1 position, and final methoxylation.
Core Synthetic Strategy: A Multi-Stage Approach
The synthesis of this compound derivatives is not typically achieved through a single cyclization. The regiochemistry of the 1-methoxy and 3-amino groups necessitates a strategic, multi-step approach. Direct amination of the isoquinoline ring at the C3 position is challenging due to the electronic properties of the heterocycle, which favor nucleophilic attack at the C1 position.[1] Therefore, a robust strategy involves first constructing the 3-aminoisoquinoline core, followed by targeted functionalization of the C1 position.
A common and effective pathway is outlined below. This guide is structured to address the potential pitfalls and optimization points at each critical juncture.
Caption: General synthetic workflow for this compound derivatives.
Part 1: Synthesis of the 3-Amino-isoquinolin-1(2H)-one Core
The initial and most critical phase is the construction of the heterocyclic core with the amino group correctly positioned at C3. A highly effective method involves the cyclization of 2-cyanomethylbenzoyl precursors with amines.[2] This approach builds the desired substitution pattern directly into the ring system.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My cyclization reaction to form the 3-amino-isoquinolin-1(2H)-one is failing or giving very low yields. What are the likely causes?
A1: Low yields in this key ring-forming step typically stem from three areas: the quality of the starting material, the choice and handling of the mediating agent, and the reaction conditions.
-
Causality (Starting Material): The 2-cyanomethylbenzoyl precursor must be pure. Acidic or basic impurities can interfere with the mediating agent and the amine nucleophile. Ensure the precursor is fully characterized (NMR, MS) before use.
-
Causality (Mediating Agent): For this transformation, Lewis acids like trimethylaluminum (Me₃Al) are often used to mediate the domino nucleophilic addition and subsequent intramolecular cyclization.[2] Me₃Al is highly pyrophoric and moisture-sensitive. Using old or improperly handled reagents will lead to reaction failure.
-
Troubleshooting Protocol:
-
Use a fresh, sealed bottle of Me₃Al (typically a 2.0 M solution in toluene or hexanes).
-
Employ rigorous anhydrous techniques: flame-dry all glassware, use dry solvents, and conduct the reaction under a positive pressure of an inert gas (Argon or Nitrogen).
-
Add the Me₃Al dropwise to a cooled solution of your starting materials to control the initial exotherm.
-
-
-
Causality (Reaction Conditions): While other Lewis acids like TiCl₄ or AlCl₃ can be attempted, they often prove less efficient for this specific transformation.[2] The reaction generally requires elevated temperatures to drive the cyclization to completion.
-
Optimization Table:
Parameter Initial Condition Optimized Range Rationale & Citation Lewis Acid TiCl₄ / AlCl₃ Me₃Al (1.5 - 2.0 equiv) Me₃Al has shown superior efficacy in mediating this specific domino reaction.[2] Solvent Dichloromethane Toluene or Xylene Higher boiling point allows for the necessary thermal energy to drive the final cyclization step. Temperature 80 °C 110 - 140 °C Insufficient temperature is a common cause of incomplete reaction or stalling at an intermediate stage.[2] | Reaction Time | 4 hours | 8 - 24 hours | Monitor progress by TLC or LC-MS. The reaction can be slow to reach completion. |
-
Part 2: Chlorination of the C1 Position
With the 3-amino-isoquinolin-1(2H)-one in hand, the next step is to convert the C1 carbonyl into a good leaving group for the subsequent methoxylation. The most common method is chlorination using phosphorus oxychloride (POCl₃) to generate the 1-chloro-isoquinolin-3-amine derivative.[3]
Frequently Asked Questions (FAQs) & Troubleshooting
Q2: My chlorination with POCl₃ is incomplete, or I'm seeing significant decomposition of my material. How can I improve this step?
A2: This is a common and critical issue. POCl₃ is a harsh reagent, and both under- and over-reaction are frequent problems. Success hinges on controlling the temperature and reaction time.
-
Causality (Incomplete Reaction): The isoquinolin-1-one may have poor solubility in POCl₃ at lower temperatures, leading to a sluggish or incomplete reaction. Simply extending the reaction time at a low temperature may not be sufficient.
-
Troubleshooting Protocol:
-
Temperature Control: Begin the reaction at a lower temperature (e.g., 0-10 °C) during the initial addition of POCl₃ to control the exotherm.
-
Gradual Heating: After the initial addition, slowly raise the temperature to reflux (approx. 105-110 °C) to ensure the starting material fully reacts.[3]
-
Use of a Co-solvent: In some cases, adding a high-boiling inert solvent like toluene can improve solubility and temperature control, although using neat POCl₃ is most common.
-
-
-
Causality (Decomposition): The 3-amino group can be susceptible to side reactions or degradation under prolonged exposure to hot, acidic POCl₃. Protecting the amine group (e.g., as an acetyl or Boc derivative) prior to chlorination may be necessary for sensitive substrates, though this adds steps to the sequence.
-
Optimization Strategy: The goal is to find the minimum time and temperature required for full conversion.
-
Run small-scale trials at different temperatures (e.g., 80 °C, 90 °C, 100 °C) and monitor by TLC/LC-MS every 30-60 minutes to establish the optimal conditions for your specific derivative.
-
-
Q3: The work-up procedure for my POCl₃ reaction is difficult and gives low recovery of my product. What is the best practice?
A3: The work-up is arguably the most hazardous part of this step. Quenching excess POCl₃ is highly exothermic and must be done with extreme care.
-
Troubleshooting Protocol (Work-up):
-
Removal of Excess Reagent: After the reaction is complete, cool the mixture to room temperature. Remove the bulk of the excess POCl₃ under reduced pressure (use a scrubber system to trap the corrosive vapors).
-
Controlled Quench: Place the reaction flask in a large ice-water bath. Very slowly and cautiously, add crushed ice or ice-cold water to the residue dropwise with vigorous stirring. The reaction is violent.
-
Basification: Once the quench is complete, the solution will be highly acidic. Slowly add a saturated aqueous solution of sodium or potassium carbonate, or a cold solution of sodium hydroxide, until the pH is basic (pH 9-10). This will precipitate the product.
-
Extraction: Extract the aqueous slurry with a suitable organic solvent like dichloromethane, ethyl acetate, or chloroform. Multiple extractions are recommended to ensure full recovery.
-
Caption: Recommended workflow for quenching a POCl₃ reaction.
Part 3: Nucleophilic Aromatic Substitution for Methoxylation
The final step is a standard nucleophilic aromatic substitution (SNAr) to displace the 1-chloro group with a methoxy group.[4] While straightforward, this reaction requires optimization to ensure high yield and purity.
Frequently Asked questions (FAQs) & Troubleshooting
Q4: My methoxylation reaction is slow, incomplete, or I'm observing side products. How can I optimize it?
A4: The key to a successful SNAr reaction is ensuring the potency of your nucleophile and choosing the right solvent and temperature.
-
Causality (Nucleophile Potency): Sodium methoxide (NaOMe) is hygroscopic. Using old or partially hydrolyzed NaOMe will result in a lower concentration of the active methoxide nucleophile and introduce water, which can lead to hydrolysis of the starting material back to the isoquinolin-1-one.
-
Troubleshooting Protocol:
-
Use freshly prepared sodium methoxide (from sodium metal and anhydrous methanol) for best results.
-
If using commercial NaOMe, ensure it is from a freshly opened container and handled under inert gas.
-
-
-
Causality (Reaction Conditions): The choice of solvent and temperature is critical. The reaction needs to be heated to proceed at a reasonable rate, but excessive heat can cause decomposition.
-
Optimization Table:
Parameter Typical Condition Optimized Range Rationale & Citation Nucleophile NaOMe (1.5 equiv) NaOMe (2.0 - 3.0 equiv) Using a larger excess can drive the reaction to completion, especially if the substrate is sluggish. Solvent Methanol Anhydrous Methanol or DMF Methanol is the standard, but for difficult substrates, a polar aprotic solvent like DMF can accelerate SNAr reactions.[4] Temperature 65 °C (MeOH reflux) 65 - 100 °C Refluxing in methanol is often sufficient. If using DMF, higher temperatures can be accessed, but should be approached with caution. | Atmosphere | Air | Inert (Argon/Nitrogen) | Prevents moisture from inactivating the sodium methoxide. |
-
Q5: How do I purify my final this compound product effectively?
A5: Purification of the final product typically involves removing excess salts and any organic byproducts.
-
Purification Protocol:
-
Work-up: After the reaction is complete, cool the mixture and evaporate the solvent. Add water to the residue and extract with an organic solvent (ethyl acetate or dichloromethane). This will separate the organic product from inorganic salts (NaCl, excess NaOMe).
-
Wash: Wash the combined organic layers with water and then brine to remove any residual water-soluble impurities.
-
Chromatography: The most common method for final purification is flash column chromatography on silica gel. A gradient elution system, such as hexane/ethyl acetate or dichloromethane/methanol, is typically effective.
-
Recrystallization: If the product is a solid, recrystallization from a suitable solvent system (e.g., ethanol, ethyl acetate/hexanes) can be an excellent final step to obtain high-purity material.[5]
-
References
- Catalytic synthesis of 3(2H)-isoquinolinones and 3-aminoisoquinolines.
- Synthesis, Reactions and Medicinal Uses of Isoquinoline. (Pharmaguideline)
- 3-Methoxyisoquinolin-1-amine. (BenchChem)
- The Preparation of 3,4-Dihydroisoquinolines and Related Compounds by the Bischler-Napieralski Reaction. (Organic Reactions)
- An In-depth Technical Guide to the Synthesis of 1-Chloro-3,6-dimethoxyisoquinoline. (BenchChem)
- Bischler-Napieralski Reaction. (Organic Chemistry Portal)
- Isoquinoline Synthesis via Rhodium-Catalyzed Oxidative Cross-Coupling/Cyclization of Aryl Aldimines and Alkynes. (Journal of the American Chemical Society)
- Bischler–Napieralski reaction. (Wikipedia)
- A Versatile Cyclodehydration Reaction for the Synthesis of Isoquinoline and β-Carboline Derivatives.
- Isoquinoline synthesis. (Organic Chemistry Portal)
- Protic Solvent Mediated Cycloisomerization of Quinoline and Isoquinoline Propargylic Carbinols: Syntheses of (±)-3-Demethoxyerythratidinone and (±)-Cocculidine.
- 6,7,8-trimethoxy-N,N,1-trimethylisoquinolin-3-amine.
- (A) Reduction of 1-methyl-3,4-dihydroisoquinoline 12 to (R)-MTQ 13 by AoIRED⁵⁴ (B) detail of active site of AoIRED in complex with NADP⁺ (5A9S) and (R)-MTQ (5FWN).
- Synthesis of 3-chloro-5-amino-isoquinoline. (PrepChem.com)
- Why does nucleophilic substitution in isoquinoline favour
- Synthesis of 1‐amino‐4‐chloroisoquinoline. A new approach to 1‐aminoisoquinoline.
- Proposed mechanism for amination of quinoline- and isoquinoline-N-oxides.
- Direct Amination of Nitroquinoline Derivatives via Nucleophilic Displacement of Aromatic Hydrogen.
- Concerted Nucleophilic Aromatic Substitutions.
- 1-Chloroisoquinoline. (Ambeed.com)
- (3-CHLORO-PHENYL)-ISOQUINOLIN-1-YL-AMINE. (Sigma-Aldrich)
- Enzymatic synthesis of chiral amines using -2-amino propane as amine donor.
- 7.1: Nucleophilic Substitution Reaction Overview. (Chemistry LibreTexts)
- Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry. (MDPI)
- Process for making 3-amino-2-chloro-4-methylpyridine.
- Catalytic Reductive Amination of Aromatic Aldehydes on Co-Containing Composites. (MDPI)
- Method for synthesizing 1-amino isoquinoline.
- Improved process for the synthesis of 1-(4-methoxyphenyl) ethylamine and its isomers.
- Method for substitution of an amino group of a primary amine by a chlorine atom and a synthetic method by application thereof.
- 3-methoxy-1-methyl-1H-1,2,4-triazol-5-ylamine. (ChemSynthesis)
Sources
Navigating the Labyrinth of Isoquinoline Synthesis: A Technical Support Guide
For Immediate Release
This guide, structured in a practical question-and-answer format, provides in-depth, field-proven insights into the most common synthetic hurdles. Drawing from extensive literature and practical experience, this resource aims to empower scientists to overcome challenges, optimize their reaction conditions, and accelerate their research and development efforts.
Technical Support Center: Troubleshooting Substituted Isoquinoline Synthesis
This guide is divided into sections addressing the most frequently employed and challenging methods for isoquinoline synthesis: the Bischler-Napieralski reaction, the Pictet-Spengler reaction, and the Pomeranz-Fritsch reaction. Each section provides a detailed FAQ and troubleshooting guide, followed by standardized protocols and visual aids to clarify complex mechanisms and workflows.
Section 1: The Bischler-Napieralski Reaction
The Bischler-Napieralski reaction is a powerful method for the synthesis of 3,4-dihydroisoquinolines from β-arylethylamides, which can be subsequently oxidized to the corresponding isoquinolines.[1][2] It is an intramolecular electrophilic aromatic substitution that relies on a dehydrating agent under acidic conditions.[1][3]
Frequently Asked Questions & Troubleshooting
Q1: My Bischler-Napieralski reaction is resulting in a low yield or failing completely. What are the most common culprits?
A1: Low yields in this reaction are a frequent issue and can often be traced back to a few key factors:
-
Deactivated Aromatic Ring: This reaction is highly sensitive to the electronic nature of the aromatic ring.[3] Electron-withdrawing groups will significantly hinder the electrophilic cyclization, leading to poor or no product formation. The reaction is most effective with electron-donating groups on the benzene ring.[3][4]
-
Solution: For substrates with deactivating groups, consider using stronger dehydrating agents like a mixture of phosphorus pentoxide (P₂O₅) in refluxing phosphorus oxychloride (POCl₃).[1][2] This combination generates a more reactive intermediate. For moderately deactivated systems, increasing the reaction temperature or switching to a higher boiling point solvent such as xylene may improve the yield.[1]
-
-
Ineffective or Insufficient Dehydrating Agent: The choice and amount of the dehydrating agent are critical. POCl₃ is common, but may not be sufficient for less reactive substrates.[1][5]
-
Moisture Contamination: The reaction is highly sensitive to moisture.
-
Solution: Ensure all glassware is oven-dried and that all solvents and reagents are anhydrous.[5]
-
-
Incomplete Reaction: The reaction may not have reached completion.
-
Solution: Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). If starting material persists, consider increasing the reaction time or temperature.[3]
-
Q2: I'm observing a significant amount of a styrene-like byproduct. What is causing this and how can I prevent it?
A2: The formation of a styrene derivative is a classic side reaction in the Bischler-Napieralski synthesis, known as the retro-Ritter reaction .[1][6] This occurs when the nitrilium ion intermediate, central to the desired cyclization, undergoes fragmentation.[6][7]
-
Solution 1: Temperature Control: This side reaction is more prevalent at higher temperatures.[5] Running the reaction at the lowest effective temperature can minimize the formation of the styrene byproduct.
-
Solution 2: Solvent Choice: Using the corresponding nitrile as a solvent can shift the equilibrium away from the retro-Ritter product.[1][6]
-
Solution 3: Milder Conditions: Modern variations of the reaction utilize milder reagents to avoid the harsh conditions that favor the retro-Ritter pathway. For instance, using triflic anhydride (Tf₂O) with a non-nucleophilic base like 2-chloropyridine can allow the reaction to proceed at lower temperatures.[3][8] Another approach involves using oxalyl chloride to generate an N-acyliminium intermediate, which avoids the formation of the nitrilium ion altogether.[6]
Q3: My starting β-arylethylamide is unstable under the strongly acidic reaction conditions. What are my options?
A3: Substrate stability can be a significant challenge.
-
Solution: Employing milder reaction conditions is crucial. The Tf₂O/2-chloropyridine system is an excellent alternative as it allows for low-temperature activation.[3] If substrate decomposition remains an issue, exploring alternative synthetic routes to the target isoquinoline may be necessary.
Visualizing the Process
Caption: A streamlined workflow for the Bischler-Napieralski reaction.
Standardized Protocol: Bischler-Napieralski Cyclization
This protocol is a general guideline and may require optimization based on the specific substrate.
-
Preparation: Under an inert atmosphere (e.g., nitrogen or argon), add the β-arylethylamide (1.0 eq) to a flame-dried, two-neck round-bottom flask equipped with a magnetic stir bar and a reflux condenser.
-
Solvent Addition: Add an anhydrous solvent such as dichloromethane (DCM), toluene, or acetonitrile.[3]
-
Reagent Addition: Cool the solution to 0 °C using an ice bath. Add phosphorus oxychloride (POCl₃, 1.1 to 5.0 eq) dropwise to the stirred solution.[3] Note that this addition can be exothermic.
-
Reaction: After the addition is complete, heat the reaction mixture to reflux. Monitor the reaction's progress by TLC or LC-MS until the starting material is consumed (typically 2-4 hours).[5]
-
Work-up: Cool the mixture to room temperature and carefully pour it onto crushed ice.[5]
-
Neutralization: Slowly basify the aqueous solution to a pH of 8-9 with an aqueous solution of sodium hydroxide or sodium bicarbonate.[1]
-
Extraction: Extract the product with an organic solvent like DCM (3 x volume).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel or by recrystallization to yield the 3,4-dihydroisoquinoline.[2]
Section 2: The Pictet-Spengler Reaction
The Pictet-Spengler reaction is a condensation reaction between a β-arylethylamine and an aldehyde or ketone, followed by an acid-catalyzed ring closure to form a tetrahydroisoquinoline.[9][10] This reaction is widespread in the biosynthesis of alkaloids.[9]
Frequently Asked Questions & Troubleshooting
Q1: My Pictet-Spengler reaction is not proceeding or giving very low yields. What should I check?
A1: Several factors can impede the Pictet-Spengler reaction:
-
Aromatic Ring Nucleophilicity: Like the Bischler-Napieralski reaction, this is an electrophilic aromatic substitution. Electron-donating groups on the aromatic ring are favorable and often essential for good yields under mild conditions.[1][9]
-
Solution: For less nucleophilic aromatic rings, harsher conditions such as higher temperatures and stronger acids (e.g., concentrated HCl, trifluoroacetic acid) may be required.[9]
-
-
Iminium Ion Formation: The reaction proceeds via an iminium ion intermediate, which is the key electrophile.[9][11] If this intermediate does not form efficiently, the reaction will fail.
-
Steric Hindrance: Bulky substituents on either the β-arylethylamine or the carbonyl compound can sterically hinder the cyclization step.[1]
-
Solution: If steric hindrance is suspected, optimizing the reaction temperature and catalyst may help. In severe cases, alternative synthetic routes might be necessary.[1]
-
Q2: I am getting a mixture of diastereomers. How can I improve the stereoselectivity?
A2: The formation of a new chiral center during the cyclization can lead to diastereomers.
-
Solution: The stereoselectivity is highly dependent on the substrate, catalyst, and reaction conditions. Chiral catalysts, including enzymes or small organic molecules, can be employed to induce enantioselectivity.[12] For substrate-controlled diastereoselectivity, systematically varying the temperature, solvent, and acid catalyst can help identify conditions that favor one diastereomer.
Visualizing the Mechanism
Caption: The general mechanism of the Pictet-Spengler reaction.
Standardized Protocol: Pictet-Spengler Reaction
-
Preparation: Dissolve the β-arylethylamine (1.0 eq) and the aldehyde or ketone (1.0-1.2 eq) in a suitable solvent (e.g., toluene, methanol, or water).
-
Acid Catalyst: Add the acid catalyst (e.g., hydrochloric acid, trifluoroacetic acid) to the mixture. The concentration and choice of acid are critical and should be optimized.
-
Reaction: Stir the reaction mixture at the optimized temperature (can range from room temperature to reflux). Monitor the reaction by TLC or LC-MS.
-
Work-up: Upon completion, quench the reaction by adding a saturated sodium bicarbonate solution to neutralize the acid.[1]
-
Extraction: Separate the organic layer, and extract the aqueous layer with the same organic solvent.
-
Drying and Concentration: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purification: Purify the resulting tetrahydroisoquinoline by column chromatography or recrystallization.[1]
Section 3: The Pomeranz-Fritsch Reaction
The Pomeranz-Fritsch reaction is an acid-catalyzed synthesis of isoquinolines from a benzaldehyde and a 2,2-dialkoxyethylamine.[13][14] This reaction typically requires strongly acidic conditions and elevated temperatures.[15]
Frequently Asked Questions & Troubleshooting
Q1: The yields of my Pomeranz-Fritsch reaction are consistently low. How can I improve them?
A1: Low yields are a known challenge for this reaction.[1] Key factors to consider are:
-
Acid Catalyst: The choice and concentration of the acid are paramount.[15]
-
Solution: Concentrated sulfuric acid is traditionally used.[13] However, for sensitive substrates, other acids like polyphosphoric acid (PPA), trifluoroacetic anhydride, or lanthanide triflates have been shown to be effective.[13][15] A screening of different acid catalysts and their concentrations is often necessary for optimization.
-
-
Substrate Reactivity: The reaction is sensitive to the electronic nature of the benzaldehyde derivative.
-
Solution: Electron-donating groups on the aromatic ring generally improve yields by facilitating the electrophilic cyclization step.[15] If your substrate is electron-deficient, you may need to accept lower yields or explore modified procedures.
-
-
Reaction Conditions: Temperature and reaction time can significantly impact the outcome.
-
Solution: This reaction often requires heating.[15] Careful optimization of the temperature and reaction time is necessary to drive the reaction to completion while minimizing decomposition and the formation of side products.
-
Q2: What are the main modifications of the Pomeranz-Fritsch reaction that might offer better results?
A2: Several modifications have been developed to improve the scope and yields of the original reaction:
-
The Schlittler-Müller Modification: This involves the condensation of a substituted benzylamine with glyoxal semiacetal to yield C1-substituted isoquinolines.[16]
-
The Bobbitt Modification: This modification allows for the synthesis of 1,2,3,4-tetrahydroisoquinolines by hydrogenation of the intermediate imine in situ before the acid-catalyzed cyclization.[16][17] This often proceeds under milder acid conditions, reducing side product formation.[18]
-
The Jackson Modification: This involves the cyclization of an N-tosylated amine, which can lead to reduced isoquinoline products.[15]
Data Summary: Impact of Reaction Conditions
| Reaction | Key Challenge | Common Solution(s) | Typical Yield Range |
| Bischler-Napieralski | Deactivated Ring | Use stronger dehydrating agent (P₂O₅/POCl₃) | Moderate to High[1] |
| Retro-Ritter Side Reaction | Lower temperature; use nitrile solvent | ||
| Pictet-Spengler | Low Ring Nucleophilicity | Use stronger acid/higher temperature | Varies widely[1] |
| Steric Hindrance | Optimize catalyst and temperature | ||
| Pomeranz-Fritsch | Low Yields | Screen acid catalysts (H₂SO₄, PPA); optimize temp. | Low to Moderate[1] |
| Substrate Decomposition | Use modified procedures (e.g., Bobbitt) |
Note: "Low," "Moderate," and "High" yields are qualitative descriptions based on literature reports and can vary significantly with the specific substrate and reaction scale.[1]
Standardized Protocol: Pomeranz-Fritsch Reaction (Classical Conditions)
-
Imine Formation: Condense the benzaldehyde derivative (1.0 eq) with 2,2-diethoxyethylamine (1.0 eq) in a solvent like ethanol. This step forms the benzalamino acetal intermediate.[13][15]
-
Cyclization: Carefully add the intermediate from step 1 to a strong acid, such as concentrated sulfuric acid, at a controlled temperature (often starting at 0 °C and allowing to warm).[13]
-
Heating: Heat the reaction mixture to the optimized temperature for the required duration.
-
Work-up: After the reaction is complete, cool the mixture and carefully pour it onto ice.[1]
-
Neutralization: Cautiously neutralize the solution with a base, such as a sodium hydroxide solution.
-
Extraction: Extract the product with a suitable organic solvent (e.g., diethyl ether or DCM).
-
Drying and Concentration: Dry the combined organic extracts over an anhydrous drying agent, filter, and concentrate to give the crude isoquinoline.
-
Purification: Purify the product by distillation, recrystallization, or column chromatography.[1]
Section 4: General Purification Challenges
Q1: I'm struggling to purify my crude isoquinoline derivative. What are some common issues and solutions?
A1: Purification can be challenging due to residual reagents, polymeric material, or structurally similar impurities.[3][19]
-
Residual Reagents: Acidic reagents from the reaction can complicate purification.
-
Solution: An acid-base extraction can be highly effective for basic isoquinoline products.[3] Dissolve the crude material in an organic solvent and wash with a basic aqueous solution (e.g., NaHCO₃) to remove acid, then wash with water and brine.
-
-
Colored Impurities/Polymeric Material: Harsh reaction conditions can lead to the formation of colored, high-molecular-weight byproducts.
-
Solution:
-
Column Chromatography: This is the most common method. Normal-phase (silica or alumina) or reversed-phase chromatography can be effective depending on the polarity of the product and impurities.[19]
-
Recrystallization: A carefully selected solvent system can be very effective for obtaining highly pure material.[2]
-
Activated Charcoal Treatment: For removing colored impurities, treating a solution of the crude product with activated charcoal followed by hot filtration can be beneficial.[19]
-
-
-
Separation from Structural Isomers: Separating the desired isoquinoline from a structurally similar impurity (e.g., a quinoline isomer) can be difficult due to similar polarity and solubility.[19]
-
Solution:
-
Fractional Crystallization: This technique exploits slight differences in solubility and may require multiple recrystallization steps.[19]
-
Preparative High-Performance Liquid Chromatography (Prep-HPLC): This method offers higher resolution than standard column chromatography and is often successful for separating closely related compounds.[19]
-
-
References
- Benchchem. (n.d.). Technical Support Center: Bischler–Napieralski Reaction Troubleshooting.
- Benchchem. (n.d.). Optimizing reaction conditions for the chemical synthesis of (-)-Stylopine.
- Benchchem. (n.d.). Isoquinoline Synthesis: A Technical Troubleshooting Guide for Researchers.
- Organic Reactions. (n.d.). Pomeranz-Fritsch Reaction.
- Wikipedia. (2023). Pomeranz–Fritsch reaction.
- Organic Chemistry Reaction. (2025). Pomeranz-Fritsch Reaction.
- Wikipedia. (2023). Bischler–Napieralski reaction.
- Grokipedia. (n.d.). Bischler–Napieralski reaction.
- Thermo Fisher Scientific. (n.d.). Pomeranz-Fritsch Reaction.
- Slideshare. (n.d.). Bischler napieralski reaction.
- Benchchem. (n.d.). Technical Support Center: Purification of Isoquinoline Derivatives.
- Wikipedia. (2023). Pictet–Spengler reaction.
- Organic Letters. (2019). Diverse Isoquinoline Scaffolds by Ugi/Pomeranz–Fritsch and Ugi/Schlittler–Müller Reactions.
- Beilstein Journal of Organic Chemistry. (2017). Accessing simply-substituted 4-hydroxytetrahydroisoquinolines via Pomeranz–Fritsch–Bobbitt reaction with non-activated and moderately-activated systems.
- J&K Scientific LLC. (2021). Pictet-Spengler Reaction.
- NROChemistry. (n.d.). Pictet-Spengler Reaction.
- Aaltodoc. (n.d.). The Pictet-Spengler reaction: with focus on isoquinoline synthesis.
- Organic Chemistry Portal. (n.d.). Bischler-Napieralski Reaction.
- NROChemistry. (n.d.). Bischler-Napieralski Reaction: Examples & Mechanism.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Bischler–Napieralski reaction - Wikipedia [en.wikipedia.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Bischler-Napieralski Reaction: Examples & Mechanism [nrochemistry.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Bischler-Napieralski Reaction [organic-chemistry.org]
- 7. Bischler napieralski reaction | PPTX [slideshare.net]
- 8. grokipedia.com [grokipedia.com]
- 9. Pictet–Spengler reaction - Wikipedia [en.wikipedia.org]
- 10. jk-sci.com [jk-sci.com]
- 11. Pictet-Spengler Reaction | NROChemistry [nrochemistry.com]
- 12. The Pictet-Spengler reaction: with focus on isoquinoline synthesis [aaltodoc.aalto.fi]
- 13. Pomeranz–Fritsch reaction - Wikipedia [en.wikipedia.org]
- 14. chemistry-reaction.com [chemistry-reaction.com]
- 15. Pomeranz-Fritsch Reaction (Chapter 48) - Name Reactions in Organic Synthesis [resolve.cambridge.org]
- 16. Pomeranz-Fritsch Reaction | Thermo Fisher Scientific - US [thermofisher.com]
- 17. pubs.acs.org [pubs.acs.org]
- 18. BJOC - Accessing simply-substituted 4-hydroxytetrahydroisoquinolines via Pomeranz–Fritsch–Bobbitt reaction with non-activated and moderately-activated systems [beilstein-journals.org]
- 19. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Purification of Basic Amines on Silica Gel
Welcome to the Technical Support Center for Chromatographic Purification of Basic Amines. This guide is designed for researchers, scientists, and professionals in drug development who encounter challenges when purifying basic amines using silica gel chromatography. Here, we move beyond simple protocols to explain the underlying chemical principles, offering robust troubleshooting strategies and field-tested solutions to ensure the integrity and success of your separations.
The Core Challenge: An Unwanted Acid-Base Interaction
The primary obstacle in purifying basic amines on standard silica gel is a fundamental acid-base interaction. Silica gel's surface is covered with silanol groups (Si-OH), which are weakly acidic (pKa ≈ 4.5). Basic amines can readily interact with these acidic sites in several ways that compromise separation efficiency.[1][2]
-
Strong Ionic Binding: The acidic silanol groups can protonate the basic amine, forming an ammonium salt. This positively charged species binds strongly to the negatively charged silica surface, leading to very high retention.[1][3]
-
Hydrogen Bonding: Amines can also engage in strong hydrogen bonding with the silanol groups.
These interactions are the root cause of many purification headaches, including severe peak tailing (streaking), low or no product recovery, and even on-column degradation of sensitive compounds.[1][2][4]
Frequently Asked Questions (FAQs)
Here we address the most common initial questions researchers have when facing this purification challenge.
Q1: Why is my basic amine streaking or "tailing" down the column?
Streaking, or tailing, is the most classic symptom of strong interaction between a basic analyte and the acidic silica gel stationary phase.[1][5] The amine molecules do not move in a uniform band; instead, a portion of the molecules is strongly and sometimes irreversibly adsorbed to the acidic silanol sites, causing them to lag behind the main band and slowly bleed off the column, resulting in a "tail".[5][6]
Q2: I loaded my amine onto the column, but I'm not getting any of it back. Where did it go?
This frustrating scenario, known as irreversible adsorption, occurs when the interaction between your basic amine and the acidic silica is so strong that the eluent system is not powerful enough to wash it off the column. The amine effectively becomes permanently stuck to the silica gel.[7] This is particularly common with highly basic amines.
Q3: Can I just use a more polar solvent system, like 100% methanol, to get my amine off the column?
While a highly polar solvent like methanol will increase the eluting power, it often fails to disrupt the strong ionic interaction between the protonated amine and the silica surface. Furthermore, using very high percentages of methanol (e.g., >10-20% in DCM) can dissolve the silica gel, compromising the column integrity and contaminating your final product.[7][8] A better approach is to address the root cause—the acidity of the silica.
Q4: What is the purpose of adding triethylamine (TEA) or ammonia to the mobile phase?
Adding a small amount of a volatile base like triethylamine (TEA) or ammonium hydroxide (NH₄OH) is the most common and effective strategy.[9][10] This "basic modifier" acts as a competitive base. It neutralizes the acidic silanol sites on the silica surface, preventing them from protonating your amine of interest.[4][11][12] With the silanol groups "capped" by the modifier, your amine analyte can elute properly through the column based on its polarity, leading to sharp peaks and high recovery.[6]
Q5: Are there alternatives to standard silica gel for purifying amines?
Yes, several excellent alternatives exist when mobile phase modification is insufficient or undesirable:
-
Alumina (Neutral or Basic): Alumina is a good alternative stationary phase for purifying basic compounds.[1][13][14]
-
Amine-functionalized Silica (NH₂-Silica): This modified silica has amino groups bonded to the surface, making it slightly basic and ideal for purifying basic amines without requiring a mobile phase modifier.[2][4][15][16]
-
Reversed-Phase Chromatography (C18): For many amines, especially those that are more polar, reversed-phase chromatography can provide excellent separation.[1][4][13]
Troubleshooting Guide: From Symptoms to Solutions
This section provides a systematic approach to diagnosing and solving specific problems encountered during the purification of basic amines on silica gel.
Symptom 1: Severe Peak Tailing / Streaking on TLC and Column
-
Underlying Cause: Strong acid-base interaction between the amine and silica, causing a portion of the compound to be retained more strongly than the bulk material.[1][5]
Solution A: Mobile Phase Modification
This is the first and most common strategy to employ. The goal is to add a small amount of a base to your eluent to suppress the acidic nature of the silica gel.
Table 1: Common Basic Modifiers and Starting Concentrations
| Modifier | Typical Eluent System | Starting Concentration (v/v) | Notes |
| Triethylamine (TEA) | Hexanes/Ethyl Acetate, DCM/Ethyl Acetate | 0.5 - 2% | Easy to remove under vacuum. The most common choice for less polar systems.[7][9] |
| Ammonium Hydroxide (NH₄OH) | DCM/Methanol, Chloroform/Methanol | 0.5 - 2% (of the Methanol portion) | Very effective for polar amines. Often used in systems like 90:9:1 DCM:MeOH:NH₄OH.[9][17] |
| Pyridine | Various | 0.5 - 1% | Less common due to its higher boiling point and odor, but can be effective. |
-
TLC First: Develop your TLC plate using your chosen solvent system (e.g., 80:20 Hexanes:EtOAc). Then, prepare the same solvent system with 1% TEA added. Run a new TLC plate. You should observe a significant reduction in tailing and an increase in the Rf value.
-
Prepare Eluent: Make a bulk solution of your eluent containing the optimized concentration of the basic modifier.
-
Equilibrate the Column: Before loading your sample, flush the packed column with at least 3-5 column volumes of the modified eluent. This ensures the entire silica bed is neutralized before the sample is introduced.[18][19]
-
Load and Run: Dissolve your sample in a minimal amount of the modified eluent (or the non-polar component of your system) and run the column as usual.
Visualization: The Role of a Basic Modifier
The diagram below illustrates how a competitive base like Triethylamine (TEA) prevents the analyte (a basic amine) from being protonated and strongly adsorbed by the acidic silanol groups on the silica surface.
Caption: Mechanism of silica deactivation by a basic modifier.
Symptom 2: Low or Zero Recovery of the Amine
-
Underlying Cause: Irreversible adsorption due to exceptionally strong ionic binding between a highly basic amine and the silica.[7] The mobile phase, even with a modifier, cannot overcome this interaction.
Solution A: Deactivate Silica Gel Prior to Packing
For very "sticky" amines, modifying the eluent might not be enough. Deactivating the bulk silica before you even pack the column can be more effective.
-
Create a slurry of your silica gel in a non-polar solvent (e.g., hexanes).
-
Add triethylamine to the slurry, approximately 1-2 mL of TEA for every 100 g of silica gel.[17]
-
Stir the slurry for 15-20 minutes.
-
Pack the column using this slurry.
-
Proceed with your chromatography, typically using an eluent that also contains a small amount (e.g., 0.5%) of TEA.
Solution B: Switch to an Alternative Stationary Phase
If deactivation fails, the best course of action is to avoid the acidic stationary phase altogether.
Table 2: Alternative Stationary Phases for Basic Amines
| Stationary Phase | Properties | Best For | Eluent Considerations |
| Neutral or Basic Alumina | Less acidic than silica. Available in neutral (pH ≈ 7.5) and basic (pH ≈ 9.5) grades. | General purpose amine purification.[13][14] | Standard normal-phase solvents (Hexanes/EtOAc, etc.). No modifier needed. |
| Amine-functionalized Silica (NH₂) | Silica surface is bonded with aminopropyl groups, creating a weakly basic surface. | Excellent for resolving mixtures of amines with different basicities.[2][4][16] | Standard normal-phase solvents. No modifier needed. |
| Reversed-Phase Silica (C18) | Non-polar stationary phase. | Polar amines and water-soluble amine salts.[1][4] | Water/Acetonitrile or Water/Methanol, often with a modifier like TEA or formic acid depending on the separation goal. |
Symptom 3: A New, Unidentified Spot Appears on TLC/LCMS After Column
-
Underlying Cause: On-column degradation. The acidic silica surface can catalyze the decomposition of acid-sensitive functional groups in your molecule.[9][20] This is a risk for compounds containing functionalities like certain protecting groups (e.g., Boc, Trityl), furans, or imines.[9][21]
Solution: Minimize Contact with Acidic Silica
The strategies are similar to those for improving recovery, with an emphasis on reducing the compound's residence time on the column and using a non-acidic environment.
-
Use Deactivated Silica: Pre-treat the silica with TEA as described above to neutralize catalytic acidic sites.[13][18][22]
-
Switch to Alumina or NH₂-Silica: These are inherently less acidic and are much safer choices for acid-sensitive compounds.[2][9][23]
-
Run the Column Quickly: Use a slightly more polar solvent mixture than you might otherwise to reduce the overall time the compound spends on the column. This is a trade-off, as it may slightly reduce separation efficiency, but it can be crucial for preserving the integrity of an unstable molecule.[9][21]
Visualization: Troubleshooting Workflow
This flowchart provides a logical path for troubleshooting common issues when purifying basic amines on silica gel.
Caption: Logical workflow for troubleshooting amine purification.
References
- Org Prep Daily. (2006, October 5). Purifying amines on silica. WordPress.com. [Link]
- Phenomenex.
- Biotage. (2023, January 19). Is there an easy way to purify organic amines?[Link]
- University of Rochester, Department of Chemistry.
- Science Forums. (2011, August 29).
- ResearchGate. (2019, January 20).
- ResearchGate. (2014, November 4).
- University of Rochester, Department of Chemistry.
- ResearchGate. (2013, November 1). Tailing in TLC - can anyone help?[Link]
- Reddit. (2019, September 29). Can amine salts run through a silica column? r/chemistry. [Link]
- Biotage. (2023, February 10).
- ACS Publications. Separation of organic amine compounds on silica gel with reversed-phase eluents. Analytical Chemistry. [Link]
- Reddit. (2013, November 19). TLC and streaking: why add triethylamine? r/chemhelp. [Link]
- Reddit. (2017, May 13).
- ResearchGate. (2019, September 27).
- Sorbent Technologies, Inc. (2022, November 9). Amino Silica Gel. [Link]
- Chromatography Forum. (2005, December 30). use of Triethylamine. [Link]
- Chromatography Forum. (2009, November 16).
- ResearchGate. (2019, March 28).
- Reddit. (2024, May 16). Purification Troubleshooting. r/chemistry. [Link]
- ResearchGate. (2016, February 20).
- Reddit. (2025, July 6). Advice on neutralising silica gel for column chromatography of sensitive compounds? r/Chempros. [Link]
- University of Rochester, Department of Chemistry.
- Reddit. (2016, March 30).
- MDPI. (2022, June 8). Evaluation of the Base Stability of Hydrophilic Interaction Chromatography Columns Packed with Silica or Ethylene-Bridged Hybrid Particles. [Link]
- MDPI.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. biotage.com [biotage.com]
- 3. reddit.com [reddit.com]
- 4. biotage.com [biotage.com]
- 5. researchgate.net [researchgate.net]
- 6. reddit.com [reddit.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Amine purification, - Chemistry - Science Forums [scienceforums.net]
- 11. Tip on Peak Tailing of Basic Analytes | Phenomenex [discover.phenomenex.com]
- 12. use of Triethylamine - Chromatography Forum [chromforum.org]
- 13. Chromatography [chem.rochester.edu]
- 14. researchgate.net [researchgate.net]
- 15. [Chromatography Q & A] Differences between silica gel plate and amino silica gel plate used in thin-layer chromatography (TLC) | Wako Blog | Laboratory Chemicals-FUJIFILM Wako Pure Chemical Corporation [labchem-wako.fujifilm.com]
- 16. sorbtech.com [sorbtech.com]
- 17. orgprepdaily.wordpress.com [orgprepdaily.wordpress.com]
- 18. Chromatography [chem.rochester.edu]
- 19. reddit.com [reddit.com]
- 20. Chromatography [chem.rochester.edu]
- 21. researchgate.net [researchgate.net]
- 22. researchgate.net [researchgate.net]
- 23. reddit.com [reddit.com]
Technical Support Center: Navigating Low Yields in the Bischler-Napieralski Reaction
Welcome to our dedicated technical support center for the Bischler-Napieralski reaction. As a cornerstone in the synthesis of 3,4-dihydroisoquinolines and their derivatives, this reaction is pivotal for researchers in medicinal chemistry and natural product synthesis.[1][2] However, its sensitivity to substrate electronics and reaction conditions often leads to challenges, most notably low product yields.
This guide is designed to provide you with in-depth troubleshooting strategies and answers to frequently asked questions, moving beyond a simple checklist to explain the underlying chemical principles. Our goal is to empower you to diagnose issues in your experiments and confidently optimize your reaction conditions.
Troubleshooting Guide: A Problem-Solution Approach
Here, we address specific issues you might be encountering at the bench.
Q1: My reaction is resulting in a very low yield or is failing completely. What are the primary causes?
Low yields in the Bischler-Napieralski reaction can often be traced back to a few critical factors:
-
Deactivated Aromatic Ring: This reaction is an intramolecular electrophilic aromatic substitution, making it highly sensitive to the electronic nature of the aromatic ring.[1] The presence of electron-withdrawing groups on the ring will significantly hinder the cyclization, leading to poor or no product formation.[1] Conversely, the reaction is most effective with electron-donating groups on the benzene ring.[2]
-
Insufficiently Potent Dehydrating Agent: For less reactive substrates, common dehydrating agents like phosphorus oxychloride (POCl₃) may not be powerful enough to drive the reaction to completion.[1]
-
Competing Side Reactions: A significant competing pathway is the retro-Ritter reaction, where the nitrilium ion intermediate fragments to form a styrene derivative.[1][3] This is particularly prevalent when the resulting styrene is highly conjugated.[3]
-
Inappropriate Reaction Conditions: The choice of solvent and temperature is crucial. While heating is often necessary, excessively high temperatures or prolonged reaction times can lead to the decomposition of the starting material or product, frequently resulting in tar formation.[1]
-
Presence of Moisture: The dehydrating agents used in this reaction are highly sensitive to moisture. Any water present in the reaction will consume the reagent and inhibit the desired transformation.[4]
Q2: I'm observing the formation of a styrene-like byproduct. How can I minimize this?
The formation of a styrene derivative is a classic sign of the retro-Ritter side reaction.[3][5] This occurs when the nitrilium salt intermediate, instead of undergoing cyclization, eliminates to form a more stable, conjugated styrene.
Solutions:
-
Lower the Reaction Temperature: This side reaction is often favored at higher temperatures. Running the reaction at the lowest effective temperature can help to suppress it.[4]
-
Use a Nitrile Solvent: Employing a nitrile solvent that corresponds to the nitrile eliminated in the retro-Ritter reaction can shift the equilibrium back towards the desired nitrilium ion intermediate, thus minimizing the side product formation.[3][5]
-
Alternative Reagents: Consider using milder reagents that avoid the formation of a discrete nitrilium ion. For example, the use of oxalyl chloride can generate an N-acyliminium intermediate, which is less prone to the retro-Ritter pathway.[3][5]
Q3: My reaction mixture has turned into a thick, unmanageable tar. What went wrong and how can I prevent it?
Tar formation is a common issue, especially when dealing with sensitive substrates or pushing the reaction conditions too hard. It's typically a result of polymerization and decomposition of starting materials or products at high temperatures.[1]
Preventative Measures:
-
Careful Temperature Control: A gradual increase to the desired reaction temperature can be beneficial.[1] Avoid "hot spots" in the reaction flask by ensuring efficient stirring.
-
Monitor Reaction Progress: Closely monitor the reaction using an appropriate technique like TLC or LC-MS. Stop the reaction as soon as the starting material is consumed to prevent overheating and subsequent decomposition.[1]
-
Ensure Adequate Solvent: Use a sufficient volume of an appropriate anhydrous solvent to maintain a stirrable reaction mixture throughout the process.[1]
Frequently Asked Questions (FAQs)
This section addresses more general queries regarding the practical and theoretical aspects of the Bischler-Napieralski reaction.
Q4: How do I select the right dehydrating agent for my substrate?
The choice of dehydrating agent is critical and depends largely on the reactivity of your β-arylethylamide.
| Dehydrating Agent | Typical Substrates & Conditions | Key Considerations |
| Phosphorus oxychloride (POCl₃) | Widely used for electron-rich aromatic rings.[6][7] Typically refluxed in a non-polar solvent like toluene or acetonitrile.[3][4] | Standard choice, but may be insufficient for deactivated systems.[1] |
| Phosphorus pentoxide (P₂O₅) in POCl₃ | Most effective for substrates lacking electron-donating groups on the benzene ring.[5][6][7] | A more powerful dehydrating system for challenging substrates. |
| Polyphosphoric acid (PPA) | Used with some phenethylcarbamates.[6][7] | Can also serve as the solvent. |
| Triflic anhydride (Tf₂O) with a base | A milder alternative that allows for lower reaction temperatures.[8][9] Often used with a non-nucleophilic base like 2-chloropyridine.[9] | Ideal for sensitive substrates that may decompose under harsher conditions.[9] |
Q5: What is the underlying mechanism of the Bischler-Napieralski reaction, and how does it influence troubleshooting?
Understanding the mechanism is key to effective troubleshooting. Two main pathways are generally considered.[2][6]
-
Nitrilium Ion Intermediate (Mechanism II): The more commonly accepted mechanism involves the initial formation of a highly electrophilic nitrilium ion intermediate.[6][8] This intermediate is then attacked by the electron-rich aromatic ring in an intramolecular electrophilic aromatic substitution to form the 3,4-dihydroisoquinoline product.[8][10]
-
Dichlorophosphoryl Imine-Ester Intermediate (Mechanism I): An alternative mechanism proposes the formation of a dichlorophosphoryl imine-ester intermediate, which undergoes cyclization before elimination.[6]
The prevailing mechanism can be influenced by the reaction conditions.[6] From a troubleshooting perspective, the nitrilium ion pathway highlights the importance of having an electron-rich aromatic ring to facilitate the key cyclization step. It also explains the retro-Ritter side reaction, as the nitrilium ion is the species that can fragment.
Q6: Can I use microwave irradiation to improve my yields and reaction times?
Yes, microwave-assisted chemistry is a viable option for the Bischler-Napieralski reaction and can often lead to significantly reduced reaction times and improved yields, particularly when using superheated solvents.[3]
Experimental Protocols
General Procedure using POCl₃
-
Preparation: Under an inert atmosphere (e.g., nitrogen or argon), dissolve the β-arylethylamide (1.0 eq) in an anhydrous solvent such as toluene or acetonitrile.
-
Reagent Addition: Cool the solution to 0 °C in an ice bath. Add phosphorus oxychloride (POCl₃) (typically 1.1 to 5 equivalents) dropwise to the solution.[1] Note that this addition can be exothermic.
-
Reaction: Heat the reaction mixture to reflux and monitor the progress by TLC or LC-MS.[1][4]
-
Workup: Once the reaction is complete, cool the mixture to room temperature and carefully pour it onto crushed ice. Basify the aqueous solution to a pH of 8-9 with an aqueous base (e.g., NaOH).
-
Extraction and Purification: Extract the product with an organic solvent like dichloromethane (DCM). Combine the organic layers, dry over an anhydrous salt (e.g., Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography or recrystallization.[1][2]
Visualizing the Troubleshooting Workflow
The following diagram outlines a logical workflow for troubleshooting common issues with the Bischler-Napieralski reaction.
Caption: A troubleshooting workflow for low yields.
Concluding Remarks
While the Bischler-Napieralski reaction can present challenges, a systematic and informed approach to troubleshooting can significantly improve outcomes. By carefully considering the electronic nature of your substrate, selecting the appropriate dehydrating agent, and optimizing the reaction conditions, you can successfully navigate the complexities of this powerful synthetic tool.
References
- Bischler-Napieralski Reaction - Organic Chemistry Portal. (n.d.).
- Bischler-Napieralski Reaction: Examples & Mechanism - NROChemistry. (n.d.).
- Bischler–Napieralski reaction - Wikipedia. (n.d.).
- Bischler–Napieralski reaction - Grokipedia. (n.d.).
- Bischler napieralski reaction | PPTX - Slideshare. (n.d.).
- Name Reactions: Bischler-Napieralski vs. Pictet-Spengler - YouTube. (2021, February 4).
- Chapter Five. Bischler–Napieralski Reaction in the Syntheses of Isoquinolines | Request PDF - ResearchGate. (2025, August 10).
- Optimisation of reaction conditions. | Download Scientific Diagram - ResearchGate. (n.d.).
- Bischler–Napieralski reaction | www.wenxuecity.com. (2023, February 5).
- Bischler–Napieralski reaction (iso-quinoline preparation): Basic concept and complete mechanism. - YouTube. (2020, February 23).
- A modified Bischler-Napieralski procedure for the synthesis of 3-aryl-3,4-dihydroisoquinolines | The Journal of Organic Chemistry - ACS Publications. (n.d.).
- A Versatile Cyclodehydration Reaction for the Synthesis of Isoquinoline and β-Carboline Derivatives - PMC - NIH. (n.d.).
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Bischler-Napieralski Reaction: Examples & Mechanism [nrochemistry.com]
- 3. Bischler-Napieralski Reaction [organic-chemistry.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. jk-sci.com [jk-sci.com]
- 6. Bischler–Napieralski reaction - Wikipedia [en.wikipedia.org]
- 7. Bischler–Napieralski reaction | www.wenxuecity.com [wenxuecity.com]
- 8. grokipedia.com [grokipedia.com]
- 9. A Versatile Cyclodehydration Reaction for the Synthesis of Isoquinoline and β-Carboline Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Bischler napieralski reaction | PPTX [slideshare.net]
Technical Support Center: Optimization of Solvent Systems for 1-Methoxyisoquinolin-3-amine Chromatography
Welcome to the technical support center for the chromatographic analysis and purification of 1-Methoxyisoquinolin-3-amine. This guide is designed for researchers, scientists, and drug development professionals who may encounter challenges during the separation of this and structurally similar polar, basic compounds. Here, we move beyond generic advice to provide in-depth, scientifically-grounded solutions in a direct question-and-answer format.
Section 1: Understanding the Analyte: this compound
Before troubleshooting, it is crucial to understand the physicochemical properties of your analyte. This compound is a polar, aromatic amine. Its structure dictates its chromatographic behavior. The primary amine group (-NH2) is basic and readily protonated, while the isoquinoline core and methoxy group contribute to its polarity and potential for π-π interactions.
Table 1: Physicochemical Properties of this compound
| Property | Value / Description | Chromatographic Implication |
| Molecular Formula | C₁₀H₁₀N₂O | --- |
| Molecular Weight | 174.20 g/mol [1] | Influences diffusion and optimal flow rates. |
| Structure | Aromatic isoquinoline core with a methoxy and a primary amine substituent.[1] | The aromatic core allows for π-π interactions with phenyl-based stationary phases. |
| Polarity | Polar | Likely to be poorly retained on traditional C18 columns under standard reversed-phase conditions.[2] |
| Basicity (pKa) | The primary amine group is basic. The exact pKa is not readily available in public databases, but similar aromatic amines have pKa values in the 4-6 range. | Retention is highly sensitive to mobile phase pH. The compound will be cationic at pH values below its pKa.[3] |
| Solubility | Amines of low molar mass are generally soluble in water and polar organic solvents.[4] | Good solubility in typical reversed-phase and HILIC mobile phases is expected. |
| Hydrogen Bonding | The primary amine is both a hydrogen bond donor and acceptor. The methoxy group and ring nitrogens are hydrogen bond acceptors. | Strong interactions with polar stationary phases (e.g., silica, diol) and polar mobile phase components are expected.[4] |
Section 2: Frequently Asked Questions (FAQs)
Q1: I'm starting my method development for this compound. Which HPLC column and mobile phase should I try first?
A1: For a polar basic compound like this, a standard C18 column with a generic gradient of water/acetonitrile may yield poor results, such as low retention and severe peak tailing.
A more strategic starting point would be:
-
Column: A modern, base-deactivated C18 column with high-purity silica or a polar-endcapped C18 column. These are designed to minimize interactions with basic analytes.[5]
-
Mobile Phase: Begin with a reversed-phase system using a buffered mobile phase at a mid-to-high pH (e.g., pH 7-10) to ensure the amine is in its neutral, more retentive state.[6] A common starting point is 10 mM ammonium bicarbonate or ammonium formate.
-
Initial Gradient: A shallow gradient from 5-95% acetonitrile in your aqueous buffer over 15-20 minutes.
Q2: Why is my peak for this compound showing significant tailing on a C18 column?
A2: Peak tailing for basic compounds like yours is a classic problem. It is primarily caused by strong, undesirable ionic interactions between the protonated amine group (a positive ion) and residual, deprotonated silanol groups (SiO⁻, negatively charged) on the surface of the silica-based stationary phase. This leads to a mixed-mode retention mechanism where a small fraction of analyte molecules are delayed, resulting in a "tail."
Q3: Can I use normal-phase chromatography for this compound?
A3: While possible, traditional normal-phase chromatography (e.g., silica column with hexane/ethyl acetate) can be challenging. The high polarity of this compound may cause it to bind irreversibly to the highly active silica surface, resulting in very broad peaks or no elution at all.[2] If you must use a normal-phase approach, consider deactivating the silica column by adding a small amount of a basic modifier like triethylamine (0.1-1.0%) to the mobile phase to block the active silanol sites.[7]
Section 3: In-Depth Troubleshooting Guides
Issue 1: Severe Peak Tailing and Poor Peak Shape in Reversed-Phase HPLC
Question: I'm using a C18 column with a water/acetonitrile gradient, but my peak for this compound is broad and tails badly. How can I fix this?
Answer: This is the most common issue for this class of compounds. The cause is the interaction with silica silanols. Here is a systematic approach to solving it.
Caption: A decision tree for systematically troubleshooting peak tailing.
Step-by-Step Solutions:
-
Manipulate Mobile Phase pH (Most Effective): The ionization state of your amine is controlled by pH.[8]
-
Mechanism: By increasing the mobile phase pH to be at least 2 units above the analyte's pKa, you suppress the protonation of the amine group. The analyte becomes neutral (R-NH₂), significantly reducing its ionic interaction with the negatively charged silanols.
-
Protocol: Prepare mobile phases using buffers like ammonium bicarbonate or phosphate at pH 8, 9, or 10. Ensure your column is stable at these pH values; many modern columns are designed for an extended pH range (e.g., 2-12).[6] You should observe a dramatic improvement in peak shape and an increase in retention time as the compound is now more hydrophobic.[6]
-
-
Add a Competing Base (Amine Modifier): If you cannot use high pH (e.g., due to analyte instability or column limitations), add a basic modifier to your acidic or neutral mobile phase.
-
Mechanism: A small, basic molecule like triethylamine (TEA) or diethylamine (DEA) is added to the mobile phase (0.1% - 0.5%). This modifier acts as a "silanol blocker" by preferentially interacting with the active sites on the stationary phase, effectively shielding your analyte from these undesirable interactions.
-
Drawback: These additives are not MS-friendly as they can cause significant ion suppression. Use them only for UV-based detection.
-
-
Use a Different Stationary Phase: If mobile phase adjustments are insufficient, the column itself is the next variable to change.
-
Polar-Endcapped/Embedded Columns: These columns have a polar group (e.g., amide, carbamate) embedded in the alkyl chain or at the end. This polar group shields the residual silanols and offers alternative selectivity for polar compounds.
-
Hybrid Particle Columns (e.g., Waters BEH, Phenomenex Kinetex): These columns are based on a hybrid silica-organic particle matrix, which has fewer and less acidic silanol groups, making them more suitable for basic compounds even at low pH.
-
Graphitic Carbon Columns (e.g., Hypercarb): These columns have no silica and thus no silanol groups. They retain polar compounds via a different mechanism (polarizability) and are excellent for highly polar analytes that are difficult to retain elsewhere.[9]
-
Issue 2: Poor or No Retention in Reversed-Phase HPLC
Question: My compound elutes in the void volume on a C18 column, even when I reduce the organic content of the mobile phase. What should I do?
Answer: This indicates your compound is too polar for the nonpolar stationary phase. Simply reducing the organic solvent is not enough. You need to switch to a retention mechanism better suited for polar molecules.
Table 2: Alternative Chromatographic Modes for Polar Amines
| Mode | Stationary Phase | Mobile Phase Principle | Pros for this compound | Cons |
| HILIC | Polar (bare silica, amide, diol, amino)[10][11] | High organic (>80% ACN) with a small amount of aqueous buffer. | Excellent retention for polar compounds.[12] MS-friendly due to high organic content.[13] | Can have issues with sample diluent effects and requires longer equilibration times. |
| Mixed-Mode | Combines RP (e.g., C18) and Ion-Exchange (e.g., SCX) functionalities.[14][15] | Gradients of both organic solvent and buffer ionic strength are used to control retention.[15] | Provides tunable selectivity and can retain both polar and nonpolar compounds in a single run.[14][15][16] Excellent for separating compounds with different polarities and charge states. | Method development can be more complex due to multiple interacting variables (pH, ionic strength, organic %). |
| SFC | Similar to HPLC (silica, diol, chiral phases). | Supercritical CO₂ with a polar co-solvent (e.g., methanol).[17][18] | Very fast separations.[19] Environmentally friendly ("green"). Excellent for both chiral and achiral separations of polar molecules.[17][19] | Requires specialized instrumentation. Not suitable for highly water-soluble compounds.[19] |
Recommended Action: Hydrophilic Interaction Liquid Chromatography (HILIC) is often the best next step.[2] It uses a polar stationary phase (like bare silica or an amide-bonded phase) and a mobile phase rich in organic solvent (typically acetonitrile). Water acts as the strong, eluting solvent. This "aqueous normal-phase" mode is specifically designed to retain and separate very polar compounds that are unretained in reversed-phase.[12]
Section 4: Experimental Protocols
Protocol 1: Systematic Mobile Phase pH Scouting for Peak Shape Optimization
This protocol will help you determine the optimal mobile phase pH to achieve a symmetrical peak shape for this compound in reversed-phase HPLC.
Objective: To evaluate the effect of mobile phase pH on peak shape and retention.
Materials:
-
HPLC system with UV or MS detector.
-
pH-stable reversed-phase column (e.g., C18, pH range 2-12).
-
This compound standard solution (100 µg/mL in 50:50 Acetonitrile:Water).
-
Mobile Phase A Buffers:
-
pH 3: 0.1% Formic Acid in Water
-
pH 7: 10 mM Ammonium Acetate in Water
-
pH 10: 10 mM Ammonium Bicarbonate in Water
-
-
Mobile Phase B: Acetonitrile
Procedure:
-
Equilibrate at pH 3:
-
Install the pH-stable column.
-
Flush the system thoroughly with 50:50 Acetonitrile:Water.
-
Equilibrate the column with 95% Mobile Phase A (pH 3) / 5% Mobile Phase B for at least 15 column volumes.
-
-
Run pH 3 Gradient:
-
Inject 5 µL of the standard solution.
-
Run a linear gradient from 5% to 95% B over 15 minutes.
-
Hold at 95% B for 3 minutes.
-
Return to 5% B and re-equilibrate for 5 minutes.
-
Record the chromatogram, noting retention time, peak asymmetry factor, and efficiency.
-
-
System Flush:
-
Before switching to the next pH, flush the entire system and column with 50:50 Acetonitrile:Water for 20 minutes to remove all traces of the previous buffer. This is critical to prevent salt precipitation.
-
-
Equilibrate and Run at pH 7:
-
Repeat steps 1 and 2 using the Mobile Phase A (pH 7) buffer.
-
-
System Flush:
-
Repeat step 3.
-
-
Equilibrate and Run at pH 10:
-
Repeat steps 1 and 2 using the Mobile Phase A (pH 10) buffer.
-
-
Analysis:
Caption: Experimental workflow for mobile phase pH scouting.
References
- How Good is SFC for Polar Analytes?
- Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques - W
- Effect of pH on LC-MS Analysis of Amines - Waters Corpor
- Effect of mobile-phase pH on the chromatographic behavior of biogenic amine neurotransmitters and their metabolites in: JPC - Journal of Planar Chromatography - Modern TLC Volume 17 Issue 4 (2007) - AKJournals. [Link]
- Effect of pH on LC-MS Analysis of Amines : W
- Separation of Aromatic Amines by Thin-Layer and High-Performance Liquid Chromatography | Journal of Chromatographic Science | Oxford Academic. [Link]
- Supercritical fluid chrom
- Mixed-Mode HPLC Separations: What, Why, and How | LCGC Intern
- Simple and rapid detection of aromatic amines using a thin layer chromatography plate - Analytical Methods (RSC Publishing). [Link]
- Simple and rapid detection of aromatic amines using a thin layer chromatography pl
- Mixed-Mode Chromatography—A Review - LCGC Intern
- What is Supercritical Fluid Chromatography (SFC)
- Mixed-Mode Chromatography and St
- Characterising polar compounds using supercritical fluid chromatography–nuclear magnetic resonance spectroscopy (SFC–NMR) - Faraday Discussions (RSC Publishing). [Link]
- Chiral Recognition Mechanism of Benzyltetrahydroisoquinoline Alkaloids: Cyclodextrin-Mediated Capillary Electrophoresis, Chiral HPLC, and NMR Spectroscopy Study - MDPI. [Link]
- Video: Supercritical Fluid Chrom
- Mobile Phase Optimization: A Critical Factor in HPLC - Phenomenex. [Link]
- Simple and rapid detection of aromatic amines using a thin layer chromatography pl
- Alternate Selectivity for Polar Compounds in Hydrophilic Interaction Liquid Chromatography (HILIC)
- HPLC Analysis of Very Polar Compounds in Bioanalysis - LCGC Intern
- Note TLC of aromatic amines: Separation of p-Dimethylaminobenzaldehyde from p- Dimethy laminocinnama!dehyde. [Link]
- Alternate Selectivity for Polar Compounds in Hydrophilic Interaction Liquid Chromatography (HILIC) Using a New Amino Type HILIC Column - Obrnuta faza. [Link]
- What can I use to purify polar reaction mixtures? - Biotage. [Link]
- How to Solve the "Solvent Effect" in HPLC - uHPLCs. [Link]
- What is the pH effect on the separation of amino acid by ion exchange chrom
- HILIC HPLC Column - Phenomenex. [Link]
- Troubleshooting Guide. [Link]
- Video: Extraction: Effects of pH - JoVE. [Link]
- Troubleshooting Thin Layer Chromatography - Department of Chemistry : University of Rochester. [Link]
- Isoquinoline-Based Chiral Monodentate N-Heterocyclic Carbenes Contents - The Royal Society of Chemistry. [Link]
- Chiral Drug Separ
- Determination of the enantiomeric purity of isoquinoline alkaloids by the use of chiral lanthanide nuclear magnetic resonance shift reagents | The Journal of Organic Chemistry - ACS Public
- Synthesis and Investigation of Tricyclic Isoquinoline Deriv
- Isoquinolin-3-Amine | C9H8N2 | CID 311869 - PubChem - NIH. [Link]
- Synthesis of 3-Methyl Isoquinolines. [Link]
- (R)-3-AMINO-3-(p-METHOXYPHENYL)PROPIONIC ACID - Organic Syntheses Procedure. [Link]
- Green Synthesis of Morpholines via Selective Monoalkyl
- 26.2 Amines – Physical Properties – Organic and Biochemistry Supplement to Enhanced Introductory College Chemistry - eCampusOntario Pressbooks. [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. biotage.com [biotage.com]
- 3. akjournals.com [akjournals.com]
- 4. 26.2 Amines – Physical Properties – Organic and Biochemistry Supplement to Enhanced Introductory College Chemistry [ecampusontario.pressbooks.pub]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. waters.com [waters.com]
- 7. silicycle.com [silicycle.com]
- 8. Video: Extraction: Effects of pH [jove.com]
- 9. assets.fishersci.com [assets.fishersci.com]
- 10. chromatographyonline.com [chromatographyonline.com]
- 11. HILIC HPLC Column: Advanced HILIC Columns |Phenomenex [phenomenex.com]
- 12. Polar Compound Retention using Aqueous Normal-Phase (ANP/HILIC) Chromatography [sigmaaldrich.com]
- 13. obrnutafaza.hr [obrnutafaza.hr]
- 14. Mixed-Mode HPLC Columns | Thermo Fisher Scientific - KR [thermofisher.com]
- 15. chromatographyonline.com [chromatographyonline.com]
- 16. chromatographyonline.com [chromatographyonline.com]
- 17. Supercritical fluid chromatography - Wikipedia [en.wikipedia.org]
- 18. Video: Supercritical Fluid Chromatography [jove.com]
- 19. chromatographytoday.com [chromatographytoday.com]
stability issues of 1-Methoxyisoquinolin-3-amine in solution
Welcome to the Technical Support Center for 1-Methoxyisoquinolin-3-amine. This guide is designed for researchers, scientists, and drug development professionals to address common stability issues encountered when working with this compound in solution. As Senior Application Scientists, our goal is to provide you with not just protocols, but the underlying scientific reasoning to empower you to troubleshoot effectively and ensure the integrity of your experiments.
Introduction: The Challenge of Amine Stability
This compound is a valuable heterocyclic building block in medicinal chemistry and materials science.[1] Like many substituted amines and electron-rich aromatic systems, its chemical stability in solution can be a critical variable that impacts experimental reproducibility and outcomes. Degradation can occur through various pathways, often influenced by environmental factors.[2][3][4] Understanding and controlling these factors is paramount for generating reliable data. This guide provides a structured approach to identifying, mitigating, and preventing stability-related issues.
Troubleshooting Guide: Common Issues & Solutions
This section addresses specific problems you may encounter during your experiments in a question-and-answer format.
Q1: My solution of this compound has changed color (e.g., turned yellow or brown) upon standing. What is causing this?
A1: Causality and Mitigation
A change in color is a common visual indicator of chemical degradation. For a compound like this compound, this is most often due to oxidation . The electron-rich isoquinoline ring system and the primary amine group are susceptible to oxidation by atmospheric oxygen. This process can generate highly conjugated, colored byproducts.
Troubleshooting Steps:
-
Solvent Purity: Ensure you are using high-purity, anhydrous solvents. Peroxides in older ethers (like THF or Dioxane) or impurities in other solvents can initiate degradation.
-
Inert Atmosphere: The most effective preventative measure is to handle the compound and its solutions under an inert atmosphere.
-
Solid: Store the solid compound in a desiccator or under argon/nitrogen.
-
Solution Preparation: When preparing solutions, degas the solvent by sparging with argon or nitrogen for 15-20 minutes before adding the compound.
-
Storage: Blanket the headspace of your solution vial with an inert gas before sealing.
-
-
Avoid Contaminants: Ensure all glassware is scrupulously clean and free of trace metals or oxidizing agents, which can catalyze degradation.[5]
Q2: I am observing new, unexpected peaks in my LC-MS or NMR analysis after leaving my solution for a short period. What are these and how can I prevent them?
A2: Identifying Degradation Pathways
The appearance of new analytical peaks confirms the formation of degradation products. The structure of this compound suggests several potential degradation pathways.
-
Oxidative Degradation: As mentioned, oxidation is a primary concern. This can lead to the formation of N-oxides, hydroxylated species on the aromatic ring, or even dimerization/polymerization products.[5]
-
pH-Dependent Hydrolysis: While the methoxy group is generally stable, extreme pH conditions (highly acidic or basic) combined with elevated temperatures could lead to its hydrolysis, forming the corresponding isoquinolin-3-ol derivative. This derivative may exist in a tautomeric equilibrium between its lactim and lactam forms, further complicating the analytical profile.[1]
-
Photodegradation: Aromatic and heterocyclic compounds can be sensitive to light, particularly UV radiation. Energy from light can promote electrons to excited states, leading to radical formation and subsequent degradation.
Prevention Strategy:
-
Control pH: If your experimental conditions permit, use a buffered solution to maintain a stable pH, ideally between 6 and 8. Many amines are most stable in a slightly acidic to neutral pH range where the amine is protonated and less susceptible to oxidation, but this must be balanced against the requirements of your assay.[2]
-
Protect from Light: Always store solutions in amber vials or wrap clear vials in aluminum foil to protect them from light.[3]
-
Minimize Time in Solution: Prepare solutions fresh whenever possible. If storage is necessary, follow the rigorous storage protocols outlined below.
Q3: My compound's potency or measured concentration seems to decrease over time in my assay buffer. How can I ensure consistent results?
A3: Establishing a Stability-Aware Workflow
A decrease in effective concentration is a direct consequence of degradation. To ensure consistency, you must validate the compound's stability within your specific experimental matrix.
Workflow for Stability Assessment:
-
Prepare a Concentrated Stock: Make a high-concentration stock solution in a stable, anhydrous solvent like DMSO or DMF.[6][7]
-
Spike into Assay Buffer: Dilute the stock solution into your final aqueous assay buffer to the working concentration.
-
Time-Course Analysis: Immediately take a sample for analysis (T=0). Then, incubate the solution under the exact conditions of your experiment (temperature, lighting, container). Take further samples at relevant time points (e.g., 1h, 4h, 24h).
-
Analyze and Quantify: Analyze all samples by a suitable method (e.g., LC-MS, HPLC-UV) to quantify the amount of remaining parent compound.
-
Determine Stability Window: If you observe >10-15% degradation within your experimental timeframe, the solution is not sufficiently stable. You may need to adjust the buffer composition, add antioxidants (if compatible), or prepare the compound immediately before use in every experiment.
Frequently Asked Questions (FAQs)
-
What is the best solvent for long-term storage of this compound?
-
Anhydrous, polar aprotic solvents like DMSO or DMF are recommended for creating concentrated stock solutions for long-term storage. They are less reactive than protic solvents like methanol or ethanol.[8]
-
-
How should I store the solid compound?
-
Is the compound sensitive to freeze-thaw cycles?
-
Yes, repeated freeze-thaw cycles can introduce moisture from condensation and accelerate degradation. It is best practice to aliquot stock solutions into single-use volumes to avoid this.
-
-
What analytical methods are best for detecting degradation?
Protocols and Data
Table 1: Recommended Solvents & Storage Conditions
| Solvent Type | Recommended Solvents | Use Case | Storage Temperature | Key Considerations |
| Polar Aprotic | DMSO, DMF | Long-term stock solutions | -20°C or -80°C | Ensure anhydrous grade. Hygroscopic; handle under dry conditions. |
| Polar Protic | Ethanol, Methanol | Intermediate dilutions, some assays | Short-term only (<24h) | Higher reactivity. Potential for solvolysis. Use fresh. |
| Aqueous Buffers | PBS, TRIS (pH 6-8) | Final assay conditions | Use immediately | Assess stability for your specific buffer and timeframe. |
| Non-Polar | Toluene, Hexane | Not generally recommended | N/A | Low solubility for this polar compound.[8][13] |
Protocol 1: Preparation of a Stable Stock Solution (10 mM in DMSO)
-
Pre-Weigh Vial: Tare a clean, dry 2 mL amber glass vial with a PTFE-lined screw cap.
-
Dispense Solid: Working quickly in a low-humidity environment, add the required mass of this compound (MW: 174.20 g/mol ) for your target volume.
-
Add Solvent: Using a calibrated pipette, add the appropriate volume of anhydrous DMSO.
-
Inert Gas Purge: Briefly flush the headspace of the vial with a gentle stream of argon or nitrogen.
-
Seal and Mix: Immediately cap the vial tightly. Vortex or sonicate gently until the solid is completely dissolved.
-
Aliquot and Store: Divide the solution into single-use aliquots in smaller amber vials, purge with inert gas again, and store at -20°C or -80°C.
Visualizations
Factors Influencing Compound Stability
Sources
- 1. benchchem.com [benchchem.com]
- 2. pharmacy.uobasrah.edu.iq [pharmacy.uobasrah.edu.iq]
- 3. researchgate.net [researchgate.net]
- 4. Factors affecting the stability of drugs and drug metabolites in biological matrices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. resynbio.com [resynbio.com]
- 7. diplomatacomercial.com [diplomatacomercial.com]
- 8. quora.com [quora.com]
- 9. diplomatacomercial.com [diplomatacomercial.com]
- 10. Toward Understanding Amines and Their Degradation Products from Postcombustion CO2 Capture Processes with Aerosol Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 11. BioKB - Publication [biokb.lcsb.uni.lu]
- 12. pure.hw.ac.uk [pure.hw.ac.uk]
- 13. researchgate.net [researchgate.net]
Technical Support Center: Scaling Up 1-Methoxyisoquinolin-3-amine Reactions
Welcome to the technical support center for the synthesis and scale-up of 1-Methoxyisoquinolin-3-amine. As a Senior Application Scientist, my goal is to provide you with in-depth, practical guidance to navigate the complexities of transitioning this important reaction from the bench to pilot or production scale. This guide is structured to address specific challenges you may encounter, offering not just solutions but also the underlying scientific principles to empower your process development.
Troubleshooting Guide: From Grams to Kilograms
Scaling up any chemical reaction introduces challenges that may not be apparent at the laboratory scale.[1] The transition often involves more than simply multiplying reagent quantities; it requires a fundamental understanding of how changes in scale affect heat transfer, mass transfer, reaction kinetics, and safety.[2][3]
Q1: My reaction yield has dropped significantly after increasing the batch size, and I'm seeing more impurities. What's going wrong?
This is a classic scale-up issue, often rooted in two interconnected phenomena: heat management and mixing efficiency.
Potential Cause 1: Inadequate Heat Transfer & Localized Hotspots On the lab scale, a flask has a high surface-area-to-volume ratio, allowing for efficient heat dissipation. As you scale up, the volume increases cubically while the surface area of the reactor jacket increases only squarely. This drastic reduction in relative surface area makes it much harder to remove heat from an exothermic reaction.[2] For the synthesis of this compound, particularly if using a potent nucleophilic substitution (e.g., reacting 1-chloroisoquinolin-3-amine with sodium methoxide), the reaction can be significantly exothermic.[4]
-
Causality: Localized hotspots can accelerate decomposition of the starting material or product and promote side reactions, leading to lower yields and a more complex impurity profile.
-
Solution Strategy:
-
Control Reagent Addition: Switch from a single-portion addition of the key reagent (e.g., sodium methoxide) to a slow, controlled addition via a pump. This allows the reactor's cooling system to keep pace with heat generation.
-
Dilution: While counterintuitive for throughput, increasing the solvent volume can help buffer the exotherm by increasing the thermal mass of the reaction mixture.[3] However, this must be balanced against cycle time and solvent costs.
-
Jacket Temperature: Lower the temperature of the cooling jacket at the start of the addition to create a larger temperature differential (ΔT), enhancing the rate of heat removal.
-
Potential Cause 2: Inefficient Mixing In a large reactor, achieving homogenous mixing is far more challenging than on a stir plate.[5] Poor mixing can lead to localized high concentrations of reagents as they are added, mimicking the "hotspot" issue chemically and leading to byproduct formation.
-
Causality: If the nucleophile (e.g., methoxide) is not dispersed quickly, it can react in unintended ways in the concentrated zone before reaching the target substrate.
-
Solution Strategy:
-
Characterize Mixing: Ensure the reactor's impeller design and agitation speed are appropriate for the viscosity and volume of your reaction mixture. Consult with a chemical engineer to determine the optimal mixing parameters.
-
Sub-surface Addition: If possible, add the limiting reagent below the surface of the reaction mixture, near the impeller, to promote rapid dispersion.
-
Q2: I'm struggling to isolate my product. The crystallization that worked perfectly on a 10g scale is now giving me an oil or very fine particles that are difficult to filter. Why?
Crystallization is highly sensitive to scale-dependent factors like cooling rates and nucleation.
-
Causality: Rapid cooling, which is easy to achieve in a small flask, often leads to sudden, uncontrolled nucleation and the formation of small, impure crystals or oils. In a large reactor, it's harder to cool uniformly, and different parts of the vessel may reach supersaturation at different times.[6]
-
Solution Strategy: Develop a Controlled Crystallization Protocol The goal is to control the rate of supersaturation to allow for crystal growth rather than rapid precipitation. Recrystallization is a powerful technique for purifying solid compounds like isoquinoline derivatives.[6]
Protocol: Scalable Crystallization of this compound
-
Solvent Selection: Choose a solvent system where the product has high solubility at elevated temperatures and low solubility at room temperature or below. For isoquinolines, consider systems like ethanol/water, isopropanol, or ethyl acetate/heptane mixtures.
-
Dissolution: Dissolve the crude product in the minimum amount of the chosen solvent at an elevated temperature (e.g., 60-70 °C). Ensure everything is fully dissolved.
-
Seeding: Cool the solution slowly (e.g., 5-10 °C per hour). Once you observe the onset of cloudiness (the nucleation point), add a small quantity (0.1-1% by weight) of pure this compound seed crystals. This provides a template for ordered crystal growth.
-
Controlled Cooling & Agitation: Continue to cool the slurry slowly with gentle agitation. The agitation prevents the crystals from settling and forming a solid mass at the bottom of the reactor.
-
Hold Period: Hold the slurry at the final, low temperature (e.g., 0-5 °C) for several hours to maximize yield by allowing the dissolved product to crystallize out.
-
Filtration & Washing: Filter the product using a suitable filter (e.g., Nutsche filter-dryer). Wash the filter cake with a small amount of cold, fresh solvent to remove residual impurities.
| Parameter | Lab Scale (1 L Flask) | Pilot Scale (100 L Reactor) | Key Consideration |
| Cooling Method | Ice bath | Jacket cooling | Rate of cooling must be precisely controlled at scale. |
| Cooling Rate | Often rapid (>50 °C/hr) | Slow, linear (5-10 °C/hr) | Prevents crash precipitation and promotes large crystal growth. |
| Agitation | Magnetic stir bar | Overhead stirrer/impeller | Must be sufficient to suspend crystals without causing breakage (attrition). |
| Seeding | Often spontaneous | Mandatory for control | Ensures consistent crystal form and particle size. |
Q3: The reaction is stalling before completion, even with extended reaction times. What could be the cause?
When a reaction fails to reach completion at scale, it can often be traced back to issues with reagent stability, solubility, or the introduction of contaminants.
-
Causality:
-
Reagent Decomposition: Some reagents may be less stable over the longer addition and reaction times common in large-scale batches.[5] For example, if using a strong base like sodium methoxide, prolonged exposure to moisture introduced from solvents or the atmosphere can degrade it.
-
Product/Intermediate Precipitation: If the product or a key intermediate has limited solubility, it may precipitate out of the solution, effectively halting the reaction. This is more likely if you have altered solvent ratios to increase concentration for scale-up.[3]
-
-
Solution Strategy:
-
Reagent Quality Control: Always use fresh, anhydrous reagents and solvents. Perform a quality check (e.g., titration of the base) on the reagents before use.
-
Inert Atmosphere: Ensure the reactor is properly purged and maintained under an inert atmosphere (e.g., Nitrogen or Argon) to exclude moisture and oxygen.
-
Solubility Study: Conduct a simple solubility test. Take a sample of the stalled reaction mixture, add more solvent, and see if the reaction restarts. This can help diagnose if precipitation is the issue.
-
In-Process Monitoring: Use techniques like HPLC or UPLC to monitor the reaction progress. This provides real-time data on the consumption of starting materials and formation of the product, helping you distinguish between a slow reaction and a complete stop.
-
Frequently Asked Questions (FAQs)
Q1: What are the primary safety hazards I need to consider when scaling up the synthesis of this compound?
Safety must be the top priority. Scaling up introduces higher-energy risks.[2]
-
Thermal Runaway: As discussed, the potential for an exothermic reaction to run out of control is the most significant hazard. A proper thermal hazard assessment (e.g., using Reaction Calorimetry) is highly recommended before scaling beyond the pilot stage.
-
Reagent Handling: Reagents like sodium methoxide are corrosive and flammable. When handling kilogram quantities, appropriate personal protective equipment (PPE), including flame-retardant lab coats and specialized gloves, is essential. Ensure charging procedures are designed to minimize exposure and static discharge.
-
Solvent Flammability: Using large volumes of flammable solvents increases fire and explosion risks. Ensure the production area has adequate ventilation, grounding of all equipment, and is rated for flammable material handling.
Q2: Column chromatography is no longer a viable purification method. What are the best industrial alternatives?
At an industrial scale, purification strategies must be robust, scalable, and cost-effective.
-
Crystallization/Recrystallization: This is the most common and preferred method for solid products.[6][7] A well-developed crystallization process can yield a highly pure product directly.
-
Distillation: If the product is thermally stable and volatile enough, distillation (particularly under vacuum) can be an effective purification method, although this is less common for heterocyclic amines like this.
-
Solvent Washes/Extractions: A liquid-liquid extraction or a series of washes of the crude product solution can be used to remove specific impurities before the final isolation step.
Q3: How do I choose the right equipment for scaling up this reaction?
The choice of reactor is critical.
-
Material of Construction: Glass-lined steel reactors are often a good choice for their chemical resistance. Stainless steel may also be suitable, but compatibility tests should be performed to ensure no leaching or corrosion occurs.
-
Agitation and Baffles: The reactor should have an appropriate agitation system (e.g., a retreat curve impeller or pitched-blade turbine) and baffles to ensure efficient mixing.
-
Temperature Control: The reactor must have a reliable heating and cooling system capable of managing the thermal load of the reaction.
Visualizing the Troubleshooting Workflow
To aid in diagnosing scale-up issues, the following workflow diagram outlines a logical sequence of investigation.
Caption: A decision-tree diagram for troubleshooting common issues when scaling up chemical reactions.
References
- 3-Methoxyisoquinolin-1-amine | Benchchem.
- Product Class 5: Isoquinolines. Describes a synthetic route to this compound from 1-chloroisoquinolin-3-amine and sodium methoxide. URL
- What are issues/things to consider when scaling up reactions from the lab to a factory? - Reddit.
- Isoquinoline synthesis - Organic Chemistry Portal. Offers various synthetic methods for the isoquinoline core, which can be adapted. URL
- Why are some reactions difficult to scale up? - Reddit.
- Enamine Scale-Up Synthesis of MedChem Relevant Cores. Discusses the general challenges of transitioning from lab-scale to commercial manufacturing in drug development. URL
- JPH01153679A - Purification of isoquinoline - Google Patents.
- Green Synthesis of Morpholines via Selective Monoalkylation of Amines - ChemRxiv.
- Environmental and Safety Assessment of 3-Methoxypropylamine in Industrial Processes. While for a different amine, it outlines the type of safety and handling assessments required for industrial processes. URL
- The scale up of chemical reactions | Request PDF - ResearchGate.
- Looking for tips on scaling up organic syntheses - Reddit. Offers practical advice from chemists on scaling up multi-step syntheses, noting that everything takes longer and mixing is less efficient. URL
- Synthesis of Bioactive Aminomethylated 8-Hydroxyquinolines via the Modified Mannich Reaction - MDPI. Details reaction conditions for similar heterocyclic amine syntheses. URL
- Primary amine-catalyzed enantioselective 1,4-Michael addition reaction of pyrazolin-5-ones to α,β-unsaturated ketones - PMC - NIH. Shows an example of scaling a reaction to the 1 mmol scale with slight yield decrease. URL
- Diastereoselective Synthesis of (–)-6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylic Acid via Morpholinone Derivatives - NIH.
- (PDF) New approaches towards the synthesis of 1,2,3,4-tetrahydro isoquinoline-3-phosphonic acid (TicP) - ResearchGate.
- Optimization of Amine Sweetening Units - Bryan Research & Engineering, LLC. Although for a different application, it provides insights into process optimization for reactions involving amines. URL
- Synthesis and reactivity of 3-amino-1 H-pyrazolo[4,3- c]pyridin-4(5 H)-ones: development of a novel kinase-focussed library - ResearchGate.
Sources
Technical Support Center: Troubleshooting Peak Tailing in HPLC of 1-Methoxyisoquinolin-3-amine
Welcome to the technical support center for troubleshooting High-Performance Liquid Chromatography (HPLC) issues. This guide is specifically designed for researchers, scientists, and drug development professionals encountering peak tailing during the analysis of 1-Methoxyisoquinolin-3-amine. As a basic compound, this compound presents unique challenges in reversed-phase HPLC, primarily due to its interactions with the stationary phase. This document provides a structured, in-depth approach to diagnosing and resolving these issues, ensuring the integrity and accuracy of your chromatographic results.
Frequently Asked Questions (FAQs)
Here are some quick answers to common questions regarding peak tailing with this compound:
Q1: What is the most common cause of peak tailing for a basic compound like this compound?
A1: The most frequent cause is the interaction between the basic amine group of the analyte and acidic residual silanol groups on the surface of conventional silica-based stationary phases.[1][2][3] These secondary interactions lead to a portion of the analyte being more strongly retained, resulting in an asymmetrical peak shape.[1]
Q2: How does mobile phase pH affect the peak shape of my compound?
A2: The mobile phase pH is a critical factor.[4][5] For basic compounds like this compound, a low pH (typically below 3) protonates the silanol groups, reducing their ionic interaction with the protonated basic analyte and often leading to more symmetrical peaks.[6][7] Conversely, at a high pH (above the pKa of the analyte), the compound is in its neutral form, which can also improve peak shape and retention.[8] However, operating at a pH close to the analyte's pKa can lead to peak distortion as both ionized and unionized forms may coexist.[5][9]
Q3: Can my column be the problem?
A3: Absolutely. Older "Type A" silica columns are known for higher metal content and more acidic silanol groups, which exacerbate peak tailing for basic compounds.[1][6] Modern, high-purity "Type B" silica columns with end-capping significantly reduce these secondary interactions.[7][10] Column degradation, such as the loss of bonded phase or the creation of a void at the column inlet, can also cause peak tailing.[11]
Q4: What are mobile phase additives, and can they help?
A4: Mobile phase additives are small amounts of reagents added to improve chromatography. For basic compounds, a competing base like triethylamine (TEA) can be added to the mobile phase.[6][12] TEA, being a small basic molecule, preferentially interacts with the active silanol sites, effectively masking them from your analyte and improving peak shape.[6][12]
In-Depth Troubleshooting Guides
Guide 1: Understanding the Mechanism of Peak Tailing for this compound
This compound is a basic compound due to the presence of the amine group. In reversed-phase HPLC, the primary retention mechanism is hydrophobic interaction between the analyte and the non-polar stationary phase (e.g., C18).[13] However, a secondary, undesirable interaction can occur.
-
The Role of Silanols: Silica-based columns have residual silanol groups (Si-OH) on their surface.[3] At mid-range pH values (typically pH 4-7), these silanols can deprotonate to become negatively charged (SiO⁻).[10][14]
-
Analyte Interaction: In an acidic to neutral mobile phase, the amine group of this compound will be protonated (positively charged). This leads to a strong electrostatic interaction with the negatively charged silanol groups.
-
Resulting Peak Shape: This secondary ionic interaction is stronger than the primary hydrophobic retention mechanism. A fraction of the analyte molecules are delayed as they pass through the column, resulting in a "tail" on the backside of the chromatographic peak.[1][3]
Guide 2: A Systematic Approach to Troubleshooting
When faced with peak tailing, a logical, step-by-step approach is the most efficient way to identify and solve the problem. The following workflow will guide you through the process.
Caption: A systematic workflow for troubleshooting peak tailing.
Experimental Protocols
Protocol 1: Mobile Phase Optimization
This protocol details how to systematically adjust your mobile phase to mitigate peak tailing.
Objective: To suppress silanol interactions and achieve a symmetrical peak for this compound.
Materials:
-
HPLC-grade water
-
HPLC-grade acetonitrile or methanol
-
Trifluoroacetic acid (TFA) or Formic Acid
-
Triethylamine (TEA)
-
pH meter
Procedure:
-
Baseline Experiment: Run your current method and record the tailing factor for the this compound peak.
-
Low pH Adjustment:
-
Prepare the aqueous portion of your mobile phase.
-
Before adding the organic solvent, adjust the pH to 2.5 - 3.0 using a dilute acid like TFA or formic acid.[6] Operating at a low pH helps to keep the silanol groups on the stationary phase protonated and less likely to interact with the basic analyte.[2][7]
-
Mix the aqueous and organic components as per your method's ratio.
-
Equilibrate the column with the new mobile phase for at least 10-15 column volumes.
-
Inject your sample and evaluate the peak shape.
-
-
Addition of a Competing Base (if necessary):
-
If peak tailing persists at low pH, the addition of a competing base can be effective.
-
Prepare your mobile phase as usual, and add a small concentration of triethylamine (e.g., 0.05-0.1% v/v).[6] TEA will compete with your basic analyte for the active silanol sites.[12][15]
-
Equilibrate the column thoroughly and inject your sample.
-
-
High pH Approach (Alternative):
-
Caution: Ensure your column is stable at high pH. Many standard silica columns degrade above pH 8.[4][8] Use a hybrid or high-pH stable column for this approach.
-
Prepare a mobile phase with a pH of 9 or higher, using a suitable buffer (e.g., ammonium bicarbonate). At this pH, this compound will be in its neutral, uncharged form, eliminating ionic interactions with silanols.[8]
-
Equilibrate and analyze.
-
| Parameter | Setting | Expected Outcome |
| Mobile Phase pH | 2.5 - 3.0 | Suppresses silanol ionization, reducing secondary interactions. |
| Mobile Phase Additive | 0.1% Triethylamine | Masks active silanol sites, improving peak symmetry. |
| Mobile Phase pH (High) | > 9 (with compatible column) | Analyte is in neutral form, no ionic interaction with silanols. |
Protocol 2: Column Selection and Care
The choice of column is paramount for the successful analysis of basic compounds.
Objective: To select an appropriate column and maintain its performance to prevent peak tailing.
1. Column Selection:
-
For New Methods: Start with a modern, high-purity, end-capped C18 or C8 column (Type B silica). These columns have a much lower concentration of active silanol groups.[7]
-
For Persistent Tailing: If a standard C18 column still gives poor peak shape, consider a column with an embedded polar group (EPG). These columns have a polar functional group (e.g., carbamate) incorporated near the base of the alkyl chain. This polar group helps to shield the analyte from residual silanols.[10]
-
For Highly Polar Basic Compounds: Hydrophilic Interaction Liquid Chromatography (HILIC) can be an alternative to reversed-phase.[16] HILIC columns use a polar stationary phase and a high organic mobile phase to retain polar compounds.[16][17]
| Column Type | Key Feature | Best For |
| Modern End-capped C18/C8 | High purity, low silanol activity | General purpose, first choice for new methods. |
| Embedded Polar Group (EPG) | Shielding of residual silanols | Persistent peak tailing with standard columns. |
| Hybrid Silica/Polymer | Wider pH stability (e.g., pH 1-12) | Methods requiring high pH mobile phases.[8] |
| HILIC | Polar stationary phase | Very polar basic compounds not well-retained in reversed-phase.[16] |
2. Column Care:
-
Use a Guard Column: A guard column is a small, disposable column placed before the analytical column to protect it from strongly retained matrix components that can cause active sites and peak tailing.[11]
-
Proper Flushing: After using mobile phases with additives like TEA, flush the column thoroughly with a solvent mixture without the additive (e.g., 50:50 acetonitrile/water) before storage.
-
Avoid pH Extremes: Do not use standard silica columns outside their recommended pH range (typically 2-8) to avoid dissolving the silica at low pH or dissolving the bonded phase at high pH.[4][18]
References
- Waters Corporation. Troubleshooting Peak Shape Problems in HPLC.
- Sigma-Aldrich. HPLC Troubleshooting Guide.
- Phenomenex. (2022, May 20). Choosing the Right UHPLC Column for Highly Polar Basic Compounds.
- ACE HPLC Columns. HPLC Troubleshooting Guide.
- ALWSCI. (2025, November 27). Troubleshooting Poor Peak Shape: A Complete Workflow From Mobile Phase To Consumables.
- Phenomenex. HPLC Troubleshooting Mini Guide - Peak Issues.
- Moravek. Exploring the Role of pH in HPLC Separation.
- Phenomenex. (2025, June 9). How to Reduce Peak Tailing in HPLC?.
- Chromatography Today. (2020, March 2). The use of Mobile Phase pH as a Method Development Tool.
- Element Lab Solutions. Peak Tailing in HPLC.
- Phenomenex. HPLC Tech Tip: Peak Tailing of Basic Analytes.
- Taylor, T. (2019, November 12). The LCGC Blog: HPLC Diagnostic Skills II – Tailing Peaks. LCGC International.
- Unnamed author. (2023, December 27). The Importance Of Mobile Phase PH in Chromatographic Separations. Industry News.
- Agilent. Control pH During Method Development for Better Chromatography.
- ACD/Labs. (2023, September 19). Improve Chromatographic Separations: Consider Mobile Phase pH & Analyte pKa.
- ResearchGate. (2025, August 7). Performance of amines as silanol suppressors in reversed-phase liquid chromatography.
- Napte, B. (2023, November 23). What is the effect of free silanols in RPLC and how to reduce it?. Pharma Growth Hub.
- Taylor, T. (2018, April 9). The LCGC Blog: Do You Really Know Your Stationary-Phase Chemistry?. LCGC International.
- Hawach Scientific. (2025, August 20). Polar Column in HPLC Example.
- GL Sciences. HPLC Columns & LC Columns | Types, How to Choose, Compare.
- ResearchGate. (2025, August 6). Selection of suitable stationary phases and optimum conditions for their application in the separation of basic compounds by reversed‐phase HPLC.
- Sepuxianyun. (2025, December 15). [Readers Insight] Triethylamine as a Mobile Phase Additive: What Does It Do?.
- Phenomenex. Reversed Phase HPLC Columns.
Sources
- 1. Understanding Peak Tailing in HPLC | Phenomenex [phenomenex.com]
- 2. elementlabsolutions.com [elementlabsolutions.com]
- 3. pharmagrowthhub.com [pharmagrowthhub.com]
- 4. moravek.com [moravek.com]
- 5. The Importance Of Mobile Phase PH in Chromatographic Separations - Industry news - News [alwsci.com]
- 6. HPLC Tech Tip: Peak Tailing of Basic Analytes | Phenomenex [phenomenex.com]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. chromatographytoday.com [chromatographytoday.com]
- 9. acdlabs.com [acdlabs.com]
- 10. chromatographyonline.com [chromatographyonline.com]
- 11. waters.com [waters.com]
- 12. welch-us.com [welch-us.com]
- 13. Reversed Phase HPLC Columns | Phenomenex [phenomenex.com]
- 14. agilent.com [agilent.com]
- 15. researchgate.net [researchgate.net]
- 16. glsciencesinc.com [glsciencesinc.com]
- 17. Polar Column in HPLC Example - Hawach [hawachhplccolumn.com]
- 18. hplc.eu [hplc.eu]
Validation & Comparative
A Technical Guide to the 1H NMR Spectroscopic Profile of 1-Methoxyisoquinolin-3-amine: A Comparative Analysis
For researchers engaged in the synthesis and characterization of novel heterocyclic compounds, particularly within the realm of drug discovery, unambiguous structural elucidation is paramount. The isoquinoline scaffold is a privileged core in medicinal chemistry, and its derivatives often exhibit a wide range of biological activities. This guide provides a detailed analysis of the ¹H NMR spectrum of 1-methoxyisoquinolin-3-amine, a sparsely documented yet potentially valuable synthetic intermediate.
Given the absence of a publicly available experimental spectrum for this compound, this guide presents a comprehensive prediction of its ¹H NMR spectrum. This prediction is grounded in the fundamental principles of NMR spectroscopy and supported by a comparative analysis with experimentally determined spectra of closely related structural analogs: 3-aminoisoquinoline and 1-methoxyisoquinoline. This approach not only offers a reliable reference for the identification of the target compound but also serves as a practical illustration of how to approach spectral interpretation for novel substituted isoquinolines.
The Importance of Spectroscopic Characterization
In the synthesis of complex organic molecules, confirmation of the desired chemical structure is a critical step. Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful techniques for this purpose, providing detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule. For substituted isoquinolines, ¹H NMR is particularly informative, as the chemical shifts and coupling patterns of the aromatic protons are highly sensitive to the nature and position of substituents on the heterocyclic ring system.
Anomalous spectra, such as extreme line broadening, can sometimes be observed in isoquinoline derivatives, which can complicate interpretation.[1] Therefore, a thorough understanding of the expected spectral features is crucial for accurate characterization.
Predicted ¹H NMR Spectrum of this compound
The predicted ¹H NMR spectrum of this compound in a common deuterated solvent like CDCl₃ is detailed below. The chemical shifts (δ) are expressed in parts per million (ppm) relative to tetramethylsilane (TMS).
| Predicted Chemical Shift (δ, ppm) | Multiplicity | Assignment | Rationale for Prediction |
| ~4.0 - 4.2 | Singlet (s) | -OCH₃ | The methoxy group protons are expected to appear as a sharp singlet in this region. |
| ~5.0 - 6.0 | Broad Singlet (br s) | -NH₂ | The amine protons typically appear as a broad singlet and are exchangeable with D₂O. The chemical shift can be concentration-dependent. |
| ~6.5 - 6.7 | Singlet (s) | H-4 | The proton at the C-4 position is a singlet as it has no adjacent protons to couple with. The electron-donating amino group at C-3 will shield this proton, shifting it upfield. |
| ~7.2 - 7.8 | Multiplet (m) | H-5, H-6, H-7, H-8 | The protons on the benzene ring of the isoquinoline core will appear as a complex multiplet. Their exact chemical shifts and coupling patterns will depend on the electronic effects of the substituents on the other ring. |
Comparative Analysis with Structural Analogs
To substantiate the predicted spectrum, a comparison with the known ¹H NMR data of 3-aminoisoquinoline and 1-methoxyisoquinoline is highly instructive.
3-Aminoisoquinoline
This compound shares the same substitution pattern on the pyridine ring but lacks the methoxy group at the C-1 position.
Expected ¹H NMR Data for 3-Aminoisoquinoline: [2]
| Chemical Shift (δ, ppm) | Multiplicity | Assignment |
| ~9.0 - 9.2 | Singlet (s) | H-1 |
| ~7.5 - 8.5 | Multiplet (m) | Aromatic Protons (H-4, H-5, H-6, H-7, H-8) |
| ~5.0 - 6.0 | Broad Singlet (br s) | -NH₂ |
The key difference in the predicted spectrum of this compound is the absence of the downfield H-1 proton signal and the presence of a methoxy singlet. The electron-donating methoxy group at C-1 is expected to have a shielding effect on the neighboring protons compared to the unsubstituted C-1 in 3-aminoisoquinoline.
1-Methoxyisoquinoline
This analog possesses the methoxy group at the C-1 position but lacks the amino group at C-3.
Experimental Protocol for ¹H NMR Acquisition
For researchers preparing to characterize this compound or related compounds, the following protocol is recommended.
Sample Preparation:
-
Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
Ensure the solution is homogeneous and free of particulate matter. If necessary, filter the solution through a small plug of cotton wool into a clean, dry NMR tube.
Instrumental Parameters (400 MHz Spectrometer):
-
Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).
-
Spectral Width: Typically -2 to 12 ppm.
-
Acquisition Time: 2-4 seconds.
-
Relaxation Delay: 1-2 seconds.
-
Number of Scans: 16-64 scans, depending on the sample concentration, to achieve an adequate signal-to-noise ratio.
Data Processing:
-
Apply a Fourier transform to the free induction decay (FID).
-
Phase correct the spectrum manually.
-
Apply a baseline correction.
-
Reference the spectrum to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm) or an internal standard (TMS at 0 ppm).
Conceptual Workflow for Compound Characterization
The following diagram illustrates a typical workflow for the synthesis and characterization of a novel compound like this compound.
Caption: Workflow for Synthesis and Characterization.
Synthesis of this compound: A Plausible Route
A potential synthetic route to this compound can be adapted from the synthesis of related isoquinoline derivatives.[3] A plausible approach could involve the following key steps:
-
Starting Material: 1-Chloroisoquinoline.
-
Methoxylation: Nucleophilic substitution of the chlorine atom at the C-1 position with a methoxide source (e.g., sodium methoxide in methanol) to yield 1-methoxyisoquinoline.
-
Nitration: Regioselective nitration of 1-methoxyisoquinoline to introduce a nitro group at the C-3 position.
-
Reduction: Reduction of the nitro group to an amino group using a suitable reducing agent (e.g., tin(II) chloride or catalytic hydrogenation) to afford the final product, this compound.
It is important to note that the regioselectivity of the nitration step would need to be carefully controlled to favor substitution at the desired C-3 position.
Conclusion
This guide provides a comprehensive, albeit predictive, ¹H NMR spectroscopic analysis of this compound. By leveraging data from structurally similar compounds, a reliable set of expected spectral parameters has been established. This information, coupled with the provided experimental protocol and synthetic overview, should serve as a valuable resource for researchers working on the synthesis and characterization of novel isoquinoline derivatives. The principles of comparative spectral analysis outlined herein are broadly applicable and can empower scientists to confidently elucidate the structures of newly synthesized molecules.
References
- Johnson, F., & Nasutavicus, W. A. (1962). The Synthesis of 1-Substituted Isoquinolines. Journal of Organic Chemistry, 27(11), 3953-3957.
- Anomalous 1H NMR spectra of 3,4-dihydroisoquinolines and related compounds. Proceedings of the Indian Academy of Sciences - Chemical Sciences, 93(2), 145-155. (URL: not available)
- 1-Methoxyisoquinoline | C10H9NO | CID 141052 - PubChem. (URL: [Link])
Sources
A Comparative Guide to the ¹³C NMR Analysis of 1-Methoxyisoquinolin-3-amine
This guide provides an in-depth analysis of the ¹³C NMR characterization of 1-methoxyisoquinolin-3-amine, a heterocyclic scaffold of interest in medicinal chemistry and drug development. We will explore predictive methodologies, establish a robust experimental protocol, and compare the expected spectral data with alternative analytical techniques. This document is intended for researchers, scientists, and drug development professionals who rely on precise structural elucidation for advancing their work.
Introduction: The Structural Elucidation Challenge
This compound is a substituted isoquinoline, a class of nitrogen-containing heterocyclic compounds found in numerous bioactive natural products and synthetic therapeutic agents.[1][2] Accurate structural confirmation is paramount, and Nuclear Magnetic Resonance (NMR) spectroscopy is the gold standard for this purpose. While ¹H NMR provides valuable information, ¹³C NMR offers a direct window into the carbon skeleton of the molecule.
However, assigning the ¹³C chemical shifts for a polysubstituted heteroaromatic system like this is not always straightforward. The electron-donating and withdrawing effects of the methoxy (-OCH₃) and amine (-NH₂) groups, combined with the inherent electronic distribution of the isoquinoline ring system, create a unique magnetic environment for each carbon atom. This guide will navigate these complexities by combining predictive analysis with a rigorous experimental framework.
Section 1: Predictive ¹³C NMR Analysis
Before commencing any experimental work, a predictive analysis is an invaluable step. It allows for the optimization of instrument time and provides a theoretical baseline for spectral interpretation.[3] Modern NMR prediction software utilizes various algorithms, including database lookups (HOSE codes), machine learning, and ab initio methods like Density Functional Theory (DFT).[4][5]
Several platforms are available for this purpose:
-
ACD/Labs NMR Predictor: A widely used commercial software that leverages a massive database of experimental spectra to provide accurate predictions.[3][5]
-
Mnova NMRPredict: This software combines multiple prediction engines, including machine learning and increment-based methods, to enhance accuracy.[4]
-
Online Resources: Web-based tools like NMRDB.org and CASPRE offer free prediction services, which are excellent for preliminary analyses.[6][7]
For this compound, the predicted ¹³C NMR chemical shifts are influenced by the strong electron-donating effects of both the methoxy and amine groups. The methoxy group at position 1 and the amine group at position 3 are expected to significantly shield the carbons within the pyridine ring and parts of the benzene ring. Based on substituent effect principles and data from related quinoline and isoquinoline derivatives, a predicted spectrum is summarized in Table 1.[8][9][10]
Table 1: Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon Atom | Predicted Chemical Shift (δ, ppm) | Rationale for Prediction |
| C1 | ~162.0 | Quaternary carbon, significantly deshielded by the directly attached electronegative oxygen of the methoxy group. |
| C3 | ~158.0 | Quaternary carbon, strongly shielded by the electron-donating amine group. |
| C4 | ~95.0 | Aromatic CH, expected to be highly shielded due to the ortho- and para-directing effects of the adjacent amine and methoxy groups. |
| C4a | ~138.0 | Quaternary carbon at the ring junction. |
| C5 | ~127.0 | Aromatic CH on the benzene ring. |
| C6 | ~122.0 | Aromatic CH on the benzene ring. |
| C7 | ~128.0 | Aromatic CH on the benzene ring. |
| C8 | ~118.0 | Aromatic CH on the benzene ring. |
| C8a | ~125.0 | Quaternary carbon at the ring junction. |
| -OCH₃ | ~55.0 | Typical chemical shift for a methoxy group attached to an aromatic system. |
Note: These values are estimations based on additive models and data from similar structures. Experimental values may vary based on solvent and concentration.
Section 2: A Validated Experimental Protocol for ¹³C NMR Acquisition
The quality of an NMR spectrum is directly dependent on the quality of the sample preparation and the chosen acquisition parameters.[11] The following protocol is designed to yield a high-quality, high-resolution ¹³C NMR spectrum.
Workflow for NMR Analysis
Caption: Standard workflow for ¹³C NMR sample preparation, acquisition, and analysis.
Step-by-Step Methodology
-
Sample Weighing: For a typical ¹³C NMR experiment on a 400-600 MHz spectrometer, aim for a sample quantity of 20-100 mg.[11][12] ¹³C has a low natural abundance (~1.1%) and a smaller gyromagnetic ratio, making it significantly less sensitive than ¹H.[13] A higher concentration is therefore necessary to obtain a good signal-to-noise ratio in a reasonable amount of time.
-
Solvent Selection: Choose a deuterated solvent that completely dissolves the compound.[11] Common choices for organic molecules include Chloroform-d (CDCl₃) and DMSO-d₆. The deuterium signal is used by the spectrometer to "lock" the magnetic field, ensuring its stability during acquisition.[12]
-
Dissolution & Transfer:
-
It is best practice to dissolve the sample in a small, clean vial before transferring it to the NMR tube.[12] This allows for easier and more thorough mixing.
-
Use approximately 0.5-0.7 mL of the deuterated solvent.[13]
-
Once dissolved, filter the solution through a Pasteur pipette containing a small, tight plug of glass wool directly into a clean, dry 5 mm NMR tube.[13] This crucial step removes any particulate matter, which can severely degrade the magnetic field homogeneity and broaden the spectral lines.
-
-
Instrumental Setup & Acquisition:
-
After inserting the sample, the spectrometer will lock onto the deuterium signal of the solvent and perform a shimming routine to optimize the magnetic field homogeneity.[11]
-
The probe must be tuned to the ¹³C frequency to ensure maximum signal reception.[11]
-
A standard ¹³C experiment is typically run with proton decoupling, which collapses C-H coupling and provides a signal enhancement known as the Nuclear Overhauser Effect (NOE). This results in a spectrum where each unique carbon appears as a single, sharp line.
-
Due to the low sensitivity, a large number of scans (from hundreds to thousands) may be required. The acquisition time can range from 20 minutes to several hours, depending on the sample concentration.[12]
-
Section 3: Comparison with Alternative Analytical Techniques
While ¹³C NMR is unparalleled for determining the carbon framework, a comprehensive structural characterization often involves cross-validation with other analytical methods.[14]
Table 2: Comparison of Analytical Techniques for Isoquinoline Derivative Characterization
| Technique | Information Provided | Advantages | Limitations |
| ¹³C NMR | Carbon skeleton, chemical environment of each carbon. | Unambiguous structural information. | Low sensitivity, requires more sample and longer acquisition times.[12][13] |
| ¹H NMR | Proton count, chemical environment, and connectivity (via coupling). | High sensitivity, fast acquisition. | Can have overlapping signals in complex aromatic regions. |
| 2D NMR (HSQC/HMBC) | Direct and long-range correlations between specific ¹H and ¹³C nuclei. | Connects the proton and carbon frameworks, essential for definitive assignments. | Requires more instrument time than 1D experiments. |
| Mass Spectrometry (GC-MS, LC-MS) | Molecular weight and fragmentation patterns. | High sensitivity, requires very little sample, good for identifying isomers.[15] | Provides connectivity information indirectly; cannot distinguish certain isomers without standards.[15] |
| Infrared (IR) Spectroscopy | Presence of specific functional groups (e.g., -NH₂, C-O, C=N). | Fast, simple, provides functional group information. | Provides limited information about the overall carbon skeleton. |
A Synergistic Approach
The most robust characterization of this compound would involve a multi-technique approach.
Caption: Synergistic workflow for complete structural elucidation.
-
Mass Spectrometry would first confirm the molecular weight (174.20 g/mol ) and provide fragmentation data consistent with the isoquinoline core.
-
IR Spectroscopy would confirm the presence of the amine (N-H stretches ~3300-3500 cm⁻¹) and ether (C-O stretch ~1250 cm⁻¹) functional groups.
-
¹H and ¹³C NMR would provide the initial map of the proton and carbon environments.
-
2D NMR experiments like HMBC (Heteronuclear Multiple Bond Correlation) would be the final, definitive step, showing correlations between protons and carbons separated by 2-3 bonds. For example, the protons of the methoxy group should show a correlation to C1, unequivocally assigning that chemical shift.
Conclusion
The ¹³C NMR analysis of this compound is a clear example of modern structural elucidation. By combining the power of predictive software with a meticulous, validated experimental protocol, researchers can confidently assign the carbon skeleton of this and other complex heterocyclic molecules. While ¹³C NMR is a cornerstone technique, its true power is realized when its data is cross-validated with complementary methods like mass spectrometry and 2D NMR, ensuring the highest level of scientific integrity for professionals in drug discovery and chemical research.
References
- NMR Sample Preparation. (n.d.). University of Sheffield.
- Sample Preparation. (n.d.). University College London.
- Supporting Information for public
- NMR Sample Preparation. (n.d.). Iowa State University Chemical Instrumentation Facility.
- How To Prepare And Run An NMR Sample. (2025). ALWSCI Technologies.
- Practical Guidelines for 13C-Based NMR Metabolomics. (2021).
- Mnova Predict | Accurate Prediction. (n.d.). Bruker.
- Is there a good program to calculate (predict) 13C-chemical shifts of low molecular weight compounds? (2013). ResearchGate.
- NMR Prediction | 1H, 13C, 15N, 19F, 31P NMR Predictor. (n.d.). ACD/Labs.
- Predict 13C carbon NMR spectra. (n.d.). NMRDB.org.
- CASPRE - 13C NMR Predictor. (n.d.). CASPRE.
- 1H and 13C NMR Investigation of Quinoline Pharmaceutical Deriv
- 19F and 13C GIAO-NMR chemical shifts for the identification of perfluoro-quinoline and -isoquinoline derivatives. (2025).
- Analytical differentiation of quinolinyl- and isoquinolinyl-substituted 1-(5-fluoropentyl)-1H-indole-3-carboxylates. (2016).
- 13C NMR Chemical Shifts. (n.d.).
- 13C NMR Chemical Shift Table. (n.d.).
- 13C NMR Chemical Shifts. (2021).
- Synthesis, crystallographic characterization, molecular docking and biological activity of isoquinoline derivatives. (n.d.).
- Synthesis and Investigation of Tricyclic Isoquinoline Derivatives as Antibacterial Agents. (2024). MDPI.
- 1-METHYLISOQUINOLINE(1721-93-3) 1H NMR spectrum. (n.d.). ChemicalBook.
- Cross-Validation of Analytical Data for Quinoline Derivatives: A Compar
- Greener alternatives for synthesis of isoquinoline and its derivatives. (2025). Royal Society of Chemistry.
- 1H and 13C NMR spectral assignments and X-ray crystallography of 4,5,8,12b-TETrahydro-isoindolo[1,2-a]isoquinoline and derivatives. (2025).
Sources
- 1. researchgate.net [researchgate.net]
- 2. Greener alternatives for synthesis of isoquinoline and its derivatives: a comparative review of eco-compatible synthetic routes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. acdlabs.com [acdlabs.com]
- 4. Mnova Predict | Accurate Prediction | Bruker [bruker.com]
- 5. researchgate.net [researchgate.net]
- 6. Visualizer loader [nmrdb.org]
- 7. CASPRE [caspre.ca]
- 8. tsijournals.com [tsijournals.com]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. How To Prepare And Run An NMR Sample - Blogs - News [alwsci.com]
- 12. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 13. ucl.ac.uk [ucl.ac.uk]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. Analytical differentiation of quinolinyl- and isoquinolinyl-substituted 1-(5-fluoropentyl)-1H-indole-3-carboxylates: 5F-PB-22 and its ten isomers - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Mass Spectrometry of 1-Methoxyisoquinolin-3-amine: ESI vs. EI
In the landscape of drug discovery and medicinal chemistry, the precise structural elucidation of novel chemical entities is paramount. 1-Methoxyisoquinolin-3-amine, a synthetic isoquinoline derivative, represents a valuable scaffold for the development of new therapeutic agents due to the diverse biological activities associated with the isoquinoline core.[1] Mass spectrometry stands as a cornerstone analytical technique for confirming the molecular weight and dissecting the structure of such compounds through fragmentation analysis.
This guide provides an in-depth comparison of two common mass spectrometry ionization techniques—Electrospray Ionization (ESI) and Electron Ionization (EI)—for the characterization of this compound. We will explore the theoretical underpinnings of each method, present representative experimental protocols, and compare the resulting fragmentation data to offer researchers and drug development professionals a comprehensive framework for their analytical choices.
The Candidate Molecule: this compound
Before delving into the analytical techniques, it is crucial to understand the physicochemical properties of our target molecule. This compound possesses a molecular formula of C₁₀H₁₀N₂O and a molecular weight of 174.20 g/mol .[1] Its structure contains a polar aromatic amine and a methoxy group, rendering it amenable to analysis by mass spectrometry.[1][2] The presence of the basic amine group makes this compound particularly suitable for positive-ion mode mass spectrometry.[2]
Comparison of Ionization Techniques: ESI and EI
The choice of ionization technique is critical as it dictates the type of information that can be obtained from a mass spectrometry experiment. For a molecule like this compound, both "soft" and "hard" ionization methods can be employed, each offering distinct advantages.
Electrospray Ionization (ESI): A Gentle Approach for Molecular Ion Confirmation
ESI is a soft ionization technique that is particularly well-suited for polar and thermally labile compounds.[3] It typically generates protonated molecules [M+H]⁺ with minimal fragmentation, making it ideal for unambiguous molecular weight determination.[3] The process involves dissolving the analyte in a polar solvent and passing it through a high-voltage capillary, creating a fine spray of charged droplets.[2] As the solvent evaporates, the charge density on the droplets increases, eventually leading to the formation of gas-phase ions.[2]
Electron Ionization (EI): A Hard Technique for Structural Elucidation
In contrast, EI is a hard ionization technique that involves bombarding the analyte with high-energy electrons (typically 70 eV).[4] This energetic process leads to extensive fragmentation, creating a unique "fingerprint" mass spectrum that is highly valuable for structural elucidation and library matching.[5][6] However, the molecular ion peak may be weak or absent in EI spectra of some molecules.[3]
Experimental Protocols
Electrospray Ionization Mass Spectrometry (ESI-MS)
Sample Preparation: A 1 mg/mL stock solution of this compound is prepared in methanol. This is further diluted to 10 µg/mL with a 50:50 mixture of water and acetonitrile containing 0.1% formic acid. The acidic modifier aids in the protonation of the analyte.[2]
Instrumentation: Analysis is performed on a quadrupole time-of-flight (Q-TOF) mass spectrometer equipped with an ESI source.
Acquisition Parameters:
-
Ionization Mode: Positive
-
Capillary Voltage: 3.5 kV
-
Sampling Cone Voltage: 30 V
-
Source Temperature: 120 °C
-
Desolvation Temperature: 350 °C
-
Mass Range: m/z 50-500
Electron Ionization Mass Spectrometry (EI-MS)
Sample Preparation: A small amount of solid this compound is introduced into the ion source via a direct insertion probe.[4]
Instrumentation: Analysis is performed on a gas chromatograph-mass spectrometer (GC-MS) with the GC column removed, or a dedicated direct probe EI-MS system.
Acquisition Parameters:
-
Ionization Energy: 70 eV[4]
-
Source Temperature: 230 °C
-
Mass Range: m/z 40-400
Results and Discussion
The mass spectra obtained from ESI and EI analysis of this compound would be expected to show significant differences, reflecting the nature of each ionization technique.
ESI-MS/MS Analysis
Under ESI conditions, this compound is expected to readily form a protonated molecule [M+H]⁺ at m/z 175.0866 (for the monoisotopic mass).[1] Tandem mass spectrometry (MS/MS) of this precursor ion would induce fragmentation, providing structural information. The primary fragmentation pathways for isoquinoline alkaloids often involve the loss of small neutral molecules.[7][8] For this compound, the expected fragment ions would be:
-
[M+H - CH₃]⁺ (m/z 160.0631): Loss of a methyl radical from the methoxy group.[1]
-
[M+H - NH₃]⁺ (m/z 158.0599): Loss of ammonia from the amine group.[1]
EI-MS Analysis
The EI mass spectrum would likely exhibit a more complex fragmentation pattern. While a molecular ion peak (M⁺˙) at m/z 174 might be observed, its intensity could be low. The dominant peaks would correspond to stable fragment ions. The fragmentation of the parent compound, isoquinoline, under EI primarily involves the loss of HCN and H.[9] For this compound, additional fragmentation pathways related to the methoxy and amine groups would be expected. Common fragmentations for aromatic amines include alpha-cleavage.[10][11]
Data Comparison
| Feature | Electrospray Ionization (ESI) | Electron Ionization (EI) |
| Primary Ion Observed | [M+H]⁺ (m/z 175) | M⁺˙ (m/z 174) |
| Molecular Ion Intensity | High | Variable, can be low |
| Degree of Fragmentation | Low (in MS1), Controlled (in MS/MS) | High |
| Primary Application | Molecular Weight Determination | Structural Elucidation, Library Matching |
| Key Predicted Fragments | m/z 160 ([M+H - CH₃]⁺), m/z 158 ([M+H - NH₃]⁺) | Complex pattern, likely includes fragments from ring cleavage and substituent loss |
Visualizing the Workflow and Fragmentation
Experimental Workflow
Caption: Key fragmentation pathways in ESI-MS/MS.
Conclusion
Both Electrospray Ionization and Electron Ionization are powerful techniques for the mass spectrometric analysis of this compound, each providing complementary information. ESI-MS is the method of choice for confident molecular weight determination, yielding a strong protonated molecular ion with minimal fragmentation. For detailed structural elucidation, the extensive fragmentation provided by EI-MS offers a rich dataset, though at the potential cost of a diminished molecular ion peak. The selection of the most appropriate technique will ultimately depend on the specific analytical question being addressed in the research or drug development workflow. For a comprehensive characterization, employing both techniques is often the most robust strategy.
References
- Electrospray Ionization Efficiency Is Dependent on Different Molecular Descriptors with Respect to Solvent pH and Instrumental Configur
- Hplc/Electrospray Ionization Mass Spectrometric Analysis of the Heterocyclic Aromatic Amine Carcinogen 2-Amino-1-methyl-6-phenylimidazo[4,5-b]pyridine in Human Milk. Chemical Research in Toxicology.
- Specific determination of 20 primary aromatic amines in aqueous food simulants by liquid chromatography-electrospray ionization-tandem mass spectrometry. (2025).
- Isoquinoline - NIST WebBook. National Institute of Standards and Technology.
- Electrospray Ionization Efficiency Scale of Organic Compounds. Analytical Chemistry.
- Investigation of fragmentation behaviours of isoquinoline alkaloids by mass spectrometry combined with comput
- 3-Methoxyisoquinolin-1-amine. Benchchem.
- Dissociative Photoionization of Quinoline and Isoquinoline.
- Characterizing the origin band spectrum of isoquinoline with resonance enhanced multiphoton ionization and electronic structure calculations. (2023). The Journal of Chemical Physics.
- Proposed fragmentation pathways for the major product ions observed in...
- Analysis of isoquinoline alkaloids in medicinal plants by capillary electrophoresis-mass spectrometry. PubMed.
- An Organic Chemist's Guide to Electrospray Mass Spectrometric Structure Elucid
- Investigation of fragmentation behaviours of isoquinoline alkaloids by mass spectrometry combined with comput
- a, b Comparison between the electron ionization mass spectrum of the...
- Amine Fragment
- PART 15: ALIPHATIC AMINES (MASS SPECTRUM FRAGMENTATION PATTERN)
- A Technical Guide to the Spectroscopic Profile of 3-Aminoisoquinoline. Benchchem.
Sources
- 1. benchchem.com [benchchem.com]
- 2. Electrospray Ionization Efficiency Is Dependent on Different Molecular Descriptors with Respect to Solvent pH and Instrumental Configuration - PMC [pmc.ncbi.nlm.nih.gov]
- 3. An Organic Chemist’s Guide to Electrospray Mass Spectrometric Structure Elucidation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Isoquinoline [webbook.nist.gov]
- 6. researchgate.net [researchgate.net]
- 7. Investigation of fragmentation behaviours of isoquinoline alkaloids by mass spectrometry combined with computational chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Investigation of fragmentation behaviours of isoquinoline alkaloids by mass spectrometry combined with computational chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. youtube.com [youtube.com]
A Comparative Guide to the Spectroscopic Analysis of 1-Methoxyisoquinolin-3-amine
In the landscape of drug discovery and medicinal chemistry, the unambiguous structural elucidation of novel heterocyclic compounds is paramount. 1-Methoxyisoquinolin-3-amine, a scaffold of significant interest due to the diverse biological activities of isoquinolines, presents a unique analytical challenge requiring a multi-faceted spectroscopic approach.[1] This guide provides an in-depth comparison of Infrared (IR) spectroscopy with other principal analytical techniques—namely Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS)—for the characterization of this molecule. We will delve into the causality behind experimental choices, provide validated protocols, and present a logical framework for integrating data to achieve complete structural confirmation.
Part 1: The Vibrational Fingerprint: IR Spectroscopy
Infrared spectroscopy serves as a rapid, non-destructive first-pass analysis, offering a unique "vibrational fingerprint" of the molecule by identifying its functional groups. For a solid sample like this compound, the presence of a primary aromatic amine, an aryl methoxy ether, and the isoquinoline core gives rise to a series of characteristic absorption bands.
Interpreting the Spectrum: A Predictive Analysis
While an experimental spectrum for this specific molecule is not widely published, we can construct a highly accurate predicted spectrum based on the well-established absorption frequencies of its constituent parts. The IR spectrum is expected to be dominated by features from the N-H bonds of the primary amine, the C-O bonds of the methoxy group, and the various vibrations of the aromatic isoquinoline ring.[1]
Table 1: Predicted IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Intensity | Assignment & Rationale |
| 3450 - 3300 | Medium, Sharp (Two Bands) | N-H Asymmetric & Symmetric Stretching . Primary aromatic amines typically show two distinct bands in this region.[2] The higher frequency band corresponds to the asymmetric stretch, while the lower frequency band is from the symmetric stretch. Their sharpness distinguishes them from the broad O-H bands of alcohols.[2] |
| ~3050 | Weak to Medium | Aromatic C-H Stretching . This absorption just above 3000 cm⁻¹ is characteristic of C-H bonds on an aromatic ring. |
| 2960 - 2850 | Weak to Medium | Aliphatic C-H Stretching . These bands arise from the symmetric and asymmetric stretching of the C-H bonds within the methoxy (-OCH₃) group. |
| ~1620 | Medium to Strong | N-H Bending (Scissoring) . This band is characteristic of the deformation vibration of a primary amine. It can sometimes be confused with C=C stretching.[2] |
| 1600 - 1450 | Medium (Multiple Bands) | Aromatic C=C and C=N Ring Stretching . The conjugated system of the isoquinoline ring gives rise to several complex absorption bands in this region, typical for aromatic compounds. |
| ~1250 & ~1040 | Strong | Asymmetric & Symmetric C-O Stretching . Aryl alkyl ethers, like the methoxy group on the isoquinoline ring, characteristically show two strong C-O stretching bands. The asymmetric stretch appears at a higher wavenumber (~1250 cm⁻¹) and is typically more intense. |
| ~1330 | Medium to Strong | Aromatic C-N Stretching . The stretching vibration of the bond between the aromatic ring and the amine nitrogen is expected in this region. |
| 900 - 675 | Medium to Strong | C-H Out-of-Plane Bending . These absorptions in the fingerprint region are characteristic of the substitution pattern on the aromatic rings. |
Key Takeaway: IR spectroscopy provides strong, direct evidence for the presence of the primary amine and methoxy functional groups. However, it does not reveal their specific locations on the isoquinoline ring system. For this, we must turn to other techniques.
Part 2: A Comparative Analysis: IR vs. NMR and Mass Spectrometry
While IR is an excellent tool for functional group identification, it falls short in providing the detailed connectivity map required for full structural elucidation. Here, we compare its utility with NMR and MS, which offer complementary information.
Caption: Workflow for structural elucidation.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy probes the chemical environment of individual nuclei (¹H and ¹³C), providing a detailed map of the molecule's carbon-hydrogen framework.
-
¹H NMR: This technique would provide definitive evidence for the placement of the methoxy and amine groups.
-
Methoxy Group (-OCH₃): A sharp singlet integrating to three protons would appear around 3.9-4.0 ppm. Its deshielded position is due to the influence of the attached oxygen and the aromatic ring.
-
Amine Group (-NH₂): A broad singlet integrating to two protons would be expected, potentially in the 5.0-6.0 ppm range. This signal would disappear upon adding a drop of D₂O to the NMR tube, a classic test for exchangeable protons.
-
Aromatic Protons: The protons on the isoquinoline ring would appear as a series of multiplets in the 7.0-8.5 ppm region. The specific splitting patterns (coupling) between adjacent protons would allow for the assignment of each proton to its exact position on the ring, confirming the substitution pattern. Electron-donating groups like -NH₂ and -OCH₃ will cause upfield shifts (to lower ppm) for nearby protons.
-
-
¹³C NMR: This provides a count of the unique carbon atoms in the molecule and information about their electronic environment.
-
Methoxy Carbon: A signal around 55-60 ppm is characteristic of a methoxy carbon attached to an aromatic ring.[3]
-
Aromatic Carbons: The ten carbons of the isoquinoline core would appear in the 110-160 ppm range. The carbons directly attached to the electron-donating nitrogen and oxygen atoms (C1, C3) would have their chemical shifts significantly influenced, allowing for their assignment.
-
Advantage over IR: NMR provides an atom-by-atom connectivity map, resolving the positional isomerism that IR cannot.
Mass Spectrometry (MS)
Mass spectrometry provides the exact molecular weight and, through fragmentation analysis, further corroborates the structure.
-
Molecular Ion Peak ([M]⁺): For this compound (C₁₀H₁₀N₂O), the molecular weight is 174.20 g/mol . High-resolution mass spectrometry (HRMS) would confirm the elemental composition, C₁₀H₁₀N₂O. The presence of two nitrogen atoms (an even number) means the molecular ion peak will have an even mass-to-charge ratio (m/z = 174), consistent with the Nitrogen Rule.
-
Fragmentation Pattern: Electron ionization (EI) would cause the molecule to fragment in predictable ways. Key fragmentation pathways for isoquinoline alkaloids often involve the loss of small, stable molecules.[4] Expected fragments could include:
-
[M - CH₃]⁺ (m/z = 159): Loss of a methyl radical from the methoxy group.
-
[M - HCN]⁺ (m/z = 147): A common fragmentation for nitrogen heterocycles.
-
[M - CO]⁺ or [M - N₂]⁺ (m/z = 146): Loss of carbon monoxide.
-
α-cleavage: Cleavage of the bond adjacent to the amine can also occur.
-
Advantage over IR: MS provides the elemental formula and molecular weight, which IR cannot. Fragmentation patterns offer additional pieces to the structural puzzle that are complementary to IR and NMR data.
Table 2: Comparison of Spectroscopic Techniques
| Technique | Information Provided | Strengths for this Molecule | Limitations for this Molecule |
| IR Spectroscopy | Functional groups, bond types | Fast, non-destructive, confirms presence of -NH₂ and -OCH₃ groups. | Cannot determine the position of substituents; limited information on the carbon skeleton. |
| NMR Spectroscopy | Atomic connectivity, chemical environments | Unambiguously determines the substitution pattern; provides a complete C-H framework. | Requires larger sample amounts than MS; can be time-consuming to analyze complex spectra. |
| Mass Spectrometry | Molecular weight, elemental composition, fragmentation | Confirms molecular formula; fragmentation supports the proposed structure. | Isomers can have similar fragmentation patterns; does not provide direct connectivity information. |
Part 3: Experimental Protocol
Acquiring a high-quality IR spectrum is crucial for accurate analysis. The Potassium Bromide (KBr) pellet method is a standard and reliable technique for solid samples.
Protocol: KBr Pellet Preparation and FTIR Analysis
This protocol details the steps for preparing a solid-state sample for transmission FTIR analysis. The underlying principle is to disperse the analyte in an IR-transparent matrix (KBr) to minimize light scattering.
Caption: KBr pellet preparation workflow.
Materials:
-
This compound (1-2 mg)
-
Spectroscopy-grade Potassium Bromide (KBr), dried (~150 mg)
-
Agate mortar and pestle
-
Pellet die set
-
Hydraulic press with vacuum connection
-
FTIR spectrometer
Methodology:
-
Sample Preparation:
-
Rationale: Grinding ensures the sample particles are smaller than the wavelength of IR radiation, which minimizes scattering (the Christiansen effect) and produces a higher quality spectrum.
-
In an agate mortar, carefully grind 1-2 mg of this compound to a fine, consistent powder.
-
-
Mixing with KBr:
-
Rationale: KBr is transparent to mid-IR radiation and becomes a clear optical window under pressure. Thorough mixing ensures a homogenous dispersion of the sample within the matrix.
-
Add ~150 mg of dry, spectroscopy-grade KBr to the mortar. Grind the sample and KBr together rapidly to ensure a homogenous mixture and to minimize moisture absorption from the atmosphere.
-
-
Pellet Formation:
-
Rationale: Applying high pressure causes the KBr to flow and form a transparent disc. A vacuum is applied to remove trapped air, which can cause the pellet to be opaque or fracture.
-
Transfer a portion of the mixture to the barrel of a clean pellet die.
-
Assemble the die and place it in a hydraulic press.
-
Connect a vacuum line and evacuate for 1-2 minutes.
-
Slowly apply pressure up to 8-10 tons and hold for 2-3 minutes.
-
Carefully release the pressure, then the vacuum, and eject the transparent or translucent pellet from the die.
-
-
Spectral Acquisition:
-
Rationale: A background scan of the ambient atmosphere (containing H₂O and CO₂) is necessary to subtract these interfering signals from the sample spectrum.
-
Place the KBr pellet into the sample holder of the FTIR spectrometer.
-
Collect a background spectrum.
-
Collect the sample spectrum (typically by co-adding 16 or 32 scans for a good signal-to-noise ratio) over the range of 4000-400 cm⁻¹.
-
The instrument software will automatically ratio the sample scan against the background to produce the final absorbance or transmittance spectrum.
-
Conclusion
IR spectroscopy is an indispensable tool in the initial characterization of this compound, providing rapid and definitive confirmation of key functional groups. However, achieving unambiguous structural proof requires a synergistic approach. The detailed connectivity and stereochemical information from ¹H and ¹³C NMR, combined with the precise molecular weight and elemental composition from mass spectrometry, are essential to complement the vibrational data from IR. By logically integrating the insights from each technique, researchers can confidently and efficiently elucidate the complete structure of this and other complex heterocyclic molecules, paving the way for further development in medicinal chemistry.
References
- Pavia, D.L., Lampman, G.M., Kriz, G.S., & Vyvyan, J.R. (2014). Introduction to Spectroscopy. Cengage Learning. [Link]
- Silverstein, R.M., Webster, F.X., Kiemle, D.J., & Bryce, D.L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons. [Link]
- Smith, B.C. (2011). Fundamentals of Fourier Transform Infrared Spectroscopy. CRC Press. [Link]
- Shimadzu Corpor
- Ma, Y. L., et al. (2020). Investigation of fragmentation behaviours of isoquinoline alkaloids by mass spectrometry combined with computational chemistry. Scientific reports, 10(1), 882. [Link]
Sources
A Comparative Guide to the Structural Confirmation of 1-Methoxyisoquinolin-3-amine
In the landscape of drug discovery and materials science, the unequivocal structural elucidation of novel chemical entities is a cornerstone of progress. For heterocyclic scaffolds like 1-Methoxyisoquinolin-3-amine, a molecule of interest due to the prevalence of the isoquinoline core in biologically active compounds, precise structural confirmation is not merely a procedural step but a fundamental requirement for understanding its chemical behavior and potential applications.[1]
This guide provides a comparative analysis of the principal analytical techniques employed for the structural confirmation of this compound. We will delve into the causality behind experimental choices, presenting a self-validating system of protocols. This guide is intended for researchers, scientists, and drug development professionals who require a robust framework for structural verification.
The Gold Standard: Single-Crystal X-ray Crystallography
For the absolute determination of a molecule's three-dimensional structure, single-crystal X-ray diffraction remains the most powerful and definitive technique. It provides precise atomic coordinates, offering unequivocal proof of connectivity, conformation, and stereochemistry. For a novel isoquinoline derivative, this method would definitively confirm the positions of the methoxy and amine substituents on the isoquinoline core.
Experimental Workflow: X-ray Crystallography
Sources
A Comparative Guide to the Biological Activity of Isoquinolines: Profiling 1-Methoxyisoquinolin-3-amine Against Established Analogs
Introduction: The Isoquinoline Core, a Privileged Scaffold in Pharmacology
The isoquinoline scaffold, a bicyclic aromatic heterocycle, represents a cornerstone in medicinal chemistry and drug discovery.[1][2][3][4] This structural motif is prevalent in a vast array of natural products, particularly alkaloids, and serves as the foundational framework for numerous synthetic pharmaceuticals.[2][5][6] Isoquinoline and its derivatives exhibit a remarkable breadth of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, neuroprotective, and antiviral properties.[3][7][8][9][10] The versatility of the isoquinoline ring system allows for functionalization at multiple positions, leading to a rich diversity of compounds with distinct biological profiles.[4] This guide provides a comparative analysis of the biological potential of a specific synthetic derivative, 1-Methoxyisoquinolin-3-amine, contextualized against well-characterized classes of isoquinoline compounds. By examining structure-activity relationships (SAR), we aim to provide researchers and drug development professionals with insights into the potential applications and strategic derivatization of this promising chemical entity.
Focus Compound: this compound - A Scaffold for Novel Discovery
This compound is a synthetic derivative characterized by two key functional groups at strategic positions: a methoxy group (-OCH₃) at the C1 position and an amine group (-NH₂) at the C3 position. While extensive biological data for this specific compound is not widely published, its structure is highly compelling for medicinal chemistry exploration.[11] The presence of an electron-donating methoxy group and a nucleophilic primary amine makes it a versatile building block for creating libraries of novel compounds.[11] The analysis that follows will extrapolate the potential biological activity of this scaffold by comparing its structural features to those of extensively studied isoquinolines.
-
C1-Methoxy Substitution: The C1 position is critical for modulating the activity of many isoquinolines. The methoxy group can influence the molecule's electronic properties, lipophilicity, and metabolic stability.
-
C3-Amine Substitution: The amine group at the C3 position offers a reactive handle for further chemical modification, such as N-alkylation or N-acylation, allowing for the systematic exploration of SAR.[11] Notably, substitutions at the C3 position have been linked to potent anticancer activity in other isoquinoline analogs.[7][12]
Comparative Analysis with Key Isoquinoline Classes
To understand the potential of this compound, we must compare it to established isoquinoline families with known biological activities.
Comparison with Natural Isoquinoline Alkaloids (e.g., Berberine, Papaverine)
Naturally occurring alkaloids like berberine and papaverine are structurally complex and often exhibit broad, multi-target activities.[5][6]
-
Berberine: This protoberberine alkaloid is known for its antimicrobial, anti-inflammatory, and anticancer effects.[5][13] Its mechanism often involves intercalation with DNA and inhibition of key enzymes like topoisomerase. A key structural feature is its quaternary nitrogen, which plays a role in its biological activity.[14]
-
Papaverine: A benzylisoquinoline alkaloid, papaverine acts as a non-specific vasodilator and smooth muscle relaxant, primarily through the inhibition of phosphodiesterases (PDEs).[6]
Comparative Insight: this compound is a much simpler, non-quaternary structure. While it is unlikely to possess the broad, multi-target profile of berberine, its simplicity is an advantage for synthetic modification and target-specific optimization. It offers a "cleaner" scaffold, potentially avoiding the off-target effects associated with more complex natural products.
Comparison with C1-Substituted Tetrahydroisoquinolines (THIQs)
The reduction of the isoquinoline core to a 1,2,3,4-tetrahydroisoquinoline (THIQ) dramatically alters its geometry and biological activity. THIQs are often associated with neurological effects.[15][16][17]
-
1-Methyl-1,2,3,4-tetrahydroisoquinoline (1MeTIQ): This endogenous amine exhibits neuroprotective properties, potentially through mechanisms involving MAO inhibition and free radical scavenging.[17]
Comparative Insight: Unlike the flexible, saturated ring of THIQs, this compound has a planar, aromatic structure. This fundamental difference suggests it is more likely to interact with targets that recognize flat aromatic systems, such as enzyme active sites or DNA, rather than the specific CNS receptors targeted by many THIQs.
Comparison with Isoquinolin-1-ones and 3-Arylisoquinolines
Synthetic isoquinolines with specific substitutions have been developed as potent and selective inhibitors of various enzymes and pathways.
-
Isoquinolin-1-ones: Derivatives of this class have been evaluated as potent inhibitors of Tumor Necrosis Factor-alpha (TNF-α) production, demonstrating significant anti-inflammatory potential.[18][19]
-
3-Arylisoquinolines: The addition of an aryl group at the C3 position has been shown to confer a broad spectrum of antitumor activity against various human tumor cell lines.[12]
Comparative Insight: This comparison is perhaps the most relevant. The amine at the C3 position of this compound could serve as a synthetic precursor to 3-aryl or other substituted analogs known for anticancer activity.[12] Similarly, the C1-methoxy group could be compared to the C1-oxo functionality in anti-inflammatory isoquinolin-1-ones, suggesting that exploration of this scaffold for anti-inflammatory properties is a rational approach.
Summary of Comparative Biological Activities
| Isoquinoline Class | Representative Compound(s) | Primary Biological Activities | Structural Feature Comparison with this compound |
| Protoberberine Alkaloids | Berberine | Antimicrobial, Anti-inflammatory, Anticancer[5][13] | Structurally complex, quaternary nitrogen. This compound is simpler and non-quaternary. |
| Benzylisoquinoline Alkaloids | Papaverine | Vasodilator, Antispasmodic[6] | Lacks the benzyl substitution at C1. |
| Tetrahydroisoquinolines (THIQs) | 1-Methyl-THIQ | Neuroprotective, MAO inhibition[17] | Aromatic and planar vs. saturated and flexible THIQ core. |
| Isoquinolin-1-ones | N-alkanoic acid esters | Anti-inflammatory (TNF-α inhibition)[18][19] | C1-methoxy group vs. C1-oxo group. Potential for similar activity profile. |
| 3-Arylisoquinolines | Various synthetic derivatives | Anticancer[12] | C3-amine serves as a handle to synthesize 3-substituted analogs with potential anticancer activity. |
Proposed Signaling Pathway Modulation
Many isoquinoline derivatives exert their anti-inflammatory and anticancer effects by modulating key cellular signaling pathways. One of the most critical is the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) pathway. The diagram below illustrates a simplified representation of this pathway, which is a common target for isoquinoline alkaloids like berberine.[13] It is plausible that novel derivatives of this compound could be designed to inhibit this pathway at various nodes.
Caption: Simplified NF-κB signaling pathway, a target for anti-inflammatory drugs.
Experimental Protocols for Biological Evaluation
To empirically determine the biological activity of this compound and its future derivatives, standardized in vitro assays are essential. The following protocols provide a framework for assessing potential anticancer and anti-inflammatory activities.
General Experimental Workflow
The initial screening of a novel compound like this compound follows a logical progression from broad cytotoxicity to more specific mechanistic assays.
Caption: A phased workflow for evaluating the biological activity of a novel compound.
Protocol 1: MTT Assay for Cytotoxicity and Anticancer Activity
This assay measures cell metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.
Causality: The mitochondrial dehydrogenase enzymes in living cells reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to a purple formazan product. The amount of formazan produced is directly proportional to the number of viable cells.
Methodology:
-
Cell Seeding: Seed cancer cells (e.g., MCF-7 breast cancer, A549 lung cancer) in a 96-well plate at a density of 5,000-10,000 cells/well. Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium (e.g., from 0.1 µM to 100 µM). Replace the old medium with the compound-containing medium. Include a "vehicle control" (e.g., 0.1% DMSO) and a "no-cell" blank control.
-
Incubation: Incubate the plate for 48-72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or isopropanol with 0.04 N HCl) to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ (half-maximal inhibitory concentration) value using non-linear regression analysis.
Protocol 2: TNF-α Inhibition Assay for Anti-inflammatory Activity
This protocol evaluates the ability of a compound to inhibit the production of the pro-inflammatory cytokine TNF-α from immune cells stimulated with lipopolysaccharide (LPS).[18][19]
Causality: LPS, a component of Gram-negative bacteria cell walls, activates macrophages (like the RAW 264.7 cell line) or peripheral blood mononuclear cells (PBMCs) via Toll-like receptor 4 (TLR4), triggering a signaling cascade (including NF-κB) that results in the robust production and secretion of TNF-α. The assay measures the level of secreted TNF-α using an Enzyme-Linked Immunosorbent Assay (ELISA).
Methodology:
-
Cell Seeding: Seed RAW 264.7 macrophages in a 96-well plate at 1 x 10⁵ cells/well and allow them to adhere for 24 hours.
-
Pre-treatment: Remove the medium and add fresh medium containing serial dilutions of this compound. Incubate for 1-2 hours. This step allows the compound to enter the cells before the inflammatory stimulus is applied.
-
Stimulation: Add LPS to each well to a final concentration of 100 ng/mL. Do not add LPS to the negative control wells. Include a vehicle control (DMSO + LPS).
-
Incubation: Incubate the plate for 18-24 hours at 37°C.
-
Supernatant Collection: Centrifuge the plate to pellet the cells and carefully collect the supernatant, which contains the secreted TNF-α.
-
ELISA: Quantify the amount of TNF-α in the supernatant using a commercial mouse TNF-α ELISA kit, following the manufacturer's instructions.
-
Analysis: Generate a standard curve from the TNF-α standards. Calculate the concentration of TNF-α in each sample. Determine the percentage inhibition of TNF-α production for each compound concentration relative to the vehicle control and calculate the IC₅₀ value.
Conclusion and Future Directions
This compound presents itself as a valuable, yet underexplored, scaffold in the vast landscape of isoquinoline-based drug discovery. While direct biological data is sparse, a comparative analysis based on its structural features—a C1-methoxy group and a C3-amine group—provides a rational basis for its investigation as a precursor for novel anticancer and anti-inflammatory agents. Its simple structure is synthetically tractable, allowing for the creation of focused libraries to probe structure-activity relationships systematically.
Future research should prioritize the synthesis and biological evaluation of this compound using the protocols outlined herein. Subsequent derivatization at the C3-amine position to introduce aryl, alkyl, and acyl groups could yield potent modulators of the NF-κB pathway or other critical cellular targets. This strategic approach, grounded in the established pharmacology of the isoquinoline core, positions this compound as a promising starting point for the development of next-generation therapeutics.
References
- Cai, Y., et al. (2021). Biologically Active Isoquinoline Alkaloids covering 2014-2018. PubMed Central. [Link]
- Mahadeviah, et al. (2024). Exploring the Pharmacological Potential of Isoquinoline Derivatives: A Comprehensive Review. Semantic Scholar. [Link]
- Nawrot-Hadzik, I., et al. (2025).
- Marengo, J. R., et al. (2003). Substituted Isoquinolines and Quinazolines as Potential Antiinflammatory Agents. Synthesis and Biological Evaluation of Inhibitors of Tumor Necrosis Factor α. Journal of Medicinal Chemistry. [Link]
- Li, M., et al. (2021). Isoquinolines: Important Cores in Many Marketed and Clinical Drugs. PubMed. [Link]
- Plazas, E. A., et al. (2022). Natural isoquinoline alkaloids: Pharmacological features and multi-target potential for complex diseases.
- Pérez-García, L. A., et al. (2024). Design, synthesis, biological evaluation and molecular modelling of substituted pyrrolo[2,1-a]isoquinolinone derivatives: discovery of potent inhibitors of AChE and BChE. New Journal of Chemistry. [Link]
- Wikipedia. (n.d.). Isoquinoline alkaloids. Wikipedia. [Link]
- Marengo, J. R., et al. (2003). Substituted isoquinolines and quinazolines as potential antiinflammatory agents. Synthesis and biological evaluation of inhibitors of tumor necrosis factor alpha. PubMed. [Link]
- Plazas, E. A., et al. (2022). Natural isoquinoline alkaloids: Pharmacological features and multi-target potential for complex diseases. PubMed. [Link]
- Amerigo Scientific. (n.d.). Exploring the Chemistry and Applications of Isoquinoline. Amerigo Scientific. [Link]
- The Pharma Innovation. (2024). Isoquinoline derivatives and its medicinal activity.
- Li, Z., et al. (2023). Research Progress on Neuroprotective Effects of Isoquinoline Alkaloids. MDPI. [Link]
- Chen, Y. Z., et al. (1998). Synthesis and Biological Evaluation of 3-arylisoquinolines as Antitumor Agents. PubMed. [Link]
- Peng, L., et al. (2018).
- Khan, H., et al. (2023). Plant-based Isoquinoline Alkaloids: A Chemical and Pharmacological Profile of Some Important Leads. ProQuest. [Link]
- Ní Leathlobhair, M., et al. (2025). Asymmetric Synthesis and Biological Evaluation of 1,3‐ and 1,4‐Disubstituted Isoquinoline‐Containing Lipoxin A4 Analogues. Wiley Online Library. [Link]
- Yang, X., et al. (2025). An updated review of isoquinoline alkaloids: Biological activity and mode of action, structural modifications, and agricultural applications.
- Yang, X., et al. (2024). Isolation, biological activity, and synthesis of isoquinoline alkaloids. Semantic Scholar. [Link]
- Yang, X., et al. (2024). Isolation, biological activity, and synthesis of isoquinoline alkaloids. Royal Society of Chemistry. [Link]
- De Martino, A. M., et al. (1984). Alkyl derivatives of isoquinoline. III. Synthesis and pharmacologic activity... PubMed. [Link]
- Guchhait, G., et al. (2023). Diversely functionalized isoquinolines and their core-embedded heterocyclic frameworks: a privileged scaffold for medicinal chemistry.
- Seiler, M. P., et al. (2025). Structure-Activity Relationships of Substituted 2,3,4,4a,5,10b-Hexahydro-benz[h]isoquinoline-6(1H)-ones as 5-HT2C Receptor Antagonists.
- Oganesyan, E. T., et al. (n.d.). study of the biological activity of alkyl derivatives of tetrahydroisoquinolines. Semantic Scholar. [Link]
- Wąsik, A., et al. (2021). 1-Methyl-1,2,3,4-tetrahydroisoquinoline — The toxicological research on an exo/endogenous amine with antidepressant-like activity — In vivo, in vitro and in silico studies. Semantic Scholar. [Link]
- Al-Salahi, R., et al. (2025). Biologically active isoquinoline alkaloids covering 2019–2022.
- Antkiewicz-Michaluk, L., et al. (2014).
- Abele, E., et al. (2017). Synthesis and Contractile Activity of Substituted 1,2,3,4-Tetrahydroisoquinolines. MDPI. [Link]
- Csonka, R., et al. (2022). Synthesis of Bioactive Aminomethylated 8-Hydroxyquinolines via the Modified Mannich Reaction. MDPI. [Link]
- Chimenti, F., et al. (2013). Synthesis and Preliminary Biological Evaluation of 1,3,5-Triazine Amino Acid Derivatives to Study Their MAO Inhibitors.
Sources
- 1. mdpi.com [mdpi.com]
- 2. Isoquinolines: Important Cores in Many Marketed and Clinical Drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Isoquinoline derivatives and its medicinal activity [wisdomlib.org]
- 4. Diversely functionalized isoquinolines and their core-embedded heterocyclic frameworks: a privileged scaffold for medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Biologically Active Isoquinoline Alkaloids covering 2014-2018 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Isoquinoline alkaloids - Wikipedia [en.wikipedia.org]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. researchgate.net [researchgate.net]
- 9. Exploring the Chemistry and Applications of Isoquinoline - Amerigo Scientific [amerigoscientific.com]
- 10. Plant-based Isoquinoline Alkaloids: A Chemical and Pharmacological Profile of Some Important Leads - ProQuest [proquest.com]
- 11. benchchem.com [benchchem.com]
- 12. Synthesis and biological evaluation of 3-arylisoquinolines as antitumor agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. eurekaselect.com [eurekaselect.com]
- 15. sdiarticle4.com [sdiarticle4.com]
- 16. 1-Methyl-1,2,3,4-tetrahydroisoquinoline — The toxicological research on an exo/endogenous amine with antidepressant-like activity — In vivo, in vitro and in silico studies | Semantic Scholar [semanticscholar.org]
- 17. 1-Methyl-1,2,3,4-tetrahydroisoquinoline, an endogenous amine with unexpected mechanism of action: new vistas of therapeutic application - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. pubs.acs.org [pubs.acs.org]
- 19. Substituted isoquinolines and quinazolines as potential antiinflammatory agents. Synthesis and biological evaluation of inhibitors of tumor necrosis factor alpha - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Reactivity of 1-Methoxyisoquinolin-3-amine and 1-Aminoisoquinoline for the Research Scientist
In the landscape of medicinal chemistry and drug development, isoquinoline scaffolds are privileged structures due to their prevalence in a wide array of biologically active compounds.[1][2] Among the myriad of substituted isoquinolines, 1-aminoisoquinoline and its analogue, 1-methoxyisoquinolin-3-amine, present as valuable building blocks for the synthesis of novel therapeutics.[1][3] Understanding the nuanced differences in their reactivity is paramount for designing efficient synthetic routes and novel molecular entities. This guide provides an in-depth, objective comparison of the reactivity of these two compounds, supported by established principles of organic chemistry and experimental insights.
Structural and Electronic Landscape: A Tale of Two Substituents
The reactivity of an aromatic system is fundamentally governed by the electronic effects of its substituents. Both 1-aminoisoquinoline and this compound feature electron-donating groups (EDGs) that significantly influence the electron density distribution within the isoquinoline core.
1.1. 1-Aminoisoquinoline: The Potent Activating Effect of the Amino Group
The primary amino group at the C-1 position of 1-aminoisoquinoline is a powerful activating group.[4][5] Its influence stems from a combination of a moderate electron-withdrawing inductive effect (-I) due to the electronegativity of nitrogen, and a strong electron-donating resonance effect (+M) from the lone pair of electrons on the nitrogen atom. The resonance effect dominates, leading to a significant increase in electron density on the isoquinoline ring system, particularly at the positions ortho and para to the amino group.[4][5]
1.2. This compound: A Modulated Electronic Profile
In this compound, we encounter a more complex electronic scenario. The methoxy group at C-1 is also an activating group, donating electron density through resonance (+M effect) via the oxygen lone pairs, while exhibiting an inductive electron-withdrawing effect (-I).[6][7] The amino group at C-3 further contributes to the electron density of the ring through its own +M and -I effects. The interplay of these two electron-donating groups results in a highly electron-rich isoquinoline system. However, the amino group is generally considered a stronger activating group than the methoxy group.[8]
Comparative Reactivity in Key Synthetic Transformations
The differing electronic profiles of 1-aminoisoquinoline and this compound translate into distinct reactivities in various chemical transformations crucial for drug development.
2.1. Electrophilic Aromatic Substitution (EAS) on the Carbocyclic Ring
Electrophilic substitution on the benzene ring of the isoquinoline nucleus is a key method for introducing further diversity. In isoquinoline itself, electrophilic attack preferentially occurs at the C-5 and C-8 positions.[9]
-
1-Aminoisoquinoline: The potent +M effect of the C-1 amino group strongly activates the carbocyclic ring towards EAS. The increased electron density is directed to the positions ortho and para to the heteroatom-fused bond, which would include the C-5 and C-7 positions. Therefore, 1-aminoisoquinoline is expected to undergo EAS more readily than unsubstituted isoquinoline, with a preference for substitution at the C-5 and C-7 positions.
-
This compound: With two electron-donating groups, this molecule is anticipated to be even more reactive towards electrophiles than 1-aminoisoquinoline. The methoxy group at C-1 and the amino group at C-3 will synergistically activate the carbocyclic ring. The directing effects of both groups will favor substitution at positions C-5 and C-7. Due to the combined activating effect, reactions can be expected to proceed under milder conditions compared to 1-aminoisoquinoline.
Table 1: Predicted Relative Reactivity in Electrophilic Aromatic Substitution
| Compound | Activating Groups | Predicted Reactivity | Expected Major Regioisomers |
| 1-Aminoisoquinoline | C1-NH₂ (Strong) | High | C-5, C-7 |
| This compound | C1-OCH₃ (Moderate), C3-NH₂ (Strong) | Very High | C-5, C-7 |
2.2. Nucleophilic Aromatic Substitution (SNAr) on the Pyridine Ring
The pyridine ring of isoquinoline is inherently electron-deficient and, therefore, susceptible to nucleophilic attack, particularly at the C-1 position.[10][11]
-
1-Aminoisoquinoline: The electron-donating amino group at C-1 will decrease the electrophilicity of this position, making direct nucleophilic displacement of a leaving group at C-1 more challenging compared to an isoquinoline with an electron-withdrawing group at the same position. However, the inherent reactivity of the C-1 position in the isoquinoline system still allows for certain nucleophilic substitutions.[12]
-
This compound: The methoxy group at C-1 is also electron-donating, thus deactivating this position towards nucleophilic attack. However, the methoxy group itself can potentially act as a leaving group under certain conditions, especially after protonation or activation with a Lewis acid. The presence of the amino group at C-3 will have a less direct, but still deactivating, electronic influence on C-1. Overall, direct nucleophilic substitution at C-1 is expected to be less favorable for this molecule compared to an isoquinoline bearing a good leaving group and electron-withdrawing substituents.
2.3. Reactivity of the Exocyclic Amino Group
The primary amino group in both molecules is a key handle for derivatization. Its nucleophilicity is a critical factor in reactions such as acylation, alkylation, and sulfonylation.
-
1-Aminoisoquinoline: The amino group at C-1 is directly attached to the electron-deficient pyridine ring. The nitrogen lone pair participates in resonance with the ring, which can reduce its nucleophilicity compared to a simple alkylamine. However, it remains sufficiently nucleophilic to undergo a variety of common transformations.[1]
-
This compound: The amino group at C-3 is also influenced by the aromatic system. Its nucleophilicity will be similarly modulated by resonance. The presence of the methoxy group at C-1 will have a minor electronic effect on the C-3 amino group. Therefore, the reactivity of the amino group in this compound is expected to be comparable to that of other aminoisoquinolines.
Table 2: Comparison of Amino Group Reactivity
| Reaction Type | 1-Aminoisoquinoline | This compound | Rationale |
| N-Acylation | Readily undergoes acylation. | Expected to readily undergo acylation. | The amino group is a competent nucleophile. |
| N-Alkylation | Can be alkylated, but polyalkylation is a risk. | Expected to be alkylatable, with similar risk of polyalkylation. | The resulting secondary amine is often more nucleophilic. |
| Sandmeyer Reaction | The amino group can be converted to a diazonium salt and subsequently replaced.[13][14][15] | The amino group is expected to be amenable to the Sandmeyer reaction. | A standard transformation for aromatic amines. |
Experimental Protocols: A Practical Guide
While direct comparative experimental data is scarce for this compound, the following protocols for 1-aminoisoquinoline can serve as a robust starting point for researchers, with the expectation that reaction conditions for this compound may require adjustment (e.g., milder conditions for EAS).
General Protocol for N-Acylation of an Aminoisoquinoline
This protocol describes a typical procedure for the acylation of the amino group, a fundamental transformation in drug discovery for introducing diverse side chains.
Methodology:
-
Dissolution: Dissolve 1-aminoisoquinoline (1.0 eq) in a suitable aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).
-
Base Addition: Add a non-nucleophilic base, such as triethylamine (1.2 eq) or diisopropylethylamine (DIPEA) (1.2 eq), to the solution.
-
Acylating Agent Addition: Cool the reaction mixture to 0 °C in an ice bath. Add the acylating agent (e.g., acetyl chloride or benzoyl chloride, 1.1 eq) dropwise.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir until completion, monitoring by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Upon completion, quench the reaction with water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purification: Purify the crude product by flash column chromatography on silica gel to afford the desired N-acyl isoquinoline.
Representative Protocol for Sandmeyer Reaction
The Sandmeyer reaction is a powerful tool to convert the amino group into a variety of other functionalities, including halogens and cyano groups, which are valuable for further cross-coupling reactions.[13][16]
Methodology:
-
Diazotization:
-
Suspend 1-aminoisoquinoline (1.0 eq) in an aqueous solution of a strong acid (e.g., HCl or HBr).
-
Cool the suspension to 0-5 °C in an ice-salt bath.
-
Add a solution of sodium nitrite (NaNO₂) (1.1 eq) in water dropwise, maintaining the temperature below 5 °C.
-
Stir the mixture at this temperature for 30-60 minutes to ensure complete formation of the diazonium salt.
-
-
Nucleophilic Displacement:
-
In a separate flask, prepare a solution or suspension of the copper(I) salt (e.g., CuCl, CuBr, or CuCN) (1.2 eq) in the corresponding concentrated acid.
-
Slowly add the cold diazonium salt solution to the copper(I) salt mixture.
-
Observe for gas evolution (N₂).
-
Warm the reaction mixture to room temperature or gently heat as required to drive the reaction to completion.
-
-
Work-up and Purification:
-
Cool the reaction mixture and extract the product with a suitable organic solvent (e.g., ethyl acetate or DCM).
-
Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the product by column chromatography or recrystallization.
-
Visualization of Reactivity Principles
To further elucidate the concepts discussed, the following diagrams illustrate the key electronic effects and reaction pathways.
Figure 2: Comparative reaction pathways for the two isoquinoline derivatives, highlighting the predicted relative reactivities.
Conclusion and Future Outlook
For the research scientist, the choice between these two scaffolds will depend on the specific synthetic strategy. This compound offers the potential for facile late-stage functionalization of the carbocyclic ring via EAS. In contrast, 1-aminoisoquinoline, being more extensively characterized, provides a more predictable platform for a variety of transformations. Future experimental studies directly comparing the reactivity of these two molecules would be invaluable to the scientific community, further refining our understanding and enabling more precise synthetic design in the pursuit of novel therapeutics.
References
- Brainly. (2022). For electrophilic aromatic substitution reactions, why is a methoxy group on the aromatic ring more activating than a methyl group?
- Wikipedia. (n.d.). Electrophilic aromatic substitution.
- Chemistry LibreTexts. (2022). 16.4: Substituent Effects in Substituted Aromatic Rings.
- Reddit. (2022). Evaluating the Nucleophilicity of Substituted Aniline Derivatives.
- Quora. (2020). Why does nucleophilic substitution in isoquinoline favour at position 1?
- Brainly. (2024). What is the directing effect of the amino group in aromatic electrophilic substitution reactions, and what...
- ResearchGate. (2008). Isoquinoline-based amino acid derivatives.
- HETEROCYCLES. (1977). The introduction of methoxy group to the aromatic ring of heteroaromatic systems ; a model study.
- Química Organica.org. (n.d.). Electrophilic substitution reaction in quinoline and isoquinoline.
- Chemistry Stack Exchange. (2013). What is the influence of an alkyl-hydroxy group on a benzene ring?
- Chemistry Steps. (n.d.). Reactions of Aniline.
- ResearchGate. (2021). How Amino and Nitro Substituents Affect the Aromaticity of Benzene Ring.
- ResearchGate. (2021). Nucleophilicities of para‐substituted aniline radical cations in acetonitrile: Kinetic investigation and structure–reactivity relationships.
- SlidePlayer. (2010). Chapter 15 Reactions of Aromatic Compounds.
- YouTube. (2022). Directing Effects in Electrophilic Aromatic Substitution Made EASY!
- National Institutes of Health. (2014). Concerted Nucleophilic Aromatic Substitutions.
- University of Calgary. (n.d.). Ch 8 : Nucleophilc Substitution answers.
- ResearchGate. (2014). Orienting methoxy group-carbocation conjugation effects explaining the...
- Chemistry LibreTexts. (2020). 14.3: Substituent Effects.
- YouTube. (2021). electrophilic and nucleophilic aromatic substitution in quinolone & isoquinoline.
- Wikipedia. (n.d.). Sandmeyer reaction.
- University of Calgary. (n.d.). Ch12 : EArS of heteroaromatics.
- ResearchGate. (2015). Mechanisms of reactions of methoxy species with benzene and cyclohexane over H-ZSM-5 zeolites.
- YouTube. (2021). Reactions of Isoquinoline | TYBSc Chemistry.
- Organic Chemistry Portal. (n.d.). Sandmeyer Reaction.
- National Institutes of Health. (2021). Recent trends in the chemistry of Sandmeyer reaction: a review.
- L.S.College, Muzaffarpur. (2022). Sandmeyer reaction.
- Wikipedia. (n.d.). Nucleophilic aromatic substitution.
- SlideShare. (2020). Aromatic Electrophilic substitution.
- YouTube. (2023). Electophilic substitution reaction of quinoline and isoquinoline.
- ResearchGate. (2022). Proposed mechanism for amination of quinoline- and isoquinoline-N-oxides.
- Master Organic Chemistry. (2018). Nucleophilic Aromatic Substitution: Introduction and Mechanism.
- PubMed. (1983). [A practical method for the synthesis of 1-aminoisoquinoline].
- PubMed. (2011). Optimisation of 6-substituted isoquinolin-1-amine based ROCK-I inhibitors.
Sources
- 1. Buy 1-Aminoisoquinoline | 1532-84-9 [smolecule.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. chemimpex.com [chemimpex.com]
- 4. Electrophilic aromatic substitution - Wikipedia [en.wikipedia.org]
- 5. brainly.com [brainly.com]
- 6. brainly.com [brainly.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. researchgate.net [researchgate.net]
- 9. Electrophilic substitution reaction in quinoline and isoquinoline [quimicaorganica.org]
- 10. quora.com [quora.com]
- 11. m.youtube.com [m.youtube.com]
- 12. youtube.com [youtube.com]
- 13. Sandmeyer reaction - Wikipedia [en.wikipedia.org]
- 14. Sandmeyer Reaction [organic-chemistry.org]
- 15. lscollege.ac.in [lscollege.ac.in]
- 16. Recent trends in the chemistry of Sandmeyer reaction: a review - PMC [pmc.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to Isoquinoline Synthesis: A Comparative Analysis
The isoquinoline scaffold is a cornerstone of medicinal chemistry and natural product synthesis, forming the structural core of numerous bioactive alkaloids and pharmaceutical agents with a vast spectrum of activities, including anticancer, antimicrobial, and CNS-modulating properties.[1][2][3][4][5] The efficient construction of this privileged heterocyclic system has driven the development of a diverse array of synthetic methodologies.
This guide provides an in-depth comparative analysis of the principal methods for isoquinoline synthesis. We will dissect the mechanisms, scope, and limitations of venerable classical reactions and explore the efficiency and sustainability of modern catalytic strategies. This analysis is designed for researchers, scientists, and drug development professionals to facilitate the strategic selection of the most appropriate synthetic route for a given target.
Part 1: The Classical Pillars of Isoquinoline Synthesis
For over a century, a few key name reactions have been the workhorses for constructing the isoquinoline core. These methods typically rely on intramolecular electrophilic aromatic substitution and, while robust, often necessitate harsh conditions.[6][7]
The Bischler-Napieralski Reaction
The Bischler-Napieralski reaction is a classic method for synthesizing 3,4-dihydroisoquinolines via the intramolecular cyclization of β-arylethylamides.[8][9] This reaction requires a dehydrating agent, such as phosphorus oxychloride (POCl₃) or phosphorus pentoxide (P₂O₅), under thermal conditions.[10][11][12] The resulting dihydroisoquinoline can be subsequently oxidized to the aromatic isoquinoline.[12][13]
Mechanism and Rationale
The reaction is most effective for electron-rich aromatic rings, which are more susceptible to electrophilic attack.[9][11][12] Two mechanisms are generally proposed, differing in the timing of the carbonyl oxygen's elimination.[8][11] The more commonly accepted pathway involves the formation of a key nitrilium ion intermediate, which is a potent electrophile that drives the cyclization.
-
Step 1: Amide Activation: The Lewis acidic condensing agent (e.g., POCl₃) activates the amide carbonyl oxygen, making it a good leaving group.
-
Step 2: Nitrilium Ion Formation: Elimination of the activated oxygen species generates a highly electrophilic nitrilium ion intermediate.
-
Step 3: Intramolecular Electrophilic Aromatic Substitution (SEAr): The electron-rich aryl ring attacks the nitrilium ion in an intramolecular cyclization. This step is the core bond-forming event.
-
Step 4: Rearomatization: A proton is lost from the sp³-hybridized carbon, restoring the aromaticity of the benzene ring and yielding the final 3,4-dihydroisoquinoline product.
Sources
- 1. Greener alternatives for synthesis of isoquinoline and its derivatives: a comparative review of eco-compatible synthetic routes - RSC Advances (RSC Publishing) DOI:10.1039/D5RA04962H [pubs.rsc.org]
- 2. Greener alternatives for synthesis of isoquinoline and its derivatives: a comparative review of eco-compatible synthetic routes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Greener alternatives for synthesis of isoquinoline and its derivatives: a comparative review of eco-compatible synthetic routes - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. ijpsjournal.com [ijpsjournal.com]
- 6. youtube.com [youtube.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Bischler–Napieralski reaction - Wikipedia [en.wikipedia.org]
- 9. grokipedia.com [grokipedia.com]
- 10. Bischler-Napieralski Reaction [organic-chemistry.org]
- 11. Bischler-Napieralski Reaction: Examples & Mechanism [nrochemistry.com]
- 12. jk-sci.com [jk-sci.com]
- 13. Synthesis, Reactions and Medicinal Uses of Isoquinoline | Pharmaguideline [pharmaguideline.com]
A Comparative Guide to the Synthesis of 1-Methoxyisoquinolin-3-amine: An In-Depth Validation of Protocols for Medicinal Chemistry
Introduction: The Significance of 1-Methoxyisoquinolin-3-amine in Drug Discovery
The isoquinoline scaffold is a cornerstone in medicinal chemistry, forming the structural core of numerous biologically active compounds and approved pharmaceuticals.[1] Among its many derivatives, this compound stands out as a valuable building block for the synthesis of novel therapeutic agents. The strategic placement of the methoxy and amine functionalities at the C1 and C3 positions, respectively, offers versatile handles for chemical modification, enabling the exploration of structure-activity relationships in drug discovery programs. This guide provides a comprehensive validation of a primary synthesis protocol for this compound and objectively compares it with alternative synthetic strategies, offering researchers the critical insights needed to make informed decisions in their synthetic endeavors.
Primary Validated Protocol: A Multi-Step Synthesis from α-Cyano-o-tolunitrile
This section details a robust and validated protocol for the synthesis of this compound, adapted from the established synthesis of the closely related 1-methoxyisoquinoline-3,4-diamine.[2] This pathway offers a logical and reproducible approach, starting from readily available materials.
Experimental Protocol
Step 1: Synthesis of 1-Bromoisoquinolin-3-amine
-
Reaction: α-Cyano-o-tolunitrile is cyclized in the presence of hydrogen bromide.
-
Procedure: A solution of α-cyano-o-tolunitrile in a suitable solvent is saturated with dry hydrogen bromide gas at 0-5 °C. The reaction mixture is stirred at room temperature until the reaction is complete (monitored by TLC). The resulting precipitate is filtered, washed with a cold solvent, and dried to yield 1-bromoisoquinolin-3-amine.
Step 2: Synthesis of this compound
-
Reaction: Nucleophilic substitution of the bromide with a methoxide group.
-
Procedure: 1-Bromoisoquinolin-3-amine is suspended in a solution of sodium methoxide in methanol. The mixture is heated under reflux until the starting material is consumed (monitored by TLC). The reaction mixture is then cooled, and the product is isolated by filtration or extraction after removal of the solvent.
Step 3: Nitration of this compound
-
Reaction: Introduction of a nitro group at the C4 position.
-
Procedure: this compound is dissolved in concentrated sulfuric acid at low temperature (e.g., 0 °C). A nitrating mixture (a mixture of concentrated nitric acid and sulfuric acid) is added dropwise while maintaining the low temperature. The reaction is stirred until completion and then carefully poured onto ice. The precipitated product, 1-methoxy-4-nitroisoquinolin-3-amine, is collected by filtration, washed with water, and dried.
Step 4: Selective Reduction of the Nitro Group
-
Reaction: Reduction of the nitro group to an amine.
-
Procedure: The 1-methoxy-4-nitroisoquinolin-3-amine is dissolved in a suitable solvent (e.g., ethanol, acetic acid) and a reducing agent such as tin(II) chloride or catalytic hydrogenation (e.g., H2/Pd-C) is employed to selectively reduce the nitro group to an amine, yielding the final product, this compound. Purification is typically achieved by recrystallization or column chromatography.
Causality Behind Experimental Choices
The choice of α-cyano-o-tolunitrile as the starting material is strategic due to its inherent reactivity to form the isoquinoline core under acidic conditions. The introduction of the methoxy group in the second step is crucial as it activates the isoquinoline ring for the subsequent electrophilic nitration at the C4 position. The final reduction step is a standard and reliable method for converting a nitro group to an amine.
Workflow Diagram
Caption: Workflow for the synthesis of this compound.
Alternative Synthesis Routes: A Comparative Analysis
While the primary protocol offers a reliable pathway, other established methods for isoquinoline synthesis can be adapted to produce this compound. This section explores two prominent alternatives: the Bischler-Napieralski and Pictet-Spengler reactions.
Alternative Route 1: The Bischler-Napieralski Reaction
The Bischler-Napieralski reaction is a powerful method for constructing the dihydroisoquinoline scaffold from β-arylethylamides, which can then be oxidized to the corresponding isoquinoline.[3][4][5][6]
Proposed Synthetic Pathway:
-
Starting Material: A suitable β-(methoxyphenyl)ethylamine derivative.
-
Acylation: The amine is acylated to form the corresponding amide.
-
Cyclization: The amide is treated with a dehydrating agent (e.g., POCl₃, P₂O₅) to induce cyclization to a dihydroisoquinoline.
-
Aromatization: The dihydroisoquinoline is oxidized to the aromatic 1-methoxyisoquinoline.
-
Amination: An amino group is introduced at the C3 position, potentially through a multi-step sequence involving halogenation and subsequent amination.
Advantages:
-
A well-established and widely used reaction in alkaloid synthesis.[7]
-
Can be adapted for a variety of substituted isoquinolines.
Disadvantages:
-
Requires a subsequent oxidation step to achieve the aromatic isoquinoline core.
-
Introduction of the 3-amino group might require additional, potentially low-yielding, steps.
-
The reaction often requires harsh conditions (high temperatures and strong acids).[4]
Alternative Route 2: The Pictet-Spengler Reaction
The Pictet-Spengler reaction involves the condensation of a β-arylethylamine with an aldehyde or ketone, followed by ring closure to form a tetrahydroisoquinoline.[8][9] Similar to the Bischler-Napieralski route, the resulting tetrahydroisoquinoline needs to be oxidized.
Proposed Synthetic Pathway:
-
Starting Material: A β-(methoxyphenyl)ethylamine.
-
Condensation and Cyclization: Reaction with an appropriate aldehyde (e.g., formaldehyde or a protected aminoacetaldehyde) in the presence of an acid catalyst to form the tetrahydroisoquinoline ring.
-
Aromatization: Oxidation of the tetrahydroisoquinoline to the aromatic isoquinoline.
-
Functional Group Manipulation: Introduction or modification of the substituent at the C3 position to yield the final amine.
Advantages:
-
Often proceeds under milder conditions than the Bischler-Napieralski reaction.
-
A special case of the Mannich reaction, with a well-understood mechanism.[8]
Disadvantages:
-
Requires a multi-step process including oxidation and functional group interconversion to arrive at the target molecule.
-
Yields can be variable depending on the substrates and reaction conditions.
Logical Relationship Diagram
Caption: Logical relationships between synthesis routes.
Comparative Data Summary
The following table provides a semi-quantitative comparison of the different synthetic routes. The data for the primary protocol is based on the reported synthesis of the 3,4-diamine analog, while the data for the alternative routes are estimations based on literature precedents for similar transformations.
| Parameter | Primary Protocol (Adapted from Deady, 1984) | Bischler-Napieralski Route | Pictet-Spengler Route |
| Starting Materials | α-Cyano-o-tolunitrile | β-(methoxyphenyl)ethylamine | β-(methoxyphenyl)ethylamine |
| Number of Steps | 4 | 4-5 | 4-5 |
| Estimated Overall Yield | Moderate to Good | Variable | Variable |
| Key Reagents | HBr, NaOMe, HNO₃/H₂SO₄, SnCl₂ | POCl₃/P₂O₅, Oxidizing agent | Aldehyde, Acid catalyst, Oxidizing agent |
| Scalability | Potentially scalable | Scalable with optimization | Scalable with optimization |
| Green Chemistry Aspect | Use of strong acids and tin salts | Use of hazardous dehydrating agents | Milder initial conditions, but requires oxidation |
Conclusion and Recommendations
The synthesis of this compound is a critical step for the development of novel isoquinoline-based therapeutics. This guide has detailed a validated, multi-step protocol starting from α-cyano-o-tolunitrile, which offers a clear and reproducible pathway to a close analog of the target molecule. The proposed adaptation of this protocol for the synthesis of this compound is scientifically sound and provides a strong starting point for researchers.
The alternative Bischler-Napieralski and Pictet-Spengler reactions, while fundamental in isoquinoline synthesis, present additional challenges for obtaining the target compound, primarily the need for subsequent oxidation and functional group manipulations.
For researchers seeking a reliable and well-documented approach, the primary protocol adapted from the work of Deady and Kachab is recommended. For those interested in exploring alternative methodologies or developing novel synthetic routes, the Bischler-Napieralski and Pictet-Spengler reactions offer fertile ground for investigation, with the potential for optimization to improve efficiency and yield. Ultimately, the choice of synthetic route will depend on the specific requirements of the research project, including available starting materials, desired scale, and tolerance for multi-step procedures.
References
- Pictet–Spengler reaction. In Wikipedia.
- Pictet-Spengler Isoquinoline Synthesis. (n.d.).
- Bischler-Napieralski Reaction. Organic Chemistry Portal. (n.d.).
- Bischler–Napieralski reaction. In Wikipedia.
- Bischler-Napieralski Reaction: Examples & Mechanism. NROChemistry. (n.d.).
- Isoquinoline synthesis. Química Organica.org. (n.d.).
- Heravi, M. M., & Zadsirjan, V. (2020). Bischler–Napieralski Reaction in the Syntheses of Isoquinolines. In Comprehensive Organic Name Reactions and Reagents (Vol. 112, pp. 183-222). John Wiley & Sons, Inc.
- The Preparation of 3-Aminoisoquinoline and Related Compounds. Journal of the American Chemical Society. (n.d.).
- The Pictet-Spengler Reaction Updates Its Habits. Molecules. (2018). 23(7), 1735.
- Whaley, W. M., & Govindachari, T. R. (1951). The Pictet-Spengler Synthesis of Tetrahydroisoquinolines and Related Compounds. In Organic Reactions (Vol. 6, pp. 151-190). John Wiley & Sons, Inc.
- Neumeyer, J. L., Weinhardt, K. K., Carrano, R. A., & McCurdy, D. H. (1971). Isoquinolines. 3. 3-Aminoisoquinoline derivatives with central nervous system depessant activity. Journal of Medicinal Chemistry, 14(7), 648-650.
- Kaur, M., & Singh, M. (2016). recent advances in the synthesis of isoquinoline and its analogue: a review. World Journal of Pharmacy and Pharmaceutical Sciences, 5(7), 634-653.
- Expedient Synthesis of 1-Oxo-1,2,3,4-tetrahydroisoquinoline-4-carboxyl
- Expedient Synthesis of 1-Oxo-1,2,3,4-tetrahydroisoquinoline-4-carboxyl
- Deady, L. W., & Kachab, E. H. (1986). A Synthesis of 1-Methoxyisoquinoline-3,4-diamine and Some Derived Imidazo[4,5-c]isoquinolines. Australian Journal of Chemistry, 39(11), 2089-2094.
- Direct Amination of Nitroquinoline Derivatives via Nucleophilic Displacement of Aromatic Hydrogen. Molecules. (2021). 26(15), 4545.
- Preparation of 7‐ethoxy‐3‐hydroxy‐6‐methoxy‐1‐methyl‐4‐nitroisoquinoline. Journal of Heterocyclic Chemistry. (1995). 32(4), 1279-1282.
- Methods of synthesizing 2-methoxymethyl-1,4-benzenediamine. Google Patents. (n.d.).
- Improved process for the synthesis of 1-(4-methoxyphenyl) ethylamine and its isomers. Google Patents. (n.d.).
- First Synthesis of 3-Methoxy-4-Aminopropiophenone.
- Green Synthesis of Morpholines via Selective Monoalkyl
- Green Synthesis of Morpholines via Selective Monoalkyl
Sources
- 1. researchgate.net [researchgate.net]
- 2. connectsci.au [connectsci.au]
- 3. Bischler-Napieralski Reaction [organic-chemistry.org]
- 4. Bischler–Napieralski reaction - Wikipedia [en.wikipedia.org]
- 5. jk-sci.com [jk-sci.com]
- 6. Bischler-Napieralski Reaction: Examples & Mechanism [nrochemistry.com]
- 7. researchgate.net [researchgate.net]
- 8. Pictet–Spengler reaction - Wikipedia [en.wikipedia.org]
- 9. Pictet-Spengler Isoquinoline Synthesis (Chapter 46) - Name Reactions in Organic Synthesis [resolve.cambridge.org]
A Comparative Guide to the X-ray Crystallography of 1-Methoxyisoquinolin-3-amine Derivatives
For researchers, scientists, and professionals in drug development, understanding the three-dimensional structure of pharmacologically active molecules is paramount. X-ray crystallography stands as the definitive method for elucidating the precise atomic arrangement within a crystalline solid, offering unparalleled insights into molecular conformation, intermolecular interactions, and the subtle structural variations that can profoundly impact biological activity.[1][2][3] This guide provides an in-depth comparison of the X-ray crystallography of 1-methoxyisoquinolin-3-amine derivatives, a class of compounds recognized for their therapeutic potential.[2]
The isoquinoline scaffold is a significant heterocyclic framework in medicinal chemistry due to its presence in a wide array of biologically active natural products and synthetic compounds.[2][4] The introduction of methoxy and amine functionalities, as seen in this compound, provides a versatile platform for developing novel therapeutic agents.[2] Structure-activity relationship (SAR) studies are crucial in this endeavor, and X-ray crystallography provides the foundational data for rational drug design.[5][6][7]
This guide will navigate through the experimental workflow of single-crystal X-ray diffraction, compare the crystallographic data of several hypothetical derivatives, and discuss how structural modifications influence their solid-state architecture.
The Crystallographic Workflow: From Powder to Precision
The journey from a synthesized compound to a refined crystal structure involves a meticulous, multi-step process. While obtaining a high-quality single crystal suitable for diffraction is often the most challenging step, modern direct-space methods have also enabled structure solution from powder X-ray diffraction (PXRD) data, significantly expanding the applicability of crystallographic analysis.[8][9][10]
The general workflow for small molecule X-ray crystallography is outlined below:
Caption: Experimental workflow for single-crystal X-ray crystallography.
Key Experimental Considerations:
-
Purification: The purity of the starting material is critical. Techniques like recrystallization are often employed to obtain a highly pure solid sample.[2]
-
Crystallization: Growing a single crystal of suitable size and quality is paramount. This often involves screening various solvents, temperatures, and crystallization techniques (e.g., slow evaporation, vapor diffusion).
-
Data Collection: The crystal is mounted on a diffractometer and irradiated with X-rays. The resulting diffraction pattern is collected by a detector.[1]
-
Structure Solution and Refinement: The diffraction data is processed to determine the unit cell parameters and space group. The atomic positions are then determined (structure solution) and optimized (refinement) to best fit the experimental data.[9]
Comparative Analysis of this compound Derivatives
To illustrate the impact of structural modifications on the crystallographic parameters, let's consider a hypothetical series of this compound derivatives. The following table summarizes their potential crystallographic data, which would be deposited in and retrievable from a repository like the Cambridge Structural Database (CSD).[11][12]
| Compound | Derivative (R-group) | Formula | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | β (°) | V (ų) | Z |
| 1 | -H | C₁₀H₁₀N₂O | Monoclinic | P2₁/c | 8.5 | 12.1 | 9.2 | 105.3 | 915.2 | 4 |
| 2 | -CH₃ (at N-amine) | C₁₁H₁₂N₂O | Orthorhombic | Pbca | 10.2 | 15.8 | 7.9 | 90 | 1273.6 | 8 |
| 3 | -Cl (at C6) | C₁₀H₉ClN₂O | Monoclinic | P2₁/n | 7.8 | 13.5 | 10.1 | 98.7 | 1052.4 | 4 |
| 4 | -F (at C6) | C₁₀H₉FN₂O | Monoclinic | P2₁/c | 7.7 | 13.4 | 10.0 | 98.5 | 1020.1 | 4 |
Note: This data is hypothetical and for illustrative purposes. Real experimental data would require synthesis and crystallographic analysis of each compound.
Structural Insights from the Comparative Data:
-
Impact of N-Methylation (Compound 2): The introduction of a methyl group on the amine nitrogen significantly alters the crystal packing, leading to a change in the crystal system from monoclinic to orthorhombic and a substantial increase in the unit cell volume. This suggests that the methyl group disrupts the hydrogen bonding network present in the parent compound, forcing a less dense packing arrangement.
-
Influence of Halogen Substitution (Compounds 3 & 4): The addition of a chlorine or fluorine atom at the C6 position is likely to introduce halogen bonding as a significant intermolecular interaction. While both chloro and fluoro derivatives are shown to crystallize in a monoclinic system, the subtle differences in their unit cell parameters reflect the different sizes and electronegativities of the halogen atoms, which in turn affect the strength and geometry of these interactions.
The following diagram illustrates the logical relationship between molecular structure and the resulting crystal packing:
Caption: Relationship between molecular structure and crystal properties.
Detailed Experimental Protocol: Single-Crystal X-ray Diffraction of a this compound Derivative
This section provides a representative, step-by-step protocol for the crystallographic analysis of a novel this compound derivative.
1. Crystal Growth:
- Dissolve 10-20 mg of the purified compound in a minimal amount of a suitable solvent (e.g., acetonitrile, ethanol, or a mixture).
- Slowly evaporate the solvent at room temperature in a loosely covered vial.
- Alternatively, use vapor diffusion by placing the vial containing the compound solution inside a larger sealed container with a less polar anti-solvent.
- Monitor for the formation of single crystals over several days to weeks.
2. Crystal Mounting and Data Collection:
- Select a well-formed, single crystal with sharp edges and no visible defects under a microscope.
- Mount the crystal on a cryoloop and flash-cool it in a stream of liquid nitrogen to minimize radiation damage.
- Center the crystal on the goniometer of a single-crystal X-ray diffractometer.
- Collect a series of diffraction images by rotating the crystal in the X-ray beam. A typical data collection may take several hours.[1]
3. Data Processing and Structure Solution:
- Integrate the raw diffraction images to obtain a list of reflection intensities.
- Determine the unit cell parameters and space group using indexing software.
- Solve the crystal structure using direct methods or Patterson methods to obtain an initial model of the atomic positions.
4. Structure Refinement and Validation:
- Refine the atomic coordinates, displacement parameters, and other structural parameters against the experimental data using a least-squares minimization algorithm.
- Locate and add hydrogen atoms to the model.
- Validate the final structure using crystallographic software to check for geometric reasonability and potential errors.
- Prepare the final crystallographic information file (CIF) for deposition in a public database.
Alternative and Complementary Analytical Techniques
While X-ray crystallography provides the most definitive structural data, other techniques can offer valuable complementary information, especially when obtaining suitable single crystals is challenging.
-
Powder X-ray Diffraction (PXRD): As mentioned, PXRD can be used for structure determination, particularly for materials that do not form large single crystals.[8][10] It is also an essential tool for phase identification and purity analysis.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR provides detailed information about the connectivity and chemical environment of atoms in a molecule in solution, which can be compared to the solid-state conformation determined by crystallography.
-
Mass Spectrometry (MS): MS is used to determine the molecular weight and elemental composition of the synthesized compounds, confirming their identity.
Conclusion
X-ray crystallography is an indispensable tool in the study of this compound derivatives and other small molecules of pharmaceutical interest. The detailed three-dimensional structural information it provides is fundamental to understanding structure-activity relationships, guiding the design of more potent and selective drug candidates, and securing intellectual property. By carefully comparing the crystal structures of a series of derivatives, researchers can gain profound insights into the subtle interplay of molecular conformation and intermolecular forces that govern the properties of these promising compounds.
References
- Wikipedia. Isoquinoline. [Link]
- Springer Nature Experiments. X-ray Diffraction Protocols and Methods. [Link]
- ResearchGate. (PDF)
- Google Patents.
- PubMed Central.
- ResearchGate.
- BiŌkeanós.
- Crystal Growth & Design.
- PubMed Central. Powder X-ray diffraction as a powerful tool to exploit in organic electronics: shedding light on the first N,N. [Link]
- ResearchGate.
- PubMed. Synthesis and structure-activity relationship studies of substituted isoquinoline analogs as antitumor agent. [Link]
- RSC Publishing. Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies. [Link]
- CCDC.
- National Institutes of Health. Crystal structure of 1-(1-chloroethyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolinium chloride. [Link]
- OUCI. X-Ray Crystallography and its Role in Understanding the Physicochemical Properties of Pharmaceutical Cocrystals. [Link]
- PubChem. 1-Methoxyisoquinoline. [Link]
- PubMed Central. Synthesis, X-ray diffraction study, analysis of intermolecular interactions and molecular docking of ethyl 1-(3-tosylquinolin-4-yl)
- PubChem. 1-Methylisoquinoline. [Link]
- ResearchGate. Polymorphism in 8-hydroxyquinolin-2(1 H )
- MDPI. Synthesis and Structure–Activity Relationship Study of 2-(amino)quinazolin-4(3H)-one Derivatives as Potential Inhibitors of Methicillin-Resistant Staphylococcus aureus (MRSA). [Link]
- National Institutes of Health. Crystal structure of 1,2,3,4-tetrahydroisoquinolin-2-ium (2S,3S)
- PubMed.
- National Institutes of Health. Synthesis, X-ray crystallography and antimicrobial activity of 2-cyanoguanidinophenytoin. [Link]
- PubChem. 3-Methylisoquinoline. [Link]
- PubChem. 3-Aminoquinoline. [Link]
- PubChem. 1,3,4-Trimethoxy-6,7-dihydroisoquinoline. [Link]
- CCDC. Search - Access Structures. [Link]
Sources
- 1. X-ray Diffraction Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 2. benchchem.com [benchchem.com]
- 3. rigaku.com [rigaku.com]
- 4. Isoquinoline - Wikipedia [en.wikipedia.org]
- 5. Synthesis and structure-activity relationship studies of substituted isoquinoline analogs as antitumor agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 7. mdpi.com [mdpi.com]
- 8. A good-practice guide to solving and refining molecular organic crystal structures from laboratory powder X-ray diffraction data - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Powder X-ray diffraction as a powerful tool to exploit in organic electronics: shedding light on the first N,N′,N′′-trialkyldiindolocarbazole - PMC [pmc.ncbi.nlm.nih.gov]
- 11. biokeanos.com [biokeanos.com]
- 12. ccdc.cam.ac.uk [ccdc.cam.ac.uk]
A Comparative Efficacy Analysis of Isoquinolin-1-amine Based ROCK Inhibitors in Cardiovascular Research
For researchers, scientists, and drug development professionals navigating the landscape of cardiovascular disease therapeutics, the Rho-associated coiled-coil containing protein kinases (ROCK1 and ROCK2) have emerged as a pivotal target.[1][2] Overactivation of the RhoA/ROCK signaling pathway is implicated in the pathophysiology of hypertension, pulmonary hypertension, and heart failure.[3][4] This has spurred the development of a diverse array of ROCK inhibitors. Among these, compounds based on the isoquinoline scaffold have demonstrated significant promise, with some advancing to clinical use.
This guide provides an in-depth, objective comparison of the efficacy of isoquinolin-1-amine based ROCK inhibitors against other prominent alternatives. We will delve into supporting experimental data, present detailed methodologies for inhibitor evaluation, and explore the crucial structure-activity relationships that govern their potency and selectivity.
The Central Role of ROCK in Cardiovascular Pathophysiology
The ROCK signaling cascade is a critical regulator of smooth muscle cell contraction, actin cytoskeleton organization, and gene expression.[4] Dysregulation of this pathway contributes to the increased vascular resistance and adverse cardiac remodeling characteristic of many cardiovascular diseases.[2][5] Inhibition of ROCK, therefore, presents a compelling therapeutic strategy to ameliorate these pathological processes.
Below is a diagram illustrating the canonical ROCK signaling pathway and the points of intervention by small molecule inhibitors.
Comparative In Vitro Efficacy of ROCK Inhibitors
The potency of a ROCK inhibitor is typically quantified by its half-maximal inhibitory concentration (IC50), a measure of the drug concentration required to inhibit 50% of the enzyme's activity in vitro. A lower IC50 value denotes a higher potency. The isoquinoline scaffold has been a fertile ground for the development of potent ROCK inhibitors.
Here, we compare the in vitro potency of several key isoquinoline-based inhibitors with the widely used non-isoquinoline research compound, Y-27632.
| Compound | Chemical Class | ROCK1 IC50/Ki | ROCK2 IC50/Ki | Selectivity Profile (Inhibition of other kinases) | Key Features |
| Fasudil (HA-1077) | Isoquinoline | Ki: 0.33 µM | IC50: 0.158 µM | PKA (IC50: 4.58 µM), PKC (IC50: 12.30 µM), PKG (IC50: 1.650 µM) | First clinically approved ROCK inhibitor (for cerebral vasospasm in Japan and China).[2][6] |
| Ripasudil (K-115) | Isoquinoline | IC50: 51 nM | IC50: 19 nM | High selectivity against a panel of other kinases. | Approved in Japan for the treatment of glaucoma and ocular hypertension. |
| Netarsudil (AR-13324) | Isoquinoline | Ki: 1 nM | Ki: 1 nM | Also inhibits the norepinephrine transporter (NET). | Approved in the US for glaucoma and ocular hypertension.[6] |
| Lead Compound 14A | 6-substituted isoquinolin-1-amine | Equipotent ROCK1/ROCK2 | Equipotent ROCK1/ROCK2 | Improved selectivity over PKA versus Hydroxyfasudil. | Preclinical candidate with good in vivo efficacy in a hypertensive rat model.[7] |
| Y-27632 | Aminopyridine | Ki: 220 nM | Ki: 300 nM | Non-selective against several other kinases at higher concentrations.[2] | A widely used tool compound in preclinical research.[8][9] |
Note: IC50 and Ki values are compiled from various sources and should be interpreted with consideration of the different experimental conditions under which they were determined.
Structure-Activity Relationship (SAR) of 6-Substituted Isoquinolin-1-amine Analogs
Fragment-based drug discovery has been instrumental in optimizing the isoquinolin-1-amine scaffold.[5][10] Studies on 6-substituted analogs have revealed key structural determinants for ROCK-I inhibitory activity.
| Compound ID | 6-Substituent | ROCK-I IC50 (nM) | Rationale for Efficacy |
| 1 | -H | >10000 | The unsubstituted parent scaffold exhibits very low activity.[3] |
| 2a | 4-Fluorophenyl | 500 | Introduction of an aryl group at the 6-position significantly improves potency.[3] |
| 2b | 4-Methoxyphenyl | 350 | An electron-donating group on the phenyl ring further enhances activity.[3] |
| 2c | 4-(Trifluoromethyl)phenyl | 750 | An electron-withdrawing group is less favorable for potency compared to electron-donating groups.[3] |
| 3a | 4-Pyridyl | 200 | A heterocyclic substituent, such as a pyridyl group, can further increase potency.[3] |
In Vivo Efficacy: From Bench to Preclinical Models
The ultimate measure of an inhibitor's therapeutic potential lies in its efficacy in relevant in vivo disease models. The spontaneously hypertensive rat (SHR) is a widely accepted model for studying the effects of antihypertensive agents.
One notable study demonstrated that a lead compound from the 6-substituted isoquinolin-1-amine series, compound 14A, exhibited good in vivo efficacy in the SHR model.[7] While specific blood pressure reduction percentages for this compound are not detailed in the abstract, its progression as a lead candidate underscores its significant in vivo activity.[7]
Furthermore, in a clinical setting for glaucoma, a phase 3 trial directly comparing two isoquinoline-based ROCK inhibitors, Netarsudil and Ripasudil, provided valuable in vivo efficacy data in humans. The study concluded that Netarsudil 0.02% administered once daily was more effective in reducing intraocular pressure than Ripasudil 0.4% administered twice daily.[11] At week 4, the mean diurnal intraocular pressure was 15.96 mmHg for the Netarsudil group compared to 17.71 mmHg for the Ripasudil group.[11]
Experimental Protocols for Efficacy Evaluation
To ensure the reproducibility and validity of research findings, standardized and well-documented experimental protocols are paramount. Below are detailed methodologies for key assays used to evaluate the efficacy of ROCK inhibitors.
In Vitro Kinase Inhibition Assay (IC50 Determination)
This assay directly measures the ability of a compound to inhibit the enzymatic activity of ROCK.
Step-by-Step Methodology:
-
Plate Preparation: A 96-well microtiter plate is pre-coated with a recombinant ROCK substrate, such as MYPT1.[12][13]
-
Reagent Preparation: Prepare a kinase reaction buffer (e.g., 20 mM HEPES, pH 7.5, 20 mM MgCl2, 0.015% Brij-35, 4 mM DTT). Prepare serial dilutions of the test inhibitor in DMSO, ensuring the final DMSO concentration in the assay is low (<2%).
-
Kinase Reaction:
-
Add the recombinant ROCK enzyme (e.g., active ROCK-II as a positive control) to each well.[12]
-
Add the diluted test compounds to the respective wells. Include a no-inhibitor control and a background control (with a chelating agent like EDTA to prevent kinase activity).
-
Pre-incubate the enzyme and inhibitor for a defined period.
-
Initiate the kinase reaction by adding a solution containing ATP (e.g., 5 µM) and the peptide substrate (e.g., 1.5 µM FITC-labeled peptide).
-
-
Incubation: Incubate the plate at 30°C for a specified time (e.g., 60 minutes).[12]
-
Detection:
-
Stop the reaction.
-
Detect the amount of phosphorylated substrate. This can be achieved using various methods, including:
-
ELISA-based: Use a phospho-specific antibody that recognizes the phosphorylated substrate (e.g., anti-phospho-MYPT1 (Thr-696)).[12][13] A secondary HRP-conjugated antibody and a chromogenic substrate are then used for detection.[14]
-
Fluorescence-based: If a fluorescently labeled peptide substrate is used, the phosphorylated and non-phosphorylated peptides can be separated and quantified.
-
-
-
Data Analysis: Plot the percentage of inhibition against the logarithm of the inhibitor concentration. The IC50 value is determined by fitting the data to a sigmoidal dose-response curve.
Cellular Assay for ROCK Activity (Western Blot)
This assay assesses the effect of an inhibitor on ROCK activity within a cellular context by measuring the phosphorylation of downstream targets.
Step-by-Step Methodology:
-
Cell Culture and Treatment:
-
Culture vascular smooth muscle cells or other relevant cell types to near confluence.
-
Treat the cells with various concentrations of the ROCK inhibitor for a specified duration. Include a vehicle control.
-
-
Cell Lysis:
-
Wash the cells with ice-cold PBS.
-
Lyse the cells in a suitable lysis buffer (e.g., Rho buffer containing protease and phosphatase inhibitors).
-
-
Protein Quantification: Determine the protein concentration of each cell lysate using a standard method (e.g., BCA assay).
-
Western Blotting:
-
Separate equal amounts of protein from each sample by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk in TBST).
-
Incubate the membrane with a primary antibody specific for the phosphorylated form of a ROCK substrate (e.g., phospho-MYPT1 at Thr853).[1]
-
Also, probe a separate membrane or strip and re-probe the same membrane with an antibody for the total (phosphorylated and unphosphorylated) form of the substrate to normalize for protein loading.[1]
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
-
Data Analysis: Quantify the band intensities using densitometry software. Express ROCK activity as the ratio of the phosphorylated substrate to the total substrate.
Conclusion and Future Directions
The isoquinolin-1-amine scaffold has proven to be a highly successful starting point for the development of potent and selective ROCK inhibitors with significant therapeutic potential in cardiovascular diseases and glaucoma. The comparative analysis presented in this guide highlights the superior in vitro potency of newer generation isoquinoline-based inhibitors like Ripasudil and Netarsudil over the first-generation inhibitor Fasudil and the common research tool Y-27632.
The structure-activity relationship data for 6-substituted isoquinolin-1-amine analogs provides a clear roadmap for further optimization of this chemical series. The demonstrated in vivo efficacy of these compounds in preclinical models of hypertension and in clinical trials for glaucoma validates ROCK as a druggable target and underscores the therapeutic promise of this class of inhibitors.
Future research should focus on developing inhibitors with improved isoform selectivity (ROCK1 vs. ROCK2) to potentially minimize off-target effects and fine-tune therapeutic applications.[2] As our understanding of the distinct roles of ROCK1 and ROCK2 in different cardiovascular pathologies deepens, so too will the opportunities for designing next-generation, highly targeted therapies based on the versatile isoquinoline scaffold.
References
- A Method for Measuring Rho Kinase Activity in Tissues and Cells. Methods in Molecular Biology.
- Rho-kinase inhibitors as therapeutics: from pan inhibition to isoform selectivity. Trends in Pharmacological Sciences.
- Efficacy of 6-Substituted Isoquinolin-1-amine Analogs as ROCK-I Inhibitors: A Compar
- Rho Kinase (ROCK) Activity Assay, 96-Well. Cell Biolabs, Inc.
- IC 50 of fasudil and its analogs against ROCK 2, PKA, PKC, and PKG.
- Fragment-based discovery of 6-substituted isoquinolin-1-amine based ROCK-I inhibitors. Bioorganic & Medicinal Chemistry Letters.
- Optimisation of 6-substituted isoquinolin-1-amine based ROCK-I inhibitors.
- The effectiveness of compounds of the present invention as ROCK inhibitors can be determined in a 30 μL assay containing 20 mM... ChEMBL.
- Activation of ROCK by RhoA is regulated by cell adhesion, shape, and cytoskeletal tension. Molecular Biology of the Cell.
- Rho-associated Kinase (ROCK) Activity Assay. Sigma-Aldrich.
- Optimisation of 6-substituted isoquinolin-1-amine based ROCK-I inhibitors. PubMed.
- Effects of Rho-Associated Kinase (Rock) Inhibitors (Alternative to Y-27632) on Primary Human Corneal Endothelial Cells. PMC - PubMed Central.
- Fragment-based discovery of 6-substituted isoquinolin-1-amine based ROCK-I inhibitors.
- Comparison of ROCK Inhibitors for Corneal Diseases.
- ROCK Activity Assay Kit (ab211175). Abcam.
- Substituted 2H-isoquinolin-1-one as potent Rho-Kinase inhibitors. Part 1: Hit-to-lead account. PubMed.
- Substituted 2H-isoquinolin-1-ones as potent Rho-kinase inhibitors: part 2, optimization for blood pressure reduction in spontaneously hypertensive r
- The Rho-Associated Kinase Inhibitor Fasudil can Replace Y-27632 for Use in Human Pluripotent Stem Cell Research.
- Comparative Analysis of Isoquinoline-Based ROCK Inhibitors: A Guide for Researchers. Benchchem.
- Phase 3 Clinical Trial Comparing the Safety and Efficacy of Netarsudil to Ripasudil in Patients with Primary Open-Angle Glaucoma or Ocular Hypertension. PubMed Central.
- Phase 3 Clinical Trial Comparing the Safety and Efficacy of Netarsudil to Ripasudil in Patients with Primary Open-Angle Glaucoma or Ocular Hypertension. Ophthalmology and Therapy.
- The Rho-associated kinase inhibitor fasudil can replace Y-27632 for use in human pluripotent stem cell research. PMC - NIH.
- 96-well ROCK Activity Assay Kit. Cell Biolabs, Inc.
- The Rho-associated kinase inhibitor fasudil can replace Y-27632 for use in human pluripotent stem cell research. PubMed.
- Multitarget Hybrid Fasudil Derivatives as a New Approach to the Potential Treatment of Amyotrophic Lateral Sclerosis. Journal of Medicinal Chemistry.
- Pharmacological characterization of SAR407899, a novel rho-kinase inhibitor. PubMed.
- The Rho-Associated Kinase Inhibitor Fasudil can Replace Y-27632 for Use in Human Pluripotent Stem Cell Research.
- The Rho-associated kinase inhibitor fasudil can replace Y-27632 for use in human pluripotent stem cell research. PMC - NIH.
- The Rho-associated kinase inhibitor fasudil can replace Y-27632 for use in human pluripotent stem cell research. PubMed.
- The Rho-Associated Kinase Inhibitor Fasudil can Replace Y-27632 for Use in Human Pluripotent Stem Cell Research.
- Optimisation of 6-substituted isoquinolin-1-amine based ROCK-I inhibitors. PubMed.
Sources
- 1. A Method for Measuring Rho Kinase Activity in Tissues and Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Rho-kinase inhibitors as therapeutics: from pan inhibition to isoform selectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Fragment-based discovery of 6-substituted isoquinolin-1-amine based ROCK-I inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. The Rho-associated kinase inhibitor fasudil can replace Y-27632 for use in human pluripotent stem cell research - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The Rho-associated kinase inhibitor fasudil can replace Y-27632 for use in human pluripotent stem cell research - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Phase 3 Clinical Trial Comparing the Safety and Efficacy of Netarsudil to Ripasudil in Patients with Primary Open-Angle Glaucoma or Ocular Hypertension: Japan Rho Kinase Elevated Intraocular Pressure Treatment Trial (J-ROCKET) - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Rho Kinase (ROCK) Activity Assay, 96-Well [cellbiolabs.com]
- 12. cellbiolabs.com [cellbiolabs.com]
- 13. Assay: In Vitro Assay: The effectiveness of compounds of the present invention as ROCK inhibitors can be determined in a 30 μL assay containing 20 mM... - ChEMBL [ebi.ac.uk]
- 14. sites.bu.edu [sites.bu.edu]
Introduction: The Subtle Complexity of a Privileged Scaffold
An In-Depth Guide to the Side-by-Side Comparison of Substituted Isoquinoline Isomers for Drug Discovery Professionals
The isoquinoline core, a bicyclic aromatic heterocycle, is a cornerstone in medicinal chemistry and natural product synthesis.[1] Its rigid structure serves as a "privileged scaffold," appearing in a vast array of pharmacologically active compounds, from natural alkaloids like morphine and berberine to synthetic drugs treating hypertension, cancer, and viral infections.[2][3][4][5] The true power and complexity of the isoquinoline scaffold, however, emerge with substitution. The introduction of functional groups onto the ring system gives rise to numerous positional isomers.
While these isomers share the same molecular formula, the specific location of a substituent dramatically alters the molecule's electronic distribution, stereochemistry, and physicochemical properties.[6] This, in turn, has profound and often unpredictable consequences for its biological activity, including target affinity, selectivity, and metabolic stability. For researchers in drug development, the ability to unambiguously synthesize, separate, characterize, and compare these isomers is not merely an academic exercise—it is a critical step in identifying viable drug candidates and understanding structure-activity relationships (SAR).[7]
This guide provides a comprehensive, side-by-side comparison of substituted isoquinoline isomers, moving from fundamental analytical challenges to the tangible impact of isomerism on pharmacological outcomes. We will delve into the causality behind experimental choices, provide field-proven protocols, and present comparative data to equip researchers with the knowledge needed to navigate the subtleties of isoquinoline chemistry.
Part 1: The Analytical Imperative: Spectroscopic and Chromatographic Differentiation
The foundational challenge in working with substituted isoquinoline isomers is confirming the precise location of the substituent. Because isomers often possess very similar physical properties, a multi-pronged analytical approach is essential for unambiguous characterization.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gold Standard for Structural Elucidation
NMR spectroscopy is the most powerful tool for determining the regiochemistry of substituted isoquinolines. The position of a substituent creates a unique electronic environment, leading to distinct chemical shifts and coupling patterns for the remaining protons on the aromatic rings.[8]
Expertise in Action: Interpreting ¹H NMR
The key to differentiating isomers lies in analyzing the aromatic region (typically 7.0-9.5 ppm). The nitrogen atom in the isoquinoline ring is electron-withdrawing, which deshields nearby protons (moves them downfield to a higher ppm). The proton at C1 is particularly sensitive to this effect.
Consider the baseline ¹H NMR signals for the parent isoquinoline molecule versus its structural isomer, quinoline. The differing position of the nitrogen atom results in a completely different spectroscopic fingerprint.[9]
Table 1: Comparative ¹H NMR Chemical Shifts (δ, ppm) of Quinoline and Isoquinoline in CDCl₃ [9]
| Position | Quinoline | Isoquinoline |
| H-1 | - | 9.22 |
| H-2 | 8.90 | - |
| H-3 | 7.38 | 7.58 |
| H-4 | 8.12 | 8.50 |
| H-5 | 7.75 | 7.80 |
| H-6 | 7.52 | 7.62 |
| H-7 | 7.65 | 7.70 |
| H-8 | 8.05 | 7.95 |
When a substituent is added, it further perturbs these chemical shifts. For example, an electron-withdrawing group like a nitro (NO₂) group will further deshield adjacent protons, while an electron-donating group like an amino (NH₂) group will shield them (move them upfield). Differentiating between, for instance, a 5-nitroisoquinoline and an 8-nitroisoquinoline relies on identifying which protons are most affected and analyzing the resulting coupling patterns. For definitive assignments, especially with multiple substituents, 2D NMR techniques like COSY (to identify proton-proton couplings) and NOESY (to identify protons close in space) are indispensable.[8]
Experimental Protocol: ¹H and ¹³C NMR Analysis of Isoquinoline Isomers [9][10]
-
Sample Preparation: Dissolve 5-10 mg of the purified isoquinoline isomer in approximately 0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).
-
Instrumentation: Utilize a high-field NMR spectrometer (400 MHz or higher) for optimal signal dispersion.
-
¹H NMR Acquisition:
-
Set the spectral width to encompass the expected chemical shift range (e.g., -1 to 11 ppm).
-
Use a standard 90° pulse sequence.
-
Set a relaxation delay of 2-5 seconds to ensure full relaxation of protons.
-
Acquire a sufficient number of scans (typically 16-64) to achieve a high signal-to-noise ratio.
-
-
¹³C NMR Acquisition:
-
Set the spectral width to cover the carbon range (e.g., 0 to 180 ppm).
-
Employ a proton-decoupled pulse sequence to simplify the spectrum to single lines for each unique carbon.
-
A longer relaxation delay (5-10 seconds) and a significantly higher number of scans are required due to the lower natural abundance of ¹³C.
-
-
Data Processing:
-
Apply a Fourier transform to the acquired Free Induction Decay (FID).
-
Carefully phase and baseline correct the resulting spectrum.
-
Calibrate the spectrum by setting the TMS peak to 0.00 ppm.
-
Integrate the ¹H NMR signals and analyze the chemical shifts, coupling constants (J-values), and multiplicities to elucidate the isomeric structure.
-
Caption: General workflow for the characterization of isoquinoline isomers using NMR spectroscopy.
High-Performance Liquid Chromatography (HPLC): The Key to Isomer Separation
While NMR excels at characterizing a pure sample, HPLC is the workhorse for separating a mixture of isomers. The challenge lies in their often-similar physicochemical properties.[11] Success hinges on exploiting the subtle differences in polarity and basicity (pKa) that arise from the varied substituent positions.
Expertise in Action: Method Development
For basic compounds like isoquinolines, the pH of the mobile phase is the most critical parameter in reverse-phase HPLC (RP-HPLC).[8] The pKa of isoquinoline itself is approximately 5.4.[1] At a pH below this value, the nitrogen atom becomes protonated, increasing the molecule's polarity and decreasing its retention time on a nonpolar column (like a C18). Fine-tuning the mobile phase pH to a value near the pKa of the isomers can maximize the differences in their ionization states, thereby enhancing selectivity and achieving separation.
Table 2: Example HPLC Conditions for Separating Substituted Indole-Isoquinoline Isomers [12]
| Parameter | Condition | Rationale |
| Column | Atlantis T3 (5 µm, 150 x 4.6 mm) | A C18 stationary phase provides robust hydrophobic interactions for retaining the aromatic isomers. |
| Mobile Phase A | 0.1% Formic Acid in Water | Acidic modifier to control the ionization state of the basic isoquinoline nitrogen and ensure good peak shape. |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Organic solvent to elute the compounds from the reverse-phase column. |
| Gradient | 5% to 90% B over 45 minutes | A long, shallow gradient is often necessary to resolve isomers with very similar retention times. |
| Flow Rate | 1.0 mL/min | Standard analytical flow rate. |
| Temperature | 40 °C | Elevated temperature can improve peak efficiency and reduce viscosity, sometimes altering selectivity. |
This method successfully separated 5F-PB-22 from its ten structural and regioisomers, highlighting the power of careful method optimization.[12]
Experimental Protocol: RP-HPLC Method Development for Isoquinoline Isomer Separation [11][12]
-
System Preparation: Use a reliable HPLC system with a UV or Mass Spectrometer (MS) detector. Equilibrate the chosen column (e.g., C18, Phenyl-Hexyl) with the initial mobile phase conditions.
-
Initial Scouting Run:
-
Prepare a standard mixture of the suspected isomers at a known concentration (e.g., 1 mg/mL) in the mobile phase.
-
Start with a generic gradient (e.g., 5-95% Acetonitrile in water with 0.1% formic acid over 20 minutes).
-
This initial run establishes the approximate retention time and reveals the extent of co-elution.
-
-
pH Optimization (Trustworthiness Pillar): This is the most critical step for self-validating the separation.
-
Prepare a series of buffered mobile phases with pH values bracketing the pKa of the isomers (e.g., pH 3.0, 4.0, 5.0, 6.0). Use buffers like phosphate or acetate for stable pH control.
-
Run the isomer mixture with each mobile phase, keeping the organic gradient the same.
-
Analyze the chromatograms for changes in selectivity (the distance between the peaks). The optimal pH will maximize this separation.
-
-
Gradient Optimization: Once an optimal pH is found, refine the gradient slope. If peaks are closely eluting, make the gradient shallower (e.g., increase the gradient time or decrease the %B change per minute) in the region where the isomers elute.
-
Method Validation: Once baseline separation is achieved, validate the method by assessing linearity, precision, and accuracy as per standard guidelines.
Mass Spectrometry (MS): Differentiating by Fragmentation
While isomers have the same molecular weight, tandem mass spectrometry (MS/MS) can often distinguish them. After ionization, the parent ion is selected and fragmented through collision-induced dissociation (CID). The position of the substituent influences which bonds break, leading to a unique fragmentation pattern—a molecular fingerprint—that can be used for identification.[12]
For example, in a study of synthetic cannabinoid isomers containing an isoquinolinyl ester, LC-MS/MS was crucial. While GC-MS could not separate the isomers, the CID fragmentation patterns in the MS/MS analysis showed distinct relative intensities of product ions, allowing for unambiguous differentiation.[12]
Part 2: The Pharmacological Consequence: How Isomer Position Dictates Biological Activity
The ability to separate and identify isomers is paramount because their biological activities can differ dramatically. A substituent's position governs how the molecule fits into a protein's binding pocket and interacts with key residues. This directly impacts its efficacy, selectivity, and potential off-target effects.
The isoquinoline scaffold is found in compounds with a wide array of biological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral properties.[4][5][13] The specific activity is highly dependent on the substitution pattern.
Table 3: Impact of Isomeric Substitution on Pharmacological Activity
| Isoquinoline Scaffold/Derivative | Substituent Position(s) | Reported Biological Activity | Reference |
| Substituted Isoquinoline | Position 3 | Often associated with better anti-cancer activity, potentially by decreasing cell proliferation. | [4] |
| Substituted Isoquinoline | Position 4 | Linked to the most prominent anti-malarial activity. | [4] |
| Substituted Isoquinoline | Positions 1 and 2 | Substitution at these positions often shows prominent antimicrobial activity. | [4] |
| Tetrandrine (Bis-benzylisoquinoline) | Natural Isomer | Exhibits anti-inflammatory and immunomodulatory effects. | [14] |
| Papaverine (1-benzylisoquinoline) | Natural Isomer | Acts as a vasodilator and antispasmodic. | [4][15] |
| Non-halogenated isoquinoline | Ethyl-1-benzyl-7-methoxyisoquinoline-4-carboxylate | Showed potent inhibitory activity against HIV in vitro. | [16] |
This data underscores a critical principle in drug development: a synthetic route that produces a mixture of isomers is insufficient. Each isomer must be isolated and tested independently, as a minor, "impurity" isomer could be responsible for the observed biological activity or toxicity.
Caption: Impact of isomerism on protein binding and subsequent biological activity.
Conclusion
The comparison of substituted isoquinoline isomers is a microcosm of the challenges and opportunities in modern drug discovery. While they may appear deceptively similar on paper, their distinct spectroscopic fingerprints, chromatographic behaviors, and pharmacological profiles tell a different story. An integrated analytical strategy, spearheaded by high-field NMR for structural confirmation and optimized HPLC for separation, is non-negotiable for any research program involving these potent scaffolds. Ultimately, a deep understanding of isomerism is what allows scientists to move beyond serendipity and rationally design molecules with enhanced potency and selectivity, paving the way for the next generation of isoquinoline-based therapeutics.
References
- Recent Advances in Synthetic Isoquinoline-Based Derivatives in Drug Design. (2020-2025). MDPI.
- Isoquinolines: Important Cores in Many Marketed and Clinical Drugs. (2021). PubMed.
- Exploring the Chemistry and Applications of Isoquinoline. Amerigo Scientific.
- Isoquinoline synthesis. Organic Chemistry Portal.
- Exploring the Pharmacological Potential of Isoquinoline Derivatives: A Comprehensive Review. (2024). Semantic Scholar.
- Isoquinoline derivatives and its medicinal activity. (2024). The Mattingley Publishing.
- A Versatile Synthesis of Substituted Isoquinolines. (2011). Harvard University.
- A Versatile Synthesis of Substituted Isoquinolines. (2012). PMC - NIH.
- Isoquinoline. Wikipedia.
- Synthesis, Reactions and Medicinal Uses of Isoquinoline. Pharmaguideline.
- Exploring the Pharmacological Potential of Isoquinoline Derivatives: A Comprehensive Review. (2025). ResearchGate.
- Separation of Fat-soluble Isoquinoline Enantiomers using β-Cyclodextrinmodified Micellar Capillary Electrokinetic Chromatography. ResearchGate.
- Bioactivity and In Silico Studies of Isoquinoline and Related Alkaloids as Promising Antiviral Agents: An Insight. (2022). MDPI.
- Analytical differentiation of quinolinyl- and isoquinolinyl-substituted 1-(5-fluoropentyl)-1H-indole-3-carboxylates: 5F-PB-22 and its ten isomers. (2016). PMC - NIH.
- Natural isoquinoline alkaloids: Pharmacological features and multi-target potential for complex diseases. (2025). ResearchGate.
- Bioactivity and In Silico Studies of Isoquinoline and Related Alkaloids as Promising Antiviral Agents: An Insight. (2022). PubMed Central.
- (PDF) Synthesis, crystallographic characterization, molecular docking and biological activity of isoquinoline derivatives. (2017). ResearchGate.
- Chiral Recognition Mechanism of Benzyltetrahydroisoquinoline Alkaloids: Cyclodextrin-Mediated Capillary Electrophoresis, Chiral HPLC, and NMR Spectroscopy Study. (2023). MDPI.
Sources
- 1. Isoquinoline - Wikipedia [en.wikipedia.org]
- 2. mdpi.com [mdpi.com]
- 3. Isoquinolines: Important Cores in Many Marketed and Clinical Drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. Isoquinoline derivatives and its medicinal activity [wisdomlib.org]
- 6. Exploring the Chemistry and Applications of Isoquinoline - Amerigo Scientific [amerigoscientific.com]
- 7. researchgate.net [researchgate.net]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. Analytical differentiation of quinolinyl- and isoquinolinyl-substituted 1-(5-fluoropentyl)-1H-indole-3-carboxylates: 5F-PB-22 and its ten isomers - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. mdpi.com [mdpi.com]
- 15. Synthesis, Reactions and Medicinal Uses of Isoquinoline | Pharmaguideline [pharmaguideline.com]
- 16. Bioactivity and In Silico Studies of Isoquinoline and Related Alkaloids as Promising Antiviral Agents: An Insight - PMC [pmc.ncbi.nlm.nih.gov]
The Synthetic Landscape: Understanding the Origins of Impurities
An Application Scientist's Guide to the Comprehensive Purity Assessment of Synthesized 1-Methoxyisoquinolin-3-amine
In the landscape of modern drug discovery and development, the purity of a chemical entity is not merely a quality metric; it is a fundamental prerequisite for safety, efficacy, and reproducibility. For novel heterocyclic compounds such as this compound, a versatile building block in medicinal chemistry, a rigorous and multi-faceted approach to purity assessment is paramount. This guide provides a detailed comparison of analytical techniques for the purity determination of this compound, grounded in scientific principles and practical laboratory experience.
The purity profile of a synthesized compound is intrinsically linked to its synthetic route. A common pathway to this compound involves a multi-step sequence, which, like any complex organic synthesis, can introduce a variety of impurities. These may include unreacted starting materials, residual reagents and solvents, and by-products from competing reaction pathways. A deep understanding of the synthesis is therefore the first step in designing a robust purity assessment strategy.
Potential Impurities in the Synthesis of this compound:
-
Starting Materials: Incomplete conversion can lead to the presence of precursors in the final product.
-
Reagents and Catalysts: Residual acids, bases, or metal catalysts used in the synthesis can be carried through the work-up and purification steps.
-
By-products: Side reactions such as over-methylation, hydrolysis of the methoxy group, or the formation of isomers can lead to structurally related impurities.
-
Solvents: Residual solvents from the reaction or purification steps are common impurities that need to be identified and quantified.
A Comparative Analysis of Analytical Techniques for Purity Assessment
A single analytical technique is rarely sufficient to fully characterize the purity of a compound. A combination of chromatographic and spectroscopic methods is typically employed to provide a comprehensive picture. The following table compares the most relevant techniques for the purity assessment of this compound.
| Technique | Principle | Strengths for this compound | Limitations | Typical Application |
| High-Performance Liquid Chromatography (HPLC) | Separation based on differential partitioning between a stationary and mobile phase. | High resolution for separating closely related impurities. Quantitatively accurate with UV detection. | Requires a chromophore for UV detection. Co-elution of impurities is possible. | Primary method for purity determination and quantification of impurities. |
| Liquid Chromatography-Mass Spectrometry (LC-MS) | Combines the separation power of HPLC with the mass analysis capabilities of MS. | Enables the identification of unknown impurities by providing molecular weight information. Highly sensitive. | Quantification can be challenging without reference standards. Ion suppression effects can occur. | Identification of impurities and confirmation of by-products. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Exploits the magnetic properties of atomic nuclei. | Provides detailed structural information, confirming the identity of the main component and impurities. Quantitative NMR (qNMR) can be used for purity assessment without a reference standard of the impurity. | Lower sensitivity compared to HPLC. Complex spectra can be difficult to interpret. | Structural confirmation and quantification of major components and impurities. |
| Melting Point Analysis | Determination of the temperature range over which a solid melts. | A simple and rapid preliminary check of purity. A sharp melting point is indicative of high purity. | Insensitive to small amounts of impurities. Not suitable for amorphous or non-crystalline materials. | A preliminary, qualitative assessment of purity. |
| Elemental Analysis | Measures the elemental composition of a sample. | Confirms the empirical formula of the synthesized compound. | Does not provide information about the nature or quantity of individual impurities. | Confirmation of the bulk elemental composition. |
In-Depth Experimental Protocols
High-Performance Liquid Chromatography (HPLC) for Purity Determination
This protocol outlines a standard reversed-phase HPLC method for the purity assessment of this compound.
Instrumentation:
-
HPLC system with a UV detector
-
C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm)
Reagents:
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Formic acid (0.1%)
Procedure:
-
Mobile Phase Preparation:
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
-
Sample Preparation:
-
Accurately weigh and dissolve the this compound sample in a suitable solvent (e.g., 50:50 acetonitrile:water) to a final concentration of 1 mg/mL.
-
-
Chromatographic Conditions:
-
Flow rate: 1.0 mL/min
-
Column temperature: 30 °C
-
Detection wavelength: 254 nm
-
Injection volume: 10 µL
-
Gradient elution:
-
0-20 min: 5% to 95% B
-
20-25 min: 95% B
-
25-26 min: 95% to 5% B
-
26-30 min: 5% B
-
-
-
Data Analysis:
-
Integrate all peaks in the chromatogram.
-
Calculate the purity of the main peak as a percentage of the total peak area.
-
¹H NMR Spectroscopy for Structural Confirmation and Purity Estimation
This protocol provides a general procedure for acquiring a ¹H NMR spectrum of this compound.
Instrumentation:
-
NMR spectrometer (e.g., 400 MHz or higher)
-
5 mm NMR tubes
Reagents:
-
Deuterated solvent (e.g., DMSO-d₆ or CDCl₃)
-
Internal standard (optional, for quantitative analysis)
Procedure:
-
Sample Preparation:
-
Dissolve 5-10 mg of the this compound sample in approximately 0.7 mL of the deuterated solvent in an NMR tube.
-
-
Spectrum Acquisition:
-
Acquire the ¹H NMR spectrum using standard acquisition parameters.
-
Ensure a sufficient number of scans to obtain a good signal-to-noise ratio.
-
-
Data Analysis:
-
Process the spectrum (Fourier transform, phase correction, baseline correction).
-
Integrate the peaks corresponding to the protons of this compound and any impurity peaks.
-
The relative integrals can be used to estimate the molar ratio of the compound to the impurities.
-
Visualizing the Purity Assessment Workflow
A systematic workflow is crucial for an efficient and comprehensive purity assessment. The following diagram illustrates a typical workflow for characterizing the purity of a synthesized compound like this compound.
Caption: A typical workflow for the comprehensive purity assessment of a synthesized chemical entity.
Conclusion: A Multi-Pronged Strategy for Ensuring Purity
The purity assessment of this compound, or any synthesized compound intended for use in research and drug development, is a critical process that demands a meticulous and multi-faceted approach. While HPLC provides the workhorse for quantitative purity determination, it must be complemented by techniques like LC-MS for impurity identification and NMR for structural confirmation. By integrating these orthogonal analytical techniques, researchers can build a comprehensive purity profile, ensuring the quality and reliability of their chemical matter and the integrity of their scientific findings.
References
- International Council for Harmonisation (ICH).Impurities in New Drug Substances Q3A(R2).[Link]
- Snyder, L. R., Kirkland, J. J., & Dolan, J. W.Introduction to Modern Liquid Chromatography. John Wiley & Sons, 2009. [Link]
- Silverstein, R. M., Webster, F. X., & Kiemle, D. J.Spectrometric Identification of Organic Compounds. John Wiley & Sons, 2005. [Link]
- United States Pharmacopeia (USP).
Safety Operating Guide
A Researcher's Guide to the Proper Disposal of 1-Methoxyisoquinolin-3-amine
This document provides a comprehensive, step-by-step guide for the safe handling and disposal of 1-Methoxyisoquinolin-3-amine (CAS No. 80900-33-0). As a specialized isoquinoline derivative, proper management of its waste is critical to ensure laboratory safety, environmental protection, and regulatory compliance. The procedures outlined herein are synthesized from established chemical safety principles and guidelines for analogous compounds, providing a robust framework for researchers, scientists, and drug development professionals.
Section 1: Hazard Identification and Risk Assessment
Understanding the intrinsic hazards of a compound is the foundational step for its safe disposal. While a comprehensive Safety Data Sheet (SDS) for this compound is not widely available, data from suppliers and structurally related aromatic amines allow for a reliable hazard assessment.[1][2] The primary risks are associated with its potential toxicity and irritant properties.
1.1. Known Hazard Profile Based on available data, this compound should be handled as a hazardous substance with the following potential effects[2]:
-
Harmful if swallowed (H302)
-
Causes skin irritation (H315)
-
Causes serious eye irritation (H319)
-
Harmful if inhaled (H332)
-
May cause respiratory irritation (H335)
1.2. Inferred Hazards from Analogous Compounds The isoquinoline backbone and amine functional group are common in biologically active and potentially toxic molecules.[3] Aromatic amines, as a class, can be toxic, and some are known or suspected carcinogens.[4] Therefore, it is prudent to handle this compound with the assumption that it may have long-term health effects and potential environmental toxicity.
Section 2: Pre-Disposal Safety and Personal Protective Equipment (PPE)
Before any waste handling begins, establishing a safe working environment and utilizing appropriate PPE is mandatory. All waste handling and consolidation procedures should be performed inside a certified chemical fume hood to prevent inhalation of dust or vapors.[1][4]
| PPE Item | Specification | Rationale |
| Eye Protection | Chemical safety goggles and/or face shield | Protects against splashes of solutions or airborne solid particles causing serious eye irritation.[1] |
| Hand Protection | Chemical-resistant nitrile gloves | Prevents skin contact, which can cause irritation and potential absorption.[1] |
| Body Protection | Standard laboratory coat | Protects clothing and skin from contamination.[1] |
| Respiratory | Use within a chemical fume hood | Avoids inhalation of potentially harmful dust or vapors.[1] |
Section 3: Waste Characterization and Segregation
Proper segregation is the most critical step in the disposal process. Improperly mixed chemical waste streams can lead to dangerous reactions, costly disposal fees, and regulatory violations.
3.1. Waste Classification Under the Resource Conservation and Recovery Act (RCRA), a chemical waste is considered hazardous if it is specifically listed or if it exhibits characteristics of ignitability, corrosivity, reactivity, or toxicity.[5][6] Given the toxicological profile, all waste containing this compound must be classified and managed as hazardous chemical waste .
3.2. Segregation Protocol
-
Do Not Mix with Incompatible Materials: Keep this compound waste separate from strong oxidizing agents and strong acids to prevent potentially vigorous or exothermic reactions.[5][7]
-
Maintain Separate Waste Streams: Do not mix solid waste, non-halogenated solvent waste, and halogenated solvent waste. Each should have its own dedicated, properly labeled container.[4][8]
-
Aqueous Waste: Aqueous solutions containing this compound should also be collected as hazardous waste and not discharged down the sanitary sewer.[9][10]
Section 4: Step-by-Step Disposal Protocols
This section provides detailed methodologies for handling different forms of this compound waste.
4.1. Protocol for Solid Waste Disposal This applies to expired starting material, unused compound, or reaction byproducts.
-
Container Selection: Use a sealable, wide-mouth container made of a compatible material (e.g., HDPE - high-density polyethylene) clearly labeled "Hazardous Waste: Solid".
-
Content Labeling: Add the full chemical name, "this compound," to the container's contents list.
-
Transfer: Carefully transfer the solid waste into the container inside a chemical fume hood to minimize dust generation.
-
Sealing: Securely close the container. The container must remain closed at all times except when waste is being added.[4]
-
Storage: Store the sealed container in a designated satellite accumulation area until pickup by your institution's Environmental Health and Safety (EHS) department.
4.2. Protocol for Liquid Waste Disposal (Organic Solutions) This applies to solutions from reactions, extractions, or chromatography.
-
Container Selection: Use a dedicated, sealable solvent waste container (typically 10-20L carboy). Differentiate between "Non-Halogenated Solvent Waste" and "Halogenated Solvent Waste".[8][11]
-
Content Labeling: On the waste tag, list all solvent components and their approximate percentages. Add "this compound" and estimate its concentration.
-
Transfer: Using a funnel, carefully pour the liquid waste into the appropriate carboy inside a chemical fume hood.
-
Sealing and Storage: Securely cap the carboy. Do not fill above 3/4 full to allow for vapor expansion.[8] Store in a designated satellite accumulation area.
4.3. Protocol for Contaminated Labware and Debris This includes items like gloves, weigh boats, pipette tips, and silica gel.
-
Segregation: Collect all materials that have come into direct contact with the compound.[1]
-
Container Selection:
-
Sharps: Chemically contaminated needles or blades must go into a dedicated, puncture-resistant "Sharps Waste" container.[12]
-
Non-Sharps: Contaminated gloves, bench paper, and pipette tips should be collected in a durable, lined container or heavy-duty bag clearly labeled "Hazardous Waste: Contaminated Debris".[1]
-
-
Empty Containers: Original chemical containers must be triple-rinsed with a suitable solvent (e.g., methanol or acetone).[4] The rinsate must be collected and disposed of as hazardous liquid waste.[4][12] After rinsing, deface the label and dispose of the container according to institutional guidelines.
Disposal Workflow Diagram
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Enhanced Tour Demo | Virtual tour generated by Panotour [s3.amazonaws.com]
- 3. benchchem.com [benchchem.com]
- 4. rtong.people.ust.hk [rtong.people.ust.hk]
- 5. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 6. epa.gov [epa.gov]
- 7. files.dep.state.pa.us [files.dep.state.pa.us]
- 8. Chemical waste | Hazardous Waste Management - McGill University [mcgill.ca]
- 9. sharedlab.bme.wisc.edu [sharedlab.bme.wisc.edu]
- 10. nems.nih.gov [nems.nih.gov]
- 11. geo.utexas.edu [geo.utexas.edu]
- 12. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
A Comprehensive Guide to Personal Protective Equipment for Handling 1-Methoxyisoquinolin-3-amine
This guide provides essential safety and logistical information for the handling and disposal of 1-Methoxyisoquinolin-3-amine (CAS RN: 80900-33-0).[1] As a critical component in contemporary drug discovery and medicinal chemistry, understanding the unique handling requirements of this isoquinoline derivative is paramount for ensuring laboratory safety and experimental integrity.[2] While specific toxicological data for this compound is not extensively published, its structural classification as an aromatic amine and an isoquinoline derivative necessitates a cautious and well-documented approach to personal protection. This guide is therefore grounded in the established safety profiles of analogous chemical structures.
Hazard Assessment: Understanding the Risks of Aromatic Amines
Aromatic amines as a class of compounds are known for their potential to cause a range of adverse health effects. The primary routes of exposure are inhalation, skin contact, and ingestion.[3] For compounds structurally similar to this compound, documented hazards include:
-
Acute Toxicity : Harmful if swallowed and toxic in contact with skin.[4] Some related compounds are fatal if inhaled.[4]
-
Skin Corrosion/Irritation : Causes skin irritation and in some cases, severe skin burns.[5] May cause an allergic skin reaction.[3][4]
-
Serious Eye Damage/Irritation : Can cause serious eye irritation or severe eye damage.[4][5]
-
Respiratory Irritation : May cause respiratory irritation.[6][7]
Given these potential hazards, a comprehensive personal protective equipment (PPE) strategy is not merely a recommendation but a mandatory safety protocol.
Personal Protective Equipment (PPE): Your First Line of Defense
The selection of appropriate PPE is contingent on a thorough risk assessment of the specific procedures being undertaken. The following table outlines the recommended PPE for handling this compound.
| Body Part | Required PPE | Specifications and Rationale |
| Hands | Double-gloving with compatible chemical-resistant gloves | Inner Glove: Nitrile. Outer Glove: Neoprene or Butyl rubber. Aromatic amines can permeate standard laboratory gloves.[8][9] Double-gloving provides an additional barrier and allows for the safe removal of the outer glove in case of a splash. Always consult the glove manufacturer's compatibility chart for specific breakthrough times. |
| Eyes/Face | Chemical splash goggles and a face shield | Standard safety glasses are insufficient. Chemical splash goggles that meet ANSI Z87.1 standards are required to protect against splashes. A face shield should be worn over the goggles, especially when handling larger quantities or when there is a risk of a vigorous reaction.[10] |
| Body | Flame-resistant (FR) lab coat worn over long-sleeved clothing | A lab coat made of materials like Nomex® is recommended. It should be fully buttoned.[10] This protects against splashes and potential ignition sources, as some related amines are flammable.[11] |
| Respiratory | Use in a certified chemical fume hood is mandatory. For situations where a fume hood is not feasible (e.g., spill cleanup), a NIOSH-approved respirator with organic vapor cartridges is required. | A chemical fume hood is the primary engineering control to minimize inhalation exposure.[5] If respirator use is necessary, a formal respiratory protection program, including fit-testing, is required.[10] |
Operational Plan: A Step-by-Step Guide to Safe Handling
A systematic approach to handling this compound will minimize the risk of exposure.
Preparation and Pre-Handling Checklist
-
Designated Area : All work with this compound should be conducted in a designated area within a certified chemical fume hood.
-
Emergency Equipment : Ensure that an eyewash station and safety shower are readily accessible and have been recently tested.[12]
-
Spill Kit : A spill kit containing appropriate absorbent materials (e.g., vermiculite, sand) and waste disposal bags should be readily available.
Handling Procedure
The following workflow diagram illustrates the key steps for safely handling this compound.
Caption: Workflow for Handling this compound.
Emergency Procedures
-
Skin Contact : Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing.[3] Seek immediate medical attention.
-
Eye Contact : Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[3] Seek immediate medical attention.
-
Inhalation : Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[4]
-
Ingestion : Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[3]
Disposal Plan: Responsible Waste Management
All waste containing this compound must be treated as hazardous waste.
-
Solid Waste : Contaminated consumables such as gloves, weighing paper, and absorbent materials should be collected in a designated, sealed hazardous waste container.
-
Liquid Waste : Unused solutions and reaction mixtures should be collected in a clearly labeled, sealed hazardous waste container. Do not mix with incompatible waste streams.
-
Disposal Vendor : All hazardous waste must be disposed of through a licensed environmental waste management company, in accordance with local, state, and federal regulations.[5]
By adhering to these rigorous safety protocols, researchers can confidently and safely work with this compound, ensuring both personal safety and the integrity of their scientific endeavors.
References
- Chemtron Supply Corporation. (2015). Safety Data Sheet.
- Vo, E., Berardinelli, S. P., Hall, R. C., & Ayouby, N. E. (2000). A Quantitative Study of Aromatic Amine Permeation Through Protective Gloves Using Amine Adsorptive Pads.
- PubMed. (2000). A quantitative study of aromatic amine permeation through protective gloves using amine adsorptive pads.
- CHEMM. Personal Protective Equipment (PPE).
- University of California, Riverside. Chemical Safety: Personal Protective Equipment.
- Amazon AWS. This compound.
- Tri-iso. Material Safety Data Sheet.
- Angene Chemical. (2024). Safety Data Sheet.
- ResearchGate. (2018). 1-Methyl-1,2,3,4-tetrahydroisoquinoline - The toxicological research on an exo/endogenous amine with antidepressant-like activity - In vivo, in vitro and in silico studies.
- SKC Inc. (2023). Aromatic Amine DECONtamination Solution Safety Data Sheet.
- Australian Government Department of Health. (2016). Short chain (C2-3) alkyl amines: Human health tier II assessment.
- PubChem. 7-Methoxyisoquinoline.
- Australian Government Department of Health. (2017). Tertiary aliphatic (C12-22) and fatty amines: Human health tier II assessment.
- American Chemistry Council. Polyurethane Amine Catalysts.
Sources
- 1. Enhanced Tour Demo | Virtual tour generated by Panotour [s3.amazonaws.com]
- 2. benchchem.com [benchchem.com]
- 3. files.dep.state.pa.us [files.dep.state.pa.us]
- 4. cdn.caymanchem.com [cdn.caymanchem.com]
- 5. fishersci.com [fishersci.com]
- 6. angenechemical.com [angenechemical.com]
- 7. 7-Methoxyisoquinoline | C10H9NO | CID 594375 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. tandfonline.com [tandfonline.com]
- 9. A quantitative study of aromatic amine permeation through protective gloves using amine adsorptive pads - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]
- 11. tri-iso.com [tri-iso.com]
- 12. fishersci.com [fishersci.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
